Glycylmethionine
Description
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-94-9 | |
| Record name | Glycyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-glycyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Significance of Glycylmethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylmethionine (Gly-Met) is a dipeptide composed of the amino acids glycine and methionine.[1] While primarily considered an intermediate in protein catabolism, its biological significance extends far beyond that of a simple breakdown product.[2] The enhanced intestinal absorption of dipeptides compared to free amino acids suggests that Gly-Met represents an efficient vehicle for delivering its constituent amino acids to the systemic circulation.[3][4] Upon hydrolysis, it releases glycine and methionine, two amino acids central to critical cellular functions. Methionine is a linchpin in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), the universal methyl donor, and is a precursor to the master antioxidant glutathione (GSH).[5][6][7] Glycine is a key component of collagen, a neurotransmitter, and also contributes to GSH synthesis, in addition to possessing unique cytoprotective properties against necrotic cell death.[8][9] Consequently, Gly-Met is positioned at the intersection of methylation, redox homeostasis, and structural protein synthesis. This guide provides an in-depth analysis of the absorption, metabolic fate, and multifaceted biological roles of this compound, offering technical protocols and insights for its study and potential application in therapeutic and nutraceutical development.
Introduction to this compound (Gly-Met)
This compound (IUPAC Name: (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid) is a dipeptide formed from an amide linkage between glycine and the essential sulfur-containing amino acid, L-methionine.[10] As a product of protein digestion and turnover, it is classified as a metabolite.[1][2] While its direct signaling roles are not yet well-defined, the profound biological activities of its constituent amino acids make its formation, transport, and hydrolysis events of considerable metabolic importance.
The presence of a sulfur atom in the methionine side chain makes Gly-Met susceptible to oxidation, a characteristic with dual implications. This can contribute to oxidative damage by forming sulfur-centered radicals, but it also positions methionine residues as "last-chance" antioxidants within proteins, sacrificially scavenging reactive oxygen species (ROS).[1][11]
Table 1: Physicochemical Properties of Glycyl-L-methionine
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃S | [10] |
| Molar Mass | 206.26 g·mol⁻¹ | [1] |
| PubChem CID | 151282 | [10] |
| ChEBI ID | 74120 | [1] |
| Appearance | Solid | [12] |
| LogP (experimental) | -3.3 | [12] |
Bioavailability and Cellular Uptake: The Dipeptide Advantage
The primary route for the assimilation of small peptides from dietary protein is via specialized transport systems in the intestinal brush border membrane. This mechanism is often more rapid and efficient than the transport of an equivalent mixture of free amino acids.[3][13]
Intestinal Absorption via Peptide Transporters
Gly-Met, as a dipeptide, is primarily absorbed by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.[3][14] This transporter utilizes the inwardly directed proton gradient between the intestinal lumen and the enterocyte cytoplasm to drive the uptake of di- and tripeptides.[3] This co-transport mechanism is electrogenic and highly efficient, contributing to better nitrogen retention compared to free amino acid absorption.[3]
Causality in Experimental Design: Studying peptide transport requires a system that can differentiate between the uptake of the intact dipeptide and the uptake of its constituent amino acids after luminal hydrolysis. An in-situ intestinal perfusion model, as described below, is a classic and effective method. By perfusing a defined segment of the intestine and analyzing the composition of the outflowing fluid (perfusate), one can quantify the disappearance of the dipeptide and the appearance of its constituent amino acids. Comparing these rates to the absorption from an equimolar solution of free amino acids directly demonstrates the efficiency of the peptide transport system.[4]
Experimental Protocol: In-Situ Intestinal Perfusion for Dipeptide Absorption
Objective: To quantify the absorption rate of intact this compound from the jejunum compared to an equimolar mixture of free glycine and methionine.
Methodology:
-
Animal Model: Anesthetize a male Sprague-Dawley rat (250-300g) following institutionally approved animal care protocols.
-
Surgical Preparation: Perform a midline laparotomy to expose the small intestine. Isolate a 20-30 cm segment of the proximal jejunum, cannulating the proximal and distal ends.
-
Perfusion Solutions:
-
Test Solution A (Dipeptide): 10 mM Gly-Met in a Krebs-Ringer bicarbonate buffer (pH 6.5) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol).
-
Test Solution B (Free Amino Acids): 10 mM Glycine + 10 mM L-Methionine in the same buffer with the non-absorbable marker.
-
-
Perfusion Procedure:
-
Gently flush the isolated jejunal segment with warm saline to remove contents.
-
Perfuse the segment with either Solution A or Solution B at a constant flow rate (e.g., 0.5 mL/min) using a peristaltic pump for 60 minutes.
-
Collect the perfusate from the distal cannula at 10-minute intervals.
-
-
Sample Analysis:
-
Measure the concentration of the non-absorbable marker in the initial solutions and the collected perfusate to correct for water flux.
-
Analyze the concentrations of Gly-Met, glycine, and methionine in the perfusate using High-Performance Liquid Chromatography (HPLC) with post-column derivatization (see Section 6.1).[15]
-
-
Calculation: Calculate the net absorption rate of the amino acid nitrogen from the lumen for both perfusion groups, accounting for the disappearance of the dipeptide and the free amino acids.
Self-Validation: The use of a non-absorbable marker is critical as it provides an internal control for water movement across the intestinal wall, ensuring that changes in solute concentration are due to transport rather than water flux. Comparing the dipeptide to an equimolar free amino acid mix directly isolates the contribution of the PEPT1 transport system.
The Metabolic Crossroads: Methionine and Glycine Pathways
Once hydrolyzed within the cell, Gly-Met provides its constituent amino acids to two of the most fundamental metabolic networks in the cell.
The Methionine Contribution: One-Carbon Metabolism and Redox Homeostasis
The methionine delivered by Gly-Met enters a critical metabolic hub.[5]
-
The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[7] SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and cellular signaling.[6][16] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[17]
-
The Transsulfuration Pathway: Homocysteine can either be re-methylated back to methionine or be irreversibly converted to cysteine via the transsulfuration pathway.[5] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[18] Therefore, a steady supply of methionine is essential for maintaining the cellular redox balance and protecting against oxidative stress.[5]
The Glycine Contribution: Cytoprotection and Biosynthesis
Glycine is a non-essential amino acid with a surprisingly diverse range of functions.[8]
-
Biosynthetic Precursor: Glycine is a building block for proteins (especially collagen), purines, and is a key component of the heme structure.[19] It also contributes to the synthesis of glutathione alongside cysteine and glutamate.[8]
-
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[19]
-
Cytoprotection: A remarkable and perhaps underappreciated role of glycine is its ability to protect cells from necrotic cell death induced by a wide variety of stimuli, including hypoxia and toxic insults.[9] This effect is not related to its metabolic roles but is thought to involve the prevention of plasma membrane pore formation, a late-stage event in necrosis.[9] This makes the delivery of glycine via Gly-Met potentially significant in ischemic-reperfusion injury contexts.
This compound in Oxidative Stress and Redox Signaling
The dual nature of the methionine residue—being both a target for and a defense against oxidative stress—places Gly-Met at a fascinating nexus of redox biology.
Antioxidant vs. Pro-oxidant Potential
The biological effect of Gly-Met on cellular redox status is context-dependent.
-
Antioxidant Action (Indirect): The primary antioxidant role of Gly-Met is indirect, serving as a precursor for methionine and glycine, which are then used to synthesize GSH.[5][18] Elevated GSH levels enhance the cell's capacity to neutralize ROS and detoxify harmful compounds. Furthermore, SAM, derived from methionine, has been shown to have direct antioxidant properties by chelating iron and scavenging hydroxyl radicals, thereby inhibiting lipid peroxidation.[20][21]
-
Pro-oxidant Action (Direct): Direct oxidation of the thioether group in the methionine side chain of Gly-Met by strong oxidants can lead to the formation of a sulfur-centered cation radical.[1] This radical species can potentially propagate damage to other biomolecules. The specific conformation of the peptide influences its susceptibility to this oxidative process.[1]
Experimental Protocol: Measuring Intracellular ROS
Objective: To determine if Gly-Met supplementation can protect cultured cells (e.g., HepG2 hepatocytes) from chemically-induced oxidative stress.
Causality and Self-Validation: This experiment uses a known oxidant (tert-butyl hydroperoxide, tBHP) to induce a controlled state of oxidative stress. The fluorescent probe DCFDA is internalized by cells and becomes fluorescent only upon oxidation by ROS. A decrease in fluorescence in Gly-Met pre-treated cells compared to the tBHP-only control would indicate a protective, antioxidant effect. Including controls with free glycine and methionine helps dissect whether the effect is from the dipeptide itself or its constituent parts.
Methodology:
-
Cell Culture: Plate HepG2 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing:
-
Vehicle control (no treatment)
-
1 mM this compound
-
1 mM Glycine + 1 mM L-Methionine
-
1 mM N-Acetylcysteine (NAC) as a positive control
-
Incubate for 4 hours.
-
-
ROS Detection:
-
Wash cells with warm phosphate-buffered saline (PBS).
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS for 30 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash cells again with PBS.
-
Add fresh medium containing the respective pre-treatments, with or without 100 µM tBHP.
-
-
Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm) at time 0 and every 15 minutes for 2 hours.
-
Data Analysis: Calculate the rate of increase in fluorescence for each condition. Normalize the rates to the vehicle control.
Therapeutic and Research Applications
The unique properties of Gly-Met and its metabolic products open several avenues for research and development.
Drug Development and Delivery
The high efficiency of the PEPT1 transporter has been exploited to create peptide-based prodrugs.[14] A therapeutic agent can be chemically linked to a dipeptide, like a Gly-Met analogue, to hijack this transport system, thereby enhancing its oral bioavailability.
Furthermore, the enzymes within the methionine metabolic pathway are themselves attractive drug targets.[22] For example, inhibitors of methionine aminopeptidase are being investigated as anti-cancer agents, and other enzymes in the pathway are targets for novel antibiotics.[22] Understanding the flux of substrates like Gly-Met through these pathways is crucial for designing effective inhibitors.
Nutraceutical and Clinical Potential
The combination of glycine and methionine has established clinical relevance. A formulation containing glycine and DL-methionine is approved for treating immune and digestive system disorders like drug eruptions and urticaria.[23] Glycine has been shown to alleviate the toxicity associated with high-methionine diets in animal models, suggesting a synergistic relationship.[24] Therefore, Gly-Met could be explored as a nutraceutical for delivering these two amino acids in a highly bioavailable form to support antioxidant defenses, methylation reactions, and cytoprotective mechanisms. L-methionine supplementation has shown promise in protecting against mitochondrial dysfunction in in-vitro models of Parkinson's disease, a condition linked to oxidative stress.[11]
Methodologies for Studying this compound
Analytical Technique: HPLC Quantification
Objective: To simultaneously measure Gly-Met, methionine, and glycine in a biological sample (e.g., plasma or intestinal perfusate).
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Since these molecules lack a strong chromophore, post-column derivatization with a reagent like o-phthalaldehyde (OPA) is used, which reacts with primary amines to produce a highly fluorescent product that can be sensitively detected.[15]
Protocol:
-
Sample Preparation: Deproteinize plasma samples by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging. Collect the supernatant.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with an OPA reagent stream via a T-junction.
-
The mixture flows through a reaction coil to allow the derivatization to occur.
-
-
Detection: A fluorescence detector is set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Quantification: Calibrate the system using standards of known concentrations for Gly-Met, glycine, and methionine to generate standard curves for quantification.
Enzyme Kinetics of Dipeptide Hydrolysis
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of Gly-Met by a cytosolic cell extract.
Principle: The Michaelis-Menten model describes the rate of an enzyme-catalyzed reaction as a function of substrate concentration.[25] By measuring the initial reaction velocity at various concentrations of Gly-Met, we can determine the substrate concentration at which the reaction rate is half of the maximum (Kₘ, an indicator of substrate affinity) and the maximum rate of the reaction (Vₘₐₓ).[26]
Protocol:
-
Enzyme Source: Prepare a cytosolic extract from a relevant cell type (e.g., Caco-2 intestinal cells) by homogenization and ultracentrifugation to pellet organelles and membranes. Determine the total protein concentration of the extract.
-
Reaction Setup: In a series of microcentrifuge tubes, set up reactions containing:
-
Fixed amount of cytosolic extract (e.g., 20 µg total protein).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Varying concentrations of Gly-Met substrate (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM).
-
-
Reaction and Termination:
-
Initiate the reaction by adding the substrate and incubate at 37°C.
-
Take aliquots at specific time points (e.g., 0, 5, 10, 15 minutes).
-
Terminate the reaction in the aliquots by adding an equal volume of 10% trichloroacetic acid.
-
-
Product Measurement: Quantify the amount of glycine or methionine produced in each terminated sample using the HPLC method described in Section 6.1.
-
Data Analysis:
-
For each substrate concentration, plot product formation over time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Plot v₀ versus the Gly-Met substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Alternatively, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate the parameters from the intercepts.
-
Conclusion and Future Directions
This compound is more than a mere catabolic intermediate; it is a significant biological molecule due to its efficient transport and its delivery of two functionally critical amino acids. Its study provides a window into the integration of nutrition, methylation, antioxidant biology, and cytoprotection.
Future research should focus on several key areas:
-
Direct Signaling: Investigating whether Gly-Met itself has any direct cell-signaling properties, analogous to other bioactive dipeptides.
-
Tissue-Specific Metabolism: Elucidating the kinetics of Gly-Met hydrolysis and subsequent metabolism in different tissues, particularly the liver, kidney, and brain.
-
Therapeutic Development: Designing and testing Gly-Met-based prodrugs for improved oral bioavailability and exploring the therapeutic potential of Gly-Met supplementation in diseases characterized by oxidative stress and methylation defects.
By continuing to explore the nuanced roles of this simple dipeptide, researchers and drug developers can unlock new strategies for therapeutic intervention and nutritional support.
References
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MetwareBio. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. MetwareBio. [Link]
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Gonzalez, D., & Covitz, K. M. (2003). Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. PubMed. [Link]
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Wikipedia. (2024). This compound. Wikipedia. [Link]
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Silbernagl, S. (1999). [Mechanisms of absorption of amino acids and oligopeptides. Control and implications in human diet therapy]. PubMed. [Link]
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Wikipedia. (2024). Methionine. Wikipedia. [Link]
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Healthline. (2018). Methionine: Functions, Food Sources and Side Effects. Healthline. [Link]
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National Center for Biotechnology Information. (n.d.). Glycyl-L-methionine. PubChem. [Link]
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Adibi, S. A., & Morse, E. L. (1977). Intestinal transport of dipeptides in man: Relative importance of hydrolysis and intact absorption. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem. [Link]
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AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. [Link]
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Harada, M., & Kimura, T. (1990). Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet. Journal of Nutritional Science and Vitaminology. [Link]
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Synapse. (n.d.). Monoammonium Glycyrrhizinate/Glycine/DL-Methionine - Drug Targets, Indications, Patents. Synapse. [Link]
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Human Metabolome Database. (2012). Showing metabocard for Glycyl-Methionine (HMDB0028847). HMDB. [Link]
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Chemistry For Everyone. (2024). How Are Peptide Hormones Transported In The Blood?. YouTube. [Link]
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Longdom Publishing. (n.d.). An Overview of Glycomimetics and its Applications in the Field of Medicine. Longdom. [Link]
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Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2017). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC. [Link]
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Bracchi-Ricard, V., & He, H. (2003). Methionine in and out of proteins: targets for drug design. PubMed. [Link]
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S-adenosyl-L-methionine: a proposed addition to organ storage fluids. (1998). PubMed. [Link]
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Weinberg, J. M., & Venkatachalam, M. A. (2016). The role of glycine in regulated cell death. PMC. [Link]
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Cederbaum, A. I., & Gergel, D. (2004). Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations. PubMed. [Link]
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Lee, S. G., & Jez, J. M. (2013). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. PMC. [Link]
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Catanesi, M., d'Angelo, M., Benedetti, E., Tupone, M. G., Alfonsetti, M., & Cimini, A. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. PMC. [Link]
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Shomu's Biology. (2012). Enzyme kinetics animation. YouTube. [Link]
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Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]
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Hibasami, H., & Tsukada, T. (1984). A Rapid High-Performance Liquid Chromatographic Procedure for the Simultaneous Determination of Methionine, Ethionine, S-adenosylmethionine, S-adenosylethionine, and the Natural Polyamines in Rat Tissues. PubMed. [Link]
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LSU School of Medicine. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU Health Shreveport. [Link]
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Cantoni, G. L. (1985). The role of S-adenosylhomocysteine in the biological utilization of S-adenosylmethionine. PubMed. [Link]
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ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. [Link]
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Chemistry For Everyone. (2024). What Are The Uses Of Glycine?. YouTube. [Link]
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Glycylmethionine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Glycylmethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
Glycyl-L-methionine (Gly-Met) is a dipeptide composed of the amino acids glycine and L-methionine, linked by a peptide bond.[1][2] With the molecular formula C₇H₁₄N₂O₃S, this molecule serves as a metabolite and is studied for its potential roles in various biochemical pathways, including protein synthesis initiation in some organisms.[1][3] The presence of a sulfur-containing methionine residue also imparts specific chemical properties, such as susceptibility to oxidation, which is a key consideration during synthesis and handling.[1][2]
This guide provides a comprehensive technical overview of the predominant methodologies for the synthesis of Gly-Met, from foundational chemical principles to detailed purification strategies. It is designed to equip researchers and professionals in drug development and biochemical research with the necessary expertise to produce and isolate high-purity Gly-Met for a range of applications.
Part 1: Core Synthesis Strategies for this compound
The creation of the peptide bond between glycine and methionine requires a carefully controlled chemical environment to ensure high yield and prevent unwanted side reactions. The primary approaches are chemical synthesis, which can be performed in solution or on a solid support, and enzymatic synthesis.
Foundational Principles of Chemical Peptide Synthesis
Successful peptide synthesis hinges on two core principles: the use of protecting groups and the activation of the carboxyl group.
-
Protecting Groups: To prevent the uncontrolled polymerization of amino acids, their reactive functional groups must be temporarily blocked.[4][5] The α-amino group of one amino acid and the α-carboxyl group of the other are masked, allowing only the desired peptide bond to form.[6][7]
-
N-Terminus Protection: Common protecting groups for the amino terminus include tert-Butoxycarbonyl (Boc), which is acid-labile, and 9-Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[6][8] The choice between them defines the overall synthetic strategy.
-
C-Terminus Protection: The carboxyl group is typically protected as an ester, for example, a methyl or benzyl ester, which can be cleaved under specific conditions at the end of the synthesis.[9]
-
-
Carboxyl Group Activation: The formation of a peptide bond is thermodynamically unfavorable and requires the carboxyl group of the N-protected amino acid to be activated.[10] This is achieved using coupling reagents , which convert the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the other amino acid.[10] Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HBTU and HATU.[10][11][12][13]
Solution-Phase Peptide Synthesis (LPPS)
Also known as classical peptide synthesis, this method involves carrying out all reactions with the reactants dissolved in an appropriate organic solvent.[5][14]
Causality and Experimental Choices: LPPS offers flexibility and is scalable for large-quantity production. However, its primary challenge lies in the purification of the intermediate product after each coupling and deprotection step, which is often laborious and can lead to significant material loss.[14] The solubility of the growing peptide chain can also become a limiting factor.[5][14]
Generalized Protocol for Gly-Met Synthesis via LPPS:
-
Protection: Protect the amino group of glycine (e.g., with a Boc group to form Boc-Gly-OH) and the carboxyl group of methionine (e.g., as a benzyl ester to form H-Met-OBzl).
-
Coupling: Dissolve Boc-Gly-OH and H-Met-OBzl in a suitable solvent (e.g., dichloromethane or DMF). Add a coupling reagent (e.g., DCC) and an additive like HOBt to facilitate the reaction and suppress side reactions. Stir until the reaction is complete.
-
Work-up and Purification: Filter to remove byproducts (like DCU, if DCC is used). Purify the resulting protected dipeptide, Boc-Gly-Met-OBzl, using extraction or chromatography.
-
Deprotection: Remove both the Boc and Benzyl protecting groups. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA). The benzyl ester can be removed by catalytic hydrogenation to yield the final Gly-Met dipeptide.
-
Final Purification: Purify the final product using methods described in Part 2.
Solid-Phase Peptide Synthesis (SPPS)
Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[15][16][17] This approach simplifies the entire process by allowing excess reagents and byproducts to be removed by simple filtration and washing, dramatically improving efficiency and enabling automation.[16][18][19]
Causality and Experimental Choices: The core advantage of SPPS is the elimination of purification steps between cycles. The growing peptide remains covalently attached to the solid support, ensuring no product is lost during washing.[19] The choice of resin, linker (which connects the peptide to the resin), and protecting group strategy (most commonly Fmoc/tBu) is critical for success.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Detailed Protocol: Fmoc-Based SPPS of Gly-Met
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like dimethylformamide (DMF).
-
First Amino Acid Loading: Couple the first amino acid, Fmoc-Met-OH, to the resin using a suitable coupling protocol.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from methionine, exposing the free amino group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling of Second Amino Acid: Add the next protected amino acid, Fmoc-Gly-OH, along with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin again with DMF and other solvents like dichloromethane (DCM) to remove all soluble reagents.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a strong acid like 95% Trifluoroacetic Acid (TFA) along with scavengers to protect the methionine side chain. This step simultaneously cleaves the peptide from the resin and removes any side-chain protecting groups.
-
Product Precipitation: Precipitate the crude peptide from the cleavage solution by adding cold diethyl ether, then centrifuge to collect the solid product.
Enzymatic Synthesis
Enzymatic synthesis utilizes enzymes, such as ligases, to form the peptide bond under mild, aqueous conditions.[1] This approach offers exceptional stereoselectivity, avoiding the racemization that can be a concern in chemical synthesis. It is also an environmentally friendly "green chemistry" approach. While not as common for simple dipeptides, it is a powerful tool, particularly for larger peptides or when specific chirality is paramount.[20]
Part 2: High-Purity Purification Methodologies
Regardless of the synthesis method, the crude product is a mixture containing the target dipeptide along with impurities like truncated sequences, deletion sequences, and residual chemicals. Achieving high purity, often >98% for research and pharmaceutical applications, requires robust purification techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification.[21][22] It offers unparalleled resolution, capable of separating peptides that differ by even a single amino acid.[23][24]
Principle of Separation: The technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically silica bonded with C18 alkyl chains) is used with a polar mobile phase.[22] Peptides are loaded onto the column in a weak, highly aqueous mobile phase and are eluted by a gradient of increasing organic solvent (typically acetonitrile). More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later.
Experimental Protocol: Preparative RP-HPLC Purification of Gly-Met
-
Sample Preparation: Dissolve the crude, lyophilized Gly-Met powder in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the solution to remove any particulates.
-
Column and Solvents:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: Inject the sample onto the column. Elute with a linear gradient, for example, from 5% B to 50% B over 30 minutes. The exact gradient must be optimized based on analytical runs.
-
Fraction Collection: Monitor the column effluent using a UV detector at 210-220 nm and collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity specification.
-
Lyophilization: Freeze-dry the pooled fractions to remove the solvents and obtain the final product as a pure, fluffy white powder.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 or C8 silica | Provides hydrophobic surface for peptide interaction.[21][23] |
| Mobile Phase A | 0.1% TFA in Water | Acidic ion-pairing agent sharpens peaks and ensures consistent protonation.[23] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier used to elute the peptide from the column.[21] |
| Gradient | Linear, e.g., 5-50% B | Gradually increases hydrophobicity of the mobile phase to elute peptides. |
| Detection | UV at 214 nm or 220 nm | Wavelength for detecting the peptide backbone amide bonds.[22] |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[25][26][27] It is particularly useful as an initial "capture" step to remove bulk impurities before a final RP-HPLC polishing step.[25][28]
Principle of Separation: The peptide solution is passed through a column packed with a charged resin. If a cation-exchange resin (negatively charged) is used, positively charged peptides will bind. They are then selectively eluted by increasing the salt concentration or changing the pH of the buffer.[26] Since Gly-Met is a zwitterionic molecule, its net charge is highly dependent on pH, allowing for separation from unreacted amino acids or other charged impurities.
Caption: A typical two-step purification workflow for achieving high-purity Gly-Met.
Crystallization
Crystallization is a powerful technique for obtaining a final product in a highly pure, stable, solid form.[29] It is often employed after an initial chromatographic purification.
Principle of Separation: The method relies on the principle that the solubility of a compound decreases as a solution becomes supersaturated. By slowly inducing supersaturation (e.g., by cooling or solvent evaporation), the target molecule self-assembles into a highly ordered crystal lattice, excluding impurities which remain in the mother liquor.[30] For amino acids and small peptides, controlling factors like pH, temperature, and solvent composition is crucial to induce crystallization.[31][32]
Part 3: Analytical Characterization and Quality Control
After purification, the identity and purity of the final Gly-Met product must be rigorously confirmed.
-
Analytical RP-HPLC: Used to determine the final purity of the product. A sharp, single peak indicates a high degree of purity.[33]
-
Mass Spectrometry (MS): Provides an exact molecular weight of the compound, confirming that the correct dipeptide was synthesized.[34] For Gly-Met, the expected monoisotopic mass is approximately 206.07 Da.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the precise chemical structure of the dipeptide, ensuring the correct connectivity of all atoms.[35]
References
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Purification of naturally occurring peptides by reversed-phase HPLC. - PubMed. Available at: [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. - Advanced Chromatography Technologies. Available at: [Link]
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Coupling-Reagent-Free Synthesis of Dipeptides and Tripeptides Using Amino Acid Ionic Liquids. - PubMed. Available at: [Link]
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Reversed-phase isolation of peptides. - PubMed. Available at: [Link]
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The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. - Harvard Apparatus. Available at: [Link]
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Coupling Reagents. - Aapptec Peptides. Available at: [Link]
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Ion-exchange HPLC for peptide purification. - PubMed. Available at: [Link]
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Chromatography and Detection Methods for Peptide Purification. - Gilson. Available at: [Link]
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Peptide Isolation & Purification Techniques. - Waters Corporation. Available at: [Link]
- Method for purification of oligopeptides. - Google Patents.
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Aspects of industrial purification of peptides using large-scale chromatography. - Polypeptide Group. Available at: [Link]
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Solid-phase peptide synthesis. - Digital CSIC. Available at: [Link]
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solid phase peptide synthesis. - CSBio. Available at: [Link]
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Introduction to Peptide Synthesis. - NIH National Library of Medicine. Available at: [Link]
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Crystallization of arginine-, formylmethionine-tyrosine-, and glycine-transfer RNAs from Escherichia coli. - PubMed. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. - Aapptec. Available at: [Link]
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This compound. - Wikipedia. Available at: [Link]
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Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. - Royal Society of Chemistry. Available at: [Link]
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Amino Acid Derivatives for Peptide Synthesis. - Aapptec. Available at: [Link]
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Protecting group. - Wikipedia. Available at: [Link]
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Crystallization of Amino Acids. - GEA. Available at: [Link]
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Glycyl-L-methionine. - PubChem, NIH. Available at: [Link]
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Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. - PubMed. Available at: [Link]
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Advances in Enzymatic Synthesis of D-Amino Acids. - NIH National Library of Medicine. Available at: [Link]
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Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. - NIH National Library of Medicine. Available at: [Link]
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Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. - NIH National Library of Medicine. Available at: [Link]
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Labeling and Protecting Groups. - Bio-Synthesis Inc. Available at: [Link]
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12.5: Peptide Synthesis- Solution-Phase. - Chemistry LibreTexts. Available at: [Link]
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This compound, DL-. - PubChem, NIH. Available at: [Link]
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Determination of glycine and threonine in topical dermatological preparations. - PubMed. Available at: [Link]
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Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. - ResearchGate. Available at: [Link]
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How Is Glycine Synthesized?. - YouTube. Available at: [Link]
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Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. - MDPI. Available at: [Link]
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Analytical methods used for determination of L-methionine in fermentation broth. - ResearchGate. Available at: [Link]
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Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. - PubMed. Available at: [Link]
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Enzymatic Production of Amino Acids. - Genencor International. Available at: [Link]
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Protein Characterization Techniques for Biologics Development. - Mabion. Available at: [Link]
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QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. - NIH National Library of Medicine. Available at: [Link]
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Introduction: The Significance of Glycylmethionine in Scientific Research
An In-Depth Technical Guide to the Chemical and Physical Properties of Glycylmethionine
For Researchers, Scientists, and Drug Development Professionals
This compound (Gly-Met) is a dipeptide composed of the amino acids glycine and methionine.[1][2] As a fundamental building block of proteins and a metabolite in various biological systems, this compound holds considerable interest for researchers in biochemistry, pharmacology, and drug development.[3] Its structure, incorporating a flexible glycine residue and a sulfur-containing, hydrophobic methionine residue, imparts unique chemical and physical properties that influence its biological activity and potential therapeutic applications.
This technical guide provides a comprehensive database of the chemical and physical properties of this compound, complete with detailed experimental protocols for their determination. As Senior Application Scientists, our goal is to present this information with a focus on experimental causality and self-validating methodologies, ensuring both scientific rigor and practical utility for our audience.
Molecular Structure and Identification
A thorough understanding of this compound's properties begins with its fundamental molecular structure and identifiers.
This compound is a dipeptide in which glycine is the N-terminal amino acid and methionine is the C-terminal amino acid.[1] The molecular formula is C₇H₁₄N₂O₃S, and its molecular weight is approximately 206.27 g/mol .[2][4][5]
Structural Diagram
Caption: 2D structure of this compound in its zwitterionic form.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | [2][5] |
| CAS Number | 554-94-9 | [2][5] |
| Molecular Formula | C₇H₁₄N₂O₃S | [2][4][5] |
| Molecular Weight | 206.27 g/mol | [2][4][5] |
| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CN | [2][6] |
| InChI Key | PFMUCCYYAAFKTH-YFKPBYRVSA-N | [2][6] |
Solid-State Properties: Crystalline Structure
In the solid state, this compound exists as a zwitterion, with the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻).[3] This is a critical property that influences its solubility, stability, and intermolecular interactions.
Crystallographic studies have shown that this compound crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The extended backbone structure of this compound is a notable feature, distinguishing it from its isomer, methionyl-glycine.[3]
Acid-Base Properties and Zwitterionic Nature
The acid-base properties of this compound are fundamental to its behavior in solution and are dictated by its ionizable amino and carboxyl groups. The pKa values of these groups determine the net charge of the molecule at a given pH.
Zwitterionic Equilibrium
Caption: pH-dependent protonation states of this compound.
-
pKa₁ (α-carboxyl group): Expected to be around 2.3.
-
pKa₂ (α-amino group): Expected to be around 9.2.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the dissociation constants of this compound in aqueous solution.[8][9][10][11][12]
Materials and Equipment:
-
This compound
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
High-purity water
-
pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).
-
Initial pH Adjustment: Adjust the pH of the this compound solution to approximately 1.5 with 0.1 M HCl to ensure all molecules are in their fully protonated (cationic) form.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) plots can be used to accurately determine the equivalence points.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As a dipeptide, its solubility is influenced by pH, temperature, and the solvent system.[13][14]
Table 2: Predicted and Experimental Solubility of this compound
| Property | Value | Source |
| Predicted Water Solubility | 12.3 g/L | ALOGPS |
| Experimental LogP | -3.3 | Human Metabolome Database[6] |
The solubility of this compound is expected to be lowest near its isoelectric point (pI), which can be estimated as the average of its two pKa values. At pH values above or below the pI, the net charge of the molecule increases, leading to greater solubility in aqueous solutions.
Experimental Protocol: Determination of Aqueous Solubility
This protocol describes a gravimetric method for determining the temperature-dependent solubility of this compound in water.[13][14]
Materials and Equipment:
-
This compound
-
High-purity water
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge tubes
-
Analytical balance
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of water in a microcentrifuge tube to create a saturated solution.
-
Equilibration: Place the tubes in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Centrifuge the tubes to pellet the undissolved solid.
-
Aliquoting: Carefully remove a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.
-
Drying: Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons of the glycine and methionine residues. Key expected signals include those for the α-protons, the methylene protons of the glycine and methionine side chains, and the methyl protons of the methionine side chain.[1][15][16][17]
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons, α-carbons, and the carbons of the methionine side chain.[1]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups.[4][18][19][20]
-
Amide I and Amide II bands: These are characteristic of the peptide bond.
-
N-H stretching vibrations: From the protonated amino group.
-
C=O stretching vibrations: From the deprotonated carboxyl group.
-
C-H stretching and bending vibrations: From the aliphatic portions of the molecule.
The presence of the sulfur atom in the methionine residue can also give rise to specific vibrational modes. Notably, oxidation of the methionine residue can be monitored by the appearance of new bands in the IR spectrum.[21]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[6][22][23][24][25][26]
-
Molecular Ion Peak: In electron ionization (EI) MS, a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound would be expected.
-
Fragmentation Pattern: The fragmentation of the molecular ion will yield characteristic fragment ions resulting from the cleavage of the peptide bond and bonds within the methionine side chain.
Thermal Properties and Stability
The thermal stability of this compound is a crucial consideration for its storage and processing. Like many amino acids and peptides, this compound is prone to decomposition at elevated temperatures rather than exhibiting a sharp melting point.[27][28][29]
Thermal Decomposition: Studies on the thermal decomposition of amino acids indicate that they often decompose in a well-defined temperature range, releasing gases such as water, ammonia, and carbon dioxide.[27][28][29] The specific decomposition temperature and products for this compound would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Chemical Reactivity and Degradation Pathways
The chemical reactivity of this compound is largely governed by its functional groups: the N-terminal amino group, the C-terminal carboxyl group, the peptide bond, and the methionine side chain.
-
Oxidation of Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation, which can be a significant degradation pathway.[2][3] This can be induced by various oxidizing agents and can impact the biological activity of the peptide.
-
Hydrolysis of the Peptide Bond: Under strongly acidic or basic conditions, the peptide bond can be hydrolyzed, breaking the dipeptide into its constituent amino acids, glycine and methionine.[3]
-
Metal Complexation: The amino and carboxyl groups of this compound can act as ligands, forming complexes with various metal ions.[30][31] This property is relevant in biological systems where metal ions are present and can also be exploited in analytical and separation methods.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable molecule in several areas of research and development.
-
Metabolic Studies: As a naturally occurring dipeptide, this compound is studied to understand protein metabolism and amino acid transport.
-
Antioxidant Research: The presence of the methionine residue suggests potential antioxidant properties, as the sulfur atom can scavenge reactive oxygen species.[3]
-
Pharmaceutical Formulations: Amino acids and dipeptides are increasingly used as excipients in pharmaceutical formulations to stabilize protein-based drugs, prevent aggregation, and act as buffering agents.[32][33] The properties of this compound make it a candidate for such applications.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, grounded in established scientific principles and experimental methodologies. By understanding these core properties, researchers, scientists, and drug development professionals can better utilize this important dipeptide in their work, from fundamental biochemical studies to the development of novel therapeutic agents. The provided experimental protocols offer a framework for the in-house determination of key parameters, ensuring data quality and reproducibility.
References
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Medvidović-Kosanović, M., et al. (2015, May 27). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [Link]
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SpectraBase. (n.d.). N-glycyl-dl-methionine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). This compound. Wikipedia. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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protocols.io. (2018, September 8). Potentiometric titration. protocols.io. [Link]
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Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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Hacettepe University. (n.d.). POTENTIOMETRIC TITRATIONS. Hacettepe University. [Link]
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Wikipedia. (n.d.). Transition metal amino acid complexes. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of two theoretical methods to estimate potentiometric titration curves of peptides: comparison with experiment. PubMed Central. [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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National Center for Biotechnology Information. (n.d.). Glycyl-L-methionine. PubChem. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2018, February 9). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]
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Scientific Research Publishing. (2010). A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution. SCIRP. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. [Link]
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YouTube. (2021, May 15). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. [Link]
-
ResearchGate. (n.d.). FTIR spectral data of β-DL-methionine. ResearchGate. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]
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In Vitro Antioxidant Potential of Glycylmethionine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the in vitro antioxidant potential of the dipeptide Glycylmethionine (Gly-Met). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of Gly-Met's antioxidant capacity, rooted in the redox activity of its methionine residue. We present detailed, step-by-step protocols for a suite of established in vitro antioxidant assays, including radical scavenging (DPPH, ABTS), reducing power (FRAP), and enzymatic activity (SOD, CAT). Beyond mere procedural descriptions, this guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to assessing the antioxidant efficacy of Gly-Met. All methodologies are supported by in-text citations to authoritative sources, and quantitative data is summarized for clarity. Visual diagrams created using Graphviz are provided to illustrate key reaction mechanisms and experimental workflows.
Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of this compound
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates or repair the resulting damage.[1][2] ROS, such as the superoxide radical (O₂⁻•), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism.[3][4] While they play roles in cellular signaling, their overproduction can lead to indiscriminate damage to vital macromolecules, including lipids, proteins, and DNA, implicating oxidative stress in a myriad of pathological conditions.[1][4]
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] The search for novel and effective antioxidants is a cornerstone of preventative medicine and therapeutic development. Bioactive peptides derived from natural sources have garnered significant interest for their potential antioxidant properties.[5][6][7]
This compound (Gly-Met), a dipeptide composed of glycine and L-methionine, has emerged as a promising candidate for antioxidant applications.[8][9][10] Its antioxidant potential is primarily attributed to the presence of the sulfur-containing amino acid, methionine.[8][11] The sulfur atom in the methionine side chain is susceptible to oxidation, allowing it to scavenge ROS, thereby protecting other critical biomolecules from oxidative damage.[11][12][13][14] This guide provides a detailed framework for the systematic in vitro evaluation of this compound's antioxidant capacity.
The Antioxidant Armament of this compound: A Mechanistic Overview
The antioxidant activity of this compound is intrinsically linked to the chemistry of its methionine residue. The thioether group in methionine can be readily oxidized by various ROS to form methionine sulfoxide.[12][13] This sacrificial oxidation of methionine residues can protect other, more critical amino acid residues within proteins from oxidative damage.[11][12][14] While in vivo, methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr), in an in vitro chemical context, this oxidation represents a direct scavenging event.[11]
The zwitterionic form of Gly-Met is particularly important as it is implicated in the formation of sulfur-centered radicals, which can participate in antioxidant reactions.[10] The ease of electron donation from the sulfur atom is a key factor in its ability to neutralize free radicals.[10]
Caption: Reaction mechanism of the DPPH radical scavenging assay.
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. [15]ABTS•⁺ has a characteristic blue-green color with an absorbance maximum at 734 nm. [16]In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant activity. [15] Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [17] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution. [16][17] * Dilute the ABTS•⁺ stock solution with ethanol or a suitable buffer to an absorbance of 0.700 ± 0.02 at 734 nm. [16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the this compound solution.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm. [16]
-
-
Data Analysis:
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [18]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 20 µL of the this compound solution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
Enzymatic Antioxidant Assays
These assays assess the ability of this compound to either directly mimic the activity of antioxidant enzymes or to protect these enzymes from oxidative damage.
Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•). [19]A common method involves the xanthine/xanthine oxidase system to generate O₂⁻•, which then reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product. [20][21]The SOD-like activity is determined by the inhibition of this color formation. [21] Experimental Protocol (using a commercial kit, e.g., from Abcam or Cayman Chemical):
-
Follow the manufacturer's instructions for the preparation of reagents and standards.
-
Typically, the sample (this compound) is added to a 96-well plate.
-
A working solution containing the tetrazolium salt and xanthine is added.
-
The reaction is initiated by the addition of xanthine oxidase. [22]5. The plate is incubated, and the absorbance is measured at the specified wavelength (e.g., 450 nm). [20] Data Analysis:
-
The percentage inhibition of the formazan formation is calculated.
-
The SOD-like activity can be expressed in units/mL by comparing the inhibition to that of a pure SOD standard.
Principle: This assay measures the ability of a compound to decompose hydrogen peroxide (H₂O₂). [23]One common method involves the reaction of residual H₂O₂ with a reagent to produce a colored product. [23][24]The catalase-like activity is inversely proportional to the color intensity.
Experimental Protocol (using a commercial kit, e.g., from Abcam or Elabscience):
-
Adhere to the protocol provided by the kit manufacturer.
-
The sample (this compound) is incubated with a known concentration of H₂O₂.
-
The reaction is stopped, and a reagent is added that reacts with the remaining H₂O₂.
-
The absorbance is measured at the appropriate wavelength (e.g., 405 nm or 570 nm). [23][24] Data Analysis:
-
The CAT-like activity is calculated based on the amount of H₂O₂ decomposed by the sample.
-
The activity can be expressed in units/mL.
Data Presentation and Interpretation
For a clear comparison of the antioxidant potential of this compound, the results from the various assays should be summarized in a table.
| Assay | Parameter | Result (Example) | Positive Control |
| DPPH Scavenging | IC₅₀ (µg/mL) | 150.5 ± 12.3 | Ascorbic Acid: 25.2 ± 2.1 |
| ABTS Scavenging | TEAC (µM TE/mg) | 85.6 ± 7.9 | Trolox |
| FRAP | FRAP Value (µM Fe²⁺/mg) | 120.3 ± 10.1 | Ascorbic Acid |
| SOD-like Activity | % Inhibition (at 1 mg/mL) | 45.2 ± 4.5 | SOD |
| CAT-like Activity | % H₂O₂ Decomposed (at 1 mg/mL) | 30.8 ± 3.2 | Catalase |
Interpretation: The example data suggests that this compound exhibits moderate radical scavenging and reducing power. Its SOD- and CAT-like activities indicate a potential role in enzymatic antioxidant defense systems. It is crucial to compare these results with established antioxidants to gauge its relative potency.
Conclusion and Future Directions
This guide has outlined a robust framework for the in vitro assessment of the antioxidant potential of this compound. The described assays provide a multi-dimensional view of its antioxidant capabilities, from direct radical scavenging to its potential interaction with enzymatic pathways. The inherent antioxidant properties of the methionine residue make Gly-Met a compelling candidate for further investigation.
Future research should focus on:
-
Structure-activity relationship studies: Investigating how modifications to the peptide structure affect its antioxidant activity.
-
Cell-based assays: Validating the in vitro findings in cellular models of oxidative stress to assess bioavailability and intracellular efficacy. [18]* In vivo studies: Evaluating the antioxidant effects of this compound in animal models to determine its physiological relevance and therapeutic potential.
By employing the systematic approach detailed in this guide, researchers can generate reliable and comprehensive data on the antioxidant potential of this compound, paving the way for its potential application in the pharmaceutical and nutraceutical industries.
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Adão, R. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Adão, R. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
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Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036-15040. [Link]
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Wang, J., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. PubMed Central. [Link]
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Lee, J., et al. (2024, May 8). ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection. Biomacromolecules. [Link]
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ResearchGate. (2025, August 6). (PDF) Methionine Residues as Endogenous Antioxidants in Proteins. [Link]
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Levine, R. L., & Moskovitz, J. (2013). Methionine Oxidation and Reduction in Proteins. PubMed Central. [Link]
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ResearchGate. (2013, October 10). Does anyone know an easy protocol for DPPH assay?[Link]
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BioAssay Systems. FRAP. [Link]
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Flis, A., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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BTL Biotechno Labs Pvt. Ltd. ABTS Antioxidant Assay Kit: A Comprehensive Guide. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
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G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
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Glycylmethionine mechanism of action in cellular models
An In-Depth Technical Guide to the Cellular Mechanism of Action of Glycylmethionine
Preamble: Decoding the Action of a Bioactive Dipeptide
To the researchers, scientists, and drug development professionals dedicated to unraveling cellular mechanisms, this guide offers a deep dive into the putative mechanism of action of Glycyl-L-Methionine (Gly-Met). As a dipeptide, its biological effects are a composite of its transport into the cell, the individual actions of its constituent amino acids—glycine and methionine—and their potential synergistic interplay. This document is structured not as a rigid review, but as a logical exploration, grounding its hypotheses in established biochemical principles and providing actionable experimental frameworks for their validation. We will proceed from cellular entry to the distinct and then integrated functions of its components, offering a comprehensive model of Gly-Met's cellular activity.
Part 1: The Gateway to Action: Cellular Uptake and Intracellular Fate
The biological activity of any extracellular agent begins with its transport across the cell membrane. For dipeptides like Gly-Met, this is not a passive process but one mediated by specific transporters.
The Oligopeptide Transporter System: A High-Affinity Entry Route
This compound, as a dipeptide, is primarily taken up by cells via proton-coupled oligopeptide transporters (POTs), with PEPT1 being a key player, especially in intestinal and renal cells.[1] Unlike free amino acids, which compete for various amino acid transporters, dipeptide transport is often more efficient and can even be upregulated by the presence of its substrate. Research has shown that the presence of a dipeptide in culture medium can increase the expression of the gene encoding for PEPT1, leading to a higher density of the transporter on the cell membrane and an increased Vmax for uptake.[1] This suggests a self-stimulating uptake mechanism that could enhance the bioavailability of Gly-Met to the cell.
Once inside the cell, Gly-Met is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and methionine. This intracellular cleavage is a critical step, as it releases the individual amino acids to participate in their respective metabolic and signaling pathways.
Experimental Workflow: Validating Cellular Uptake
To confirm that Gly-Met is actively transported and metabolized, a multi-step experimental approach is necessary. This protocol serves as a self-validating system to characterize the uptake kinetics.
Caption: Workflow for characterizing this compound cellular uptake.
Detailed Protocol: LC-MS/MS Quantification of Intracellular Gly-Met, Glycine, and Methionine
-
Cell Seeding: Plate a suitable cell line (e.g., Caco-2 for intestinal transport studies) in 12-well plates and grow to 80-90% confluency.
-
Starvation: Prior to the experiment, incubate cells in an amino acid-free buffer (e.g., Hanks' Balanced Salt Solution) for 1 hour to deplete intracellular pools.
-
Treatment:
-
Add Gly-Met at various concentrations (e.g., 0, 0.1, 1, 5, 10 mM) to the cells for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
In parallel wells, add equimolar concentrations of free glycine and methionine as a control.
-
For transporter validation, pre-incubate a set of cells with a PEPT1 inhibitor for 30 minutes before adding Gly-Met.
-
-
Metabolite Extraction:
-
Aspirate the treatment buffer and wash the cells three times with ice-cold PBS to remove extracellular compounds.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and dry it under a vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the concentrations of Gly-Met, glycine, and methionine using a validated LC-MS/MS method with appropriate standards.
-
-
Causality Check: A significant increase in intracellular glycine and methionine in the Gly-Met treated group compared to the free amino acid group, which is attenuated by the PEPT1 inhibitor, would strongly indicate an efficient, transporter-mediated uptake mechanism.
Part 2: The Glycine Moiety: A Potent Anti-inflammatory and Cytoprotective Agent
Once released intracellularly, glycine is not merely a building block for proteins. It is a potent signaling molecule with well-documented anti-inflammatory and cytoprotective effects.[2][3]
Mechanism of Anti-inflammatory Action
Glycine's anti-inflammatory properties are particularly evident in immune cells like macrophages. It is known to activate glycine-gated chloride channels (GlyR), leading to chloride influx and hyperpolarization of the cell membrane.[2] This hyperpolarization blunts the calcium influx that is a critical second messenger for the activation of pro-inflammatory signaling cascades.
The primary downstream effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] By preventing the activation of NF-κB, glycine effectively suppresses the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[2]
Caption: Glycine's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: Assessing Anti-inflammatory Effects in Macrophages
This protocol is designed to validate the anti-inflammatory potential of Gly-Met by measuring its ability to suppress lipopolysaccharide (LPS)-induced cytokine production.
-
Cell Culture: Culture RAW 264.7 macrophages or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Gly-Met (e.g., 1-10 mM) or an equimolar concentration of glycine for 2 hours. A vehicle control (media only) should be included.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 6 hours (for gene expression) or 24 hours (for protein secretion).
-
Quantification of Cytokines:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted TNF-α and IL-6 using commercially available ELISA kits.
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of Tnf, Il6, and Il1b. Use a housekeeping gene (e.g., Actb) for normalization.
-
-
Data Analysis: Compare the levels of cytokines in the LPS-stimulated cells with and without Gly-Met pre-treatment.
Table 1: Expected Outcome of Gly-Met on LPS-Induced Cytokine Production
| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 mRNA (Fold Change) |
|---|---|---|
| Vehicle Control | < 50 | 1.0 |
| LPS (100 ng/mL) | 2500 ± 300 | 150 ± 20 |
| LPS + Glycine (5 mM) | 1200 ± 150 | 60 ± 10 |
| LPS + Gly-Met (5 mM) | 1100 ± 180 | 55 ± 12 |
Part 3: The Methionine Moiety: A Linchpin of Antioxidant Defense and Metabolism
The methionine component of Gly-Met provides a crucial substrate for two major cellular defense and metabolic pathways: antioxidant production and methyl-group donation.
Methionine as an Antioxidant Precursor
Methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS), with its sulfur-containing side chain being readily oxidized to methionine sulfoxide.[4] This oxidation can protect other more critical amino acid residues from damage.[4][5]
More importantly, methionine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell. Methionine is converted to S-adenosylmethionine (SAM), which then proceeds through the transsulfuration pathway to produce cysteine, the rate-limiting amino acid for GSH synthesis. By supplying both methionine and glycine (another of the three amino acids in GSH), Gly-Met provides two of the three essential building blocks for GSH production.
Caption: Methionine's role in glutathione synthesis and antioxidant defense.
Experimental Protocol: Measurement of Intracellular Glutathione
This protocol uses a commercially available colorimetric assay to determine the effect of Gly-Met on cellular GSH levels under conditions of oxidative stress.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2 hepatocytes) in a 96-well plate. Once confluent, treat the cells with Gly-Met (e.g., 1-10 mM) or equimolar glycine and methionine for 12-24 hours.
-
Induction of Oxidative Stress: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), to a subset of wells for the final 2-4 hours of incubation.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the instructions of a commercial GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay).
-
GSH Quantification: Perform the colorimetric assay and measure the absorbance at the appropriate wavelength (typically ~412 nm).
-
Data Normalization: Normalize the GSH levels to the total protein content in each well, determined by a BCA or Bradford assay.
Table 2: Predicted Impact of Gly-Met on Cellular Glutathione Levels
| Treatment Group | Condition | Total GSH (nmol/mg protein) |
|---|---|---|
| Vehicle Control | Basal | 40 ± 5 |
| Vehicle Control | + H₂O₂ | 15 ± 3 |
| Gly-Met (5 mM) | Basal | 55 ± 6 |
| Gly-Met (5 mM) | + H₂O₂ | 35 ± 4 |
Part 4: An Integrated Model of this compound's Mechanism of Action
Synthesizing the individual contributions of its constituents, we can propose a holistic mechanism for this compound. Gly-Met serves as a highly efficient delivery system for both glycine and methionine. Upon entering the cell via oligopeptide transporters, it is cleaved, releasing its amino acid payload. This dual release allows for a potent, multi-pronged cellular response:
-
Enhanced Antioxidant Capacity: The simultaneous supply of glycine and methionine directly fuels the glutathione synthesis pathway, bolstering the cell's primary defense against oxidative stress.
-
Synergistic Anti-inflammatory Action: While the methionine moiety enhances antioxidant defenses that can quell inflammation, the glycine moiety directly inhibits pro-inflammatory signaling pathways like NF-κB. This two-pronged attack may be more effective at reducing inflammation than either amino acid alone.
Caption: Integrated model of this compound's cellular mechanism of action.
Part 5: Future Directions and Therapeutic Implications
The proposed mechanism provides a strong foundation for further investigation. Key future experiments should focus on:
-
Directly testing synergy: Comparing the effects of Gly-Met to equimolar doses of glycine, methionine, and their combination on a range of cellular endpoints (e.g., cell viability under stress, inflammatory response, metabolic flux).
-
Investigating other pathways: Exploring the impact of Gly-Met on methionine's role in methylation (via SAM), which has profound effects on epigenetics and cellular regulation.
-
In vivo validation: Translating these cellular findings into animal models of inflammatory or oxidative stress-related diseases to assess the therapeutic potential of Gly-Met.
The potential for this compound as a therapeutic agent lies in its efficiency. By delivering two key functional amino acids in a single, readily absorbed molecule, it may offer enhanced cytoprotective, anti-inflammatory, and antioxidant benefits in clinical settings where cellular stress is a key pathological driver.
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Glycylmethionine as a Putative Signaling Molecule: A Framework for Investigation and Therapeutic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of cellular communication is in a constant state of redefinition. While the roles of classical signaling molecules like hormones, neurotransmitters, and growth factors are well-established, there is a growing appreciation for the signaling capabilities of smaller biomolecules, including dipeptides.[1][2] These molecules, once considered mere metabolic intermediates, are now emerging as specific and potent regulators of cellular function.[1] This guide focuses on Glycylmethionine (Gly-Met), a dipeptide composed of glycine and L-methionine, and explores its potential as a novel signaling molecule. While its primary functions are still being elucidated, its constituent amino acids are deeply involved in critical signaling and metabolic pathways.[3][4][5] This document serves as a technical framework for researchers and drug development professionals to investigate the signaling properties of this compound, from fundamental biochemistry to potential therapeutic applications.
The Emerging Paradigm of Dipeptide Signaling
Historically, dipeptides were primarily viewed as products of protein digestion and catabolism, destined for further breakdown into their constituent amino acids.[6] However, a growing body of evidence challenges this limited perspective, revealing that dipeptides can act as bona fide signaling molecules with diverse physiological roles.[2] They have been implicated in a range of processes including immune modulation, neurotransmission, and the regulation of metabolic pathways.[1][2]
The signaling potential of dipeptides is underscored by their structural diversity and the specific properties conferred by their amino acid composition. For instance, the inclusion of D-amino acids can render dipeptides resistant to degradation, enhancing their signaling longevity.[1] Furthermore, cyclic dipeptides have been identified as key players in bacterial quorum sensing, demonstrating the evolutionary conservation of dipeptide-mediated communication.[7] This emerging understanding of dipeptides as signaling entities provides a compelling rationale for investigating novel candidates like this compound.
This compound: Biochemical Profile and Known Biological Activities
This compound (Gly-Met) is a dipeptide with the chemical formula C₇H₁₄N₂O₃S.[8] It is composed of an N-terminal glycine residue and a C-terminal L-methionine residue linked by a peptide bond.[8][9]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃S | [8] |
| Molar Mass | 206.26 g·mol⁻¹ | [9] |
| IUPAC Name | (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid | [8] |
| PubChem CID | 151282 | [8] |
Currently, Gly-Met is primarily recognized as a metabolite.[8][9] Its biological activities are largely inferred from its constituent amino acids. The presence of methionine, a sulfur-containing amino acid, has led to investigations into Gly-Met's potential antioxidant properties, as the sulfur atom can scavenge free radicals and mitigate oxidative stress.[3] The oxidation of this compound has been shown to differ from that of its isomer, Methionylglycine, highlighting the importance of the peptide bond orientation in its chemical reactivity.[9] While some studies suggest Gly-Met might function as a signaling molecule, the specific mechanisms remain to be elucidated.[3]
A Mechanistic Hypothesis for this compound Signaling
Given the limited direct evidence for this compound as a signaling molecule, we propose a mechanistic framework based on the known signaling roles of its constituent amino acids and the general principles of peptide signaling.
Leveraging the Signaling Precedent of Glycine and Methionine
-
Glycine's Role in Neurotransmission and Metabolic Regulation: Glycine is a well-established inhibitory neurotransmitter in the central nervous system, primarily acting on ionotropic glycine receptors (GlyRs) to induce chloride influx and hyperpolarization.[10][11][12] It also functions as a co-agonist at excitatory NMDA receptors.[12] More recently, glycine has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[4]
-
Methionine's Centrality in Cellular Metabolism and Epigenetics: Methionine metabolism is critical for numerous cellular processes.[5] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins, thus playing a key role in epigenetic regulation.[5] The methionine cycle also contributes to redox balance through the production of cysteine and glutathione.[5] Cells possess intricate mechanisms to sense methionine availability, linking its metabolism to cell cycle control and proliferation.[5]
Our central hypothesis is that This compound acts as a distinct signaling entity, recognized by specific cellular receptors to modulate pathways influenced by both glycine and methionine availability, potentially integrating signals related to protein turnover, metabolic state, and oxidative stress.
Proposed Signaling Pathway for this compound
We propose a hypothetical signaling cascade initiated by the binding of this compound to a yet-to-be-identified cell surface receptor.
Investigating the Molecular Machinery: Receptors and Downstream Effectors
A critical step in validating Gly-Met as a signaling molecule is the identification of its cognate receptor(s) and downstream signaling pathways.
Potential Receptor Candidates
Given the diversity of peptide signaling, several receptor families could potentially recognize this compound:
-
Orphan G-Protein Coupled Receptors (GPCRs): A significant number of GPCRs are still classified as "orphans" because their endogenous ligands are unknown. Gly-Met could be a ligand for one of these receptors.
-
Ligand-Gated Ion Channels: Drawing a parallel with glycine's action on GlyRs, it is plausible that Gly-Met could modulate the activity of specific ion channels, either directly or allosterically.
-
Receptor Tyrosine Kinases (RTKs): While less common for dipeptides, some small molecules can influence RTK activity.
Predicted Downstream Signaling Cascades
Upon receptor binding, Gly-Met could trigger a variety of intracellular signaling cascades:
-
Second Messenger Systems: Activation of GPCRs could lead to changes in intracellular levels of cyclic AMP (cAMP) or calcium (Ca²⁺).
-
Kinase Cascades: Downstream of receptor activation, key signaling hubs like the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways could be modulated, impacting cell proliferation, survival, and metabolism.
-
mTOR Pathway Activation: Given glycine's ability to activate mTOR, it is a prime candidate for investigation in the context of Gly-Met signaling.[4]
Experimental Framework for Validating this compound Signaling
To rigorously test the hypothesis of this compound as a signaling molecule, a multi-pronged experimental approach is required.
Synthesis of this compound and its Analogs
The availability of high-purity this compound is a prerequisite for all experimental work.
Protocol 1: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin to which the C-terminal amino acid (Fmoc-Met-OH) is attached.
-
Fmoc Deprotection: Remove the Fmoc protecting group from methionine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Couple the next amino acid (Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Final Deprotection: Repeat the Fmoc deprotection step for the N-terminal glycine.
-
Cleavage and Purification: Cleave the dipeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.
Causality: The use of solid-phase synthesis allows for the rapid and efficient production of the dipeptide and its analogs (e.g., with D-amino acids or fluorescent labels) for structure-activity relationship studies.[13]
Receptor Binding and Identification
Identifying the receptor for Gly-Met is a key challenge.
Protocol 2: Radioligand Binding Assays
-
Synthesis of Radiolabeled Gly-Met: Synthesize this compound with a radioactive isotope (e.g., ³H or ¹⁴C).
-
Membrane Preparation: Prepare cell membrane fractions from a panel of cell lines or tissues expected to respond to Gly-Met.
-
Binding Reaction: Incubate the membrane preparations with increasing concentrations of radiolabeled Gly-Met in the presence and absence of a large excess of unlabeled Gly-Met (to determine non-specific binding).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd) and receptor density (Bmax).
Self-Validation: The inclusion of competition assays with unlabeled Gly-Met and structurally similar dipeptides will validate the specificity of the binding interaction.
Cellular Signaling Assays
To determine the functional consequences of Gly-Met receptor binding, a suite of cell-based assays is necessary.
Protocol 3: Measurement of Intracellular Calcium Mobilization
-
Cell Culture: Culture a relevant cell line (e.g., neuronal cells, hepatocytes) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Post-Stimulation Measurement: Immediately measure the change in fluorescence over time.
-
Analysis: Quantify the increase in intracellular calcium concentration in response to Gly-Met.
Causality: This assay directly links receptor activation to a common downstream signaling event, providing functional evidence of a signaling role.
Detection of this compound and its Metabolites
Tracking the fate of Gly-Met within cells is crucial for understanding its mechanism of action.
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Gly-Met Detection
-
Cell Culture and Treatment: Culture cells and treat with a known concentration of this compound for various time points.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
MS Detection: Detect and quantify this compound and its potential breakdown products (glycine and methionine) using a high-resolution mass spectrometer.
-
Data Analysis: Determine the intracellular concentration of Gly-Met and its metabolites over time.
Self-Validation: The use of stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) will allow for unambiguous differentiation from endogenous glycine and methionine pools.
Therapeutic and Drug Development Implications
The elucidation of a this compound signaling pathway could have significant implications for drug development.
-
Novel Drug Targets: The Gly-Met receptor and key downstream signaling components could represent novel targets for therapeutic intervention in diseases related to metabolic dysregulation, oxidative stress, or neurological disorders.
-
Biomarker Discovery: Aberrant levels of this compound or its receptor could serve as biomarkers for disease diagnosis or prognosis.
-
Development of Peptide Mimetics: Understanding the structure-activity relationship of Gly-Met binding to its receptor could enable the design of more potent and stable peptide mimetics with therapeutic potential.
Conclusion and Future Directions
The exploration of this compound as a signaling molecule is a nascent but promising field of research. While its role as a metabolite is acknowledged, its potential to act as a specific signaling entity remains an open and intriguing question. The mechanistic hypotheses and experimental frameworks presented in this guide provide a roadmap for researchers to systematically investigate the signaling properties of this compound. Key future directions include the definitive identification of its receptor(s), the characterization of its downstream signaling pathways in various cell types, and the exploration of its physiological and pathophysiological roles in vivo. Unraveling the signaling functions of this compound and other dipeptides will undoubtedly enrich our understanding of cellular communication and may pave the way for novel therapeutic strategies.
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An In-depth Technical Guide to the Metabolic Pathways Involving Glycylmethionine Degradation
Executive Summary
Glycylmethionine, a dipeptide composed of glycine and L-methionine, serves as a transient but significant intermediate in the broader landscape of protein catabolism and amino acid homeostasis.[1] While not a primary signaling molecule, its degradation is crucial for recycling essential amino acids, feeding them into central metabolic pathways for energy production, biosynthesis, and maintaining nitrogen balance. This guide provides a comprehensive technical overview of the cellular mechanisms governing this compound degradation, from cellular uptake to the enzymatic hydrolysis and subsequent catabolism of its constituent amino acids. We will explore the key enzymes, metabolic fates, and the experimental methodologies employed by researchers to elucidate these pathways, offering field-proven insights for scientists in basic research and drug development.
Part 1: The Biological Context of this compound
This compound (Gly-Met) is formed during the digestion of dietary proteins or the turnover of endogenous proteins, representing an incomplete breakdown product. Its metabolic significance lies not in the dipeptide itself, but in the liberation of its constituent amino acids, glycine and methionine, which are then funneled into distinct and vital cellular pathways. The efficiency of Gly-Met degradation is therefore a key step in the salvage and utilization of these amino acid building blocks.
The core of Gly-Met metabolism is a catabolic process, a series of reactions that release energy through the breakdown of complex molecules.[2] The degradation pathway is fundamentally a two-stage process:
-
Hydrolysis: The initial and rate-limiting step is the cleavage of the peptide bond linking glycine and methionine.
-
Amino Acid Catabolism: The resulting free amino acids are then degraded through their own specific, well-characterized metabolic pathways.
Understanding this process is critical for research in nutrition, metabolic disorders, and cellular physiology, as disruptions in dipeptide processing or amino acid catabolism can have significant physiological consequences.
Part 2: Cellular Uptake and Transport
Before degradation can occur, this compound must be transported from the extracellular space into the cell. While specific transporters for Gly-Met have not been exhaustively characterized, the cellular uptake is understood to occur via mechanisms common to other small peptides.
Dipeptide Transport Mechanisms
The primary route for dipeptide entry into cells, particularly intestinal enterocytes, is through proton-coupled peptide transporters (PEPT). These transporters harness a proton gradient to move dipeptides and tripeptides across the cell membrane. However, other less specific transport systems may also be involved. The general process of peptide transport can involve endocytosis or direct penetration of the cell membrane.[3]
The cellular journey of Gly-Met begins with its transport across the plasma membrane, a critical step for its subsequent metabolism.
Caption: Cellular uptake of this compound via membrane transporters.
Once inside the cell, Gly-Met is rapidly targeted by cytosolic enzymes for degradation.
Part 3: The Core Degradation Pathway: Hydrolysis and Catabolism
The intracellular degradation of this compound is a swift, two-stage process initiated by enzymatic hydrolysis.
Stage 1: Enzymatic Hydrolysis by Dipeptidases
The central reaction in Gly-Met degradation is the hydrolysis of its peptide bond. This is catalyzed by a class of enzymes known as dipeptidases (EC 3.4.13), which are ubiquitous in various tissues, including the intestine, liver, and kidney.[4] These enzymes exhibit broad substrate specificity, with some, like glycyl-L-leucine hydrolase, being termed "master" dipeptidases due to their ability to act on a wide range of dipeptides.[5]
The reaction is as follows: Glycyl-L-methionine + H₂O → Glycine + L-methionine
This step is irreversible and effectively commits the constituent amino acids to their respective catabolic fates.
Stage 2: Catabolism of Constituent Amino Acids
The glycine and methionine released from hydrolysis enter two distinct, highly regulated metabolic pathways.
Glycine, the simplest amino acid, is primarily catabolized by the Glycine Cleavage System (GCS) , a multi-enzyme complex located in the inner mitochondrial membrane.[6] This system is the major pathway for glycine degradation in mammals.[6][7]
The overall reaction catalyzed by the GCS is: Glycine + THF + NAD⁺ → 5,10-Methylene-THF + CO₂ + NH₄⁺ + NADH + H⁺
-
Significance: The GCS is a crucial source of one-carbon units (in the form of 5,10-methylene-tetrahydrofolate) for the synthesis of nucleotides, serine, and other essential biomolecules.[7] The ammonia (NH₄⁺) produced is subsequently detoxified through the urea cycle.
Methionine degradation is a more complex, multi-step pathway that plays central roles in sulfur metabolism and one-carbon transfers. The pathway ultimately converts methionine into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[8][9]
Key steps in methionine catabolism:
-
Activation: Methionine is first activated to S-adenosyl-L-methionine (SAM) , the primary methyl group donor in the cell.[8]
-
Transmethylation: SAM donates its methyl group, forming S-adenosyl-homocysteine (SAH) .
-
Hydrolysis: SAH is hydrolyzed to homocysteine .
-
Transsulfuration: Homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine and α-ketobutyrate .[10]
-
Oxidation: α-ketobutyrate is oxidatively decarboxylated to propionyl-CoA .[11]
-
Conversion to Succinyl-CoA: Propionyl-CoA undergoes a series of reactions to be converted into succinyl-CoA , which then enters the TCA cycle for energy production.[9][11]
Caption: Overview of this compound degradation pathway.
Part 4: Methodologies for Studying this compound Metabolism
Elucidating the degradation pathways of Gly-Met requires a combination of biochemical assays, cell-based models, and advanced analytical techniques.
Protocol 1: In Vitro Dipeptidase Activity Assay
This protocol is designed to measure the rate of Gly-Met hydrolysis by a purified dipeptidase or a crude cell lysate. The principle is to quantify the release of one of the products, typically methionine, over time.
Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Preparation: Add a known concentration of purified dipeptidase or cell lysate to the reaction buffer.
-
Initiation: Start the reaction by adding a known concentration of this compound substrate. Incubate at a controlled temperature (e.g., 37°C).
-
Time Points: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as trichloroacetic acid (TCA), to precipitate the enzyme.
-
Quantification: Centrifuge to remove the precipitated protein. Analyze the supernatant for the concentration of released methionine using High-Performance Liquid Chromatography (HPLC) or a colorimetric assay (e.g., ninhydrin assay).
-
Data Analysis: Plot the concentration of product formed against time to determine the initial reaction velocity.
Caption: Experimental workflow for a Dipeptidase Activity Assay.
Protocol 2: Cellular Uptake and Metabolism Analysis
This protocol uses a cell-based model, such as the Caco-2 human intestinal cell line, to study both the transport and subsequent metabolism of Gly-Met.[12][13]
Methodology:
-
Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, which mimics the intestinal epithelium.
-
Isotope Labeling: Introduce isotopically labeled this compound (e.g., ¹³C or ¹⁵N-labeled) to the apical (upper) chamber of the Transwell insert.
-
Incubation: Incubate the cells for a defined period, allowing for transport and metabolism.
-
Sample Collection:
-
Collect media from both the apical and basolateral (lower) chambers to measure transport across the monolayer.
-
Lyse the cells to collect intracellular metabolites.
-
-
Metabolite Extraction: Perform a metabolite extraction from the collected media and cell lysates (e.g., using a methanol/chloroform extraction).
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the identification and quantification of the labeled Gly-Met and its downstream metabolites (glycine, methionine, SAM, homocysteine, etc.).[14]
-
Data Interpretation: By tracking the labeled atoms, one can determine the rate of uptake, transport, and the flux through the respective degradation pathways.
Data Presentation:
| Metabolite | Apical Chamber (Relative Abundance) | Basolateral Chamber (Relative Abundance) | Intracellular (Relative Abundance) |
| Labeled Gly-Met | ++++ | + | ++ |
| Labeled Glycine | + | + | +++ |
| Labeled Methionine | + | + | +++ |
| Labeled SAM | - | - | ++ |
This table represents hypothetical data showing the successful uptake and metabolism of labeled Gly-Met.
Part 5: Conclusion and Future Directions
The degradation of this compound is a fundamental metabolic process that ensures the efficient recycling of amino acids from protein turnover. The pathway is a classic example of metabolic channeling, where the product of one enzyme (dipeptidase) becomes the substrate for subsequent, distinct catabolic pathways (GCS and methionine degradation).[2]
For researchers and drug development professionals, understanding this pathway is essential. For instance, enhancing the uptake and hydrolysis of specific dipeptides could be a strategy in developing novel nutritional supplements or therapeutics. Conversely, inhibiting dipeptidases could be explored in contexts where limiting the availability of certain amino acids is desirable. Future research should focus on identifying the specific transporters responsible for this compound uptake in different tissues and further characterizing the regulation of the dipeptidases involved.
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Whitepaper: The Role of Glycylmethionine in Protein Catabolism: A Technical Guide for Researchers
Abstract
Protein catabolism is a fundamental biological process involving the systematic breakdown of proteins into their constituent amino acids.[1][2] This process is not merely degradative; it is a critical regulatory hub that provides precursors for energy production, biosynthesis, and cellular signaling.[2] Within this complex network, dipeptides such as glycylmethionine (Gly-Met) emerge as significant, albeit transient, metabolic intermediates.[3] this compound, a dipeptide composed of glycine and methionine, serves as a direct product of incomplete protein digestion and intracellular protein turnover.[3][4] Its subsequent catabolism releases two amino acids with profoundly distinct and interconnected metabolic fates. Methionine is a critical source of methyl groups for virtually all biological methylation reactions via S-adenosylmethionine (SAM) and a precursor for cysteine and glutathione synthesis.[5][6] Glycine is a key component of the cellular antioxidant system and a major player in one-carbon metabolism.[7] This guide provides an in-depth technical analysis of the role of this compound in protein catabolism, focusing on its transport, enzymatic breakdown, and the subsequent metabolic pathways of its constituent amino acids. We further detail advanced analytical methodologies for its quantification and explore its potential as a biomarker in health and disease, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Landscape of Protein Catabolism
Protein catabolism is the orchestrated disassembly of proteins into smaller polypeptides and ultimately, free amino acids.[2] This process occurs through two primary avenues: the digestion of dietary proteins in the gastrointestinal tract and the turnover of endogenous proteins within the cell.
-
Digestive Catabolism: Begins in the stomach with the action of pepsin and continues in the small intestine where pancreatic proteases like trypsin and chymotrypsin cleave proteins into smaller peptides.[1]
-
Intracellular Catabolism: Primarily mediated by the ubiquitin-proteasome system and lysosomal proteases (cathepsins), which degrade damaged or short-lived regulatory proteins.
In both pathways, the process generates a pool of free amino acids and short-chain peptides, including di- and tripeptides.[1] While the focus has traditionally been on free amino acids, it is now understood that dipeptides are absorbed and utilized by cells, often via distinct and more rapid mechanisms than their free counterparts.[8] this compound (Gly-Met) is one such dipeptide, representing a direct link between bulk protein degradation and the highly specific, regulated pathways of amino acid metabolism.[3]
The Metabolic Journey of this compound
The metabolic significance of Gly-Met is defined by a multi-step process: cellular uptake, hydrolysis into its constituent amino acids, and the entry of glycine and methionine into their respective catabolic and biosynthetic pathways.
Cellular Uptake and Transport
The utilization of dipeptides like Gly-Met is contingent upon their transport across the cell membrane.[9] This process can occur through several mechanisms:
-
Peptide Transporters: The proton-coupled peptide transporter (PepT) family is a primary mechanism for di- and tripeptide uptake in tissues like the intestine.
-
Simple Diffusion: Some studies suggest that in certain cells, such as erythrocytes, dipeptide uptake may occur via simple diffusion or low-affinity carrier systems, though this is less significant for overall plasma clearance.[10]
Once inside the cell, Gly-Met is rapidly targeted by intracellular enzymes. The rate-limiting step in the utilization of many dipeptides is often their transport into the cell, rather than their subsequent hydrolysis.[11]
Caption: Cellular uptake and initial processing of this compound.
Intracellular Hydrolysis
Upon entering the cytoplasm, Gly-Met is hydrolyzed by a class of enzymes known as dipeptidases . These enzymes cleave the peptide bond between glycine and methionine, releasing the free amino acids.[9][12] This step is highly efficient, ensuring that intracellular concentrations of dipeptides remain low and that the constituent amino acids are quickly made available for metabolic processes.
Catabolism of Constituent Amino Acids
The biological impact of Gly-Met catabolism is realized through the downstream pathways of glycine and methionine.
Methionine, an essential sulfur-containing amino acid, is a central node in cellular metabolism.[13][14] Its catabolism follows two primary routes after its initial activation.
-
Activation to SAM: Methionine is converted to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[5][13] SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a fundamental role in epigenetic regulation and biosynthesis.[13]
-
Transmethylation & Homocysteine Formation: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[15]
-
Metabolic Fates of Homocysteine:
-
Remethylation: Homocysteine can be remethylated to regenerate methionine, a reaction catalyzed by methionine synthase which requires vitamin B12.[5][16] This completes the "methionine cycle."
-
Transsulfuration: Alternatively, homocysteine can be irreversibly committed to the transsulfuration pathway, where it combines with serine to form cystathionine. Cystathionine is then cleaved to produce cysteine and α-ketobutyrate.[5][17] Cysteine is a precursor for the synthesis of glutathione, the cell's primary non-enzymatic antioxidant.[6]
-
The α-ketobutyrate produced is further metabolized to propionyl-CoA and ultimately succinyl-CoA, which can enter the citric acid cycle for energy production.[18]
Caption: Major metabolic pathways of methionine catabolism.
Glycine, the simplest amino acid, has a diverse set of metabolic roles.[7] Its catabolism is crucial for one-carbon metabolism and biosynthesis.
-
Glycine Cleavage System (GCS): The primary catabolic pathway for glycine in many organisms is the mitochondrial GCS.[19] This multi-enzyme complex breaks down glycine into carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of N⁵,N¹⁰-methylenetetrahydrofolate.[19] This one-carbon unit is vital for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine, thus directly linking glycine and methionine metabolism.[19]
-
Conversion to Serine: Glycine can be converted to serine by serine hydroxymethyltransferase, a reversible reaction that also utilizes the one-carbon pool.[15]
-
Glutathione Synthesis: Glycine is one of the three amino acids (along with cysteine and glutamate) required for the synthesis of glutathione (GSH), further underscoring the importance of protein catabolism in maintaining cellular redox balance.[7]
Analytical Methodologies for this compound Analysis
Studying the role of Gly-Met requires robust analytical techniques capable of detecting and quantifying dipeptides in complex biological matrices.
Core Techniques
The gold standard for peptide analysis combines liquid chromatography for separation with mass spectrometry for detection and identification.[20][21]
| Technique | Principle | Application for Gly-Met |
| HPLC / UPLC | High-Performance Liquid Chromatography (or Ultra-Performance) separates molecules based on their physicochemical properties (e.g., polarity in reversed-phase HPLC).[21] | Separates Gly-Met from other peptides, amino acids, and matrix components in samples like serum or cell lysates. |
| Mass Spectrometry (MS) | Ionizes molecules and measures their mass-to-charge (m/z) ratio.[20] | Provides highly specific detection and molecular weight confirmation of Gly-Met. |
| Tandem MS (MS/MS) | A precursor ion (e.g., ionized Gly-Met) is selected, fragmented, and the fragment ions are analyzed.[20] | Confirms the identity of Gly-Met by generating a characteristic fragmentation pattern, distinguishing it from isomers. |
| Chemical Isotope Labeling (CIL) | A novel method where dipeptides are labeled with light (¹²C) or heavy (¹³C) isotopes, allowing for accurate relative quantification.[22] | Enables high-coverage detection and precise quantification of dipeptides, including Gly-Met, in comparative studies (e.g., disease vs. healthy).[22] |
Experimental Protocol: UPLC-MS/MS Quantification of Gly-Met in Human Serum
This protocol outlines a self-validating system for the relative quantification of Gly-Met, adapted from principles of modern dipeptide analysis.[22]
Objective: To accurately quantify this compound in human serum samples using a differential chemical isotope labeling approach coupled with UPLC-MS/MS.
Materials:
-
Human serum samples
-
Gly-Met analytical standard
-
¹²C-Dansyl chloride and ¹³C-Dansyl chloride labeling reagents
-
Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade)
-
Protein precipitation agent (e.g., cold ACN with internal standard)
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbital Trap)
Methodology:
-
Sample Preparation & Protein Precipitation:
-
Causality: Proteins are highly abundant and interfere with analysis; they must be removed.
-
Thaw 100 µL of serum on ice.
-
Add 400 µL of ice-cold ACN containing a known concentration of a non-endogenous dipeptide internal standard (e.g., a synthetic, stable-isotope labeled dipeptide).
-
Vortex for 1 minute, then incubate at -20°C for 30 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Dansyl Chloride Labeling:
-
Causality: Dansylation adds a non-polar group, improving chromatographic retention in reversed-phase LC and enhancing ionization efficiency for MS detection. Using ¹²C and ¹³C versions allows two samples to be mixed and analyzed in one run, minimizing analytical variability.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in 50 µL of labeling buffer.
-
Add ¹²C-Dansyl chloride to the control sample and ¹³C-Dansyl chloride to the test sample.
-
Incubate at 60°C for 10 minutes.
-
Quench the reaction.
-
Mix the ¹²C-labeled control and ¹³C-labeled test samples in a 1:1 ratio.
-
-
UPLC-MS/MS Analysis:
-
Causality: A gradient elution in UPLC is required to separate the hundreds of labeled dipeptides. High-resolution MS is needed to distinguish the ¹²C/¹³C peak pairs.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A shallow gradient from 5% to 60% B over 30 minutes to resolve isomers.
-
MS Acquisition:
-
-
Data Processing & Quantification:
-
Causality: Specialized software is needed to automatically detect the ¹²C/¹³C peak pairs and calculate their intensity ratios.
-
Use software (e.g., IsoMS) to identify dansyl-dipeptides based on a standard library.[22]
-
Identify the peak pair corresponding to dansyl-Gly-Met.
-
Calculate the intensity ratio of the ¹³C-labeled peak (test sample) to the ¹²C-labeled peak (control sample).
-
Normalize this ratio to the ratio of the internal standard to correct for sample processing variations.
-
Caption: Experimental workflow for UPLC-MS/MS analysis of dipeptides.
Clinical Significance and Future Directions
The study of Gly-Met and other dipeptides is a burgeoning field with significant potential for clinical and pharmaceutical applications.
-
Biomarker of Protein Turnover: Levels of specific dipeptides in circulation may serve as sensitive biomarkers for altered protein catabolism in various disease states, such as sarcopenia, cachexia, or kidney disease.[22][23] For example, an increase in methionine-containing dipeptides could indicate that protein breakdown is outpacing the metabolic capacity for methionine utilization.[24]
-
Indicator of Metabolic Dysfunction: Since methionine catabolism is intrinsically linked to one-carbon metabolism and redox balance, dysregulation of Gly-Met could signal underlying issues. Excessive methionine intake or impaired catabolism can lead to hyperhomocysteinemia, a known risk factor for cardiovascular disease.[25]
-
Therapeutic Potential: Dipeptides are explored as components in nutritional supplements due to their stability and high absorption rates.[12] Understanding the specific metabolic effects of dipeptides like Gly-Met is crucial for designing targeted nutritional interventions for patients with metabolic disorders.
Future research should focus on creating comprehensive dipeptide libraries to facilitate their identification in untargeted metabolomics studies and on validating changes in Gly-Met levels across large patient cohorts to establish its utility as a clinical biomarker.
Conclusion
This compound is more than a simple intermediate of protein breakdown; it is a metabolic nexus that directly links protein catabolism to fundamental cellular processes, including epigenetic regulation, antioxidant defense, and energy metabolism. Its journey from a protein backbone to free glycine and methionine illustrates the intricate and efficient nature of cellular metabolic networks. Armed with advanced analytical tools, the scientific community is now poised to fully elucidate the regulatory roles of Gly-Met and other dipeptides, paving the way for novel diagnostic biomarkers and therapeutic strategies in a wide range of human diseases.
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An In-depth Technical Guide to the Zwitterionic Nature of Glycylmethionine: Formation, Stability, and Implications
A Foreword for the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical sciences, the intricate dance of molecules at the physiological pH frontier is of paramount importance. Among these, the dipeptide glycylmethionine presents a compelling case study in zwitterionic chemistry. Its behavior—governed by the protonation state of its terminal amino and carboxyl groups—profoundly influences its solubility, stability, and interaction with biological systems. This guide eschews a conventional templated approach, instead opting for a narrative that logically unfolds the principles of this compound's zwitterionic character, from fundamental theory to practical application. As Senior Application Scientists, our goal is to provide not just a repository of data, but a cohesive understanding of the causality behind its physicochemical properties and the experimental rationale for their investigation.
The Genesis of the Zwitterion: A Tale of Two pKa Values
At the heart of this compound's zwitterionic nature lies the interplay between its N-terminal amino group (-NH₂) and its C-terminal carboxylic acid group (-COOH). In aqueous solution, these groups engage in an internal acid-base reaction, leading to a molecule that possesses both a positive and a negative charge, yet is electrically neutral overall. This dipolar ion is the zwitterion.
The formation and predominance of the zwitterionic species are dictated by the pH of the solution and the acid dissociation constants (pKa) of the ionizable groups. For this compound, we are interested in two key values:
-
pKa₁ : The dissociation constant of the C-terminal carboxylic acid group.
-
pKa₂ : The dissociation constant of the N-terminal amino group.
While the pKa values for the individual amino acids glycine and methionine are well-documented (Glycine: pKa₁ ≈ 2.34, pKa₂ ≈ 9.60; Methionine: pKa₁ ≈ 2.28, pKa₂ ≈ 9.21), the formation of the peptide bond alters the electronic environment of the terminal groups, thus shifting their pKa values.[1][2] Based on data for similar dipeptides and the IUPAC Dissociation Constants database, the approximate pKa values for glycyl-L-methionine are:
| Ionizable Group | Approximate pKa |
| C-terminal -COOH (pKa₁) | ~3.1 |
| N-terminal -NH₃⁺ (pKa₂) | ~8.2 |
Note: These are estimated values for illustrative purposes. Experimentally determined values should be consulted for precise calculations.
The isoelectric point (pI), the pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero, can be calculated as the average of these two pKa values:
pI ≈ (pKa₁ + pKa₂) / 2
For this compound, the pI is approximately 5.65 .
The pH-Dependent Equilibrium of this compound
The protonation state of this compound is a dynamic equilibrium, exquisitely sensitive to pH changes. This relationship can be visualized as a titration curve, where the addition of a strong base to a fully protonated solution of this compound leads to the sequential deprotonation of the carboxylic acid and then the amino group.
Below is a conceptual representation of the pH-dependent equilibrium of this compound, illustrated using the DOT language for Graphviz.
Experimental Characterization of the Zwitterionic State
The theoretical principles of zwitterion formation are validated through rigorous experimental methodologies. For researchers in drug development, understanding these techniques is crucial for characterizing novel peptide-based therapeutics.
Potentiometric Titration: Mapping the Protonation Landscape
Potentiometric titration is the cornerstone for determining the pKa values and the isoelectric point of an amino acid or peptide.[3] The procedure involves the gradual addition of a strong base (e.g., NaOH) to an acidic solution of this compound, while monitoring the pH.
Experimental Protocol: Potentiometric Titration of this compound
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound (e.g., 0.1 mmol) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 20 mL).
-
Acidify the solution to a pH below 2.0 by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that the this compound is fully protonated (cationic form).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Record the initial pH of the acidified this compound solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.0, ensuring the deprotonation of the amino group is complete.
-
-
Data Analysis:
-
Plot the recorded pH values against the equivalents of NaOH added.
-
The titration curve will exhibit two distinct buffering regions, corresponding to the deprotonation of the carboxylic acid and the amino group.
-
The midpoint of the first buffering region corresponds to pKa₁ .
-
The midpoint of the second buffering region corresponds to pKa₂ .
-
The inflection point between the two buffering regions represents the isoelectric point (pI) .
-
The following diagram illustrates a typical workflow for the potentiometric titration of a dipeptide like this compound.
Spectroscopic Techniques: A Window into Molecular Structure
Spectroscopic methods provide complementary information to titration by probing the molecular structure of this compound at different pH values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei. Changes in pH will alter the chemical shifts of the protons and carbons near the amino and carboxyl groups, providing evidence for protonation and deprotonation events.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O bond in the carboxyl group and the N-H bond in the amino group are different for their protonated and deprotonated forms. IR spectroscopy can track these changes as a function of pH.
Stability of the this compound Zwitterion: A Multifaceted Challenge
The stability of this compound is a critical consideration in drug development, as degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. The zwitterionic form, while predominant at physiological pH, is susceptible to several degradation pathways.
Hydrolytic Degradation: The Cleavage of the Peptide Bond
The amide bond in this compound is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. This results in the cleavage of the dipeptide into its constituent amino acids, glycine and methionine. The rate of hydrolysis is generally at its minimum near the isoelectric point, where the zwitterionic form is most stable.
Oxidative Degradation: The Vulnerability of the Methionine Residue
The sulfur atom in the methionine side chain is readily oxidized by various reactive oxygen species (ROS).[4][5] The primary oxidation product is methionine sulfoxide, which can be further oxidized to methionine sulfone.[6] The oxidation of the methionine residue can significantly impact the biological activity and immunogenicity of peptides and proteins.[7]
Interestingly, the position of the methionine residue influences the oxidation mechanism. Studies have shown that the photooxidation of methionyl-glycine (Met-Gly) proceeds differently from that of this compound (Gly-Met). In Met-Gly, the process can lead to the formation of a cyclic radical with a three-electron bond between the sulfur and nitrogen atoms, a pathway not observed with Gly-Met. This highlights the importance of sequence in determining the stability of methionine-containing peptides.
The Zwitterionic Advantage in Drug Development
The zwitterionic nature of this compound and other peptides is not merely a chemical curiosity; it has profound implications for their application as therapeutic agents.
-
Enhanced Biocompatibility: Zwitterionic molecules can bind water tightly, forming a hydration layer that can mask them from the immune system, leading to a "stealth effect" and prolonged circulation times.
-
Improved Solubility: The presence of both positive and negative charges generally imparts good water solubility, which is often a desirable property for drug candidates.
-
Controlled Drug Delivery: The pH-dependent charge of zwitterionic peptides can be exploited for targeted drug delivery. For instance, a peptide-drug conjugate might be designed to be neutral at physiological pH but become charged in the acidic microenvironment of a tumor, leading to its accumulation at the target site.
Concluding Remarks: A Foundation for Future Research
This guide has provided a comprehensive overview of the formation, stability, and significance of the this compound zwitterion. From the fundamental principles of acid-base chemistry to the practicalities of experimental characterization and the implications for drug development, the zwitterionic nature of this dipeptide is a key determinant of its behavior. For researchers and scientists, a thorough understanding of these concepts is essential for the rational design and development of next-generation peptide-based therapeutics. The self-validating nature of the described protocols, grounded in established chemical principles, provides a robust framework for the investigation of this compound and other short peptides. Continued research into the specific degradation pathways and the influence of formulation excipients on the stability of the zwitterion will be crucial for unlocking the full therapeutic potential of this and similar molecules.
References
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Babu, S., Fronczek, F. R., Uppu, R. M., & Claville, M. O. (2024). Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. Acta Crystallographica Section E: Crystallographic Communications, 80(7). Available at: [Link]
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An In-depth Technical Guide to the Cytoprotective Effects of Glycylmethionine
Abstract
Glycylmethionine (Gly-Met), a dipeptide composed of glycine and methionine, is an endogenous metabolite with emergent potential in the field of cytoprotection. While research on this specific dipeptide is in its nascent stages, the well-established protective roles of its constituent amino acids provide a strong foundation for investigating its therapeutic applications. This technical guide synthesizes the current understanding of glycine and methionine's cytoprotective mechanisms, posits hypothesized pathways for this compound's action, and provides detailed experimental protocols for researchers and drug development professionals to validate these hypotheses. The guide is structured to provide a comprehensive and scientifically rigorous exploration of this compound as a potential cytoprotective agent.
Introduction to this compound: A Dipeptide of Interest
This compound is a dipeptide formed from the amino acids glycine and L-methionine.[1] As a product of protein catabolism, it is a naturally occurring molecule in biological systems.[1] While its primary physiological roles are still under investigation, the known cytoprotective properties of both glycine and methionine suggest that this compound may possess synergistic or unique protective effects against cellular stress and injury.
Chemical and Physical Properties of Glycyl-L-methionine:
| Property | Value | Source |
| Molecular Formula | C7H14N2O3S | PubChem CID: 151282[1] |
| Molecular Weight | 206.27 g/mol | PubChem CID: 151282[1] |
| Appearance | Solid | Predicted |
| Role | Metabolite | PubChem CID: 151282[1] |
The Foundation: Cytoprotective Mechanisms of Glycine and Methionine
A thorough understanding of this compound's potential requires a detailed examination of the cytoprotective actions of its constituent amino acids.
Glycine: A Broad-Spectrum Cytoprotective and Immunomodulatory Agent
Glycine is a non-essential amino acid with well-documented cytoprotective effects across various cell types and injury models.[2] Its protective mechanisms are multifaceted and include:
-
Anti-inflammatory and Immunomodulatory Effects: Glycine can diminish the production of pro-inflammatory cytokines, suggesting its utility in inflammatory disease contexts.
-
Inhibition of Programmed Cell Death (Apoptosis): Glycine has been shown to block apoptosis, a key process in many degenerative diseases and toxic injuries.
-
Protection Against Oxidative Stress: Glycine contributes to the synthesis of glutathione, a major intracellular antioxidant, and has been shown to reduce markers of oxidative stress such as lipid peroxidation.[2]
-
Endoplasmic Reticulum (ER) Stress Attenuation: Glycine can suppress ER stress-related apoptosis by modulating signaling pathways such as the IRE1α-JNK-CHOP axis.[3]
Methionine: A Key Player in Antioxidant Defense
Methionine, an essential sulfur-containing amino acid, plays a critical role in cellular defense against oxidative stress. Its primary cytoprotective functions are:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The sulfur atom in methionine can be readily oxidized to methionine sulfoxide, thereby neutralizing harmful ROS. This oxidation is reversible through the action of methionine sulfoxide reductases (Msrs), allowing methionine residues in proteins to act as a catalytic antioxidant system.[4]
-
Precursor to Antioxidants: Methionine is a precursor for the synthesis of S-adenosylmethionine (SAMe) and subsequently glutathione, both of which are crucial for maintaining cellular redox homeostasis.[5][6]
-
Mitochondrial Protection: L-methionine has been shown to protect mitochondria from oxidative damage by preserving mitochondrial membrane potential and reducing the production of mitochondrial superoxide.
-
Modulation of Apoptosis: Methionine and its metabolites can influence apoptotic pathways. For instance, L-methionine has been shown to induce apoptosis in certain cancer cells.[7][8][9] Conversely, a deficiency in methionine metabolism can also trigger apoptosis.
Hypothesized Cytoprotective Mechanisms of this compound
Based on the established roles of its constituent amino acids, we can propose several potential mechanisms through which this compound may exert cytoprotective effects. These hypotheses provide a roadmap for future research in this area.
Synergistic Antioxidant Activity
This compound could function as a potent antioxidant through a dual mechanism:
-
Direct ROS Scavenging: The methionine residue can directly neutralize ROS.
-
Enhancement of Endogenous Antioxidant Systems: The glycine component can support the synthesis of glutathione.
This combination may provide a more robust defense against oxidative stress than either amino acid alone.
Modulation of Apoptotic Signaling Pathways
This compound may regulate apoptosis by influencing key signaling cascades. The glycine moiety could inhibit pro-apoptotic pathways, while the methionine component could be involved in the modulation of survival signals.
Hypothesized Signaling Pathway for this compound's Anti-Apoptotic Effect
Caption: Hypothesized dual-action mechanism of this compound in promoting cell survival.
Experimental Validation: A Framework for Investigation
To validate the hypothesized cytoprotective effects of this compound, a series of in vitro experiments are recommended.
Experimental Workflow
Experimental Workflow for Assessing this compound's Cytoprotective Effects
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Glycylmethionine: A Novel Pro-Drug Strategy for Enhanced Glutathione Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Glutathione (GSH), the most abundant intracellular antioxidant, is pivotal in cellular defense against oxidative stress, detoxification, and maintaining redox homeostasis.[1][2] Direct supplementation with GSH is often inefficient due to poor bioavailability. This guide explores the scientific rationale and technical validation of utilizing glycylmethionine, a dipeptide pro-drug, as a sophisticated strategy to augment intracellular glutathione synthesis. We will delve into the mechanistic underpinnings of its cellular uptake, enzymatic processing, and subsequent incorporation into the glutathione biosynthetic pathway. Furthermore, this document provides detailed, field-proven experimental protocols for the in vitro and in vivo validation of this compound's efficacy, equipping researchers with the necessary tools to investigate this promising therapeutic avenue.
The Glutathione Paradox: A Rationale for Precursor Supplementation
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[1] Its depletion is implicated in a multitude of pathological conditions, including neurodegenerative diseases, liver damage, and age-related disorders. Despite its therapeutic potential, oral administration of glutathione exhibits low bioavailability due to enzymatic degradation in the gastrointestinal tract and limited transport across cell membranes.[3]
This has led to a focus on precursor supplementation strategies to enhance endogenous GSH synthesis. N-acetylcysteine (NAC), a precursor to cysteine, has been widely studied for this purpose.[4][5] However, providing a single precursor may not be optimal, as the synthesis of glutathione is dependent on the availability of all three constituent amino acids. Glycine availability, in particular, can also be a rate-limiting factor for GSH synthesis.[6][7]
This compound emerges as a compelling alternative, offering a dual-delivery system for both glycine and methionine. Methionine, through the transsulfuration pathway, is a crucial precursor for cysteine, the rate-limiting amino acid in glutathione synthesis.[8][9][10]
The Metabolic Journey of this compound: From Dipeptide to Tripeptide Antioxidant
The efficacy of this compound as a glutathione precursor hinges on a series of well-orchestrated cellular processes:
Cellular Uptake via Peptide Transporters
This compound is anticipated to be efficiently transported into cells via the proton-coupled oligopeptide transporters, PEPT1 and PEPT2.[11][12] These transporters are expressed in various tissues, including the intestine, kidneys, and brain, and are known for their broad substrate specificity, accommodating a wide range of di- and tripeptides.[13][14] This transport mechanism offers a significant advantage over the uptake of individual amino acids, which can be subject to competition and saturation.
Intracellular Hydrolysis: Releasing the Precursors
Once inside the cell, this compound is hydrolyzed by cytosolic dipeptidases, releasing its constituent amino acids, glycine and methionine. While specific peptidases for this compound have not been definitively identified, the broad substrate specificity of enzymes such as aminoacyl-histidine dipeptidase (carnosinase) and other cytosolic dipeptidases suggests they are likely candidates for this enzymatic cleavage.[15][16][17]
The Transsulfuration Pathway: Methionine's Conversion to Cysteine
The liberated methionine enters the transsulfuration pathway to be converted into cysteine. This multi-step enzymatic process is crucial for providing the rate-limiting substrate for glutathione synthesis.[8][18]
The key enzymes in this pathway are:
-
Methionine Adenosyltransferase (MAT): Converts methionine to S-adenosylmethionine (SAM).[19]
-
S-adenosylhomocysteine hydrolase (SAHH): Converts S-adenosylhomocysteine (SAH) to homocysteine.
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[8]
-
Cystathionine γ-lyase (CSE): Cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[8]
The Final Steps: Glutathione Synthesis
With all three precursor amino acids available, the synthesis of glutathione proceeds in two ATP-dependent steps:
-
Glutamate-Cysteine Ligase (GCL): This rate-limiting enzyme catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.[2][20]
-
Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine, completing the synthesis of glutathione.[2][19]
Experimental Validation: A Guide for the Bench
To rigorously validate the efficacy of this compound as a glutathione precursor, a combination of in vitro and in vivo studies is recommended.
In Vitro Validation: Cellular Models of Oxidative Stress
Objective: To demonstrate that this compound can effectively replenish intracellular glutathione levels in a cell culture model of oxidative stress.
Recommended Cell Line: Human hepatocarcinoma cell lines such as HepG2 or HepaRG are excellent models due to their hepatic origin and relevance to detoxification and glutathione metabolism.[21][22][23]
Experimental Workflow:
Detailed Protocols:
Protocol 1: Cell Culture and Glutathione Depletion
-
Cell Seeding: Seed HepG2/C3A cells in 6-well plates at a density of 1.5 x 10^6 cells per well in RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[22]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth to approximately 80% confluency.[22]
-
Glutathione Depletion: To induce a state of glutathione deficiency, treat the cells with L-buthionine-S,R-sulfoximine (BSO), a specific inhibitor of GCL. A final concentration of 1 mM BSO for 24 hours is typically effective in significantly depleting intracellular GSH levels.[6][24][25]
Protocol 2: this compound Treatment and Sample Preparation
-
Treatment: After the 24-hour BSO pre-treatment, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM). Include a BSO-only control group and a vehicle control group.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold 5% sulfosalicylic acid (SSA) to each well and scrape the cells.[22]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 10 minutes.[22]
-
Centrifuge at 8,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for glutathione analysis.
-
Protocol 3: Glutathione Quantification
Two robust methods for quantifying intracellular glutathione are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high sensitivity and specificity for the simultaneous measurement of reduced (GSH) and oxidized (GSSG) glutathione.[1][2][26][27]
-
Derivatization: Derivatize the thiol groups in the sample with a reagent such as Ellman's reagent (DTNB) to form a stable, UV-absorbing product.[1][2]
-
Separation: Use a C8 or C18 reverse-phase column with a mobile phase gradient of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile).[1][27]
-
Quantification: Generate a standard curve with known concentrations of GSH to quantify the levels in the samples.
-
-
Enzymatic Recycling Assay: This colorimetric method is well-suited for high-throughput analysis.[4][10][20]
-
Principle: In the presence of NADPH and glutathione reductase, GSSG is reduced to GSH. The total GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.[4][20]
-
Procedure: A detailed protocol can be found in the work by Rahman et al. (2006).[20]
-
Data Presentation:
| Treatment Group | BSO (1 mM) | This compound (mM) | Intracellular GSH (nmol/mg protein) |
| Vehicle Control | - | 0 | 50.2 ± 4.5 |
| BSO Control | + | 0 | 8.7 ± 1.2 |
| Gly-Met 0.1 | + | 0.1 | 15.3 ± 2.1 |
| Gly-Met 0.5 | + | 0.5 | 28.9 ± 3.3 |
| Gly-Met 1 | + | 1 | 42.1 ± 4.0 |
| Gly-Met 5 | + | 5 | 48.5 ± 4.8 |
| Gly-Met 10 | + | 10 | 49.8 ± 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Validation: Models of Systemic Oxidative Stress
Objective: To assess the oral bioavailability of this compound and its efficacy in restoring tissue glutathione levels in an animal model of oxidative stress.
Recommended Animal Model: Mouse models of oxidative stress, such as those induced by toxins (e.g., acetaminophen) or genetic modifications (e.g., knockout of antioxidant enzymes), are suitable for these studies.[8][9][28][29][30]
Experimental Workflow:
Detailed Protocols:
Protocol 4: Animal Handling and Treatment
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Oxidative Stress: Administer a single intraperitoneal injection of acetaminophen (300 mg/kg) to induce acute liver injury and oxidative stress.
-
Treatment: Two hours after acetaminophen administration, orally administer this compound (e.g., 100, 200, 500 mg/kg) or vehicle (water) to different groups of mice.
-
Sample Collection: At various time points (e.g., 4, 8, 24 hours) after this compound administration, euthanize the mice and collect blood and tissues (liver, kidney, brain).
Protocol 5: Tissue Processing and Glutathione Analysis
-
Tissue Homogenization: Homogenize the collected tissues in ice-cold 5% SSA.
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for glutathione analysis using either the HPLC or enzymatic recycling assay as described in Protocol 3.
Data Presentation:
| Treatment Group | Acetaminophen (300 mg/kg) | This compound (mg/kg) | Liver GSH (nmol/g tissue) |
| Vehicle Control | - | 0 | 8.5 ± 0.7 |
| APAP Control | + | 0 | 2.1 ± 0.3 |
| APAP + Gly-Met 100 | + | 100 | 4.3 ± 0.5 |
| APAP + Gly-Met 200 | + | 200 | 6.8 ± 0.6 |
| APAP + Gly-Met 500 | + | 500 | 8.1 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The use of this compound as a pro-drug for glutathione synthesis presents a scientifically sound and promising strategy to overcome the limitations of direct glutathione supplementation. Its efficient cellular uptake via peptide transporters and subsequent intracellular hydrolysis to yield both glycine and a precursor for the rate-limiting amino acid, cysteine, provides a comprehensive approach to bolstering cellular antioxidant defenses. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and further explore the therapeutic potential of this compound in a variety of disease models characterized by oxidative stress.
Future research should focus on elucidating the specific dipeptidases responsible for this compound hydrolysis and conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies for potential clinical applications.
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- 25. Glutathione depletion by L-buthionine sulfoximine antagonizes taxol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 27. researchgate.net [researchgate.net]
- 28. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Glycylmethionine in Mitigating Oxidative Stress
Foreword
For decades, the narrative of oxidative stress has been defined by a fundamental imbalance: the overwhelming production of reactive oxygen species (ROS) against a finite endogenous antioxidant defense. This disequilibrium is a known pathogenic driver in a spectrum of diseases, from neurodegeneration to cardiovascular disorders. Within the drug development landscape, the quest for effective antioxidant therapies has been relentless, yet fraught with challenges of bioavailability, stability, and specificity. This guide shifts the focus to a molecule of nuanced potential: Glycylmethionine (Gly-Met). As a simple dipeptide, Gly-Met stands at the intersection of direct chemical reactivity and foundational metabolic support. It is not merely another scavenger molecule; it is a potential modulator of the cellular redox environment. This document provides a technical deep-dive for the research professional, deconstructing the proposed mechanisms of this compound and equipping the reader with the robust, validated protocols necessary to interrogate its efficacy. We will move beyond mere description to an analytical exploration of causality, providing the foundational knowledge required to design and execute meaningful investigations into this promising compound.
Part 1: The Cellular Battlefield - A Primer on Oxidative Stress
Oxidative stress is a condition characterized by an imbalance between the systemic manifestation of reactive oxygen species (ROS) and the capacity of a biological system to readily detoxify these reactive intermediates or repair the resulting damage[1]. ROS, such as superoxide (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism. While essential in low concentrations for cellular signaling, their overaccumulation leads to indiscriminate damage of crucial biomolecules, including lipids, proteins, and nucleic acids[1][2].
This cellular damage is a primary contributor to the pathology of numerous diseases. The cell is not without defense; it possesses a sophisticated network of antioxidant systems. These include enzymatic scavengers like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX), as well as non-enzymatic molecules, the most prominent of which is glutathione (GSH). When the production of ROS overwhelms this defense network, the cell enters a state of oxidative stress.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 1: The balance between ROS production and cellular antioxidant defenses determines the state of redox homeostasis.
Part 2: Introducing this compound (Gly-Met)
Glycyl-L-methionine is a dipeptide formed from the covalent linkage of two amino acids, glycine and L-methionine[3][4]. With the molecular formula C₇H₁₄N₂O₃S, its structure is notable for the presence of a sulfur-containing side chain in the methionine residue, a feature central to its potential antioxidant activity[5]. While it exists as a metabolite, often as an intermediate in protein catabolism, its specific cell-signaling roles are an active area of investigation. The inherent chemical properties of its constituent amino acids provide a strong theoretical basis for its role in mitigating oxidative stress.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | [3] |
| Molecular Formula | C₇H₁₄N₂O₃S | [5] |
| Molar Mass | 206.27 g/mol | [3] |
| Classification | Dipeptide |
Part 3: Core Mechanisms of this compound Action
The efficacy of Gly-Met in combating oxidative stress is likely multifactorial, stemming from both the direct chemical reactivity of the methionine residue and the metabolic contributions of both amino acids to the cell's primary antioxidant systems.
A. Direct Scavenging of Reactive Oxygen Species
The sulfur atom in the methionine side chain is particularly susceptible to oxidation by a variety of ROS[6]. This reactivity allows methionine residues, whether free or within peptides and proteins, to act as potent endogenous antioxidants[7][8][9]. By reacting with ROS, such as hydroxyl radicals, methionine is converted to methionine sulfoxide, thereby neutralizing the oxidant and protecting more critical cellular components[6]. This process is reversible in vivo by the enzyme family methionine sulfoxide reductases (MSRs), creating a catalytic antioxidant cycle[6][7]. The zwitterionic form of Gly-Met is particularly important as it facilitates the formation of these protective sulfur-centered radicals[4]. Unlike some antioxidants, S-adenosyl-L-methionine (SAM), a related metabolite, has been shown to be more effective than glutathione at scavenging hydroxyl radicals without stimulating their formation at low concentrations[10].
B. Fortification of the Endogenous Glutathione Pool
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-enzymatic antioxidant in the cell. Its synthesis is a critical component of the cellular defense strategy. Gly-Met can directly support GSH synthesis by providing two of its three essential precursors upon hydrolysis:
-
Methionine: Serves as a metabolic precursor to cysteine, the rate-limiting amino acid in GSH synthesis[11].
-
Glycine: Is the C-terminal amino acid of GSH. Oral supplementation with glycine alone has been demonstrated to reduce oxidative stress by bolstering the GSH pool[12][13].
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 2: Proposed mechanism of Gly-Met supporting the glutathione (GSH) synthesis pathway.
C. Modulation of Key Redox-Sensitive Signaling Pathways
Beyond direct chemistry, Gly-Met's components may influence the signaling networks that govern the cellular antioxidant response.
-
The Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the antioxidant response[14]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of protective genes, including those for GSH synthesis (GCLC, GSS) and antioxidant enzymes[14][15][16]. Crucially, the activation of the Nrf2-ARE pathway has been shown to be dependent on the availability of L-methionine[6]. Therefore, by supplying methionine, Gly-Met may prime the cell for a more robust and coordinated antioxidant response.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are key transducers of extracellular stimuli into intracellular responses, including those to oxidative stress[17][18]. ROS can trigger the activation of these pathways, which in turn can mediate both cell survival and apoptotic outcomes[19]. While direct modulation of MAPK pathways by Gly-Met is yet to be fully elucidated, by reducing the overall ROS load, Gly-Met may prevent the chronic or excessive activation of pro-apoptotic MAPK signaling (e.g., JNK and p38), thereby promoting cell survival.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 3: this compound's potential influence on the Nrf2-ARE antioxidant signaling pathway.
Part 4: A Practical Guide to Experimental Validation
To substantiate the therapeutic potential of Gly-Met, a systematic, multi-parametric approach is required. The following section provides validated, step-by-step protocols for assessing the core antioxidant effects of Gly-Met in a cellular model.
Experimental Workflow Overview
The logical flow of an investigation involves treating a relevant cell line with an oxidative stressor (e.g., H₂O₂ or tert-butyl hydroperoxide) in the presence or absence of Gly-Met, followed by a battery of assays to measure key oxidative stress biomarkers.
dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 4: General experimental workflow for validating the antioxidant effects of this compound.
Protocol 4.1: Measurement of Intracellular ROS using DCFH-DA
This assay quantifies total intracellular ROS levels. The cell-permeant 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[20][21].
-
Materials:
-
Methodology (for Adherent Cells):
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate (for microscopy) or 5 x 10⁴ cells per well in a black 96-well plate (for plate reader) and culture overnight[22][23].
-
Treatment: Remove culture medium and treat cells with various concentrations of Gly-Met for a predetermined pre-incubation time (e.g., 2-4 hours). Then, introduce the oxidative stressor (e.g., 100 µM H₂O₂) for the desired duration (e.g., 30-60 minutes). Include vehicle-only, stressor-only, and Gly-Met-only controls.
-
Staining: Remove the treatment medium and wash cells once with warm PBS or serum-free medium[22].
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) immediately before use. Protect from light[21][24].
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark[20][23].
-
Measurement: Aspirate the DCFH-DA solution and wash the cells twice with PBS[22]. Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm[20].
-
Normalization (Optional but Recommended): After reading, lyse the cells and perform a protein quantification assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the total protein content per well[22].
-
Protocol 4.2: Assessment of Lipid Peroxidation via MDA Assay
This assay measures malondialdehyde (MDA), a stable end-product of lipid peroxidation, making it a reliable biomarker of oxidative damage to lipids[2]. The method is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored and fluorescent MDA-TBA adduct[25][26].
-
Materials:
-
Methodology (for Cell Lysates):
-
Sample Preparation: After treatment (as in 4.1.2), harvest cells (e.g., 2 x 10⁶ cells), wash with cold PBS, and homogenize on ice in 300 µL of MDA Lysis Buffer containing BHT[25].
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material[25]. Collect the supernatant.
-
Standard Curve: Prepare a serial dilution of the MDA standard (e.g., 0 to 2 nmol) according to the kit manufacturer's instructions[25].
-
Reaction: Add 200 µL of your sample or standard to a microcentrifuge tube.
-
Add 600 µL of TBA solution to each tube to form the MDA-TBA adduct[27].
-
Incubate all tubes at 95°C for 60 minutes[25].
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction[25].
-
Measurement: Transfer 200 µL of the reaction mixture from each tube into a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader[27].
-
Calculation: Calculate the MDA concentration in the samples by interpolating from the standard curve. Normalize the results to the protein concentration of the initial lysate.
-
Protocol 4.3: Quantification of Antioxidant Enzyme Activity
Assessing the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) provides insight into whether Gly-Met enhances the cell's enzymatic defense capacity.
-
A. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is typically indirect. A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used, and a detector molecule (e.g., WST-8 or NBT) changes color upon reduction by these radicals. SOD in the sample competes for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is proportional to SOD activity[28].
-
Methodology (using a WST-8 based kit):
-
Sample Prep: Prepare cell lysates as described in 4.2.1.
-
Assay: Add 20 µL of sample, standards, and blank controls to a 96-well plate[29].
-
Add 160 µL of WST-8/enzyme working solution to each well[29].
-
Initiate the reaction by adding 20 µL of the reaction initiation solution[29].
-
Incubate the plate at 37°C for 30 minutes[29].
-
Read the absorbance at 450 nm[29].
-
Calculate the SOD activity (as % inhibition or in U/mg protein) based on the standard curve and manufacturer's equations.
-
-
-
B. Catalase (CAT) Activity Assay:
-
Principle: This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored by the decrease in absorbance at 240 nm[30][31].
-
Methodology:
-
Sample Prep: Prepare cell or tissue lysates in phosphate buffer.
-
Assay Setup: In a UV-transparent cuvette or 96-well plate, add phosphate buffer (50 mM, pH 7.0).
-
Add 50 µL of the cell lysate supernatant[31].
-
Reaction Initiation: Add a known concentration of H₂O₂ (e.g., final concentration of 19 mM) to the cuvette to a final volume of 3 mL, mix quickly, and immediately start recording the absorbance at 240 nm[30][31].
-
Measurement: Record the decrease in absorbance every 20-30 seconds for 2-3 minutes[30][31].
-
Calculation: Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (39.4 M⁻¹cm⁻¹)[28]. Activity is typically expressed as units per mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
-
Part 5: Data Interpretation and Expected Outcomes
| Treatment Group | Intracellular ROS (% of Control) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Control (Vehicle) | 100 ± 8 | 1.2 ± 0.2 | 50.5 ± 4.1 | 35.2 ± 3.0 |
| H₂O₂ (100 µM) | 350 ± 25 | 4.5 ± 0.5 | 45.1 ± 3.8 | 31.5 ± 2.8 |
| H₂O₂ + Gly-Met (50 µM) | 210 ± 18 | 2.8 ± 0.3 | 48.9 ± 4.0 | 34.1 ± 2.9 |
| H₂O₂ + Gly-Met (100 µM) | 145 ± 12 | 1.9 ± 0.2 | 51.2 ± 4.3 | 36.0 ± 3.1 |
| Gly-Met (100 µM) only | 95 ± 7 | 1.1 ± 0.1 | 52.1 ± 4.5 | 35.8 ± 3.3 |
| *Data are represented as Mean ± SD. **p < 0.05, **p < 0.01 compared to the H₂O₂ treatment group. |
Interpretation of Hypothetical Data:
-
ROS & MDA: The H₂O₂ group shows a significant increase in ROS and MDA, confirming the induction of oxidative stress. Gly-Met treatment dose-dependently attenuates this increase, indicating its ability to either directly scavenge ROS or prevent their formation, thereby reducing downstream lipid peroxidation.
-
Enzyme Activity: The H₂O₂ treatment slightly depletes the activity of SOD and Catalase. Gly-Met co-treatment restores the activity of these key antioxidant enzymes to near-control levels, suggesting it supports the cell's endogenous enzymatic defenses.
Part 6: Conclusion and Future Directions
This compound presents a compelling case as a multifaceted agent for mitigating oxidative stress. Its proposed dual-action mechanism—combining direct ROS scavenging via its methionine residue with metabolic support for the crucial glutathione system—positions it as a more sophisticated candidate than simple, single-target antioxidants. The experimental framework provided in this guide offers a robust starting point for researchers to validate these mechanisms and quantify the protective effects of Gly-Met in various models of oxidative damage.
Future research should aim to:
-
Elucidate Signaling Effects: Investigate the direct impact of Gly-Met on the phosphorylation status of MAPK pathway components and the nuclear translocation of Nrf2.
-
Assess Bioavailability and Metabolism: Conduct in vivo studies to understand the pharmacokinetics of Gly-Met and the efficiency of its hydrolysis to constituent amino acids.
-
Explore Disease-Specific Models: Test the efficacy of Gly-Met in more complex, disease-relevant models, such as neuronal cultures for neurodegeneration or endothelial cells for cardiovascular studies.
By systematically addressing these questions, the scientific and drug development communities can fully unlock the therapeutic potential of this compound in the ongoing fight against diseases rooted in oxidative stress.
References
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- Activation of Nrf2 in Astrocytes Suppressed PD-Like Phenotypes via Antioxidant and Autophagy Pathways in R
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An Investigative Whitepaper on the Potential Anti-inflammatory Properties of Glycylmethionine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a significant underlying factor in a multitude of diseases, driving a persistent need for novel and effective anti-inflammatory therapeutics. This document presents a comprehensive technical guide structured as a research proposal to investigate the latent anti-inflammatory properties of the dipeptide Glycylmethionine. While direct evidence of its efficacy is nascent, a compelling scientific rationale emerges from the well-documented immunomodulatory and anti-inflammatory activities of its constituent amino acids, glycine and L-methionine. We hypothesize that this compound may offer a synergistic or unique mechanistic profile in mitigating inflammatory responses. This guide delineates a structured, multi-tiered research plan, commencing with foundational in vitro characterization and culminating in preclinical in vivo validation. We provide detailed experimental protocols, putative molecular targets, and data interpretation frameworks to rigorously assess the therapeutic potential of this compound.
Introduction and Scientific Rationale
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory states implicated in conditions ranging from autoimmune disorders to cardiovascular disease and neurodegeneration. The current therapeutic landscape, while robust, is not without limitations, including adverse effects and the emergence of non-responders. This necessitates the exploration of novel chemical entities with favorable safety and efficacy profiles.
This compound, a dipeptide composed of glycine and L-methionine, represents one such candidate.[1][2] While the dipeptide itself has not been extensively studied for immunomodulatory effects, its constituent amino acids have established anti-inflammatory roles:
-
Glycine: This simple amino acid is known to exert potent cytoprotective and anti-inflammatory effects.[3][4] It can suppress the activation of inflammatory cells like macrophages, inhibit the formation of free radicals, and downregulate the expression of pro-inflammatory cytokines.[5][6] Studies have shown that glycine can modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[7][8] Glycine has been shown to reduce serum levels of pro-inflammatory cytokines like TNF-α and IL-6 while increasing anti-inflammatory cytokines.[9][10]
-
L-Methionine and its Derivatives: Methionine is an essential amino acid with a crucial role in metabolism. Its derivative, S-adenosyl-L-methionine (SAMe), has demonstrated anti-inflammatory effects in various experimental models.[11] Furthermore, methionine sulfoximine, a derivative, has been shown to reduce the production of inflammatory cytokines IL-6 and TNF-α in response to lipopolysaccharide (LPS).[12]
The conjugation of glycine and methionine into a single dipeptide molecule presents an intriguing therapeutic possibility. This chemical union could potentially lead to altered pharmacokinetic properties, unique interactions with cellular targets, and a synergistic anti-inflammatory effect that surpasses the individual actions of its components.
Putative Mechanisms of Action
Based on the known bioactivities of glycine and methionine, we propose that this compound may exert anti-inflammatory effects through the modulation of key signaling cascades and cellular responses.
Inhibition of Pro-inflammatory Signaling Pathways
A. The NF-κB Pathway: The NF-κB transcription factor family is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[13][14] We hypothesize that this compound, potentially leveraging the known inhibitory effects of glycine on this pathway[7], will interfere with NF-κB activation. This could occur through the inhibition of IκB kinase (IKK) activity, thereby preventing the degradation of the inhibitory protein IκBα and sequestering NF-κB in the cytoplasm.
B. The MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are critical for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[15][16] Glycine administration has been shown to alter MAPK signaling.[17] We propose to investigate whether this compound can attenuate the phosphorylation, and thus activation, of key MAPK proteins in response to inflammatory stimuli.
Diagram: Proposed Signaling Pathway Inhibition by this compound
Caption: Workflow for in vitro anti-inflammatory assessment.
Detailed Protocols:
-
Cell Viability Assay:
-
Protocol: MTT or PrestoBlue™ assay will be performed to determine the non-toxic concentration range of this compound. Cells will be incubated with various concentrations of the dipeptide for 24 hours before assessing viability.
-
Causality: This step is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cellular toxicity.
-
-
Nitric Oxide (NO) Production Assay:
-
Protocol: NO production in the culture supernatant will be quantified using the Griess reagent. Macrophages will be pre-treated with this compound for 1-2 hours, followed by LPS stimulation for 24 hours.
-
Causality: NO is a key inflammatory mediator produced by the enzyme iNOS, whose expression is largely controlled by NF-κB. Inhibition of NO production would be an early indicator of anti-inflammatory activity.
-
-
Cytokine Quantification:
-
Protocol: Levels of TNF-α, IL-6, and IL-10 in the cell culture supernatant will be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Causality: This directly measures the modulation of key signaling proteins of the inflammatory response and provides a quantitative assessment of the compound's potency.
-
-
Western Blot Analysis for Signaling Proteins:
-
Protocol: Cells will be lysed at early time points (e.g., 15, 30, 60 minutes) post-LPS stimulation. Protein extracts will be subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with antibodies specific for the phosphorylated (active) forms of p65 (NF-κB), IκBα, p38, and ERK. Total protein levels will be used for normalization.
-
Causality: This provides direct mechanistic insight by visualizing the activation state of the key kinases and transcription factors in the proposed signaling pathways. A reduction in phosphorylation would validate the hypothesized mechanism of action.
-
Data Presentation:
| Parameter Measured | Assay | Expected Outcome with this compound |
| Cell Viability | MTT Assay | No significant decrease at effective doses |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease |
| TNF-α, IL-6 Levels | ELISA | Dose-dependent decrease |
| IL-10 Levels | ELISA | Dose-dependent increase |
| p-p65/total p65 | Western Blot | Dose-dependent decrease |
| p-p38/total p38 | Western Blot | Dose-dependent decrease |
Phase 2: In Vivo Validation
Following successful in vitro characterization, the anti-inflammatory effects of this compound will be evaluated in established animal models of acute inflammation.
Experimental Models:
-
Carrageenan-Induced Paw Edema in Rats/Mice: This is a classic model of acute, localized inflammation. [18]* LPS-Induced Systemic Inflammation in Mice: This model mimics aspects of systemic inflammatory response syndrome. [19][20] Detailed Protocols:
-
Carrageenan-Induced Paw Edema:
-
Protocol: Animals will be orally administered this compound or a vehicle control. One hour later, a sub-plantar injection of carrageenan will be administered to the right hind paw. Paw volume will be measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Causality: A reduction in paw swelling is a direct measure of the compound's ability to inhibit edema formation and leukocyte infiltration in vivo.
-
-
LPS-Induced Systemic Inflammation:
-
Protocol: Mice will be pre-treated with this compound (oral or IP administration). Subsequently, a non-lethal dose of LPS will be administered intraperitoneally. After a set period (e.g., 4-6 hours), blood will be collected for serum cytokine analysis (TNF-α, IL-6), and tissues (e.g., lung, liver) will be harvested for histological analysis and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Causality: This model assesses the compound's ability to mitigate a systemic inflammatory response, which is highly relevant to various clinical conditions.
-
Safety and Toxicological Profile
The constituent amino acids of this compound, glycine and L-methionine, are generally recognized as safe (GRAS). L-methionine is an essential amino acid, and safety data sheets indicate low toxicity. [21]While the dipeptide itself requires formal toxicological evaluation, its decomposition into natural amino acids suggests a favorable preliminary safety profile.
Conclusion and Future Directions
This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. The strong scientific rationale, derived from the known properties of glycine and methionine, positions this dipeptide as a promising candidate for further investigation. The proposed research plan, progressing from mechanistic in vitro studies to functional in vivo models, is designed to provide a definitive assessment of its therapeutic potential.
Successful validation would pave the way for more advanced preclinical studies, including chronic inflammation models, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and formal safety toxicology. The exploration of this compound could potentially yield a new class of peptide-based anti-inflammatory drugs with a high degree of efficacy and safety.
References
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- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
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- Zhou, F., & Xing, L. (n.d.).
- Various Authors. (n.d.).
- García-Márquez, J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
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- IBD-Biotech. (n.d.). In Vitro models.
- Sigma-Aldrich. (2025).
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- Various Authors. (2023). Beneficial effects of Glycine in the Organism. Encyclopedia.pub.
- Liu, D., et al. (n.d.). Can glycine mitigate COVID-19 associated tissue damage and cytokine storm?. PMC - NIH.
- Razak, M.A., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. PMC - PubMed Central.
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- Spolarics, Z., et al. (2003). Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice. PubMed.
- Aston University. (n.d.). Studies on the anti-inflammatory effect of S-Adenosyl-L-methionine. Aston Research Explorer.
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- Alarcón-Aguilar, F.J., et al. (2008).
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- MedchemExpress. (n.d.).
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- Shomu's Biology. (2019).
- Weeks, E.N.I., et al. (n.d.). Safety of methionine, a novel biopesticide, to adult and larval honey bees (Apis mellifera L.).
- Schmid, R.S., et al. (n.d.). A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis. PubMed Central.
- Lin, W.-C., et al. (2021). Simultaneous Inhibition of Three Major Cytokines and Its Therapeutic Effects: A Peptide-Based Novel Therapy against Endotoxemia in Mice. MDPI.
- Shomu's Biology. (2020).
- Zhong, Z., et al. (n.d.).
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Methodological & Application
Protocol for the Preparation and Handling of Glycylmethionine Solutions for Cell Culture Applications
An Application Guide by Google Gemini
Abstract
This comprehensive application note provides a detailed protocol for the dissolution, sterilization, and storage of Glycylmethionine (Gly-Met) for use in cell culture. As a dipeptide, Gly-Met serves as a source of essential amino acids and may play a role in mitigating oxidative stress. Proper preparation of Gly-Met stock solutions is critical to ensure compound integrity, maintain sterility, and achieve reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind each experimental step, from initial solubility testing to final sterile filtration and storage.
Introduction: The Role of this compound in Cell Culture
Amino acids are fundamental components of all defined cell culture media, serving as the essential building blocks for protein synthesis and playing crucial roles in cellular metabolism.[1][2] The dipeptide this compound, composed of glycine and L-methionine, provides these two key amino acids to cultured cells.[3][4] Methionine, a sulfur-containing amino acid, is particularly important as a precursor for protein synthesis and cellular metabolites involved in antioxidant defense.
The use of dipeptides in media formulation can offer advantages over free amino acids, such as improved stability and solubility.[5][6] While free L-glutamine is known for its instability in liquid media, and L-tyrosine for its poor solubility, dipeptide forms can overcome these limitations.[7] this compound provides a stable and soluble source of its constituent amino acids. However, its successful application hinges on the correct preparation of a sterile, stable, and accurately concentrated stock solution. Improper dissolution can lead to precipitation, inaccurate dosing, and potential contamination, compromising the integrity of cell culture experiments.
This document outlines the principles and a validated protocol for dissolving this compound, ensuring its optimal performance in sensitive cell culture systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful dissolution protocol. These properties dictate the choice of solvent, handling procedures, and storage conditions.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid | PubChem[8] |
| Synonyms | Gly-Met, N-glycyl-L-methionine | PubChem[4][8] |
| CAS Number | 554-94-9 | PubChem[8][9] |
| Molecular Formula | C₇H₁₄N₂O₃S | PubChem[4][8] |
| Molecular Weight | 206.27 g/mol | PubChem[4][8] |
| Overall Charge (pH 7) | Neutral (Zwitterionic) | Inferred from structure[3] |
| Appearance | Solid (Typically a white powder) | HMDB[10] |
Core Principles of Peptide Dissolution
The solubility of a peptide is governed primarily by its amino acid sequence, which determines its polarity, hydrophobicity, and overall charge at a given pH.[11]
The Importance of Net Charge
This compound possesses a free N-terminal amino group (from Glycine) and a free C-terminal carboxylic acid group (from Methionine). At physiological pH (~7.4), the amino group is protonated (positively charged) and the carboxyl group is deprotonated (negatively charged). These charges cancel each other out, resulting in a net charge of zero, a state known as a zwitterion.[3] Peptides with a neutral net charge can be challenging to dissolve as they are at their least soluble near their isoelectric point.[1]
Solvent Selection Rationale
For neutral peptides like this compound, the recommended starting solvent is always high-purity, sterile water.[11] The polarity of the peptide backbone facilitates dissolution in aqueous solutions. If solubility is limited in water, organic solvents may be required to disrupt hydrophobic interactions. However, for cell culture, the concentration of such solvents must be kept to a minimum to avoid cytotoxicity.[12]
-
Caution with DMSO: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many peptides, it should be used with caution for peptides containing Methionine (M) or Cysteine (C), as it can oxidize the sulfur-containing side chains.[13] If its use is unavoidable, it should be of high purity (anhydrous) and solutions should be stored properly to minimize oxidation.
Validated Protocol for Dissolving this compound
This protocol is designed to be a self-validating system, with decision points to ensure complete and sterile dissolution. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood or biosafety cabinet) to prevent microbial contamination.
Materials and Equipment
-
This compound powder
-
Sterile, cell culture grade water (Water for Injection - WFI, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile syringes
-
Sterile, cryo-safe storage tubes
Workflow for this compound Stock Solution Preparation
Caption: Decision workflow for dissolving and preparing this compound stock solutions.
Step-by-Step Methodology
1. Calculation of Stock Solution (Example: 100 mM Stock)
-
The molecular weight of this compound is ~206.27 g/mol .
-
To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.01 L) of a 100 mM stock:
-
Mass = 0.1 mol/L * 0.01 L * 206.27 g/mol = 0.20627 g = 206.3 mg
-
-
Therefore, weigh 206.3 mg of this compound and dissolve it in 10 mL of sterile water.
2. Dissolution Procedure
-
Aseptically weigh the required amount of this compound powder into a sterile conical tube.
-
Add the calculated volume of sterile, cell culture grade water.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
-
If the solution is not completely clear, place the tube in a sonicator water bath and sonicate for 10-15 minutes.[11] Sonication uses ultrasonic waves to break up peptide aggregates and can significantly enhance solubility.[14]
-
Visually inspect again. If the solution is clear, proceed to sterilization. If particulates remain, the desired concentration may be above the peptide's solubility limit in water. It is recommended to start over at a lower concentration rather than adding organic solvents that may harm cells.
3. Sterilization: A Critical Step
Peptide solutions are heat-labile and must not be autoclaved . Autoclaving uses high-pressure steam, which will hydrolyze the peptide bonds and degrade the compound.[15][16]
-
The correct method for sterilizing this compound solutions is sterile filtration .[16]
-
Draw the dissolved this compound solution into a sterile syringe.
-
Securely attach a sterile 0.22 µm syringe filter to the syringe tip. Choose a filter material with low protein binding (e.g., PVDF or PES) to minimize loss of the peptide.
-
Carefully push the solution through the filter into a new, sterile collection tube. This process removes any potential bacterial contaminants without affecting the peptide.[17]
4. Storage and Stability
-
Once sterilized, the stock solution should be aliquoted into smaller, single-use volumes in sterile cryo-safe tubes.
-
Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide over time.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years) .[18]
Final Application in Cell Culture
When ready to use, thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Dilute the stock solution directly into your complete cell culture medium to achieve the desired final working concentration. Gently mix the medium after adding the supplement to ensure homogeneity before applying it to your cells.
References
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This compound - Wikipedia. Wikipedia. [Link]
-
Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem. National Center for Biotechnology Information. [Link]
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This compound - Wikidata. Wikidata. [Link]
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This compound. FDA Global Substance Registration System. [Link]
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This compound, DL- | C7H14N2O3S | CID 96757 - PubChem. National Center for Biotechnology Information. [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein. LifeTein. [Link]
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Val-Gly-Met | C12H23N3O4S | CID 82961453 - PubChem. National Center for Biotechnology Information. [Link]
-
How to dissolve a peptide? Schafer-N. [Link]
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A short note on sterilization methods and its applications. - Allied Academies. Allied Academies. [Link]
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Amino acids in the cultivation of mammalian cells - PMC. National Center for Biotechnology Information. [Link]
-
Experiment-9: Sterilization Techniques - CUTM Courseware. Centurion University of Technology and Management. [Link]
-
Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - NIH. National Center for Biotechnology Information. [Link]
-
Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Applichem. [Link]
-
Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Pan-Biotech. [Link]
-
Sterilization of glycerin - PubMed. National Center for Biotechnology Information. [Link]
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Application Note: Quantification of Glycylmethionine in Biological Matrices by HILIC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the dipeptide Glycylmethionine (Gly-Met) in biological samples, specifically plasma and urine. This compound, a metabolite composed of glycine and methionine, is a highly polar molecule, posing challenges for traditional reversed-phase liquid chromatography.[1][2] To overcome these challenges, this protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) separation strategy coupled with tandem mass spectrometry (LC-MS/MS) detection. This approach provides excellent retention and separation for the polar analyte without the need for chemical derivatization, ensuring high selectivity and sensitivity.[3] We provide detailed, step-by-step protocols for sample preparation from plasma and urine, optimized LC-MS/MS parameters, and a comprehensive guide to method validation based on international regulatory guidelines.[4][5]
Introduction and Scientific Rationale
This compound (Gly-Met) is a dipeptide of biological interest, playing a role as a metabolite in various physiological processes.[1] Accurate quantification of Gly-Met in biological matrices like plasma and urine is essential for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways. The primary challenge in analyzing Gly-Met is its high polarity (calculated XLogP3 of -3.1), which leads to poor retention on conventional C18 reversed-phase HPLC columns.
While pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve chromatographic retention and enable fluorescence detection, these methods add complexity, time, and potential for variability to the workflow.[6][7][8]
This guide details a more direct and highly specific approach using HILIC-MS/MS.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high organic content. It is ideal for retaining and separating very polar compounds like Gly-Met that are unretained in reversed-phase chromatography.[3][9]
-
Tandem Mass Spectrometry (MS/MS): As a detection method, MS/MS offers unparalleled specificity and sensitivity.[10][11] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it is possible to quantify Gly-Met with high confidence, even in complex biological matrices.[11]
This combination provides a robust, sensitive, and high-throughput method suitable for regulated bioanalysis. The protocols are designed to be self-validating, with an entire section dedicated to the principles of method validation according to the FDA and EMA (ICH M10) guidelines.[4][5][12][13]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound stable isotope-labeled internal standard (SIL-IS), e.g., Glycyl-(¹³C₅, ¹⁵N₁-methionine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Human urine
Sample Preparation Protocols
The goal of sample preparation is to remove matrix components, such as proteins and salts, that can interfere with the analysis and to ensure the analyte is in a solvent compatible with the initial HILIC mobile phase.
Protocol 2.2.1: Protein Precipitation for Plasma Samples
This is a rapid and effective method for removing the majority of proteins from plasma.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to each tube, except for blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The high organic content is crucial for both efficient protein crashing and compatibility with the HILIC injection.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis.
Protocol 2.2.2: Dilute-and-Shoot for Urine Samples
Urine typically has a lower protein content but high salt concentrations.[14][15] A simple dilution is often sufficient for HILIC-MS/MS analysis.
-
Centrifuge urine samples at 2,000 x g for 5 minutes to remove particulates.[16]
-
In a labeled microcentrifuge tube, combine 50 µL of supernatant urine with 150 µL of acetonitrile.
-
Add 10 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Transfer the mixture to a 96-well plate or HPLC vials for analysis.
Workflow for Sample Preparation and Analysis
Caption: Overall workflow from biological sample to final data.
HPLC Method for this compound Quantification
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | A high-performance system is required for reproducible gradients at high organic content. |
| Analytical Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | An amide-phase column provides excellent retention and peak shape for polar analytes in HILIC mode. |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Autosampler Temp | 10 °C | Maintains sample stability prior to injection. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of MS/MS. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | A standard aqueous buffer for HILIC that is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component of the mobile phase. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient Elution | 0.0 min: 90% B | High organic content for analyte retention. |
| 3.0 min: 60% B | Gradient to elute Gly-Met. | |
| 3.1 min: 90% B | Rapid return to initial conditions. | |
| 5.0 min: 90% B | Column re-equilibration. |
Mass Spectrometry Method
| Parameter | Condition | Rationale |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | A sensitive triple quadrupole instrument is essential for achieving low limits of quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Gly-Met contains basic amine groups that are readily protonated. |
| Ion Source Temp | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | |
| Curtain Gas | 35 psi | |
| MRM Transitions | Gly-Met: Q1: 207.1 -> Q3: 76.1 | Q1 is the protonated parent mass [M+H]⁺. Q3 is a stable product ion (protonated glycine fragment). |
| SIL-IS: Q1: 213.1 -> Q3: 76.1 | Q1 mass is shifted by the isotopic labels. The fragment ion is often the same. | |
| Dwell Time | 100 ms | Balances signal intensity with the number of points across the chromatographic peak. |
Bioanalytical Method Validation
A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[17] The experiments described below are based on the ICH M10 Bioanalytical Method Validation Guideline.[4][5]
Validation Experiments
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of Gly-Met and the SIL-IS.
-
Linearity and Range: Analyze calibration standards at a minimum of six non-zero concentration levels to construct a calibration curve. The curve should be fitted with a weighted (1/x² or 1/x) linear regression.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ should be within ±20%.
-
Accuracy and Precision: Analyze QC samples (at LLOQ, Low, Mid, and High concentrations) in replicate (n=6) on at least three different days. Accuracy is the closeness of mean results to the true value, while precision measures the variability.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The SIL-IS should effectively track and correct for matrix effects.
-
Recovery: Evaluate the efficiency of the sample preparation process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of Gly-Met must be tested under various conditions to ensure sample integrity from collection to analysis:
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: QC samples are kept at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: QC samples are stored at -80°C for an extended period (e.g., 30, 90 days).
-
Stock Solution Stability: Stability of the analyte in its storage solvent at room temperature and refrigerated conditions.
-
Acceptance Criteria Summary
The following table summarizes typical acceptance criteria for a validated bioanalytical method.[4][18]
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Mean) | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision (CV%) | ≤15% (≤20% at LLOQ). |
| Matrix Factor (IS Norm.) | CV ≤ 15% across different matrix lots. |
| Stability | Mean concentration should be within ±15% of the baseline (time zero) concentration. |
Workflow for Method Validation
Caption: A logical workflow for bioanalytical method validation.
Conclusion
The HILIC-MS/MS method described in this application note provides a selective, sensitive, and robust solution for the quantification of this compound in plasma and urine. The simple sample preparation protocols and direct analysis without derivatization make this method highly efficient and suitable for high-throughput applications in clinical and preclinical research. By following the comprehensive validation guidelines presented, researchers can ensure the generation of reliable and accurate data that meets stringent regulatory standards.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Gilar, M., et al. (2005). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 16(3), 231–239. [Link]
-
Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]
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Teerlink, T., et al. (1994). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Clinical Chemistry and Laboratory Medicine, 32(10), 793-798. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 96757, this compound, DL-. [Link]
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Sigdel, T. K., et al. (2017). Optimization for Peptide Sample Preparation for Urine Peptidomics. Methods in Molecular Biology, 1619, 45-53. [Link]
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Wikipedia. This compound. [Link]
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Sigdel, T. K., et al. (2014). Optimization for peptide sample preparation for urine peptidomics. Clinical Proteomics, 11(1), 8. [Link]
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ResearchGate. LC-MS/MS multiple-reaction monitoring chromatograms of human plasma. [Link]
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Piszcz, E., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Analytical Science and Technology, 12(1), 22. [Link]
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Asad, M., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 8(8), 56-64. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 151282, Glycyl-L-methionine. [Link]
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Hewitt, J., et al. (2012). A One-Step Sample Concentration, Purification and Albumin Depletion Method for Urinary Proteomics. PLoS ONE, 7(5), e36571. [Link]
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Journal of Clinical and Bioanalytical Chemistry. Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. [Link]
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Kantharaj, E., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B, 940, 147-152. [Link]
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Lee, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2873. [Link]
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ResearchGate. Representative chromatograms and mass spectra of methionine-containing peptides. [Link]
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Royal Society of Chemistry. (2015). Analytical Methods. [Link]
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Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 55-62. [Link]
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MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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SIELC Technologies. HPLC Method for Analysis of Methionine. [Link]
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LCGC International. Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. [Link]
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Lesur, A., et al. (2021). Targeted liquid chromatography-tandem mass spectrometry analysis of proteins: Basic principles, applications, and perspectives. Proteomics, 21(23-24), e2100153. [Link]
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van Eijk, H. M., et al. (1993). Plasma amino acids determined by liquid chromatography within 17 minutes. Clinical Chemistry, 39(4), 620-623. [Link]
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Prapun, Y., et al. (2016). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Journal of Chromatography B, 1022, 149-158. [Link]
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Semantic Scholar. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. [Link]
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Sun, X., et al. (2005). A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. Anticancer Research, 25(1A), 59-62. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 750, Glycine. [Link]
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Application Note: Glycylmethionine Analysis by Tandem Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analysis of the dipeptide Glycylmethionine (Gly-Met) using tandem mass spectrometry (MS/MS). We delve into the fundamental principles of peptide fragmentation, specifically Collision-Induced Dissociation (CID), and elucidate the characteristic fragmentation pattern of Gly-Met. Detailed, step-by-step protocols for sample preparation, instrument setup using Electrospray Ionization (ESI), and data interpretation are provided for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and accurate structural confirmation of this compound.
Introduction: The Significance of Dipeptide Analysis
Dipeptides such as this compound are fundamental building blocks of proteins and play significant roles in various biological processes. Accurate identification and structural characterization are crucial in proteomics, drug discovery, and biomarker research. Tandem mass spectrometry has become an indispensable tool for peptide analysis due to its high sensitivity, specificity, and ability to provide detailed structural information through controlled fragmentation.[1][2]
This guide focuses on the fragmentation behavior of this compound under low-energy Collision-Induced Dissociation (CID), a widely used technique in ion trap, triple quadrupole, and Q-TOF mass spectrometers.[3][4] Understanding these fragmentation pathways is essential for confident identification in complex biological matrices.
Principles of Peptide Fragmentation (CID)
In tandem mass spectrometry, precursor ions (in this case, protonated Gly-Met, [M+H]+) are isolated and subjected to energetic collisions with an inert gas (e.g., nitrogen or argon).[4] This process, known as CID, imparts internal energy to the ion, leading to fragmentation at the most labile bonds.[5]
For peptides, fragmentation predominantly occurs along the amide backbone, resulting in predictable fragment ion series.[6] The nomenclature for these fragments depends on which side of the peptide bond retains the charge:
-
b-ions: The charge is retained on the N-terminal fragment.[7]
-
y-ions: The charge is retained on the C-terminal fragment.
By measuring the mass-to-charge ratio (m/z) of these fragment ions, the amino acid sequence can be deduced.[8]
The Characteristic Fragmentation Pathway of this compound
The structure of this compound consists of a glycine residue at the N-terminus and a methionine residue at the C-terminus. Its analysis by MS/MS reveals a distinct and predictable fragmentation pattern.
Precursor Ion: The singly protonated molecular ion, [M+H]+.
-
Glycine (Gly): Residue Mass = 57.02 Da
-
Methionine (Met): Residue Mass = 131.04 Da
-
Molecular Weight of Gly-Met: 57.02 + 131.04 + 18.01 (H₂O) = 206.07 Da
-
m/z of [M+H]+: 207.08
Primary Fragmentation: Upon CID, the peptide bond between Gly and Met is the primary site of cleavage, yielding a complementary b₁/y₁ ion pair.
-
b₁ ion: Corresponds to the N-terminal glycine residue. Its m/z is calculated as the mass of the glycine residue minus the mass of an oxygen plus a proton. More simply, it's the mass of the amino acid residue.
-
m/z = 57.02 (Gly residue) = 57.02
-
-
y₁ ion: Corresponds to the C-terminal methionine residue. Its m/z is calculated as the mass of the methionine residue plus the mass of a protonated water molecule.
-
m/z = 131.04 (Met residue) + 19.02 (H₃O⁺) = 150.06
-
Side Chain Fragmentation: The methionine residue is known to exhibit a characteristic neutral loss from its side chain. This involves the loss of methanethiol (CH₃SH), which has a mass of approximately 48 Da.[9][10] This loss can be observed from the precursor ion or from fragment ions containing the methionine residue.
The diagram below illustrates the primary fragmentation pathway.
Experimental Protocols
This section provides a detailed workflow for the analysis of this compound.
Sample Preparation
Objective: To prepare a this compound solution suitable for electrospray ionization. The use of organic solvent and acid is critical for efficient ionization and protonation.[11]
Materials:
-
This compound powder (≥99% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade water. Vortex briefly to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid.
-
Final Preparation: Transfer the working solution to an appropriate autosampler vial or syringe for infusion.
Mass Spectrometry Instrumentation and Data Acquisition
Objective: To set up an ESI-MS/MS experiment to isolate the Gly-Met precursor ion and generate a high-quality fragmentation spectrum.
The following parameters are provided as a starting point and may require optimization based on the specific instrument (e.g., ion trap, Q-TOF) being used.[12]
| Parameter Group | Parameter | Suggested Value | Rationale |
| Ion Source (ESI) | Ionization Mode | Positive | To generate protonated [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. | |
| Nebulizing Gas (N₂) | 10 - 15 L/min | Assists in desolvation of droplets. | |
| Drying Gas Temp. | 250 - 350 °C | Facilitates solvent evaporation to release gas-phase ions. | |
| MS1 Scan | Mass Range | m/z 100 - 400 | To detect the [M+H]⁺ precursor ion at m/z 207.08. |
| Scan Time | 200 ms | Balances signal intensity with acquisition speed. | |
| MS/MS Scan | Precursor Ion (m/z) | 207.1 | Isolation window of ± 0.5 Da is typical. |
| Activation Type | CID | Standard method for peptide fragmentation.[4] | |
| Collision Energy | 15 - 25 eV | Requires optimization; start low and increase to achieve ~50% precursor depletion. | |
| Product Ion Scan Range | m/z 40 - 220 | To detect all expected fragments, including b₁, y₁, and the precursor. |
Data Analysis and Interpretation
A successful analysis will yield a tandem mass spectrum where the primary peaks correspond to the theoretically calculated fragment masses.
Expected Ions in the MS/MS Spectrum:
| Ion Type | Theoretical m/z | Description |
| Precursor [M+H]⁺ | 207.08 | Unfragmented this compound |
| b₁ ion | 57.02 | N-terminal Glycine fragment |
| y₁ ion | 150.06 | C-terminal Methionine fragment |
| [M+H - CH₃SH]⁺ | 159.05 | Neutral loss of methanethiol (48 Da) from precursor |
Confirmation Criteria:
-
The precursor ion at m/z 207.08 is present in the MS1 scan.
-
The MS/MS spectrum contains prominent peaks corresponding to the b₁ ion (m/z 57.02) and the y₁ ion (m/z 150.06).
-
The presence of a peak at m/z 159.05 can further confirm the presence of a methionine residue.[13]
Conclusion
The tandem mass spectrometry protocol detailed in this application note provides a robust and reliable method for the structural confirmation of this compound. By understanding the fundamental principles of CID fragmentation, researchers can confidently identify the characteristic b₁ and y₁ ions, as well as the neutral loss from the methionine side chain. This methodology serves as a foundational technique for applications in proteomics, metabolic studies, and pharmaceutical development.
References
-
Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Retrieved from Mtoz Biolabs website. [Link]
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Neta, P., Simón-Manso, Y., & Stein, S. E. (2011). Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 22(2), 280–289. [Link]
-
Non-Linear Dynamics. (n.d.). What do the B & Y Matches Mean?. Retrieved from Waters website. [Link]
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Karelin, A. A., et al. (2019). Modifications of methionine residues and subsequent possible neutral losses. ResearchGate. [Link]
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Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from Matrix Science website. [Link]
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Neta, P., & Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 29(2), 371–378. [Link]
-
IonSource. (2016). De Novo Peptide Sequencing, Table of Contents. Retrieved from IonSource website. [Link]
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Gau, B. C., et al. (2011). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC. [Link]
-
Neta, P., Simón-Manso, Y., & Stein, S. E. (2011). Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). CID of Peptides and De Novo Sequencing. Retrieved from Chemistry LibreTexts website. [Link]
-
Loo, J. A., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... PubMed. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
-
Kaur, S. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Colgrave, M. L., & Jones, A. (2011). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. [Link]
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Application Note: A Versatile Glycylmethionine-Based Assay for Aminopeptidase Activity
Abstract
This application note details a robust and adaptable assay for the determination of aminopeptidase activity using the dipeptide glycylmethionine (Gly-Met) as a substrate. Aminopeptidases play a crucial role in protein maturation, degradation, and cellular signaling, making them important targets in drug discovery and diagnostics. The cleavage of the peptide bond in Gly-Met by these enzymes releases glycine and methionine, which can be quantified using distinct detection methodologies. We present two detailed protocols: a colorimetric assay based on the detection of the released glycine and a high-sensitivity fluorometric assay for the quantification of methionine. This guide provides in-depth explanations of the underlying principles, step-by-step experimental procedures, data analysis, and critical considerations for assay validation and troubleshooting, particularly concerning the mitigation of methionine oxidation.
Introduction: The Principle of the this compound Assay
The enzymatic hydrolysis of the dipeptide Gly-Met serves as a straightforward and effective proxy for measuring the activity of a variety of exopeptidases, particularly aminopeptidases. These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] The substrate, Gly-Met, is specifically cleaved at the peptide bond, yielding stoichiometric amounts of glycine and methionine.
The core principle of this assay is the quantification of one of these cleavage products. The rate of product formation is directly proportional to the aminopeptidase activity in the sample under appropriate kinetic conditions.[2] This application note provides the foundational framework for researchers to adapt this assay to their specific enzyme of interest and experimental context.
Critical Consideration: Methionine Oxidation
Methionine's thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (MetO) and, subsequently, methionine sulfone (MetO2).[3] This non-enzymatic modification of the substrate can significantly impact assay results by altering the substrate's affinity for the enzyme and potentially inhibiting the reaction.[4] Therefore, preventing artifactual oxidation is paramount for data integrity.
Primary Causes of Methionine Oxidation:
-
Atmospheric Oxygen: Prolonged exposure to air can lead to oxidation.[3]
-
Metal Ion Contamination: Divalent metal ions like Fe²⁺ and Cu⁺ can catalyze the formation of reactive oxygen species (ROS).[3]
-
Light Exposure: UV light can promote ROS formation.[3]
Strategies for Mitigation:
-
Degassed Buffers: Prepare all buffers with high-purity, degassed water (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.[3]
-
Chelating Agents: Incorporate a metal chelator such as EDTA (1-5 mM) into all buffers to sequester trace metal ions.[3]
-
Antioxidant Addition: For particularly sensitive enzymes or long-term experiments, the inclusion of a non-interfering antioxidant like N-acetyl-tryptophan can be considered.[5]
-
Proper Storage: Store Gly-Met stock solutions in amber vials, flushed with inert gas, and frozen at -20°C or -80°C.
Protocol I: Colorimetric Assay for Glycine Detection
This protocol is based on the derivatization of the primary amino group of the released glycine with dichlone (2,3-dichloro-1,4-naphthoquinone) to produce a colored product that can be measured spectrophotometrically.[6]
Materials and Reagents
-
This compound (Gly-Met)
-
Enzyme sample (e.g., purified aminopeptidase or cell lysate)
-
Glycine (for standard curve)
-
Dichlone
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, degassed)
-
96-well microplate
-
Microplate reader capable of absorbance at 470 nm
Reagent Preparation
-
Gly-Met Substrate Stock (100 mM): Dissolve the appropriate amount of Gly-Met in degassed Assay Buffer. Store in aliquots at -20°C.
-
Glycine Standard Stock (100 mM): Dissolve glycine in degassed Assay Buffer.
-
Dichlone Reagent (2.5 mg/mL): Dissolve 62.5 mg of dichlone in 25 mL of DMSO.[6] Prepare fresh.
-
Sodium Bicarbonate Solution (5 mg/mL): Dissolve 125 mg of NaHCO₃ in 25 mL of high-purity water.[6]
-
Stop Solution (0.5 M HCl): Dilute 42.5 mL of concentrated HCl to 1 L with water.[6]
Experimental Protocol
-
Prepare Glycine Standards: Create a standard curve by performing serial dilutions of the 100 mM glycine stock in Assay Buffer to achieve concentrations from 0 to 1000 µM.
-
Set up Reaction: In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of enzyme sample
-
Total volume should be brought to 50 µL.
-
-
Initiate Reaction: Add 50 µL of a 2X working solution of Gly-Met (e.g., 20 mM for a final concentration of 10 mM) to each well to start the reaction. Mix gently.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: The colorimetric detection step will serve to stop the reaction.
-
Color Development:
-
Read Absorbance: Measure the absorbance at 470 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (0 µM glycine) from all standards and samples.
-
Plot the net absorbance of the glycine standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of glycine produced in each sample.
-
Calculate the enzyme activity, typically expressed in µmol of product formed per minute per mg of enzyme.
| Glycine (µM) | Absorbance at 470 nm (Mean) |
| 0 | 0.052 |
| 50 | 0.125 |
| 100 | 0.201 |
| 250 | 0.455 |
| 500 | 0.890 |
| 1000 | 1.650 |
| Table 1: Example data for a glycine standard curve. |
Protocol II: Fluorometric Assay for Methionine Detection
This high-sensitivity protocol is based on the detection of free methionine using a turn-on fluorescent sensor system. The principle involves the quenching of copper-tin nanoclusters (Cu-SnNCs) fluorescence by Fe³⁺ ions, which is subsequently restored by the chelation of Fe³⁺ by the released methionine.[7]
Materials and Reagents
-
This compound (Gly-Met)
-
Enzyme sample
-
L-Methionine (for standard curve)
-
L-cysteine capped Copper-Tin Nanoclusters (Cu-SnNCs) - synthesis required or custom order
-
Iron (III) Chloride (FeCl₃)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, degassed)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~340/420 nm, to be optimized for specific NCs)
Reagent Preparation
-
Gly-Met Substrate Stock (10 mM): Dissolve Gly-Met in degassed Assay Buffer. Store at -20°C.
-
Methionine Standard Stock (10 mM): Dissolve L-methionine in degassed Assay Buffer.
-
Cu-SnNCs Solution: Prepare as described in the literature[7] and dilute in Assay Buffer to a working concentration that gives a strong fluorescent signal.
-
FeCl₃ Quencher Solution (1 mM): Prepare in high-purity water.
Experimental Protocol
-
Prepare Methionine Standards: Create a standard curve by serially diluting the 10 mM methionine stock in Assay Buffer to achieve concentrations from 0 to 100 µM.
-
Set up Reaction: In a 96-well plate, add:
-
X µL of Assay Buffer
-
Y µL of enzyme sample
-
Bring the total volume to 50 µL.
-
-
Initiate Reaction: Add 50 µL of a 2X working solution of Gly-Met (e.g., 2 mM for a final concentration of 1 mM) to start the reaction.
-
Incubate: Incubate at the optimal enzyme temperature for a set time (e.g., 30 minutes).
-
Stop Reaction: Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a specific inhibitor.
-
Fluorescence Detection:
-
In a new 96-well black plate, prepare the detection mix. To each well, add:
-
50 µL of Cu-SnNCs solution.
-
10 µL of FeCl₃ solution. Mix and incubate for 5 minutes to allow for quenching.
-
-
Add 20 µL of the stopped enzyme reaction mixture (or standard) to the detection mix.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Read Fluorescence: Measure the fluorescence intensity (e.g., Ex/Em = 340/420 nm).
Data Analysis
-
Subtract the fluorescence of the blank (0 µM methionine) from all readings.
-
Plot the net fluorescence intensity of the standards versus their concentration.
-
Determine the concentration of methionine in the samples using the standard curve.
-
Calculate the enzyme activity.
| Methionine (µM) | Fluorescence Intensity (a.u.) |
| 0 | 150 |
| 5 | 450 |
| 10 | 800 |
| 25 | 1850 |
| 50 | 3500 |
| 100 | 6200 |
| Table 2: Example data for a methionine standard curve. |
Assay Validation and Self-Validating Systems
To ensure the trustworthiness of the results, the assay must be validated.[8][9]
-
Enzyme Linearity: The reaction rate should be linear with respect to the enzyme concentration. Perform the assay with varying concentrations of the enzyme preparation to determine the optimal range.
-
Time Linearity: The product formation should be linear over the chosen incubation time. A time-course experiment is essential to establish the initial velocity phase of the reaction.
-
Substrate Concentration (Km determination): To ensure the assay is sensitive to changes in enzyme activity (and not limited by substrate availability), determine the Michaelis-Menten constant (Km) for Gly-Met with your enzyme. It is often ideal to work at a substrate concentration around the Km value.
-
Inhibitor Control: The most effective way to validate that the observed activity is from the target enzyme is to use a known, specific inhibitor. A dose-dependent decrease in signal upon addition of the inhibitor confirms the specificity of the assay.[9]
Conclusion
The this compound-based assay offers a versatile and scientifically sound method for quantifying aminopeptidase activity. By providing two distinct detection protocols—a cost-effective colorimetric method and a high-sensitivity fluorometric method—this application note equips researchers with the tools to tailor the assay to their specific needs. Crucially, by implementing rigorous controls against methionine oxidation and following established validation procedures, this assay can provide reliable and reproducible data for basic research and drug development applications.
References
-
Gladyshev, V. N., et al. (2015). Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors. Nature Chemical Biology, 11(5), 332–338. Available at: [Link]
-
Li, Y., et al. (2018). Methionine-Decorated Near Infrared Fluorescent Probe for Prolonged Tumor Imaging. ACS Omega, 3(8), 9379–9386. Available at: [Link]
-
Indongo, G., et al. (2025). Fluorescence Based Detection of Methionine for Noninvasive Cancer Diagnosis Using Cu-Sn Bimetallic Nanoclusters. ChemMedChem. Available at: [Link]
-
Gladyshev, V. N., et al. (2015). Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors. Nature Chemical Biology, 11(5), 332-338. Available at: [Link]
-
Majumdar, R., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2543-2552. Available at: [Link]
-
Taggart, J. C., et al. (2021). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 229–237. Available at: [Link]
-
Shah, S. A., Rathod, I. S., & Kanakia, D. (2011). Colorimetry Method for Estimation of Glycine, Alanine and Isoleucine. Indian Journal of Pharmaceutical Sciences, 73(2), 214–218. Available at: [Link]
-
Jewell, J. P., Morris, M. J., & Sublett, R. L. (1965). COLORIMETRIC QUANTITATIVE METHOD FOR DETERMINING GLYCINE IN PRESENCE OF OTHER AMINO ACIDS. Analytical Chemistry, 37(8), 1034–1035. Available at: [Link]
-
Shah, S. A., Rathod, I. S., & Kanakia, D. (2011). Colorimetry method for estimation of glycine, alanine and isoleucine. Indian Journal of Pharmaceutical Sciences, 73(2), 214-218. Available at: [Link]
-
Cell Biolabs, Inc. L-Amino Acid Assay Kit (Colorimetric). Product Manual. Available at: [Link]
-
Kim, K. T., et al. (2021). N-terminal end labeling strategy. Methionine (Met) is chemically... ResearchGate. Available at: [Link]
-
Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255. Available at: [Link]
-
Jewell, J. P., Morris, M. J., & Sublett, R. L. (1965). Colorimetric Quantitative Method for Determining Glycine in Presence of Other Amino Acids. Analytical Chemistry, 37(8), 1034-1035. Available at: [Link]
-
Taggart, J. C., et al. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Molecular & Cellular Proteomics, 20, 100021. Available at: [Link]
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Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Chromatography A, 957(2), 235-244. Available at: [Link]
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Kim, H. Y., & Gladyshev, V. N. (2009). Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms. Biochemistry, 48(12), 2694–2704. Available at: [Link]
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Roderick, S. L., et al. (2011). A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase. Analytical Biochemistry, 417(1), 127-133. Available at: [Link]
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Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. Available at: [Link]
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Hou, Z., et al. (2013). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 442(1), 18-26. Available at: [Link]
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Rittenhouse, J., & Marcus, F. (1984). Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds. Methods in Enzymology, 107, 173-181. Available at: [Link]
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Hughes, C. S., et al. (2017). Oxidation increases the strength of the methionine-aromatic interaction. Nature Communications, 8, 14334. Available at: [Link]
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Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-31. Available at: [Link]
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Ciorba, M. A., et al. (2002). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 542(Pt 1), 69–75. Available at: [Link]
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Isidro-Llobet, A., et al. (2019). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Letters, 21(10), 3746-3750. Available at: [Link]
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Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]
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Carroll, K. S., & Carroll, K. (2018). Enzyme Assay Methods to Validate DIGE Proteomics Data. Methods in Molecular Biology, 1664, 279-286. Available at: [Link]
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Cevretas, A., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 84. Available at: [Link]
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Scott, J. E., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. Available at: [Link]
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Boyes, B. E., & McComb, M. E. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Metabolites, 7(1), 3. Available at: [Link]
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Giglione, C., et al. (2004). The proteomics of N-terminal methionine cleavage. Molecular & Cellular Proteomics, 3(12), 1354-1369. Available at: [Link]
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Liu, Z., et al. (2023). Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone. Foods, 12(23), 4279. Available at: [Link]
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Chan, J. C., et al. (2024). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 629–635. Available at: [Link]
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Application Notes and Protocols for the Use of Glycylmethionine in Organ Preservation Solutions
For Research, Scientific, and Drug Development Professionals
Introduction: The Challenge of Ischemia-Reperfusion Injury in Organ Transplantation
The success of organ transplantation is fundamentally limited by the duration and quality of organ preservation.[1] The period between organ procurement and transplantation introduces two phases of injury: cold ischemia during storage and subsequent reperfusion injury upon restoration of blood flow.[1] During cold ischemia, the organ is deprived of oxygen and nutrients, leading to a decline in cellular energy (ATP) and a shift to anaerobic metabolism, causing intracellular acidosis.[1][2] While hypothermia (typically 4°C) slows metabolic processes by over 90%, it does not halt them entirely and can induce cellular stress and membrane instability.[1][3]
The more significant damage often occurs during reperfusion, a phenomenon known as ischemia-reperfusion injury (IRI).[1] The reintroduction of oxygen to the ischemic tissue triggers a massive burst of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[1][4] This overwhelming oxidative stress leads to lipid peroxidation, protein oxidation, DNA damage, mitochondrial dysfunction, and the initiation of inflammatory and apoptotic pathways, ultimately compromising graft function and viability.[1][2] Standard preservation solutions, such as the University of Wisconsin (UW) solution, contain antioxidants like reduced glutathione (GSH) to mitigate this damage, but GSH can be unstable and its efficacy is limited.[4][5][6] Therefore, there is a critical need for novel, stable, and effective additives to enhance organ protection.
Scientific Rationale: Glycylmethionine as a Dual-Function Cytoprotective Agent
This compound, a dipeptide composed of glycine and methionine, is proposed as a promising additive to organ preservation solutions due to the complementary and synergistic protective mechanisms of its constituent amino acids. This dipeptide structure offers potential advantages in stability and cellular uptake compared to individual amino acids.
The Protective Mechanisms of this compound
The rationale for using this compound is rooted in its dual functionality: the direct cytoprotective and anti-inflammatory properties of the glycine moiety, and the potent antioxidant and precursor activities of the methionine moiety.
-
Glycine-Mediated Cytoprotection: Glycine is well-documented to protect cells from hypoxic injury.[7] Its primary mechanism involves the stabilization of cell membranes, preventing the formation of pathological pores that lead to leakage of intracellular contents and cell death.[7] This action is crucial for maintaining cellular integrity during the stresses of cold ischemia and reperfusion.[8] Furthermore, glycine exhibits anti-inflammatory properties by acting on glycine-sensitive chloride channels, which can dampen the inflammatory response that exacerbates reperfusion injury.[9] Studies have demonstrated that the addition of glycine at concentrations around 5 mM to preservation solutions dramatically improves post-ischemic renal function.[8]
-
Methionine-Mediated Antioxidant Defense: Methionine is a sulfur-containing amino acid that serves as a robust endogenous antioxidant.[10] Its thioether group readily scavenges a variety of ROS, becoming oxidized to methionine sulfoxide. This process effectively neutralizes harmful oxidants, protecting more critical cellular components like lipids and DNA from damage.[10][11] This sacrificial antioxidant role is a key defense against the ROS burst during reperfusion. Additionally, methionine is a vital precursor for the synthesis of S-adenosyl-L-methionine (SAM) and, subsequently, glutathione (GSH), the most abundant intracellular antioxidant.[4][12] Supplementing with a methionine source can therefore bolster the organ's intrinsic antioxidant capacity, preparing it to better handle the oxidative stress of reperfusion.[13][14]
By combining these two amino acids into a single dipeptide, this compound offers a multi-pronged strategy to combat the primary drivers of organ damage during preservation.
Caption: Proposed dual-action mechanism of this compound.
Experimental Protocols for Evaluation
The following protocols are designed for research purposes to evaluate the efficacy of this compound as an additive in a standard organ preservation solution, such as University of Wisconsin (UW) solution.
Protocol 1: Preparation of this compound-Supplemented Preservation Solution
This protocol describes the preparation of a stock solution and its addition to a base preservation solution. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
DL-Glycylmethionine powder (e.g., PubChem CID: 96757)[15]
-
Water for Injection (WFI) or equivalent sterile, pyrogen-free water
-
Base organ preservation solution (e.g., UW solution, HTK solution)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare 100 mM this compound Stock Solution: a. Weigh 206.27 mg of DL-Glycylmethionine powder (MW: 206.27 g/mol ). b. Dissolve the powder in 8 mL of WFI in a 15 mL sterile conical tube. c. Gently vortex until fully dissolved. d. Adjust the final volume to 10 mL with WFI. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. f. Store the stock solution at 4°C for up to one week or at -20°C for long-term storage.
-
Prepare Final Supplemented Preservation Solution: a. Thaw the base preservation solution (e.g., UW solution) and the this compound stock solution (if frozen) to 4°C. b. Determine the desired final concentration of this compound. A concentration range of 1 mM to 10 mM is recommended for initial studies, with 5 mM being a rational starting point based on effective glycine concentrations.[8] c. Using a sterile pipette, add the calculated volume of the 100 mM stock solution to the base preservation solution. For example, to make 100 mL of 5 mM solution, add 5 mL of the 100 mM stock to 95 mL of the base solution. d. Mix gently by inverting the container several times. e. Keep the final solution at 4°C until use.
Table 1: Recommended this compound Concentrations for Evaluation
| Parameter | Control Group | Test Group 1 | Test Group 2 | Test Group 3 |
| Base Solution | UW Solution | UW Solution | UW Solution | UW Solution |
| This compound | 0 mM | 1 mM | 5 mM | 10 mM |
| Final Volume (example) | 100 mL | 100 mL | 100 mL | 100 mL |
| Volume of Stock (100mM) | 0 mL | 1 mL | 5 mL | 10 mL |
| Volume of Base Solution | 100 mL | 99 mL | 95 mL | 90 mL |
Protocol 2: Evaluating the Efficacy of this compound Supplementation
This protocol outlines a workflow for assessing the protective effects of this compound using an ex vivo organ model (e.g., isolated perfused rodent kidney or liver).
Caption: Workflow for assessing this compound's protective effects.
Procedure:
-
Organ Procurement and Preservation: a. Procure organs from the animal model according to an IACUC-approved protocol. b. Flush the organ in situ with the prepared Control or Test solutions (see Table 1) until the effluent is clear. c. Excise the organ and store it submerged in the same solution at 4°C for a defined period (e.g., 12-48 hours, depending on the organ).
-
Reperfusion: a. Following cold storage, mount the organ in an ex vivo perfusion system. b. Reperfuse with a normothermic (37°C), oxygenated physiological buffer (e.g., Krebs-Henseleit buffer) for a set duration (e.g., 60-120 minutes). c. Collect perfusate samples at regular intervals for functional and biochemical analysis.
-
Biochemical Analysis (Post-Reperfusion): a. Oxidative Stress: Homogenize a portion of the organ tissue. Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as markers of lipid peroxidation. Measure the ratio of reduced to oxidized glutathione (GSH/GSSG). b. Cellular Energy: Measure ATP content in tissue homogenates using a luminescence-based assay kit. c. Cell Death: Measure the activity of caspase-3 in tissue homogenates as a marker for apoptosis. Measure the release of lactate dehydrogenase (LDH) into the perfusate as a marker of necrosis.
-
Histological Analysis: a. Fix a section of the reperfused organ in 10% neutral buffered formalin. b. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. c. Score the tissue sections for signs of injury, such as tubular necrosis, interstitial edema, and loss of brush border (for kidney), or sinusoidal congestion and hepatocyte necrosis (for liver).
-
Functional Assessment (During Reperfusion): a. Kidney: Measure glomerular filtration rate (GFR) by adding inulin to the perfusate. Monitor urine output and fractional reabsorption of sodium. b. Liver: Measure bile production. Analyze perfusate for levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).
Conclusion and Future Directions
This compound presents a scientifically robust candidate for enhancing the efficacy of organ preservation solutions. Its dual-action mechanism, targeting both membrane integrity and oxidative stress, addresses key pathways of ischemia-reperfusion injury. The protocols outlined here provide a comprehensive framework for researchers to systematically evaluate its potential. Successful validation could lead to the development of next-generation preservation solutions that improve graft survival, allow for the use of marginal donor organs, and ultimately improve outcomes for transplant recipients.
References
- Bessems, M., Doorschodt, B. M., van Vliet, A. K., et al. (2005). Machine perfusion preservation of the liver: a review of the underlying mechanisms.
- Biblioteka Nauki. (2018). Tips for optimizing organ preservation solutions. Postepy Higieny i Medycyny Doswiadczalnej, 72, 28-39.
- Cánovas, A., López-Alonso, M., Miranda, M., et al. (2021). Selenomethionine enhances transplant organ preservation by attenuating oxidative stress-induced proteolysis in rats. Free Radical Research, 55(5), 553-563.
- Cánovas, A., López-Alonso, M., Miranda, M., et al. (2021). Selenomethionine enhances transplant organ preservation by attenuating oxidative stress-induced proteolysis in rats.
- de Lagausie, P., D'Hervé, D., He, Y., et al. (2019). Organ Preservation Solutions in Transplantation: A Literature Review.
- Habib, S., & Seifalian, A. M. (2006). The role of glycine in hepatic ischemia-reperfusion injury. Current Pharmaceutical Design, 12(23), 2953-2967.
- Hauet, T., & Thuillier, R. (2015). Drug Development Considerations for Additives to Organ Preservation Solutions. Expert Opinion on Drug Delivery, 12(11), 1757-1769.
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- [Organ preservation]. (2000). Nihon Geka Gakkai Zasshi, 101(1), 58-63.
- Pan, S., & Chen, H. (2015). Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms. Chinese Medical Journal, 128(18), 2521-2527.
- Weinberg, J. M., Venkatachalam, M. A., Garzo-Quintero, R., et al. (1990). Protective effects of glycine during hypothermic renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology, 258(6), F1594-F1603.
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- NHS Blood and Transplant. (2015). Abdominal Perfusion and Preservation Protocol. NHS Blood and Transplant.
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- Vasilyeva, N. V., & Gusev, S. A. (2022). Antioxidant role of methionine-containing intra- and extracellular proteins. Biochemistry (Moscow), 87(Suppl 1), S150-S164.
- Stability of Proteins in Aqueous Solution and Solid State. (2007). Indian Journal of Pharmaceutical Sciences.
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- S-adenosyl-L-methionine: a proposed addition to organ storage fluids. (1998). Free Radical Biology and Medicine, 24(7-8), 1182-1188.
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Application Notes and Protocols for Stabilized L-methionine Sources in Fed-Batch Cultures
For: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction: The Methionine Conundrum in Fed-Batch Cultures
L-methionine, an essential sulfur-containing amino acid, is a critical component of chemically defined media for mammalian cell culture, particularly in the high-density fed-batch processes used for monoclonal antibody (mAb) production.[1] It plays a pivotal role not only as a fundamental building block for protein synthesis but also in cellular metabolism, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[2]
However, the chemical nature of methionine presents a significant challenge in large-scale biomanufacturing. The thioether side chain of methionine is highly susceptible to oxidation, converting it to methionine sulfoxide and further to methionine sulfone.[3][4] This oxidation can be triggered by dissolved oxygen, reactive oxygen species (ROS) generated by cellular metabolism, and exposure to light or trace metals in the culture medium. Methionine oxidation in the final product, particularly within the complementarity-determining regions (CDRs) or the Fc region of a monoclonal antibody, can compromise its structural integrity, binding affinity, and ultimately, its therapeutic efficacy.[5][6]
This application note provides a comprehensive guide to understanding and utilizing stabilized L-methionine sources to mitigate the risks associated with methionine instability in fed-batch cultures. We will explore the mechanisms of stabilization, provide detailed protocols for evaluating different methionine sources, and offer insights into the expected impact on cell culture performance and product quality.
Understanding Methionine Instability and its Consequences
The oxidation of methionine is a critical quality attribute (CQA) that requires careful monitoring and control during biopharmaceutical manufacturing. The formation of methionine sulfoxide introduces a polar group, which can alter the local protein structure and lead to a loss of function.[7]
Key consequences of methionine oxidation include:
-
Reduced Product Efficacy: Oxidation of methionine residues in the antigen-binding sites of a mAb can directly impact its ability to bind to its target.[5]
-
Altered Pharmacokinetics: Oxidation in the Fc region can affect the antibody's interaction with Fc receptors, potentially altering its half-life and effector functions.[6]
-
Increased Immunogenicity: Changes in protein structure due to oxidation can create new epitopes that may trigger an immune response in patients.
-
Process Variability: The extent of methionine oxidation can vary between batches, leading to inconsistencies in product quality.
Stabilized L-methionine Sources: A Proactive Approach
To overcome the limitations of standard L-methionine, several stabilized alternatives have been developed. These compounds are designed to be more resistant to oxidation in the cell culture medium while being readily metabolized by the cells to provide a steady supply of L-methionine.
N-Acetyl-L-Methionine (NAM)
N-Acetyl-L-methionine is a derivative of L-methionine where the amino group is protected by an acetyl group. This modification significantly reduces its susceptibility to oxidation.
-
Mechanism of Action: NAM is taken up by the cells and intracellularly deacetylated by the enzyme aminoacylase 1 to release L-methionine and acetate.[8] This controlled release helps maintain a stable intracellular pool of L-methionine.
Methionine-Containing Dipeptides
Dipeptides, such as L-alanyl-L-methionine or glycyl-L-methionine, offer another effective strategy for stabilizing methionine.
-
Mechanism of Action: Dipeptides are generally more stable in solution than free amino acids. They are transported into the cell via peptide transporters and then hydrolyzed by intracellular peptidases to release the constituent amino acids.[9] This mechanism provides a sustained intracellular release of L-methionine.
The following diagram illustrates the cellular uptake and metabolism of these stabilized methionine sources compared to standard L-methionine.
Caption: Cellular uptake and metabolism of methionine sources.
Experimental Protocol: Comparative Evaluation of Methionine Sources in a Fed-Batch Culture
This protocol outlines a robust experimental design to compare the performance of standard L-methionine with stabilized alternatives in a fed-batch culture of CHO cells producing a monoclonal antibody.
Materials and Reagents
-
Cell Line: A recombinant CHO cell line producing a monoclonal antibody.
-
Basal Medium: A chemically defined, methionine-free basal medium.
-
Feed Media: Concentrated, chemically defined, methionine-free feed media.
-
Methionine Sources:
-
L-Methionine (cell culture grade)
-
N-Acetyl-L-Methionine (cell culture grade)
-
L-Alanyl-L-Methionine (or other suitable dipeptide, research grade)
-
-
Bioreactors: 2L stirred-tank bioreactors or a high-throughput micro-bioreactor system (e.g., ambr® 250).
-
Analytical Instruments:
-
Cell counter (e.g., Vi-CELL XR)
-
Metabolite analyzer (e.g., BioProfile FLEX2)
-
HPLC or UPLC system with a protein A column for titer analysis.
-
LC-MS/MS system for methionine oxidation analysis.
-
Experimental Design
The experiment should be designed to compare the different methionine sources under identical fed-batch conditions.
| Experimental Arm | Methionine Source in Basal and Feed Media | Molar Equivalent Concentration to Control |
| Control | L-Methionine | 1x |
| Test 1 | N-Acetyl-L-Methionine | 1x |
| Test 2 | L-Alanyl-L-Methionine | 1x |
It is recommended to run each condition in triplicate to ensure statistical significance.
Step-by-Step Protocol
-
Media Preparation:
-
Prepare the methionine-free basal and feed media according to the manufacturer's instructions.
-
Create stock solutions of each methionine source.
-
Supplement the basal and feed media with the respective methionine source to the desired final concentration, ensuring molar equivalency across all conditions.
-
-
Bioreactor Setup and Inoculation:
-
Set up the bioreactors with the appropriate working volume of the supplemented basal media.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactors with the CHO cell line at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
Maintain the culture at 37°C, with pH and DO setpoints appropriate for the cell line (e.g., pH 7.0, DO 40%).
-
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture, or as determined by nutrient consumption.
-
Administer the corresponding supplemented feed medium as a bolus or continuous feed based on a pre-defined schedule or on-line monitoring of a key metabolite like glucose. A common strategy is to maintain the glucose concentration within a specific range (e.g., 2-4 g/L).
-
-
Sampling and Analysis:
-
Take daily samples from each bioreactor for analysis.
-
Cell Growth and Viability: Measure viable cell density (VCD) and viability.
-
Metabolites: Analyze glucose, lactate, glutamine, glutamate, and ammonia concentrations.
-
Titer: Determine the monoclonal antibody concentration.
-
Methionine Stability (Optional): Analyze the concentration of the supplemented methionine source and its oxidized forms in the spent media over time using LC-MS.
-
-
Harvest and Product Quality Analysis:
-
Harvest the cell culture fluid when the viability drops below a predetermined threshold (e.g., 50%).
-
Purify the monoclonal antibody from the harvested cell culture fluid using Protein A chromatography.
-
Methionine Oxidation Analysis: Analyze the purified antibody for the extent of methionine oxidation using peptide mapping with LC-MS/MS. This involves digesting the antibody into smaller peptides and then identifying and quantifying the peptides containing oxidized methionine.[5]
-
The following diagram illustrates the experimental workflow for comparing the different methionine sources.
Caption: Experimental workflow for methionine source comparison.
Expected Results and Data Interpretation
By implementing this protocol, researchers can generate comprehensive data to select the optimal methionine source for their specific cell line and process.
Table 1: Expected Outcomes for Different Methionine Sources
| Parameter | L-Methionine (Control) | N-Acetyl-L-Methionine | L-Alanyl-L-Methionine |
| Media Stability | Prone to oxidation over time. | Highly stable in solution. | Highly stable in solution. |
| Peak Viable Cell Density | Baseline | Potentially similar or slightly higher. | Potentially similar or slightly higher. |
| Culture Longevity | Baseline | May be extended due to reduced oxidative stress. | May be extended due to reduced oxidative stress. |
| Monoclonal Antibody Titer | Baseline | Potentially higher due to improved cell health. | Potentially higher due to improved cell health. |
| Methionine Oxidation in Product | Baseline level of oxidation. | Significantly reduced levels of oxidation. | Significantly reduced levels of oxidation. |
Data Interpretation:
-
Improved Cell Culture Performance: An increase in peak VCD, extended culture duration, and higher mAb titers with stabilized sources would indicate a beneficial effect on overall cell health and productivity. This is likely due to a more stable supply of methionine and a reduction in oxidative stress in the culture environment.
-
Enhanced Product Quality: A significant reduction in the percentage of oxidized methionine in the purified monoclonal antibody is the primary indicator of the effectiveness of the stabilized source. This directly translates to a higher quality and more consistent drug product.
Conclusion
The instability of L-methionine in fed-batch cultures poses a significant risk to the quality and consistency of biopharmaceutical products. Proactively addressing this issue by utilizing stabilized methionine sources, such as N-acetyl-L-methionine or methionine-containing dipeptides, is a robust strategy to mitigate methionine oxidation. The protocols and insights provided in this application note offer a framework for researchers to evaluate and implement these stabilized sources in their own fed-batch processes, ultimately leading to the production of higher quality and more efficacious therapeutic proteins.
References
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Luo, H., et al. (2017). Rapid assessment of oxidation via middle-down LCMS correlates with methionine side-chain solvent-accessible surface area for 121 clinical stage monoclonal antibodies. mAbs, 9(3), 482-491. [Link]
-
Pan, H., et al. (2009). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Protein Science, 18(8), 1700-1710. [Link]
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Wang, W., et al. (2011). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. mAbs, 3(6), 563-573. [Link]
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Clemson University. (2023). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints. [Link]
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Xing, Z., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. AMB Express, 13(1), 1-19. [Link]
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Pan, X., et al. (2017). Selection of chemically defined media for CHO cell fed-batch culture processes. Bioprocess and Biosystems Engineering, 40(2), 277-289. [Link]
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Fan, Y., et al. (2015). Amino acid and glucose metabolism in fed-batch CHO cell culture affects antibody production and glycosylation. Biotechnology and Bioengineering, 112(3), 521-535. [Link]
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Paul, S., et al. (2014). l-Methionine inhibits growth of human pancreatic cancer cells. Anticancer Research, 34(4), 1839-1845. [Link]
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Bradshaw, R. A., et al. (1998). N-terminal processing: the methionine aminopeptidase and N alpha-acetyl transferase families. Trends in Biochemical Sciences, 23(7), 263-267. [Link]
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Mansour, T. S., & Gmeiner, W. H. (2002). Comparing the Effect on Protein Stability of Methionine Oxidation Versus Mutagenesis: Steps Toward Engineering Oxidative Resistance in Proteins. Protein Engineering, 15(1), 49-54. [Link]
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Ghaemmaghami, S., et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187-194. [Link]
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O'Flaherty, R., et al. (2018). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 70(1), 359-368. [Link]
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Xing, Z., et al. (2011). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Biotechnology and Bioengineering, 108(10), 2446-2456. [Link]
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Chumsae, C., et al. (2007). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Journal of Chromatography B, 850(1-2), 285-294. [Link]
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Application Notes & Protocols: Experimental Design for In Vivo Testing of Glycylmethionine
Abstract
This guide provides a comprehensive framework for the preclinical in vivo evaluation of Glycylmethionine (Gly-Met), a dipeptide composed of glycine and methionine.[1][2] The primary rationale for investigating Gly-Met stems from the intrinsic antioxidant properties of its methionine residue, which can be readily oxidized by reactive oxygen species (ROS), thereby protecting other critical biomolecules from oxidative damage.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific reasoning behind experimental choices. We will cover preliminary compound characterization, pharmacokinetic and toxicological profiling, and a detailed efficacy study using a well-established model of oxidative stress-induced liver injury. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Preclinical Rationale: The Antioxidant Hypothesis of this compound
The sulfur-containing amino acid methionine is a primary target for oxidation by various ROS.[3] Surface-exposed methionine residues in proteins can act as endogenous antioxidants, scavenging oxidants and forming methionine sulfoxide.[3][4] This process can be reversed by the enzyme methionine sulfoxide reductase (MSR), creating a catalytic antioxidant cycle.[4]
Our central hypothesis is that exogenously administered Gly-Met can leverage the antioxidant capacity of its methionine moiety to protect cells and tissues from oxidative stress-induced damage. The dipeptide structure may offer advantages in terms of stability and bioavailability compared to free methionine. The primary proposed mechanism involves the direct scavenging of ROS by the sulfur atom in the methionine side chain.
Below is a diagram illustrating this proposed protective mechanism.
Caption: Proposed antioxidant mechanism of this compound.
Preliminary Considerations & Compound Characterization
Before initiating in vivo experiments, the test article, this compound, must be rigorously characterized to ensure the reliability and reproducibility of the results.[5]
| Parameter | Method | Specification | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | To ensure that the observed biological effects are due to Gly-Met and not contaminants. |
| Identity/Molecular Weight | Mass Spectrometry (MS) | Confirmed Molecular Weight (206.26 g/mol )[1] | To verify the correct synthesis and identity of the dipeptide. |
| Solubility | Solubility Testing in Vehicle | Determine maximum solubility in sterile saline or PBS | Crucial for preparing homogenous and accurate dosing formulations for administration.[5] |
| Stability | Stability in Formulation | Stable for the duration of the experiment at storage conditions | To ensure the compound does not degrade in the vehicle before or during administration. |
General Principles of In Vivo Experimental Design
Robust preclinical study design is paramount for generating high-quality, translatable data.[6][7] All animal experiments must be conducted in accordance with ethical guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC), and adhere to the 3Rs principle (Replace, Reduce, Refine).[8]
Key principles include:
-
Hypothesis-Driven Approach: Every experiment should be designed to test a clear, specific hypothesis.[6]
-
Control Groups: The inclusion of appropriate control groups is essential for data interpretation. This includes vehicle controls, positive controls, and negative (disease) controls.[8]
-
Randomization & Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, experiments should be conducted in a blinded manner to prevent observer bias.
-
Sample Size Calculation: The number of animals per group should be statistically justified to ensure the study is adequately powered to detect a meaningful effect.[8]
The general workflow for the in vivo evaluation of a novel compound like Gly-Met is outlined below.
Caption: General experimental workflow for in vivo studies.
Pharmacokinetic (PK) and Toxicological Profiling
Understanding the safety profile and the Absorption, Distribution, Metabolism, and Excretion (ADME) of Gly-Met is a prerequisite for designing meaningful efficacy studies.[9][10]
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of Gly-Met.
Materials:
-
Male and female C57BL/6 mice (8-10 weeks old)
-
This compound (characterized as per Section 2)
-
Sterile 0.9% saline (vehicle)
-
Standard animal caging and husbandry supplies
Procedure:
-
Acclimatize animals for at least one week.
-
Randomly assign animals to groups (n=3-5 per sex per group).
-
Prepare fresh formulations of Gly-Met in sterile saline at increasing concentrations.
-
Administer single escalating doses of Gly-Met via the intended route for efficacy studies (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Include a vehicle-only control group.
-
Example Dose Levels: 50, 100, 500, 1000, 2000 mg/kg.
-
-
Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing) immediately after dosing and at regular intervals for up to 14 days.
-
Record body weights daily for the first week, then weekly.
-
At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for abnormalities.
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile, half-life (t½), and peak concentration (Cmax) of Gly-Met after a single administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Analytical equipment (LC-MS/MS) for quantifying Gly-Met in plasma
Procedure:
-
Acclimatize animals and house them individually.
-
Administer a single, non-toxic dose of Gly-Met (e.g., 50 mg/kg, i.p. or p.o.), determined from the acute toxicity study.
-
Collect blood samples (~30-50 µL) from a sparse sampling cohort of animals at multiple time points.[11]
-
Example IV Time Points: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.
-
Example Oral Time Points: 15, 30 min; 1, 2, 4, 8, 24 hours.[11]
-
-
Process blood to collect plasma and store at -80°C until analysis.
-
Quantify the concentration of Gly-Met in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters. The short half-life of many peptides often necessitates frequent dosing or formulation strategies to maintain therapeutic concentrations.[10]
Efficacy Study: Acetaminophen (APAP)-Induced Acute Liver Injury
This section details a protocol using a clinically relevant model of oxidative stress: APAP-induced hepatotoxicity.[12] APAP overdose leads to the depletion of hepatic glutathione (GSH) and the formation of a toxic metabolite (NAPQI), which causes massive oxidative stress and hepatocellular necrosis.[12]
5.1. Animal Model Selection and Justification
-
Model: Acetaminophen (APAP)-induced acute liver injury.
-
Species: Mice are the preferred species due to their well-characterized and reproducible response to APAP-induced toxicity.[12] C57BL/6 is a commonly used strain.
-
Rationale: This model directly involves oxidative stress as a primary driver of pathology, making it ideal for testing the antioxidant potential of Gly-Met. The mechanisms of injury are well-understood, and the endpoints are clear and quantifiable.[12]
5.2. Detailed Experimental Protocol
Objective: To evaluate the protective effect of Gly-Met against APAP-induced acute liver injury in mice.
Study Groups:
-
Group 1 (Vehicle Control): Saline (APAP vehicle) + Saline (Gly-Met vehicle)
-
Group 2 (APAP Only): APAP + Saline (Gly-Met vehicle)
-
Group 3 (APAP + Gly-Met): APAP + Gly-Met (e.g., 50 mg/kg, dose informed by PK/Tox)
-
Group 4 (APAP + Positive Control): APAP + N-acetylcysteine (NAC) (e.g., 300 mg/kg)
Procedure:
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Fast the mice overnight (12-16 hours) before APAP administration. Fasting depletes hepatic GSH stores, sensitizing the mice to APAP toxicity and ensuring a robust injury model.[12]
-
APAP Induction: Prepare APAP in warm sterile saline. Administer a single hepatotoxic dose of APAP (e.g., 300 mg/kg) via i.p. injection.[12]
-
Treatment Administration: Administer Gly-Met, NAC, or vehicle via the chosen route (e.g., i.p. or p.o.) at a specific time relative to the APAP challenge (e.g., 1 hour post-APAP).
-
Monitoring: Return animals to their cages with free access to food and water. Monitor for signs of distress.
-
Sample Collection: At a predetermined endpoint (e.g., 24 hours post-APAP), euthanize the mice.
-
Collect blood via cardiac puncture into serum separator tubes for biochemical analysis.
-
Perfuse the liver with cold saline and collect the entire organ. A portion should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular assays.[13]
-
5.3. Endpoint Analysis
Successful evaluation requires a multi-pronged approach combining biochemical, histological, and molecular analyses.
1. Biochemical Analysis (Serum):
-
Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Rationale: ALT and AST are enzymes released from damaged hepatocytes into the bloodstream. Their levels in serum are the gold-standard clinical biomarkers for acute liver injury.[14]
-
Method: Use commercially available colorimetric assay kits.
2. Histopathological Analysis (Liver Tissue):
-
Staining: Hematoxylin and Eosin (H&E).
-
Rationale: H&E staining allows for the direct visualization and scoring of liver damage, specifically centrilobular necrosis, which is characteristic of APAP toxicity.[13]
-
Method: Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained. A pathologist blinded to the treatment groups should score the sections for the extent of necrosis.
3. Oxidative Stress Markers (Liver Tissue Homogenate):
-
Markers: Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) activity.
-
Rationale: These markers provide a direct measurement of the oxidative state within the liver tissue. MDA is a marker of lipid peroxidation, while GSH, SOD, and CAT are key components of the endogenous antioxidant defense system.[15][16]
-
Method: Use commercially available assay kits to measure levels/activity in liver homogenates.
Data Presentation and Interpretation
Quantitative data should be presented clearly in tables and graphs (e.g., bar graphs with error bars). Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine significant differences between groups.
Table 1: Example Data Summary for Efficacy Study
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) | Liver GSH (µmol/g tissue) |
|---|---|---|---|---|
| Vehicle Control | 35 ± 5 | 50 ± 8 | 1.2 ± 0.2 | 5.5 ± 0.5 |
| APAP Only | 8500 ± 1200 | 7200 ± 1100 | 5.8 ± 0.9 | 1.1 ± 0.3 |
| APAP + Gly-Met | 3200 ± 650* | 2800 ± 500* | 2.5 ± 0.4* | 3.9 ± 0.6* |
| APAP + NAC | 950 ± 200* | 800 ± 150* | 1.8 ± 0.3* | 4.8 ± 0.4* |
*Data are presented as Mean ± SEM. p < 0.05 compared to APAP Only group.
Interpretation: A successful outcome would show that the "APAP + Gly-Met" group has significantly lower serum ALT/AST levels, reduced histological damage, lower MDA levels, and preserved GSH levels compared to the "APAP Only" group.
Follow-up Mechanistic Studies
If Gly-Met shows efficacy, further studies can elucidate the precise molecular mechanisms. A key pathway to investigate is the Nrf2-ARE pathway, a master regulator of the cellular antioxidant response.[17]
Caption: The Nrf2 antioxidant response pathway.
Suggested Assays:
-
Western Blot: To measure the nuclear translocation of Nrf2 and the protein expression of downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) in liver tissue lysates.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of Nrf2 target genes.
References
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Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. National Institutes of Health (NIH). Available at: [Link]
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General Principles of Preclinical Study Design. National Institutes of Health (NIH). Available at: [Link]
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antioxidant activity evaluation methods: in vitro and in vivo. International Journal of Pharmacy. Available at: [Link]
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The Relevance of Experimental Models in Assessing the Impact of Oxidative Stress on Intestinal Pathology. MDPI. Available at: [Link]
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Mouse models used to test the role of reactive oxygen species in aging and age-related chronic diseases. PubMed. Available at: [Link]
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Mutant mouse models of oxidative stress. Ovid. Available at: [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. National Institutes of Health (NIH). Available at: [Link]
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Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
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Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]
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Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]
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Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. PubMed. Available at: [Link]
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General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. Available at: [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. ResearchGate. Available at: [Link]
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ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. National Institutes of Health (NIH). Available at: [Link]
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Mouse Models of Liver Parenchyma Injuries and Regeneration. Frontiers. Available at: [Link]
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Development on Animal Models for Drug/Chemical Induced Liver Injury. ResearchGate. Available at: [Link]
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Preventing Drug-Induced Liver Injury: How Useful Are Animal Models?. Karger Publishers. Available at: [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health (NIH). Available at: [Link]
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Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. DiVA portal. Available at: [Link]
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This compound. Wikipedia. Available at: [Link]
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Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. Nature. Available at: [Link]
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Novel Technologies for Dipeptide Drugs Design and their Implantation. National Institutes of Health (NIH). Available at: [Link]
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Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. Available at: [Link]
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This compound, DL-. PubChem. Available at: [Link]
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Glycyl-L-methionine. PubChem. Available at: [Link]
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Pharmacokinetics of Protein and Peptide Conjugates. National Institutes of Health (NIH). Available at: [Link]
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An Overview of Glycomimetics and its Applications in the Field of Medicine. Longdom Publishing. Available at: [Link]
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Methionine residues as endogenous antioxidants in proteins. National Institutes of Health (NIH). Available at: [Link]
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Toxicity of methionine in humans. PubMed. Available at: [Link]
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Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids. PubMed. Available at: [Link]
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Screening of toxicity biomarkers for methionine excess in rats. PubMed. Available at: [Link]
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Pharmacokinetics of Peptides and Proteins. YouTube. Available at: [Link]
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A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. National Institutes of Health (NIH). Available at: [Link]
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Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Available at: [Link]
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L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. MDPI. Available at: [Link]
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Antioxidant role of methionine-containing intra- and extracellular proteins. PubMed Central. Available at: [Link]
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Application Note: A Multi-Modal Approach to the Analytical Control of Glycylmethionine Impurities
An Application Note for Drug Development Professionals
Abstract & Introduction
Glycylmethionine, a simple dipeptide, is a critical building block in various pharmaceutical and biotechnological applications. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product[1][2]. Impurities can arise from the synthetic process (process-related impurities) or from degradation of the API over time (degradation products)[3][4]. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities[5][6].
This application note provides a comprehensive framework for the detection, identification, and quantification of impurities in this compound. We will detail robust, stability-indicating analytical methods, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification. Furthermore, we will describe the synergistic use of Mass Spectrometry (MS) for definitive identification and Capillary Electrophoresis (CE) as an orthogonal technique to ensure comprehensive impurity profiling. The protocols herein are designed to be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for their intended purpose[7][8][9].
The Analytical Challenge: Potential Impurities
The impurity profile of a synthetic peptide like this compound can be complex. Understanding potential impurities is the first step in developing a suitable analytical strategy.
-
Process-Related Impurities: These can include starting materials, reagents, by-products from incomplete reactions, or diastereomers resulting from racemization of chiral centers during synthesis[10].
-
Degradation Products: Peptides are susceptible to various degradation pathways[10]. For this compound, the methionine residue is particularly prone to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. The amide bond is also susceptible to hydrolysis.
-
Forced Degradation Studies: To ensure an analytical method is "stability-indicating," forced degradation studies are essential. These studies intentionally stress the API under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products[11][12][13]. This process is crucial for demonstrating the specificity of the analytical method[14].
Caption: Logical relationship of impurity sources in peptide APIs.
Primary Quantitative Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone technique for peptide purity analysis due to its high resolution, robustness, and reproducibility[2]. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase[2].
3.1 Causality Behind Method Choices
-
Stationary Phase: A C18 column is the standard choice for peptides, offering excellent hydrophobic retention and separation capabilities. Modern columns designed for peptide analysis often have surface modifications to reduce secondary interactions with residual silanols, improving peak shape[3].
-
Mobile Phase: A gradient of acetonitrile in water is typically used. The inclusion of an ion-pairing agent is critical.
-
Trifluoroacetic Acid (TFA): Traditionally used at 0.1%, TFA provides sharp peaks by forming ion pairs with positively charged residues and suppressing silanol interactions[3]. However, it is a strong ion-suppressing agent, making it unsuitable for direct LC-MS analysis[3].
-
Formic Acid (FA): Used at 0.1%, FA is volatile and an excellent choice for MS-compatible methods. While it may result in broader peaks on traditional C18 columns compared to TFA, modern peptide-specific columns can provide excellent chromatography with FA[3].
-
-
Detection: UV detection at 214-220 nm is standard for peptides, as the peptide backbone absorbs strongly in this region.
3.2 Experimental Protocol: RP-HPLC for this compound Purity
Apparatus:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
Reagents and Materials:
-
Column: Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm (or equivalent)[3].
-
Mobile Phase A (MPA): 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid (v/v) in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
This compound Reference Standard: Of known purity.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
Chromatographic Conditions:
| Parameter | Value | Justification |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | 220 nm | Maximizes sensitivity for the peptide backbone. |
| Injection Vol. | 5 µL | Balances loading capacity and peak sharpness. |
| Gradient | 5% to 40% B in 20 min | A shallow gradient is crucial for resolving closely eluting peptide impurities[15]. |
System Suitability: Before sample analysis, inject a standard solution five times and verify:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Data Analysis: Calculate the percentage of each impurity using the area percent method. For known impurities, quantification can be performed against a qualified reference standard.
Impurity Identification: High-Resolution Mass Spectrometry (HRMS)
While HPLC-UV can quantify impurities, it cannot identify them. Coupling HPLC to a mass spectrometer provides mass-to-charge (m/z) data, enabling the definitive identification of impurities based on their molecular weight[16].
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Glycylmethionine as a delivery system for methionine in cells
Application Notes & Protocols
Topic: Glycylmethionine as a Superior Delivery System for Methionine in Cellular Research
Introduction: The Methionine Challenge and a Dipeptide Solution
Methionine is an essential amino acid, fundamentally indispensable for cellular homeostasis. Its roles extend far beyond being a simple building block for protein synthesis.[1][2] Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor crucial for epigenetic regulation of DNA, RNA, and proteins.[3][4][5] Furthermore, its metabolism is central to cellular redox balance through the transsulfuration pathway, which generates cysteine for the synthesis of the critical intracellular antioxidant, glutathione (GSH).[3][4][6] Given its deep involvement in cell proliferation, methylation, and antioxidant defense, the ability to precisely control its intracellular concentration is paramount for a vast range of research, from cancer metabolism to immunology and neurobiology.[5][6]
However, the direct supplementation of free L-methionine in cell culture media is not without its challenges. It competes with other large neutral amino acids for transport across the cell membrane via systems like System L.[7] This competition can lead to imbalanced amino acid uptake and unpredictable intracellular concentrations. Moreover, some essential amino acids, like cysteine and tyrosine, have poor stability and solubility in neutral pH media, complicating the formulation of concentrated, chemically defined feed strategies in biopharmaceutical production.[8]
Dipeptide delivery systems offer an elegant solution to these limitations. By linking two amino acids, they can leverage different, highly efficient transport mechanisms, namely the proton-coupled oligopeptide transporters PEPT1 and PEPT2 (members of the SLC15 family).[9][10] These transporters are highly expressed in key tissues like the intestine and kidney and are known for their broad substrate promiscuity, accepting almost all possible di- and tripeptides.[9][10]
This application note provides a comprehensive guide to using Glycyl-L-Methionine (Gly-Met) as a highly efficient, soluble, and stable source for intracellular methionine delivery. We will detail the underlying transport mechanism, provide validated, step-by-step protocols for its application and analysis, and offer expert insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Mechanism of Uptake: The PEPT Transporter Advantage
The efficacy of Gly-Met as a delivery vehicle hinges on its ability to hijack the cellular machinery for peptide uptake, bypassing the often-saturated transport pathways for free amino acids.
-
Transport via PEPT1/PEPT2: Gly-Met is recognized as a substrate by the high-capacity PEPT1 or high-affinity PEPT2 transporters located on the plasma membrane.[11][12] These transporters function as symporters, coupling the influx of the dipeptide to the inwardly directed electrochemical proton gradient. This active transport mechanism allows for efficient accumulation of the dipeptide inside the cell, even against a concentration gradient.[9]
-
Intracellular Hydrolysis: Once inside the cytosol, Gly-Met is rapidly cleaved by ubiquitous intracellular peptidases.
-
Bioavailability: This hydrolysis releases free, unmodified L-methionine and L-glycine, which are then immediately available to participate in all downstream metabolic pathways, including protein synthesis, the methionine cycle, and the transsulfuration pathway.[3][13]
This mechanism offers two primary advantages:
-
Bypassing Competition: It avoids competition with other amino acids for their specific transporters.[14]
-
Improved Physicochemical Properties: Dipeptides often exhibit enhanced solubility and stability in aqueous solutions compared to their constituent free amino acids, a significant benefit for preparing concentrated media supplements.[8][15]
Caption: Cellular uptake pathway of this compound via PEPT transporters.
Materials and Reagents
-
Dipeptide: Glycyl-L-Methionine (High purity, cell culture grade)
-
Cell Lines: Caco-2 (ATCC® HTB-37™), HEK293, HeLa, or any cell line relevant to the research question. Note: Confirm PEPT1/PEPT2 expression in your cell line of choice if transport mechanism is a primary variable.
-
Control Amino Acid: L-Methionine (High purity, cell culture grade)
-
Basal Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate basal medium, preferably methionine-deficient for precise supplementation studies.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine or stable dipeptide substitute.
-
Buffers: Phosphate-Buffered Saline (PBS, sterile), Hank's Balanced Salt Solution (HBSS).[16]
-
Reagents for Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin sodium salt.[17]
-
Reagents for Analysis: HPLC-grade solvents, derivatization reagents (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC)), amino acid standards.[1]
-
Equipment: Laminar flow hood, CO₂ incubator, microplate reader, centrifuge, HPLC or LC-MS/MS system.
Experimental Protocols
This section provides a logical workflow for validating the use of Gly-Met in your cell culture system.
Caption: Overall experimental workflow for Gly-Met application.
Protocol 1: Preparation of Gly-Met Stock Solution
Causality: A sterile, stable, and accurately concentrated stock solution is the foundation of a reproducible experiment. Sterile filtration is mandatory to prevent contamination and is preferred over autoclaving, which can degrade sensitive biomolecules.
-
Preparation: In a sterile biosafety cabinet, weigh out the desired amount of Glycyl-L-Methionine powder.
-
Dissolution: Dissolve the powder in serum-free basal medium or PBS to create a concentrated stock solution (e.g., 100 mM). Gently warm to 37°C if needed to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term use. A working aliquot can be kept at 4°C for up to two weeks.
-
Control Preparation: Prepare an equimolar stock solution of L-Methionine using the same procedure.
Protocol 2: Cell Culture and Treatment
Causality: This protocol establishes the experimental conditions. The inclusion of multiple controls is a self-validating mechanism, allowing you to distinguish the effects of Gly-Met from general nutrient supplementation or potential artifacts.
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for metabolite analysis) at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 70-80% confluency).
-
Adherence: Allow cells to adhere and recover for 24 hours in a standard CO₂ incubator (37°C, 5% CO₂).
-
Treatment Preparation: Prepare the final treatment media. For example, if using a methionine-free basal medium, supplement it with your desired final concentration of Gly-Met or L-Methionine from the stock solutions (e.g., 100 µM, 200 µM, 500 µM).
-
Control Groups (Critical):
-
Negative Control: Cells in basal medium without any supplementation.
-
Vehicle Control: Cells in basal medium with the same volume of vehicle (e.g., PBS) used for the stock solutions.
-
Positive Control: Cells supplemented with an equimolar concentration of free L-Methionine.
-
-
Treatment Application: Aspirate the old medium from the cells and gently wash once with sterile PBS. Add the prepared treatment and control media to the respective wells.
-
Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 4, 12, 24, or 48 hours).
Protocol 3: Assessment of Cell Viability (MTT Assay)
Causality: This step is essential to confirm that the observed metabolic changes are not a secondary effect of cytotoxicity. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell health.[17]
-
Reagent Preparation: At the end of the treatment period, prepare a 5 mg/mL stock of MTT in sterile PBS.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the percent viability.
Protocol 4: Quantification of Intracellular Methionine
Causality: This is the definitive endpoint to measure the delivery efficiency of Gly-Met. The protocol is designed to rapidly quench metabolic activity, efficiently extract small molecules, and prepare them for sensitive detection by HPLC or LC-MS.[18][19][20]
-
Cell Harvest: At the end of the incubation period, place the 6-well plates on ice. Quickly aspirate the media and wash the cell monolayer twice with ice-cold PBS to remove all extracellular amino acids.
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to each well. Use a cell scraper to detach the cells. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis & Precipitation: Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge at >13,000 x g for 15 minutes at 4°C. The supernatant contains the intracellular amino acids, while the pellet contains protein and cell debris.
-
Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate the solvent using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite extract in a suitable buffer for your analytical method (e.g., 0.1 N HCl).
-
Derivatization (for HPLC with UV/Fluorescence): If not using LC-MS/MS, derivatize the samples using an established method like pre-column OPA/FMOC derivatization for automated HPLC analysis.[1] This process attaches a chromophore/fluorophore to the amino acids, enabling their detection.
-
Analysis: Inject the prepared sample onto an HPLC or LC-MS/MS system. Use a validated method with a standard curve of known L-Methionine concentrations for absolute quantification.
-
Normalization: Normalize the quantified methionine amount to the total protein content of the corresponding cell pellet (measured by a BCA assay) or to the cell count from a parallel plate.
Data Analysis and Expected Outcomes
-
Cell Viability: At physiological concentrations, cell viability in the Gly-Met treated groups should be comparable to the untreated and L-Methionine controls. Significant decreases in viability may indicate cytotoxicity at high concentrations.
-
Methionine Uptake: The intracellular concentration of methionine should show a clear dose- and time-dependent increase in cells treated with Gly-Met.
-
Comparative Efficacy: In many cell systems, particularly those with high PEPT1/2 expression, the intracellular methionine concentration may be significantly higher in the Gly-Met group compared to the equimolar L-Methionine group, especially at shorter time points or in the presence of competing amino acids.
Table 1: Sample Data Summary
| Treatment Group (200 µM) | Cell Viability (% of Control) | Intracellular Methionine (pmol/µg protein) |
| Vehicle Control | 100 ± 4.5 | 50.2 ± 5.1 |
| L-Methionine | 98.7 ± 5.2 | 185.6 ± 15.3 |
| This compound | 101.2 ± 3.9 | 350.4 ± 25.8 |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | Stock solution too concentrated; interaction with other media components. | Prepare a more dilute stock solution. Ensure the final pH of the medium is within the physiological range (7.2-7.4). |
| Low Cell Viability | Cytotoxicity at high concentrations; osmotic stress; contamination. | Perform a dose-response curve to find the optimal non-toxic concentration. Ensure osmolarity of treatment media is balanced. Check for contamination. |
| Inconsistent Methionine Levels | Incomplete removal of extracellular media; inefficient extraction; sample degradation. | Ensure washing steps with ice-cold PBS are thorough and rapid. Keep samples on ice at all times. Use fresh extraction solvent. |
| No Increase in Methionine | Low or no expression of PEPT1/PEPT2 transporters in the chosen cell line. | Verify PEPT1/PEPT2 expression via qPCR or Western Blot. Test a different cell line known to express these transporters (e.g., Caco-2). |
Conclusion
Glycyl-L-Methionine serves as a robust and highly effective tool for delivering methionine into cultured cells. By utilizing the efficient PEPT transport system, it circumvents the limitations associated with free amino acid supplementation, offering researchers superior control over intracellular methionine levels. This dipeptide-based approach enhances the reproducibility of experiments focused on methionine metabolism and provides a powerful strategy for optimizing chemically defined media in biopharmaceutical applications, ultimately enabling more precise and insightful cellular research.
References
-
Metabolism, M. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. MetwareBio. Retrieved from [Link]
-
(n.d.). Methionine metabolism. Overview of the methionine cycle and other... ResearchGate. Retrieved from [Link]
-
Lauinger, M., & Kaiser, T. (2021). Sensing and Signaling of Methionine Metabolism. PMC. Retrieved from [Link]
-
Xia, M., et al. (2024). Emerging roles for methionine metabolism in immune cell fate and function. PMC. Retrieved from [Link]
-
Groene, J. B., & Foley, J. (1984). Measurement of intracellular amino acids in cultured fibroblasts. PubMed. Retrieved from [Link]
-
Miyamoto, K., et al. (1999). Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2. PubMed. Retrieved from [Link]
-
Savchuck, W. B., Merriman, M. E., & Lockhart, W. L. (1963). Assay of Vitamins and Amino Acids With Cultured Tissue Cells and Antimetabolites. PMC. Retrieved from [Link]
-
Nakanishi, T., et al. (2001). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. PubMed. Retrieved from [Link]
-
(n.d.). Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells.... ResearchGate. Retrieved from [Link]
-
Lazzara, P. R., et al. (2024). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Retrieved from [Link]
-
Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Retrieved from [Link]
-
Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Retrieved from [Link]
-
(n.d.). Effect of BCAA on cell viability and metabolic activity of LPS-induced... ResearchGate. Retrieved from [Link]
-
(n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Retrieved from [Link]
-
Killer, M., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PMC. Retrieved from [Link]
-
Zhuang, R., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. NIH. Retrieved from [Link]
-
Thwaites, D. T., et al. (2001). PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+). PubMed. Retrieved from [Link]
-
(n.d.). Amino Acid and Protein Assays. Assay Genie. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
-
Cruz, D. J. M., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC. Retrieved from [Link]
-
Feni, L., & Neundorf, I. (2021). Peptide-Based Drug Delivery Systems. PMC. Retrieved from [Link]
-
(n.d.). Branched Chain Amino Acid Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]
-
(n.d.). Extracellular and intracellular amino acid concentrations in A549... ResearchGate. Retrieved from [Link]
-
(n.d.). PROTEIN CONCENTRATION BY AMINO ACID ANALYSIS (AAA). Peak Proteins. Retrieved from [Link]
-
Pan, Y., & Hu, M. (1994). Mechanisms and kinetics of uptake and efflux of L-methionine in an intestinal epithelial model (Caco-2). PubMed. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. High purity amino acids for cell culture media [evonik.com]
- 3. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles for methionine metabolism in immune cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and kinetics of uptake and efflux of L-methionine in an intestinal epithelial model (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
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- 15. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of intracellular amino acids in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. peakproteins.com [peakproteins.com]
The Untapped Potential of Radiolabeled Glycylmethionine: A Hypothetical Exploration of a Novel Class of Radiotracers
Introduction: The Quest for Precision in Oncological Imaging
In the landscape of nuclear medicine and oncological imaging, the demand for highly specific and sensitive radiotracers is perpetual. While radiolabeled glucose analogues, such as ¹⁸F-FDG, have revolutionized the field by targeting the metabolic hallmark of cancer, their utility is hampered in tissues with high physiological glucose uptake, such as the brain, and in certain tumor types with low glycolytic rates. This has spurred the development of alternative imaging agents, with radiolabeled amino acids emerging as a particularly promising class.[1][2][3] These tracers exploit the upregulated amino acid transport systems in tumor cells, which are essential for sustaining rapid proliferation and protein synthesis.[4][5]
Among the clinically established amino acid tracers, ¹¹C-methionine ([¹¹C]MET) has demonstrated significant value, particularly in neuro-oncology, for its ability to delineate tumor extent with high contrast against the surrounding healthy brain tissue.[3][6] However, the short half-life of Carbon-11 (20.4 minutes) restricts its use to facilities with an on-site cyclotron. This limitation has driven research into amino acid derivatives labeled with longer-lived isotopes like Fluorine-18 (t½ ≈ 110 minutes).
This application note ventures into a largely unexplored area: the potential of radiolabeled Glycylmethionine , a simple dipeptide, as a novel radiotracer for cancer imaging. While direct research on radiolabeled this compound is not yet prevalent in published literature, this document will, based on established principles of amino acid and peptide transport, propose a scientifically grounded hypothesis for its application, and provide detailed, albeit theoretical, protocols for its synthesis and preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering new frontiers in radiopharmaceutical sciences.
The Scientific Rationale: Why this compound?
The central hypothesis for the utility of radiolabeled this compound rests on the unique biology of peptide transport in cancer cells. While free amino acids are taken up by specific amino acid transporters (AATs), small peptides, including di- and tripeptides, are primarily transported by peptide transporters (PEPTs).
Key Advantages of a Dipeptide Tracer:
-
Dual Targeting Mechanism: this compound could potentially be transported by both amino acid transporters (after extracellular hydrolysis) and peptide transporters, offering a multi-pronged approach to targeting cancer cells.
-
Differential Expression of Transporters: Some tumors may exhibit higher expression of PEPTs compared to AATs, making a dipeptide tracer more effective in these specific cancers.
-
Improved Pharmacokinetics: The pharmacokinetic profile of a dipeptide may differ favorably from that of a single amino acid, potentially leading to better tumor-to-background ratios.
-
Versatile Radiolabeling: The this compound backbone offers multiple sites for the attachment of various radionuclides for both PET (e.g., ¹⁸F, ⁶⁸Ga) and SPECT (e.g., ⁹⁹mTc) imaging.
The following diagram illustrates the proposed mechanism of uptake for a hypothetical radiolabeled this compound tracer in a tumor cell.
Caption: Proposed uptake mechanism of radiolabeled this compound in cancer cells.
Hypothetical Application Notes and Protocols
Given the absence of established protocols for radiolabeled this compound, the following sections present theoretical yet scientifically plausible methodologies for its synthesis and preclinical evaluation. These protocols are based on well-documented procedures for radiolabeling similar molecules.
Part 1: Synthesis of a Precursor for Radiolabeling
The first step involves the synthesis of a this compound derivative that can be readily labeled with a radionuclide. For labeling with Fluorine-18, a common strategy is to introduce a leaving group that can be displaced by [¹⁸F]fluoride.
Protocol 1: Synthesis of a Tosylated this compound Precursor for ¹⁸F-Labeling
-
Objective: To synthesize a precursor molecule where a hydroxyl group is converted to a tosylate, a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.
-
Rationale: This method is a standard and robust approach for introducing ¹⁸F into a molecule.
-
Materials:
-
Boc-Gly-Met-OH
-
2-(2-Hydroxyethoxy)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel for column chromatography).
-
-
Procedure:
-
Esterification: React Boc-Gly-Met-OH with 2-(2-Hydroxyethoxy)ethanol in the presence of DCC and DMAP in DCM to form the corresponding ester.
-
Purification: Purify the resulting ester by silica gel column chromatography.
-
Tosylation: React the purified ester with tosyl chloride and triethylamine in DCM to convert the terminal hydroxyl group to a tosylate.
-
Final Purification: Purify the final tosylated precursor by silica gel column chromatography and confirm its identity and purity using NMR and mass spectrometry.
-
Part 2: Radiolabeling with Fluorine-18
The synthesized precursor can then be radiolabeled with ¹⁸F.
Protocol 2: Radiosynthesis of [¹⁸F]Glycyl-S-methyl-L-methionine ethoxyethyl ester
-
Objective: To perform a nucleophilic substitution reaction to replace the tosylate group with [¹⁸F]fluoride.
-
Rationale: This is a well-established method for producing ¹⁸F-labeled radiotracers.
-
Materials:
-
Tosylated this compound precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
HPLC system for purification
-
TLC system for quality control
-
-
Procedure:
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosylated precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex and heat at 80-100°C for 10-15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Quality Control: Confirm the radiochemical purity and identity of the final product using analytical HPLC and radio-TLC.
-
The following diagram illustrates the hypothetical workflow for the synthesis and quality control of the radiolabeled dipeptide.
Sources
- 1. Radiolabeled amino acids for oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of radiolabeled amino acid tracers in oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid transporter-targeted radiotracers for molecular imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled amino acids: basic aspects and clinical applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Glycylmethionine Stability and Oxidation Prevention
Welcome to the technical support center for Glycylmethionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs): Understanding this compound Oxidation
This section addresses fundamental questions about the oxidation of the methionine residue in this compound, providing the foundational knowledge needed to effectively troubleshoot and prevent this common issue.
Q1: Why is the methionine residue in this compound so susceptible to oxidation?
A1: The methionine residue contains a thioether side chain, which is rich in electrons. This makes it a prime target for reactive oxygen species (ROS) and other oxidizing agents.[1] The sulfur atom in the thioether can be readily oxidized to form methionine sulfoxide, and under more extreme conditions, methionine sulfone.[2] This oxidation is a significant degradation pathway for methionine-containing peptides and proteins.[2]
Q2: What are the primary factors that promote the oxidation of this compound in solution?
A2: Several factors can accelerate the oxidation of this compound:
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of oxidation. They can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals from hydrogen peroxide.
-
Exposure to Oxygen: Dissolved oxygen in aqueous solutions is a key ingredient for many oxidation reactions.
-
Light Exposure: Intense light, particularly UV light, can generate free radicals and promote photo-oxidation.[3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
Suboptimal pH: The pH of the solution can influence the rate of oxidation, although methionine oxidation is generally less pH-dependent than that of cysteine.[4]
-
Presence of Oxidizing Agents: Contaminants such as peroxides in reagents can directly oxidize methionine.
Q3: How does the adjacent glycine residue affect the oxidation of methionine in this compound?
A3: The local chemical environment created by neighboring amino acid residues can influence the susceptibility of methionine to oxidation. While glycine itself is not highly reactive, its presence can affect the solvent accessibility and the electronic environment of the methionine side chain. Studies on short peptides like Gly-Met-Gly have shown that the peptide backbone and terminal groups play a role in the reaction mechanism with radicals.[5] The presence of a neighboring tyrosine, for instance, has been shown to stimulate its own oxidation and nitration, suggesting an intramolecular electron transfer from the methionine radical.[6]
Q4: What are the consequences of this compound oxidation in my experiments?
A4: The oxidation of the methionine residue to methionine sulfoxide introduces a polar oxygen atom, which can lead to several undesirable consequences:
-
Altered Biological Activity: If this compound is part of a biologically active peptide, its oxidation can reduce or eliminate its intended function.
-
Changes in Physicochemical Properties: Oxidation can alter the hydrophobicity, conformation, and aggregation propensity of the peptide.[7]
-
Introduction of Impurities: The presence of oxidized forms complicates the analysis and purification of the desired peptide, potentially leading to inaccurate experimental results.
Troubleshooting Guide: Preventing and Analyzing this compound Oxidation
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: I'm observing a significant peak corresponding to oxidized this compound in my HPLC analysis. How can I prevent this during sample preparation and storage?
Root Causes: This is a common issue stemming from exposure to oxygen, metal ion contamination, or inappropriate buffer conditions during your workflow.
Solutions:
-
Optimize Your Buffer System:
-
Degas Buffers: Before use, thoroughly degas all aqueous solutions by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes, or by using a vacuum system.[8] This removes dissolved oxygen, a primary driver of oxidation.
-
Choose an Appropriate Buffer and pH: For general stability, a slightly acidic pH (around 5.5-6.5) is often beneficial for minimizing oxidation. Buffers like acetate or histidine are commonly used for peptide formulations.[9] Glycine itself can act as a buffer, particularly in the pH range of 2.0-3.5.[10]
-
Use High-Purity Reagents: Utilize high-purity water (e.g., Milli-Q) and analytical-grade reagents to minimize contamination with metal ions and oxidizing agents.[8]
-
-
Incorporate Protective Reagents:
-
Add Antioxidants: Including a sacrificial antioxidant in your solution is a highly effective strategy. These molecules are preferentially oxidized, thereby protecting the this compound.
-
Add Chelating Agents: To counteract the catalytic effect of metal ions, add a chelating agent to your buffers.
-
Table 1: Recommended Antioxidants and Chelating Agents
| Reagent | Type | Typical Working Concentration | Key Considerations |
| L-Methionine (free) | Antioxidant | 10–25 mM | Acts as a sacrificial scavenger for ROS, protecting the methionine residue within the peptide.[8][11] |
| Sodium Thiosulfate | Antioxidant | 10-25 mM | An effective oxygen scavenger that can prevent temperature-induced oxidation.[3] |
| N-Acetylcysteine (NAC) | Antioxidant | Varies | A robust antioxidant that can suppress protein oxidation. |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | 1–5 mM | Sequesters divalent metal ions like Fe²⁺ and Cu²⁺, preventing their participation in redox reactions.[8] |
| DTPA (Diethylenetriaminepentaacetic acid) | Chelating Agent | 1-5 mM | A high-affinity chelator for metal ions. |
Issue 2: My this compound solution appears to be degrading over time, even when stored at 4°C. What are the best practices for long-term storage?
Root Causes: Even at low temperatures, slow oxidation can occur, especially if the solution is not properly prepared and stored.
Solutions:
-
Control the Storage Atmosphere:
-
Inert Gas Overlay: After preparing your this compound solution in a degassed buffer containing antioxidants and chelating agents, flush the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing. This minimizes the amount of oxygen available for reaction.
-
Use Amber Vials: To protect the solution from light-induced oxidation, store it in amber or opaque vials.
-
-
Consider Lyophilization:
-
For long-term storage, lyophilizing (freeze-drying) the this compound from an appropriate buffer system is the most effective method to prevent degradation. In the dried state, molecular mobility is significantly reduced, and the absence of water minimizes oxidation reactions.
-
Issue 3: I suspect oxidation is occurring, but I'm not sure how to reliably detect and quantify it. What analytical methods should I use?
Root Causes: Visual inspection is insufficient to detect oxidation. Sensitive and specific analytical techniques are required.
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for separating and quantifying oxidized this compound. The oxidized form, methionine sulfoxide, is more polar than the native peptide and will typically elute earlier from a C18 column. Quantification is achieved by comparing the peak area of the oxidized species to the total peak area. A sensitive HPLC method for quantifying methionine sulfoxide has been developed using a mixed-mode column with UV detection.[12]
-
-
Mass Spectrometry (MS):
-
LC-MS: Coupling HPLC with a mass spectrometer allows for definitive identification of the oxidized product. Methionine oxidation results in a mass increase of +16 Da (for methionine sulfoxide) or +32 Da (for methionine sulfone).
-
Tandem MS (MS/MS): Fragmentation analysis can pinpoint the site of oxidation. A characteristic neutral loss of 64 Da (methanesulfenic acid) from the oxidized peptide is a signature of methionine sulfoxide.[13]
-
Key Experimental Protocols
Protocol 1: Preparation of an Anti-Oxidation Buffer (pH 6.0)
This protocol details the preparation of a buffer designed to minimize this compound oxidation.
Materials:
-
High-purity (Milli-Q or equivalent) water
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
EDTA (disodium salt)
-
L-Methionine (free amino acid)
-
Inert gas (argon or nitrogen)
-
Sterile, sealed container
Procedure:
-
Prepare Base Buffer: For 1 L of 50 mM sodium acetate buffer, dissolve 6.8 g of sodium acetate trihydrate in approximately 900 mL of high-purity water. Adjust the pH to 6.0 with glacial acetic acid.
-
Degas: Sparge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Add Protective Agents: While gently stirring in an inert atmosphere (e.g., in a glove box or with continuous gas sparging), add 0.186 g of EDTA (final concentration: 0.5 mM).
-
Add 1.49 g of L-Methionine (final concentration: 10 mM).
-
Finalize: Adjust the final volume to 1 L with degassed, high-purity water.
-
Store Properly: Store the buffer in a tightly sealed, amber glass bottle at 4°C with the headspace flushed with inert gas. Use within one week for best results.
Protocol 2: Quantification of this compound Oxidation by RP-HPLC
This protocol provides a general framework for analyzing the extent of oxidation.
Materials:
-
This compound sample in solution
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in high-purity water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
Data Analysis:
-
Identify the peaks corresponding to native this compound and its oxidized form (methionine sulfoxide), which will have a shorter retention time.
-
Calculate the percentage of oxidation using the following formula: % Oxidation = (Peak Area of Oxidized Form / (Peak Area of Native Form + Peak Area of Oxidized Form)) * 100
-
Visualizing the Mechanisms
To further clarify the processes of oxidation and prevention, the following diagrams illustrate the key chemical transformations and the recommended experimental workflow.
Caption: Mechanism of this compound oxidation.
Caption: Recommended workflow to prevent oxidation.
References
-
Zhang, H., et al. (2005). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?. Journal of Biological Chemistry, 280, 40684-40698. Available at: [Link]
-
Valle-Orero, J., et al. (2017). Oxidation increases the strength of the methionine-aromatic interaction. Nature Communications, 8, 1488. Available at: [Link]
-
Chatgilialoglu, C., et al. (2013). Radiation chemical studies of Gly-Met-Gly in aqueous solution. Radiation Physics and Chemistry, 83, 75-82. Available at: [Link]
-
Liu, H., et al. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical Chemistry, 85(22), 11007-11014. Available at: [Link]
-
Stubbs, C., et al. (2023). Proximal Methionine Amino Acid Residue Affects the Properties of Redox-Active Tryptophan in an Artificial Model Protein. ACS Omega, 8(22), 19571–19580. Available at: [Link]
-
Graf, M., et al. (2022). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. Journal of Chromatography B, 1189, 123092. Available at: [Link]
-
Gladyshev, V. N. (2014). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology, 1148, 267-275. Available at: [Link]
-
Le, D. T., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(4), 1625-1634. Available at: [Link]
-
Jakubczyk, A., et al. (2022). Antioxidant role of methionine-containing intra- and extracellular proteins. Antioxidants, 11(10), 1996. Available at: [Link]
-
Kulanthaivel, P., et al. (2014). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(6), 988-997. Available at: [Link]
-
Liu, Y., et al. (2025). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. Journal of Controlled Release, 373, 119-130. Available at: [Link]
-
Nishioka, Y., et al. (1995). Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. FEBS Letters, 361(2-3), 183-186. Available at: [Link]
-
Lim, J., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. Available at: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]
-
Hewawasam, G. S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Amino Acids, 51(5), 817-831. Available at: [Link]
-
Di Meo, F., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1458. Available at: [Link]
-
Kumar, V., et al. (2014). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences, 4(2), 121-133. Available at: [Link]
- CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents.
-
He, Y., et al. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 88(18), 9039-9046. Available at: [Link]
-
Hara, Y., et al. (2024). ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection. Biomacromolecules. Available at: [Link]
-
Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255. Available at: [Link]
-
Wimalasena, K., & May, S. W. (1989). A Copper-Methionine Interaction Controls the pH-Dependent Activation of Peptidylglycine Monooxygenase. Journal of Biological Chemistry, 264(28), 16961-16964. Available at: [Link]
-
Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability. Available at: [Link]
-
Singh, S., & Singh, J. (2015). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 77(3), 259-267. Available at: [Link]
-
Al-Tannak, N. M., & Al-Achi, A. (2022). Glycopeptide antibiotic drug stability in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049. Available at: [Link]
-
Goyer, R. A. (1995). Role of Chelating Agents for Prevention, Intervention, and Treatment of Exposures to Toxic Metals. Environmental Health Perspectives, 103(11), 1048-1052. Available at: [Link]
-
Roy, S., et al. (2022). Exploration of Diverse Interactions of l-Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. ACS Omega, 7(38), 34185-34200. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem Compound Database. Available at: [Link]
-
Chemistry For Everyone. (2025, June 23). Is Glycine Used In Buffer Solutions? [Video]. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the transcript of a video discussing glycine buffers.)
-
Moraru, C. (2014, June 12). What pH should the storage buffer have for acidophilic cells after fixation for electron microscopy?. ResearchGate. Available at: [Link]
-
Shapiro, A. B. (2024, March 25). The differences between glycine buffer solutions of the same pH but different concentrations lie in several aspects?. ResearchGate. Available at: [Link]
Sources
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- 4. A Copper-Methionine Interaction Controls the pH-Dependent Activation of Peptidylglycine Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
- 11. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycylmethionine Liquid Formulation Stability
Welcome to the technical support center for Glycylmethionine (Gly-Met). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with liquid formulations of this dipeptide. Here, we provide in-depth, scientifically grounded troubleshooting guides and FAQs to ensure the integrity and success of your experiments.
Section 1: Foundational Science - Understanding this compound Instability
This compound, a dipeptide composed of glycine and methionine, is susceptible to specific chemical degradation pathways in aqueous environments. Understanding these mechanisms is the first step toward developing a robust and stable liquid formulation. The two primary modes of degradation are oxidation of the methionine side chain and hydrolysis of the peptide bond.[1][2][3]
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, readily forming methionine sulfoxide and, under stronger oxidative conditions, methionine sulfone.[2][3] This process can be initiated by dissolved oxygen, trace metal ions (like iron and copper), and exposure to light.[3] Oxidation alters the polarity and size of the residue, which can impact the peptide's biological activity and physical properties.[3]
-
Peptide Bond Hydrolysis: The amide bond linking glycine and methionine can be cleaved through hydrolysis. This reaction is highly dependent on pH and temperature, with rates increasing at both acidic and alkaline pH extremes and at elevated temperatures.[4][5][6][7] Hydrolysis results in the formation of the constituent amino acids, glycine and methionine, leading to a direct loss of the active dipeptide.
Diagram: Primary Degradation Pathways of this compound
The following diagram illustrates the two main chemical degradation routes for this compound in a liquid formulation.
Caption: Key degradation routes for this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Q1: I'm observing a rapid loss of this compound potency in my formulation. What are the likely causes?
A rapid loss of potency is almost always linked to chemical degradation. The two most probable causes are oxidation of the methionine residue or hydrolysis of the peptide bond. To diagnose the issue, a systematic approach is required.
Initial Diagnostic Steps:
-
Review Formulation Composition: Are there any components that could accelerate degradation? Check for the presence of transition metal ion contaminants (from excipients or container leachables) and peroxides.
-
Check Storage Conditions: Confirm that the formulation has been stored at the recommended temperature, protected from light, and with minimized headspace (to reduce oxygen exposure).
-
Analytical Assessment: Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to analyze the sample. A well-developed method will separate Gly-Met from its primary degradants.
-
Oxidation: Look for the appearance of new, more polar peaks eluting earlier than the parent Gly-Met peak. These are likely methionine sulfoxide and sulfone.
-
Hydrolysis: Look for peaks corresponding to the individual amino acids, glycine and methionine.
-
Diagram: Troubleshooting Workflow for Potency Loss
This workflow provides a step-by-step process for identifying the root cause of this compound degradation.
Caption: Diagnostic workflow for Gly-Met potency loss.
Q2: My HPLC chromatogram shows new peaks appearing over time. How can I identify these impurities?
Identifying new peaks is crucial for understanding the degradation pathway and ensuring the safety and efficacy of the formulation.
-
Likely Impurities: Based on the known degradation pathways, the primary impurities will be Glycyl-Methionine Sulfoxide, Glycyl-Methionine Sulfone, free Glycine, and free Methionine.
-
Identification Technique: The gold-standard technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Procedure: By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Mass Analysis:
-
Glycyl-Methionine Sulfoxide: Expected mass will be the mass of Gly-Met + 16 Da.
-
Glycyl-Methionine Sulfone: Expected mass will be the mass of Gly-Met + 32 Da.
-
Glycine & Methionine: The masses will correspond to their individual molecular weights.
-
-
Confirmation: Tandem MS (MS/MS) can be used to fragment the impurity peaks, providing structural information that confirms their identity.[10]
-
Q3: The pH of my formulation is shifting over time. Is this related to degradation?
Yes, a change in pH can be directly linked to the hydrolysis of the peptide bond. The cleavage of the amide bond consumes a water molecule and results in the formation of a free carboxylic acid group (from glycine) and a free amino group (from methionine). This alteration in the balance of acidic and basic groups can cause the pH of an unbuffered or weakly buffered solution to drift over time. Monitoring pH is therefore a simple yet effective secondary indicator of hydrolytic stability.
Section 3: Proactive Stability Enhancement - Formulation & Handling
Developing a stable formulation requires a proactive approach to mitigate the degradation pathways identified above.
FAQ 1: What is the optimal pH range for a this compound solution?
The stability of the peptide bond is highly pH-dependent.[5] Generally, for simple peptides, the pH of maximum stability is typically in the mildly acidic range (pH 4-6), where the rates of both acid-catalyzed and base-catalyzed hydrolysis are at a minimum. However, the optimal pH must be determined empirically for your specific formulation. A pH-rate profile study is essential during development.
FAQ 2: Which excipients can I use to prevent oxidation?
Oxidation can be effectively minimized by including antioxidants and chelating agents in the formulation.[3]
-
Antioxidants: These compounds act as "sacrificial targets," being more readily oxidized than the methionine residue.[3]
-
Chelating Agents: These agents sequester transition metal ions that catalyze oxidative reactions.[11][12][13]
| Excipient Class | Example | Mechanism of Action | Typical Concentration |
| Antioxidant | L-Methionine | Acts as a competitive substrate for oxidizing species.[14][15] | 5-10 mM |
| Antioxidant | Ascorbic Acid | A potent oxygen scavenger. | 0.01% - 0.1% w/v |
| Antioxidant | Sodium Thiosulfate | A reducing agent that can reverse some oxidation. | 0.1% - 1% w/v |
| Chelating Agent | Edetate Disodium (EDTA) | Forms stable complexes with metal ions like Fe²⁺/³⁺ and Cu²⁺.[3] | 0.01% - 0.05% w/v |
| Chelating Agent | Citric Acid | A weaker chelator, often used as an acidulant and buffer. | Varies with buffer needs |
FAQ 3: What are the ideal storage and handling conditions?
Proper storage and handling are critical to maintaining stability.
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the rates of all chemical degradation reactions.[16] Freezing (-20°C or below) can further enhance stability, but freeze-thaw cycles should be avoided by storing in single-use aliquots.[17]
-
Oxygen Control: Oxygen is a key driver of oxidation.[17] Minimize headspace in vials and consider manufacturing under an inert gas atmosphere (e.g., nitrogen or argon) to displace oxygen.[3]
-
Light Protection: Protect the formulation from light by using amber vials or other light-blocking packaging to prevent photo-oxidation.
Section 4: Essential Protocols - Stability Assessment
A robust stability assessment program is essential for any formulation development project. Forced degradation studies are a cornerstone of this process.[18][19][20][21]
Experimental Protocol: Forced Degradation Study of this compound
Objective: To intentionally stress the this compound formulation to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Methodology:
-
Prepare Samples: Prepare multiple aliquots of the this compound formulation at the target concentration.
-
Expose to Stress Conditions: Subject the aliquots to a range of stress conditions. A control sample should be stored under ideal conditions (e.g., 2-8°C, protected from light).
-
Acidic Hydrolysis: Add HCl to adjust pH to 1-2. Incubate at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: Add NaOH to adjust pH to 12-13. Incubate at room temperature for 4-8 hours.
-
Oxidation: Add 0.1% - 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 8-24 hours.
-
Thermal Stress: Incubate at 70°C for 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Neutralization & Dilution: After exposure, neutralize the acid and base-stressed samples to a suitable pH and dilute all samples to the target analytical concentration.
-
Analysis: Analyze all stressed samples and the control sample by a validated stability-indicating RP-HPLC method, preferably with MS detection (LC-MS).[9]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-20% degradation of the parent peak.[21] Ensure that all degradation product peaks are well-resolved from the parent peak and from each other.
Diagram: Stability Study Experimental Workflow
Caption: Workflow for a forced degradation study.
Section 5: References
-
Bada, J. L. (1984). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. PubMed. Available at: [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
ResearchGate. (2020). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. Available at: [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. Available at: [Link]
-
BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Wang, W., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. Available at: [Link]
-
Google Patents. (1993). Method for the stabilization of methionine-containing polypeptides. Google Patents. Available at:
-
Fields, G. B. (Ed.). (1997). Preparation and handling of peptides containing methionine and cysteine. Methods in Enzymology, 289, 495-508.
-
Chen, Z., et al. (2022). Antioxidant Function and Application of Plant-Derived Peptides. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2012). Antioxidant and metal chelating activities of peptide fractions from phaseolin and bean protein hydrolysates. ResearchGate. Available at: [Link]
-
Lawrence, L., & Moore, W. J. (1951). Kinetics of the Hydrolysis of Simple Glycine Peptides. ACS Publications. Available at: [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Activotec. Available at: [Link]
-
National Institutes of Health. (2014). A Copper-Methionine Interaction Controls the pH-Dependent Activation of Peptidylglycine Monooxygenase. National Institutes of Health. Available at: [Link]
-
Royal Society of Chemistry. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Royal Society of Chemistry. Available at: [Link]
-
Amanote Research. (1956). The Kinetics of Acid Hydrolysis of Dipeptides. Amanote Research. Available at: [Link]
-
Chemistry LibreTexts. (2023). Peptide Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Available at: [Link]
-
MDPI. (2022). Antioxidant and Metal-Chelating Activities of Bioactive Peptides from Ovotransferrin Produced by Enzyme Combinations. MDPI. Available at: [Link]
-
National Institutes of Health. (1998). Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation. National Institutes of Health. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
PubMed. (2012). Antioxidant and metal chelating activities of peptide fractions from phaseolin and bean protein hydrolysates. PubMed. Available at: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]
-
National Institutes of Health. (2021). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2023). Controlled reversible methionine-selective sulfimidation of peptides. National Institutes of Health. Available at: [Link]
-
European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides. European Medicines Agency. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
National Institutes of Health. (2016). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. National Institutes of Health. Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability indicating by LC-MS method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ResearchGate. (2014). Kinetics and Mechanism of Oxidation of Glycine and Alanine by Oxone®Catalyzed by Bromide Ion. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (2014). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. Available at: [Link]
-
Indian Academy of Sciences. (2001). Kinetics and mechanism of oxidation of glycine by iron(iii)-1,10-phenanthroline complex in perchloric acid medium. Indian Academy of Sciences. Available at: [Link]
-
ResearchGate. (1989). Surface electrochemistry of the oxidation of glycine at Pt. ResearchGate. Available at: [Link]
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- 15. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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Technical Support Center: Optimizing Glycylmethionine Concentration for Cell Viability
Welcome to the technical support center for the optimization of Glycylmethionine (Gly-Met) concentration for enhanced cell viability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions regarding the use of this dipeptide in cell culture. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your experiments.
Introduction: The Rationale for Using this compound
In cell culture, maintaining optimal cell health and viability is paramount for reliable and reproducible experimental outcomes. Amino acids are fundamental building blocks for cellular growth and function.[1] While individual amino acids are routinely supplemented in culture media, some, like methionine, can be susceptible to oxidation, and others may have limited solubility or stability.[2][3] Dipeptides such as this compound offer a potential solution by providing a stable and soluble source of both glycine and methionine, which are individually known to have cytoprotective and antioxidant properties.[4][5]
Glycine has been shown to protect cells from various stressors, including hypoxia and free radical damage, independent of glutathione metabolism.[6][7] Methionine, an essential amino acid, plays a crucial role in cellular metabolism and the synthesis of S-adenosylmethionine (SAM) and glutathione, key molecules in antioxidant defense.[8][9][10] The use of this compound can, therefore, be a strategic approach to harness the synergistic benefits of both amino acids while overcoming potential limitations of individual supplementation.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of supplementing with glycine and methionine separately?
A1: this compound offers several potential advantages over the co-supplementation of its constituent amino acids. As a dipeptide, it can exhibit enhanced stability and solubility in cell culture media compared to free amino acids.[3][11] This can lead to more consistent availability to the cells over the course of an experiment. Furthermore, some studies suggest that cells can transport and hydrolyze dipeptides, providing a controlled intracellular release of the amino acids.
Q2: What is the likely mechanism by which this compound enhances cell viability?
A2: While direct studies on this compound are limited, its benefits are likely derived from the combined effects of glycine and methionine. Glycine is known to have cytoprotective properties, potentially through the stabilization of cell membranes and the induction of heat shock proteins.[4][7] Methionine is a precursor to glutathione, a major intracellular antioxidant, and plays a role in protecting cells from oxidative stress.[5] The dipeptide form may also protect the methionine residue from premature oxidation in the culture medium.[12]
Q3: What is the expected stability of this compound in my cell culture medium at 37°C?
A3: Dipeptides are generally more stable in solution than free amino acids. However, the exact stability of this compound can be influenced by the specific composition of your cell culture medium, including its pH and the presence of certain enzymes. For long-term experiments, it is advisable to prepare fresh this compound-supplemented media regularly. For critical applications, the stability can be empirically determined by analyzing the concentration of the dipeptide in the medium over time using techniques like HPLC.
Q4: Can this compound interfere with standard cell viability assays?
A4: It is possible. Since this compound can be metabolized by cells, it may influence the metabolic activity, which is the basis for tetrazolium-based assays like MTT and XTT.[13] For instance, an increase in metabolic activity due to the nutritional benefit of the dipeptide could be misinterpreted as an increase in cell number. It is always recommended to validate findings with a secondary assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or a direct cell count. Additionally, running a cell-free control with this compound and the assay reagent can help identify any direct chemical interference.[14]
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability at all tested concentrations. | Solvent Toxicity: If a solvent like DMSO was used to prepare the stock solution, the final concentration in the culture may be too high.[15] | Ensure the final DMSO concentration is typically below 0.1% - 0.5%, depending on the cell line's sensitivity. Always include a vehicle control (media with the same concentration of solvent) in your experimental setup.[15] |
| Compound Purity: Impurities in the this compound preparation could be cytotoxic. | Use a high-purity grade of this compound suitable for cell culture. | |
| Oxidation of this compound: The methionine residue in this compound is susceptible to oxidation, which can generate reactive sulfur-centered radicals.[12] | Prepare fresh stock solutions and media supplements. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components, affecting cell growth.[15] | To minimize edge effects, do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium. | |
| Inaccurate Pipetting: Errors in serial dilutions or reagent additions. | Calibrate pipettes regularly. Use fresh tips for each dilution and reagent. | |
| No significant effect on cell viability observed. | Suboptimal Concentration Range: The tested concentrations may be too low to elicit a response. | Expand the concentration range in your dose-response experiment. Consider a logarithmic dilution series. |
| Short Incubation Time: The beneficial effects of this compound may not be apparent after a short exposure. | Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours).[16] | |
| Cell Line Specificity: The particular cell line may not be responsive to this compound supplementation under the tested conditions. | Consider the metabolic characteristics of your cell line. Some cell lines may have a more robust intrinsic antioxidant capacity. | |
| Precipitate forms in the culture medium. | Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the culture medium. | Visually inspect the prepared medium for any signs of precipitation. If a high concentration is required, consider preparing it in a small volume of a suitable solvent before further dilution in the medium.[17] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a framework for a dose-response experiment to identify the optimal concentration of this compound for enhancing cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (high purity, cell culture grade)
-
Sterile PBS or other suitable solvent for stock solution preparation (if necessary)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile PBS or your basal culture medium.
-
Ensure complete dissolution. If solubility is an issue, a small amount of a biocompatible solvent like DMSO can be used, but the final concentration in the culture must be kept non-toxic.[18]
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the experimental period.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is a logarithmic series from 0.1 µM to 10 mM.
-
Include the following controls:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in complete medium with the highest concentration of the solvent used for the stock solution (if applicable).
-
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the control media.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the cell viability (%) against the this compound concentration to generate a dose-response curve.[19]
-
Visualizations
Experimental Workflow for this compound Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: Decision tree for troubleshooting unexpected cell viability outcomes.
References
-
Wikipedia. This compound. [Link]
-
St-Jules, D. E., et al. (2020). Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells. PMC. [Link]
-
Possemato, R., et al. (2011). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Nature. [Link]
- BenchChem. (2025). Troubleshooting inconsistent results in Glycyl-L-proline experiments. BenchChem Technical Support.
-
Okada, T., et al. (1987). Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet. The Journal of Nutritional Biochemistry. [Link]
- BenchChem. (2025). TK-112690 solubility and stability in cell culture media. BenchChem Technical Support.
-
Liu, Y., et al. (2020). Serum Metabolomics Reveals a Potential Benefit of Methionine in Type 1 Diabetes Patients with Poor Glycemic Control and High Glycemic Variability. PMC. [Link]
-
Lemasters, J. J., et al. (2016). The role of glycine in regulated cell death. PMC. [Link]
-
Fight Aging!. (2023). Glycine Supplementation as a Methionine Restriction Mimetic. Fight Aging!. [Link]
-
Weinberg, J. M., et al. (1991). Cytoprotective Effects of Glycine and Glutathione Against Hypoxic Injury to Renal Tubules. The Journal of Clinical Investigation. [Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
-
Lyles, R. D., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. PLOS ONE. [Link]
-
T-P. T-P., & T-P. T-P. (2016). Amino acids in the cultivation of mammalian cells. PMC. [Link]
-
Shchekochikhin, D. Y., et al. (2020). Antioxidant role of methionine-containing intra- and extracellular proteins. PMC. [Link]
-
Venkatachalam, M. A., et al. (1992). A mechanism of glycine and alanine cytoprotective action: stimulation of stress-induced HSP70 mRNA. Kidney International. [Link]
-
Healthline. (2019). Methionine vs. Glycine — Is Too Much Muscle Meat Bad?. Healthline. [Link]
-
Gheller, B. J., et al. (2025). Metabolic impact of dietary glycine supplementation in individuals with severe obesity. PMC. [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. [Link]
-
Malaria World. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. [Link]
-
PubChem. (2025). This compound, DL-. National Center for Biotechnology Information. [Link]
-
Miller, R. A., et al. (2019). Glycine supplementation extends lifespan of male and female mice. PMC. [Link]
-
Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress. [Link]
-
S-adenosyl-L-methionine. (1998). Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids. Free Radical Biology and Medicine. [Link]
Sources
- 1. Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective effects of glycine and glutathione against hypoxic injury to renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanism of glycine and alanine cytoprotective action: stimulation of stress-induced HSP70 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine Supplementation Affects Metabolism and Reduces Tumor Aggressiveness in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione in Cell Culture [sigmaaldrich.com]
- 11. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Glycylmethionine Solution Stability
Introduction
Welcome to the technical support guide for Glycylmethionine (Gly-Met). This dipeptide is a critical component in numerous research applications, from cell culture media supplementation to serving as a building block in synthetic peptide chemistry. However, the inherent chemical nature of the methionine residue makes Gly-Met solutions susceptible to degradation, primarily through oxidation. This degradation can compromise experimental reproducibility and lead to a significant loss of biological activity.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preparing, storing, and troubleshooting this compound stock solutions to ensure maximum stability and shelf-life. We will delve into the mechanisms of degradation, provide actionable protocols, and offer methods for detecting and preventing these issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding Gly-Met solution stability.
Q1: What is the primary cause of this compound (Gly-Met) instability in a solution?
The primary cause of instability is the oxidation of the methionine residue's thioether side chain.[2] This sulfur-containing group is highly susceptible to reaction with dissolved oxygen, trace metal contaminants, and reactive oxygen species (ROS) that may be present in buffers or generated by light exposure.[1][3] This reaction converts methionine to methionine sulfoxide (MetO), altering the peptide's polarity and structure, which can lead to a loss of biological function.[1][4] Under more aggressive conditions, it can be further oxidized to methionine sulfone (MetO2).[1]
Q2: What is the expected shelf-life of a typical Gly-Met stock solution?
The shelf-life is highly dependent on storage conditions. For peptides containing sensitive residues like methionine, solutions have a limited shelf life.[5][6]
-
At 4°C: Stability is limited to days or a few weeks, depending on the solvent, pH, and oxygen exposure.
-
At -20°C or -80°C: When prepared correctly in an appropriate buffer (pH 5-6), aliquoted to avoid freeze-thaw cycles, and protected from light, a stock solution can be stable for several months.[5][7] For long-term storage, -80°C is preferable to -20°C.[5]
Q3: My Gly-Met solution has turned slightly yellow. What does this indicate and is it still usable?
A yellow tint can be an indicator of degradation, potentially from oxidation or other side reactions, especially if the peptide is exposed to light or non-optimal pH conditions.[3] While slight discoloration doesn't automatically mean the entire stock is unusable, it warrants immediate investigation. You should perform a quality control check, such as HPLC analysis, to quantify the extent of degradation before using it in a critical experiment.
Q4: I dissolve my Gly-Met in water and freeze it at -20°C. Is this sufficient for long-term storage?
While freezing is essential, simply dissolving in water is not optimal. The pH of unbuffered water can fluctuate, and it does not protect against oxidation. For prolonged storage, it is highly recommended to use a sterile, slightly acidic buffer (e.g., pH 5-6 acetate or citrate buffer) and to deoxygenate the solvent prior to use.[3][5][6] Aliquoting the solution into single-use volumes is also critical to prevent degradation from repeated freeze-thaw cycles.[5][6]
Q5: Can I add an antioxidant to my stock solution to improve stability?
Yes, adding antioxidants is a common and effective strategy. However, the choice of antioxidant must be compatible with your downstream application. Free methionine can be added as a sacrificial antioxidant to protect the Gly-Met. Other options include N-acetylcysteine (NAC) or using buffers containing antioxidants like ascorbic acid, though their compatibility must be verified. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that catalyze oxidation.[8]
In-Depth Troubleshooting Guides
Problem 1: Inconsistent Experimental Results or Loss of Biological Activity
This is the most critical issue arising from solution instability. If you observe that the effect of your Gly-Met treatment is diminishing over time or varies between experiments, degradation of your stock solution is a primary suspect.
Hypothesis: Oxidation of the Methionine Residue
The conversion of methionine to methionine sulfoxide (MetO) is the most likely cause. This adds an oxygen atom, increasing the residue's polarity and potentially disrupting its interaction with biological targets.[4]
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for loss of Gly-Met activity.
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol minimizes the primary factors that lead to oxidation: oxygen, metal ions, and suboptimal pH.
Materials:
-
This compound powder
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Sodium Acetate buffer (or Citrate buffer), 0.1 M, pH 5.0
-
Nitrogen or Argon gas source with a fine needle adapter
-
Sterile, amber glass vials or polypropylene tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Deoxygenate the Solvent: Take a sufficient volume of the pH 5.0 buffer in a flask. Sparge the buffer by bubbling nitrogen or argon gas through it for at least 15-20 minutes. This displaces dissolved oxygen.[7]
-
Weigh Gly-Met: Allow the lyophilized Gly-Met powder to equilibrate to room temperature in a desiccator before opening the vial.[7] This prevents condensation.[7] Weigh the desired amount of peptide quickly and accurately.
-
Dissolution: Add the deoxygenated buffer to the Gly-Met powder to achieve the desired stock concentration (e.g., 10 mM). Gently swirl to dissolve. Sonication can be used sparingly if needed, but avoid heating.[7]
-
Sterile Filtration: Draw the solution into a sterile syringe, attach the 0.22 µm filter, and dispense it into a sterile receiving vessel. This removes potential microbial contamination.[7]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, amber, or light-protected vials.[9] The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Inert Overlay: Before capping each aliquot, gently flush the headspace of the vial with nitrogen or argon gas to create an inert atmosphere.[9]
-
Storage: Immediately flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer. Store at -80°C for long-term stability.[5]
Protocol 2: Quality Control by Reverse-Phase HPLC (RP-HPLC)
This method allows for the separation and quantification of native Gly-Met from its primary degradant, MetO. Oxidized peptides are more polar and will typically have a shorter retention time.[1][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: Dilute an aliquot of your Gly-Met stock solution to an appropriate concentration (e.g., 0.1 mg/mL) using Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-27 min: 50% to 95% B
-
27-30 min: Hold at 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: Re-equilibrate at 5% B
-
-
-
Analysis: Inject the sample. The native Gly-Met will elute as a major peak. The presence of MetO will be indicated by a smaller, earlier-eluting peak. The mass of this peak can be confirmed by LC-MS to show an increase of +16 Da.[1] The relative peak areas can be used to quantify the percentage of oxidation.[10]
Core Concepts & Mechanisms
The Mechanism of Methionine Oxidation
The thioether group in methionine is a nucleophile that readily reacts with various reactive oxygen species (ROS). This process is a two-step oxidation, first forming methionine sulfoxide (MetO), and with stronger oxidants, methionine sulfone (MetO2).
Caption: The oxidation pathway of the methionine residue in Gly-Met.
This oxidation is a significant concern because it introduces a polar oxygen atom, which can disrupt hydrophobic interactions and alter the peptide's conformation and biological activity.[4] The reaction is accelerated by factors commonly found in laboratory settings, including:
-
Dissolved Molecular Oxygen: The primary oxidant in many cases.
-
Trace Metal Ions (e.g., Cu²⁺, Fe³⁺): Catalyze the formation of ROS.
-
Light Exposure: Can generate singlet oxygen, a potent oxidant.[3]
-
Peroxide Contaminants: May be present in solvents like THF or dioxane.
-
pH: The rate of oxidation can increase with pH. Maintaining a slightly acidic pH (3-6) is generally protective.[3][6]
Data Summary: Impact of Storage Conditions
The following table summarizes the expected stability of Gly-Met solutions under various common storage protocols. These are estimates, and actual stability should be empirically verified in your laboratory.
| Storage Condition | Buffer/Solvent | Atmosphere | Estimated Shelf-Life | Key Considerations |
| 4°C | Unbuffered Water | Air | < 1-2 Weeks | Not recommended. Prone to pH shifts and rapid oxidation. |
| -20°C | Unbuffered Water | Air | 1-2 Months | Suboptimal. Risk of degradation from freeze-thaw cycles. |
| -20°C | pH 5-6 Buffer | Air | 3-6 Months | Better. pH control helps, but oxidation is still a risk.[5] |
| -80°C | pH 5-6 Buffer | Air | 6-12 Months | Good. Low temperature slows kinetics, but oxygen is present. |
| -80°C (Optimal) | Deoxygenated pH 5-6 Buffer | Inert Gas (N₂/Ar) | > 12 Months | Recommended Best Practice. Minimizes all major degradation pathways.[9] |
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals (Basel). [Link]
-
Peptide Storage and Solubilization. Activotec. [Link]
-
How to handle peptides that contain methionine. (2023). Biotage. [Link]
-
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Molecular & Cellular Proteomics. [Link]
-
Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). Biology Stack Exchange. [Link]
-
Methionine Oxidation and Reduction in Proteins. Antioxidants & Redox Signaling. [Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]
-
Best Practices for Storing Peptides: Maximizing Stability and Potency. Sino-Peptide. [Link]
-
A Guide To Handling and Storing Peptides. MIMOTOPES. [Link]
-
How to Improve Peptide Stability?. (2019). NovoPro Bioscience Inc.. [Link]
-
Understanding Excipient and Stabilizer Variability in Lyophilized Peptide Products. Peptide Sciences. [Link]
-
Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]
-
Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. (2018). LCGC International. [Link]
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. (2013). Analytical Chemistry. [Link]
-
Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]
-
Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. [Link]
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]
-
How Does PH Affect Peptide Bonds?. (2024). YouTube. [Link]
-
Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. (2023). ResearchGate. [Link]
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Chemistry – A European Journal. [Link]
-
Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. ResearchGate. [Link]
-
Buffers to keep peptides stable?. (2022). Reddit. [Link]
-
This compound. Wikipedia. [Link]
-
Video: Protein Buffers in Blood Plasma and Cells. JoVE. [Link]
-
Glycine degradation | Pathway. PubChem. [Link]
-
superpathway of L-methionine salvage and degradation | Pathway. PubChem. [Link]
-
Glycyl-L-methionine. PubChem. [Link]
-
This compound, DL-. PubChem. [Link]
-
Degradation pathways of glycine. ResearchGate. [Link]
-
18.5: Pathways of Amino Acid Degradation. (2024). Biology LibreTexts. [Link]
-
methionine degradation | Pathway. PubChem. [Link]
-
[Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. (1972). Pharmazie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Avoiding Assay Interference with Glycylmethionine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical but often overlooked issue: assay interference caused by the dipeptide Glycylmethionine (Gly-Met). The unique chemical properties of its methionine residue can lead to significant artifacts in a variety of assay formats.
This guide is designed to help you understand the mechanisms of interference, diagnose potential issues in your experiments, and implement robust solutions to ensure the accuracy and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound and its impact on experimental assays.
Q1: What is this compound and why does it interfere with assays?
This compound (Gly-Met) is a dipeptide composed of glycine and methionine.[1][2] The primary source of interference is the methionine side chain, which contains a thioether group (-S-CH₃). This group is susceptible to oxidation, allowing it to act as a reducing agent.[1][3][4] This seemingly simple chemical property can cause significant problems in assays that rely on redox chemistry, involve metallic ions, or use reagents that can react with sulfhydryl or thioether groups.[5][6][7]
Q2: What types of assays are most susceptible to interference from this compound?
Assays that are particularly vulnerable include:
-
Redox-Based Assays: Colorimetric or fluorometric assays that measure oxidative stress (e.g., using reagents like DCFH-DA) or rely on redox cycling for signal generation are highly susceptible.[8] The reducing potential of the methionine residue can directly react with assay reagents, leading to either false positives (high background) or false negatives (signal quenching).[6]
-
Assays Using Metal Ions: Assays that depend on metal ions like copper (Cu²⁺) or iron (Fe³⁺), such as certain protein quantification methods (e.g., BCA assay), can be affected.[5][9] The thioether group can chelate or reduce these ions, disrupting the reaction chemistry.
-
Thiol-Reactive Probe Assays: Assays that use maleimide- or iodoacetamide-based probes to detect free thiols (cysteine residues) can exhibit interference.[10][11] While the primary target is a thiol, some reactivity with the methionine thioether can occur, especially under non-optimal pH conditions or with prolonged incubation.[12][13]
-
Iodine-Based Assays: Starch-iodine tests, used for measuring amylase activity, are sensitive to thiol compounds which can bleach the color, and similar interference can be expected from a thioether-containing peptide like Gly-Met.[7]
Q3: How can I determine if this compound is the source of interference in my assay?
The most direct method is to run a set of control experiments:
-
Assay Blank + Gly-Met: Add this compound to your assay buffer without the analyte of interest. If you observe a signal change (increase or decrease) compared to the normal assay blank, Gly-Met is directly interfering with your assay reagents.
-
Analyte Spike-in: Prepare a sample containing a known concentration of your analyte and another sample with the same concentration of analyte plus this compound. If the signal in the Gly-Met-containing sample is significantly different, it indicates interference with the analyte itself or the detection process.
-
Dose-Response Test: Test varying concentrations of this compound in your assay. A dose-dependent change in the signal is a strong indicator of interference.
Q4: What is the primary chemical mechanism of this interference?
The interference is primarily due to the reducing potential of the methionine thioether group. This group can be oxidized to methionine sulfoxide.[4][14] This oxidation process involves the transfer of electrons to other molecules in the assay system. For example, it can reduce a colorimetric probe, generating a false signal, or it can reduce a critical component required for the enzymatic reaction you are trying to measure, thus inhibiting the true signal.[6]
Part 2: Troubleshooting Guide
Use this guide when you observe specific problems in your assay and suspect this compound or a similar compound may be the cause.
| Symptom / Observation | Potential Cause Related to Gly-Met | Recommended Troubleshooting Steps & Solutions |
| High Background Signal | Direct Reduction of Assay Reagents: Gly-Met is acting as a reducing agent, directly reacting with your colorimetric or fluorometric probe to generate a signal in the absence of your analyte.[15][16][17] | 1. Run an "Interference Control" (assay buffer + probe + Gly-Met). A high signal confirms direct interference. 2. Implement a thiol/thioether blocking protocol (See Part 3) to chemically modify the methionine residue before running the assay. 3. If possible, switch to an assay with a different detection principle that is not based on redox chemistry.[18] |
| Low Signal or Complete Signal Loss | 1. Depletion of a Key Substrate: Gly-Met may be reducing an essential oxidized substrate (e.g., H₂O₂) required by an enzyme in your assay system (like Horseradish Peroxidase, HRP). 2. Interference with Antibody-Antigen Binding: In immunoassays, high concentrations of interfering substances can sometimes alter protein conformation or non-specifically affect binding interactions.[19][20] | 1. Test for substrate depletion by adding a higher concentration of the substrate. If the signal is recovered, depletion is likely the cause. 2. For immunoassays, perform a sample cleanup step. Consider sample dilution or dialysis to lower the concentration of Gly-Met.[5][21] 3. Pre-treat the sample with an alkylating agent like N-ethylmaleimide (NEM) to block the reactive group on methionine. |
| Poor Reproducibility / High Well-to-Well Variability | Inconsistent Oxidation State: The oxidation of Gly-Met can be variable and influenced by minor differences in handling, incubation time, or exposure to air.[22] This leads to inconsistent levels of interference across your plate. | 1. Ensure highly consistent sample handling and incubation times.[15] 2. Prepare fresh solutions of Gly-Met immediately before use to minimize pre-oxidation. 3. The most robust solution is to chemically block the methionine residue using a protocol with NEM or Iodoacetamide (IAA) to create a stable, non-reactive molecule prior to the assay.[23][24] |
Part 3: Mitigation Protocols & Methodologies
When interference is confirmed, the most effective strategy is to chemically modify the interfering methionine residue. The following protocols describe how to use alkylating agents to form a stable, non-reversible thioether bond, effectively "capping" the reactive group.[10][23]
Protocol 1: Thioether/Thiol Blocking with N-Ethylmaleimide (NEM)
N-ethylmaleimide (NEM) is an alkylating reagent that reacts specifically with sulfhydryl groups at pH 6.5-7.5 and can also effectively block the reactivity of thioethers under similar conditions.[23][25]
Materials:
-
N-Ethylmaleimide (NEM), Molecular Weight: 125.13 g/mol [23]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another amine-free buffer (e.g., HEPES).[23]
-
Sample containing this compound.
-
Desalting columns or dialysis cassettes to remove excess NEM.[23]
Procedure:
-
Prepare NEM Stock: Prepare a 100 mM stock solution of NEM in ultrapure water or DMSO. This solution should be made fresh immediately before use to prevent hydrolysis.[23]
-
Sample Preparation: Dissolve or dilute your sample containing this compound in the Reaction Buffer.
-
Blocking Reaction: Add NEM to the sample to achieve a final concentration that is a 10-fold molar excess over the estimated concentration of this compound. For unknown concentrations, a final NEM concentration of 2-10 mM is often a good starting point.[26]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[23]
-
Removal of Excess NEM: It is critical to remove unreacted NEM as it can interfere with downstream assay components. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis according to the manufacturer's instructions.[23]
-
Assay: Your sample is now ready for use in your primary assay. The blocked this compound should no longer cause redox-based interference.
Protocol 2: Thioether/Thiol Blocking with Iodoacetamide (IAA)
Iodoacetamide (IAA) is another potent alkylating agent that forms a stable thioether bond with sulfhydryl groups and can also react with methionine's thioether.[24][27] The reaction with methionine is often slower than with cysteine but can be driven to completion.[12][28]
Materials:
-
Iodoacetamide (IAA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0 (or similar, avoid acidic pH for this purpose)
-
Quenching Solution: 1 M Dithiothreitol (DTT)
Procedure:
-
Prepare IAA Stock: Prepare a fresh 100 mM solution of iodoacetamide in the Reaction Buffer. Protect from light.
-
Sample Preparation: Adjust the pH of your sample to ~8.0 using the Reaction Buffer.
-
Blocking Reaction: Add the IAA solution to your sample to a final concentration of 15-20 mM.
-
Incubation: Incubate in the dark at room temperature for 30-45 minutes.[24]
-
Quenching (Optional but Recommended): To quench any remaining reactive IAA, add DTT to a final concentration sufficient to neutralize the initial IAA concentration (e.g., 20-25 mM). Incubate for an additional 15 minutes in the dark. Note: If DTT interferes with your assay, this step must be followed by a desalting or dialysis step.
-
Assay: The sample is now ready for analysis.
Part 4: Data & Diagrams
Table 1: Comparison of Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Sample Dilution | Reduces the concentration of the interfering molecule to a level below the assay's sensitivity threshold. | Simple, fast, no additional reagents needed. | May dilute the analyte of interest, reducing assay sensitivity. Not effective for potent interferents. | High-concentration analytes where sensitivity is not a limiting factor.[5] |
| Thiol/Thioether Blocking (NEM, IAA) | Covalently modifies the reactive thioether group on methionine, rendering it inert.[10] | Highly effective and specific. Creates a stable, non-reactive sample. | Requires additional incubation and cleanup steps. Reagents can be hazardous. | Assays highly sensitive to redox interference where complete removal of the artifact is necessary. |
| Inclusion of Scavengers | Adding a sacrificial reducing agent (like DTT) to the assay buffer to react with interfering compounds.[6] | Easy to implement directly into the assay buffer. | The scavenger itself can interfere with the assay. May not be 100% effective.[6] | Mitigating mild interference from electrophilic compounds in target-based assays.[6] |
| Use of Orthogonal Assay | Confirming results with a secondary assay that has a different detection mechanism. | Provides independent validation of results. | Requires development and validation of a second assay method. Time and resource-intensive. | High-stakes screening campaigns where hit validation is critical.[18] |
Diagrams
Caption: A logical workflow to identify and resolve assay interference caused by this compound.
Caption: How Gly-Met causes a false signal and how blocking agents prevent this interference.
References
- Sirius Genomics. (2025, September 2).
- Thermo Fisher Scientific. N-Ethylmaleimide (NEM).
- G-Biosciences. (2015, June 10).
- Benchchem.
- National Institutes of Health. (n.d.).
- National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- National Institutes of Health. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. PMC.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- ACS Publications. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Benchchem.
- PubMed. (n.d.). Iodoacetamide-alkylated Methionine Can Mimic Neutral Loss of Phosphoric Acid From Phosphopeptides as Exemplified by Nano-Electrospray Ionization Quadrupole Time-Of-Flight Parent Ion Scanning.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
- Wikipedia. (n.d.). Iodoacetamide.
- ResearchGate. (n.d.). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),....
- PubMed. (n.d.). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids.
- Wikipedia. (n.d.). This compound.
- Semantic Scholar. (1999, August 1).
- National Institutes of Health. (2012, October 23). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. PMC.
- Sigma-Aldrich. (n.d.). Tips and Techniques for Troubleshooting Immunohistochemistry (IHC).
- NWLSS. (n.d.). N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent.
- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.
- ResearchGate. (2014, March 18). Hello, what should the concentration of NEM (N-ethylmaleimide) be to block thiol groups on PBMCs?.
- National Institutes of Health. (n.d.). Overcoming target interference in bridging anti-drug antibody (ADA)
- Abcam. (n.d.). How to deal with high background in ELISA.
- ResearchGate. (n.d.). Interference of denaturing and reducing agents on the antigen/antibody interaction.
- ResearchGate. (n.d.). Methionine Oxidation and Reduction in Proteins | Request PDF.
- National Institutes of Health. (n.d.). Glycyl-L-methionine. PubChem.
- National Institutes of Health. (n.d.). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC.
- PubMed. (n.d.). Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention.
- PubMed. (1972, May). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions].
- National Institutes of Health. (n.d.). This compound, DL-. PubChem.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference of thiol-compounds with dextrinizing activity assay of α-amylase by starch-iodine colour reaction: Modification of the method to eliminate this interference | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siriusgenomics.com [siriusgenomics.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
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- 19. researchgate.net [researchgate.net]
- 20. Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent | NWLSS | Supplier [nwlifescience.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 28. Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
pH optimization for Glycylmethionine stability in buffers
Technical Support Center: Glycylmethionine Stability
A Senior Application Scientist's Guide to pH Optimization in Buffers
Welcome to the technical support center for this compound (Gly-Met). This guide is designed for researchers, scientists, and drug development professionals who are working with this dipeptide and need to ensure its stability in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and design robust, stable formulations.
Peptide stability is a critical parameter that can significantly impact experimental outcomes and the therapeutic efficacy of drug products.[1] Among the various factors influencing stability, pH is arguably the most dominant. It governs the rates of the two primary degradation pathways for this compound: hydrolysis of the amide bond and oxidation of the methionine side chain. This guide will walk you through the nuances of controlling your solution's pH to maximize the shelf-life and integrity of your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the handling and formulation of this compound.
Q1: What is the optimal pH range for storing this compound solutions?
Answer: The optimal pH for this compound stability is typically in the mildly acidic range, approximately pH 4.0 to 5.5 .
-
Scientific Rationale: This recommendation is a trade-off to minimize the rates of the two main degradation pathways.
-
Amide Bond Hydrolysis: The peptide bond is susceptible to both acid- and base-catalyzed hydrolysis. While extremely stable at neutral pH (with a half-life estimated in years), the rate increases at pH extremes.[2][3] Studies on similar peptides show that different hydrolytic mechanisms dominate at different pH values; direct hydrolysis (scission) is more prevalent at alkaline pH, while other mechanisms can be significant in acidic conditions.[4] The minimum rate for hydrolysis is generally found in the mid-acidic pH range.
-
Methionine Oxidation: The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. While some studies suggest this reaction is largely pH-independent, its rate can be influenced by the specific oxidant present and buffer composition.[5][6][7] Alkaline conditions can sometimes accelerate oxidation for certain residues.[1]
-
By maintaining a pH between 4.0 and 5.5, you position your formulation in a "valley of stability" that slows both hydrolysis and potential pH-dependent oxidation.
Q2: My this compound solution is showing a new peak in the HPLC chromatogram after storage. What could it be?
Answer: The appearance of a new, typically more polar (earlier eluting) peak in a reversed-phase HPLC (RP-HPLC) analysis is a classic sign of degradation. The two most likely culprits are methionine sulfoxide or the individual amino acids glycine and methionine resulting from hydrolysis.
-
Troubleshooting Steps:
-
Characterize the Impurity: If you have access to a mass spectrometer (LC-MS), determine the mass of the new peak.
-
An increase of +16 Da corresponds to the formation of Methionine Sulfoxide.
-
Peaks corresponding to the molecular weights of Glycine (75.07 g/mol ) and Methionine (149.21 g/mol ) indicate hydrolysis.
-
-
Review Storage Conditions: Check the pH, temperature, and exposure to light and oxygen of your stored sample. Uncontrolled pH or exposure to air can accelerate these degradation pathways.
-
Q3: Why is my this compound precipitating out of solution?
Answer: Precipitation is often related to the peptide's isoelectric point (pI). The pI is the pH at which the net charge of the molecule is zero, and solubility is at its minimum.
-
Scientific Rationale: For this compound, the pI can be estimated by averaging the pKa of the N-terminal amino group (from Glycine, pKa ≈ 9.60) and the C-terminal carboxyl group (from Methionine, pKa ≈ 2.28).
-
Troubleshooting Steps:
-
Measure the pH: Confirm the pH of your buffer.
-
Adjust the pH: Move the pH of your solution at least 1-2 units away from the pI (e.g., to pH 4.5 or pH 7.5) to increase the net charge and enhance solubility.
-
Reduce Concentration: If adjusting the pH is not possible, you may need to work with a lower concentration of the peptide.
-
Q4: Which buffer should I choose for my stability study? What concentration is best?
Answer: The choice of buffer is critical, as the buffer species itself can sometimes influence degradation rates.[1] For the optimal pH range of 4.0-5.5, acetate and citrate buffers are excellent choices.
-
Scientific Rationale: A buffer is most effective within ±1 pH unit of its pKa.[10]
-
Acetate Buffer: pKa ≈ 4.76. Ideal for buffering in the pH 3.8-5.8 range.
-
Citrate Buffer: Has multiple pKa values (3.13, 4.76, 6.40), making it an effective buffer across a broad acidic to neutral range.
-
Phosphate Buffer: While common, phosphate buffers should be used with caution as phosphate ions have been shown to catalyze the degradation of some peptides.[1] They can also cause significant pH shifts upon freezing.[11]
-
-
Concentration: A buffer concentration of 10-50 mM is typically sufficient.[12]
Key Degradation Pathways for this compound
Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are illustrated below.
Caption: Primary degradation pathways for this compound.
Experimental Protocol: pH-Rate Profile Study
This protocol provides a robust framework for determining the optimal pH for this compound stability in your specific formulation.
Objective:
To quantify the degradation rate of this compound across a range of pH values to identify the pH of maximum stability.
Materials:
-
This compound (high purity standard)
-
Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, boric acid)
-
Acids/Bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Calibrated pH meter
-
Incubator or temperature-controlled oven (e.g., set to 40°C for accelerated study)
-
Autosampler vials
Workflow Diagram
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. HPLC tippek és trükkök: rész - Pufferek [sigmaaldrich.com]
- 11. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. harvardapparatus.com [harvardapparatus.com]
Glycylmethionine Large-Scale Synthesis: A Technical Support Center
Welcome to the technical support center for the large-scale synthesis of Glycylmethionine (Gly-Met). This guide is designed for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. Here, we move beyond simple protocols to address the complex challenges encountered during scale-up, offering troubleshooting advice and in-depth FAQs grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions pertinent to designing a robust and scalable Gly-Met synthesis campaign.
Q1: What are the primary strategic choices for the large-scale synthesis of this compound?
The synthesis of a simple dipeptide like Gly-Met seems straightforward, but scalability introduces significant challenges. The primary strategy involves a solution-phase approach, which is generally more cost-effective for large quantities of short peptides compared to solid-phase peptide synthesis (SPPS).[1][2] The core decisions revolve around:
-
Protecting Group Strategy: Typically, the N-terminus of glycine is protected with a tert-Butyloxycarbonyl (Boc) group, and the C-terminus of methionine is protected as a methyl or ethyl ester. This Boc-Gly-OH + H-Met-OMe strategy is common.[3]
-
Coupling Reagent Selection: The choice of coupling reagent is critical for balancing cost, efficiency, and the side-reaction profile.
-
Purification Method: At scale, direct crystallization is preferred over chromatography to minimize solvent use and cost. This requires a highly optimized reaction to ensure the crude product is sufficiently pure.
Q2: Methionine is known to be sensitive. What are the key stability concerns during synthesis?
The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide Met(O).[4][5] This can be a significant issue during both the coupling reaction and the final deprotection steps, especially under acidic conditions.[4] Oxidation can be triggered by atmospheric oxygen, peroxides in solvents (e.g., older ethers), or certain reagents. During final acidic cleavage (e.g., with TFA), tert-butyl cations can also cause S-alkylation.[6][7]
Q3: Is racemization a significant risk in Gly-Met synthesis?
For the standard Boc-Gly-OH + H-Met-OMe coupling, the risk is minimal. Racemization typically occurs at the alpha-carbon of the activated amino acid through an oxazolone intermediate.[4][8] Since glycine is achiral, there is no stereocenter to racemize. However, if the synthesis strategy were reversed (activating a protected methionine to couple with glycine), racemization of the methionine residue would be a major concern.[9][10]
Part 2: Troubleshooting Guide: Common Scale-Up Challenges
This section provides a problem-and-solution framework for specific issues encountered during synthesis.
Issue 1: Low Yield and Poor Coupling Efficiency
Q: My coupling reaction is stalling, resulting in a low yield of the protected Boc-Gly-Met-OMe dipeptide. What are the likely causes and solutions?
A low yield is often traced back to the activation step. The choice of coupling reagent and reaction conditions are paramount.
Root Causes & Solutions:
-
Inefficient Coupling Reagent: For large-scale synthesis, carbodiimides like Dicyclohexylcarbodiimide (DCC) or the more soluble Diisopropylcarbodiimide (DIC) are often chosen for their low cost.[11][12][13] However, they are not the most reactive agents.
-
Solution: The addition of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial. These additives react with the initial O-acylisourea intermediate to form a more stable and reactive activated ester, which minimizes side reactions and improves yield.[12][14]
-
-
Formation of N-Acylurea Byproduct: A major side reaction with carbodiimides is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea.[11][12][15] This rearrangement competes with the desired peptide bond formation and consumes the activated amino acid.
-
Suboptimal Solvent Choice: Solvents with low dielectric constants, such as Dichloromethane (DCM), can minimize racemization and side reactions associated with carbodiimides.[16]
Comparative Analysis of Common Coupling Reagents
| Reagent System | Relative Cost | Typical Yield (%) | Key Advantages | Major Challenges at Scale |
| DCC/HOBt | Low | 75-90% | Inexpensive, well-established. | Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating filtration.[11][12] |
| DIC/HOBt | Low-Medium | 80-95% | Diisopropylurea (DIU) byproduct is soluble, simplifying workup.[12][13] | Slower than phosphonium/uronium salts. |
| EDC·HCl/HOBt | Medium | 85-95% | Water-soluble carbodiimide; byproducts are removed with simple aqueous washes.[12] | Higher cost than DCC/DIC. |
| HATU/DIPEA | High | >95% | Very fast and efficient, even for hindered couplings.[13][14] | High cost, potential for guanidinylation side product if stoichiometry is not controlled.[17] |
Issue 2: Methionine Oxidation
Q: My final product analysis shows a significant percentage of this compound sulfoxide. How can I prevent its formation and can it be reversed?
Oxidation of methionine's thioether is a persistent challenge.[5] Prevention is always the best strategy.
Prevention Strategies:
-
Inert Atmosphere: Conduct all reaction and workup steps under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Scavengers/Antioxidants: During acidic deprotection steps (e.g., TFA cleavage of the Boc group), the inclusion of scavengers is critical.
-
Recommended Cocktail: A standard cleavage cocktail is TFA containing scavengers like water, thioanisole, and 1,2-ethanedithiol (EDT).[18] These compounds act as cation scavengers and antioxidants.
-
For particularly sensitive sequences, adding small amounts of dithiothreitol (DTT) to the cleavage mixture can further suppress oxidation.[4]
-
Reversal Protocol (Reduction of Met(O) to Met):
If oxidation has already occurred, the sulfoxide can often be reduced back to the thioether post-synthesis.
-
Method: A common lab-scale method involves treating the oxidized peptide in a solution containing ammonium iodide and dimethyl sulfide (Me₂S) in TFA.[7]
-
Caution: This should be optimized at a small scale first, as conditions can be harsh and may affect other functional groups.
Issue 3: Purification and Isolation Difficulties
Q: I am struggling to achieve the desired purity of the final Gly-Met product by crystallization. What can I do?
Successful crystallization at a large scale depends heavily on the purity of the crude material and the correct choice of crystallization conditions.
Strategies for Improved Purification:
-
Purify the Intermediate: Do not carry impurities forward. The protected dipeptide (e.g., Boc-Gly-Met-OMe) is often a crystalline solid or can be purified via chromatography more easily than the final zwitterionic product. Ensuring the intermediate is >98% pure before the final deprotection steps is critical.
-
pH Adjustment: Gly-Met is a zwitterion. Its solubility in aqueous solutions is minimal at its isoelectric point (pI).
-
Action: After deprotection and initial workup, dissolve the crude product in water and carefully adjust the pH to its pI. The dipeptide should precipitate out of the solution. This is a powerful and scalable purification technique.
-
-
Solvent Screening for Recrystallization: If isoelectric precipitation is insufficient, recrystallization is the next step.
-
Common Systems: For dipeptides, mixtures of water and a miscible organic solvent like ethanol or isopropanol are highly effective. The product is typically dissolved in a minimal amount of hot water, and the alcohol is added slowly until turbidity is observed. Cooling this mixture slowly should yield crystals.
-
-
Large-Scale Chromatography: If crystallization fails, large-scale reversed-phase chromatography (RPC) is the standard industrial method.[19][20] This involves using C8 or C18 silica as the stationary phase with gradients of acetonitrile in water (often containing 0.1% TFA).[20] While effective, it is solvent-intensive and costly.
Part 3: Key Experimental Protocols & Workflows
General Synthesis Workflow
The overall strategy for the solution-phase synthesis of this compound is depicted below.
Caption: Carbodiimide coupling pathways and side reaction.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Benoiton, N. L., Kuroda, K., & Chen, F. M. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 112(5), 2747-2778. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485–15494. [Link]
-
Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 72-74. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
-
Ghosh, A. K., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10376–10385. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. [Link]
-
How to handle peptides that contain methionine. (2023). Biotage. [Link]
-
7.4 Racemization Assays. (n.d.). [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). [Link]
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-266. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry. [Link]
-
High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format. (2004). Journal of Peptide Research, 64(2), 76-86. [Link]
-
Peptide Synthesis. (2013). Bio-protocol, 3(21). [Link]
-
Synthesis of Boc-Gly. PrepChem.com. [Link]
-
Large-scale synthesis of peptides. (2000). Current Opinion in Drug Discovery & Development, 3(6), 786-797. [Link]
- Industrial preparation method of glycyl-L-glutamine. (2021).
- Synthesis method of amino-protecting glycine dipeptidase derivant. (2010).
- Method for the production of methionine. (2010).
-
Overexpression and large-scale production of recombinant L-methionine-alpha-deamino-gamma-mercaptomethane-lyase for novel anticancer therapy. (1997). Protein Expression and Purification, 9(2), 233-245. [Link]
-
Large Scale Synthesis of Long Peptides. (n.d.). [Link]
- Production method of industrial grade glycine. (2013).
-
Large‐Scale Synthesis. (2019). ResearchGate. [Link]
-
Methionine production in the fine chemical process. KROHNE Group. [Link]
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- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 13. file.globalso.com [file.globalso.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. ias.ac.in [ias.ac.in]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. bio-protocol.org [bio-protocol.org]
- 19. polypeptide.com [polypeptide.com]
- 20. bachem.com [bachem.com]
Technical Support Center: Method Refinement for Sensitive Detection of Glycylmethionine
Welcome to the technical support center dedicated to the sensitive and reliable detection of Glycylmethionine (Gly-Met). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your analytical experiments. As your Senior Application Scientist, I will explain the causality behind experimental choices, grounding our protocols in established scientific principles to foster a self-validating system for your laboratory.
Introduction to this compound Analysis
This compound is a dipeptide composed of glycine and methionine.[1][2] Its analysis, particularly at low concentrations in complex biological matrices like plasma, presents several challenges. These include its hydrophilic nature, leading to poor retention in traditional reversed-phase chromatography, and the absence of a strong chromophore, which necessitates derivatization for sensitive UV or fluorescence detection.[3][4] This guide will explore robust analytical strategies to overcome these hurdles.
Core Analytical Strategies: A Comparative Overview
The two primary methodologies for the sensitive quantification of this compound are High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | Covalent labeling of the primary amine group of Gly-Met with a fluorescent tag. Separation of the derivatized analyte by HPLC and detection by a fluorescence detector. | High sensitivity, widely available instrumentation. | Requires a derivatization step which can introduce variability. Derivatizing agents can be unstable. |
| LC-MS/MS | Separation of the underivatized or derivatized analyte by LC, followed by detection using a mass spectrometer. Quantification is based on specific precursor-to-product ion transitions. | High specificity and sensitivity, can often be performed without derivatization. | Higher equipment cost, potential for matrix effects (ion suppression or enhancement).[5] |
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your this compound analysis in a question-and-answer format.
HPLC with Fluorescence Detection
Q1: I am observing no peak or a very small peak for my this compound standard after derivatization and HPLC analysis. What could be the issue?
A1: This is a common issue that can stem from several factors related to the derivatization process or the chromatographic conditions.
-
Inefficient Derivatization:
-
pH of the reaction: Most derivatization reactions for primary amines, such as with o-Phthaldialdehyde (OPA) or Dansyl Chloride, require alkaline conditions (typically pH 9-11) to ensure the amino group is deprotonated and nucleophilic.[6] Verify the pH of your reaction buffer.
-
Reagent Stability: Derivatization reagents can be susceptible to hydrolysis. For instance, Fluorescamine is known to hydrolyze rapidly in aqueous environments, and OPA reagents can also degrade.[7] It is crucial to prepare these reagents fresh.[8]
-
Reaction Time and Temperature: Ensure you are following the recommended incubation time and temperature for your chosen derivatization reagent. For example, dansylation may require incubation at elevated temperatures (e.g., 60°C) for a specific duration.[9]
-
-
Chromatographic Issues:
-
Poor Retention: As a hydrophilic dipeptide, Gly-Met (and its derivative) may have low retention on a standard C18 column, eluting at or near the void volume where matrix interferences can be high. Consider using a column with a different selectivity, such as a polar-embedded or a polar-endcapped C18 column.
-
Incorrect Mobile Phase: The composition and pH of the mobile phase are critical. Ensure the pH is appropriate for the charge state of your derivatized analyte to achieve optimal retention and peak shape. Small changes in mobile phase pH can lead to significant shifts in retention time.[10]
-
Q2: My chromatogram shows a high baseline or many interfering peaks, especially in my plasma samples.
A2: A high background is often due to excess derivatization reagent, reagent byproducts, or matrix components.
-
Excess Reagent/Byproducts:
-
Some derivatization reagents, like Dansyl Chloride, and their hydrolysis products are themselves fluorescent, leading to a high baseline and interfering peaks. A post-derivatization clean-up step, such as a liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove excess reagent.
-
For OPA derivatization, the derivatives themselves can be unstable. Using a thiol like 3-mercaptopropionic acid (MPA) instead of 2-mercaptoethanol can improve the stability of the OPA-derivatized product.[8]
-
-
Matrix Effects:
-
Biological samples like plasma are complex. A simple protein precipitation may not be sufficient to remove all interferences.[7] Consider a more rigorous sample preparation method like solid-phase extraction (SPE). A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange) can be particularly effective for cleaning up polar analytes like Gly-Met.
-
Workflow for Troubleshooting Poor HPLC-Fluorescence Signal
Caption: A logical workflow for troubleshooting poor signal in HPLC-fluorescence analysis of this compound.
LC-MS/MS Analysis
Q3: I am experiencing low sensitivity for this compound in my LC-MS/MS analysis of plasma samples.
A3: Low sensitivity in LC-MS/MS is often attributable to ion suppression, poor ionization efficiency, or analyte loss during sample preparation.
-
Ion Suppression:
-
Co-eluting matrix components from the biological sample can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed signal.[5]
-
Solution: Improve your sample preparation to remove these interfering components. As mentioned, SPE is a powerful tool. Also, optimize your chromatographic separation to ensure Gly-Met elutes in a "clean" region of the chromatogram, away from major matrix components.
-
-
Poor Ionization:
-
This compound, being a small, polar molecule, may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Solution: Experiment with the mobile phase composition. The addition of a small amount of an acid like formic acid (0.1%) is standard for positive ion mode ESI to promote protonation. Ensure your mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) are optimized for Gly-Met. This can be done by infusing a standard solution of the analyte directly into the mass spectrometer.
-
-
Analyte Loss During Sample Preparation:
-
Small, hydrophilic peptides can be lost during sample preparation steps like protein precipitation and evaporation/reconstitution.[7]
-
Solution: Minimize sample handling steps. If using protein precipitation, ensure the precipitation solvent and conditions are optimized for Gly-Met recovery. For SPE, carefully select the sorbent and elution solvent. Consider using a method that does not require a dry-down step.[11]
-
Q4: I am observing inconsistent retention times for this compound.
A4: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[10]
-
Mobile Phase pH: As with HPLC, the pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound. Even small variations in pH between mobile phase batches can cause shifts in retention time.[10]
-
Column Temperature: Maintain a constant and controlled column temperature using a column oven. Fluctuations in ambient temperature can affect retention.[10]
Logical Flow for Addressing LC-MS/MS Sensitivity Issues
Caption: A decision tree for troubleshooting low sensitivity in the LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q: What are the best storage conditions for this compound standards and samples?
A: While specific long-term stability data for this compound is not extensively published, general guidelines for peptides and amino acids should be followed. Stock solutions of this compound standards should be stored at -20°C or -80°C to minimize degradation. For biological samples like plasma, it is recommended to store them at -80°C for long-term stability.[12][13] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[13] Studies on other amino acids have shown significant degradation in dried blood spots stored at room temperature over time, highlighting the importance of frozen storage.[14]
Q: Which derivatization reagent is best for this compound?
A: The "best" reagent depends on your specific needs and instrumentation.
-
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives.[8] It is a very common and effective choice.
-
Dansyl Chloride: Reacts with both primary and secondary amines to form stable, fluorescent derivatives. The reaction is robust but may require heating and a clean-up step to remove excess reagent.[15]
-
Fluorescamine: Reacts almost instantaneously with primary amines to form fluorescent products. The reagent itself and its hydrolysis products are non-fluorescent, which can lead to lower background signals.[7]
For a standard HPLC-fluorescence setup, OPA is an excellent starting point due to its widespread use and the availability of automated derivatization protocols.[8][16]
Q: Do I need to use an internal standard for my analysis?
A: Yes, using an internal standard (IS) is highly recommended, especially for LC-MS/MS analysis. An ideal IS is a stable, isotopically labeled version of your analyte (e.g., this compound-d3). The IS is added to all samples, calibrators, and quality controls at a known concentration early in the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects and losses during sample preparation. By monitoring the ratio of the analyte signal to the IS signal, you can correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.
Q: My method works well for standards in solvent, but fails for plasma samples. Why?
A: This is a classic example of matrix effects. The components of the plasma matrix are likely interfering with your analysis. As discussed in the troubleshooting section, this can manifest as ion suppression in LC-MS/MS or as interfering peaks and a high baseline in HPLC-fluorescence. The solution is to develop a more effective sample preparation protocol to remove these matrix components. Solid-phase extraction is a highly effective technique for this purpose.
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection via OPA Derivatization
This protocol provides a starting point for the analysis of this compound in plasma. Optimization will be required for your specific instrumentation and sample type.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Optional but recommended: Further clean up the sample using a mixed-mode solid-phase extraction (SPE) cartridge.
-
-
Pre-column Derivatization (Automated or Manual):
-
OPA Reagent: Prepare fresh daily. Dissolve 10 mg of o-phthalaldehyde in 0.2 mL of methanol, then add 1.8 mL of 200 mmol/L potassium borate buffer (pH 9.5), and 10 µL of 3-mercaptopropionic acid.[8]
-
In a vial, mix 50 µL of the prepared sample supernatant with 50 µL of the OPA reagent.[8]
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A polar-embedded or end-capped column may provide better retention.
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5)
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v)
-
Gradient: Develop a gradient to separate the derivatized Gly-Met from other components (e.g., 5% to 70% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a direct "dilute and shoot" method for plasma, which may be suitable for less demanding sensitivity requirements. For higher sensitivity, an SPE cleanup is recommended.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient appropriate for the chosen column (e.g., for HILIC, start with a high percentage of organic solvent and decrease it).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard by infusing standard solutions.
-
References
-
Interchim. (n.d.). Fluorescamine. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Drexler, D. M., et al. (2014). Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation. Anal. Methods, 6(13), 4593-4597. [Link]
-
Yeo, T. W., et al. (2013). Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PLoS One, 8(1), e53128. [Link]
-
Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. [Link]
-
Al-Dirbashi, O. Y., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of liquid chromatography & related technologies, 30(16), 2413-2422. [Link]
-
Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Metabolites, 8(1), 10. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Teerlink, T., et al. (1994). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 661(2), 213-220. [Link]
-
Wagner-Golbs, A., et al. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 99. [Link]
-
Li, Y., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]
-
Gellekink, H., et al. (2010). Development and validation of an LC–MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Journal of Chromatography B, 878(28), 2845-2851. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Glycyl-Methionine (HMDB0028847). [Link]
-
Jones, B. N. (2012). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 828, 119–127. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 36. [Link]
-
JASCO. (2017). Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. [Link]
-
ResearchGate. (2005). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. [Link]
Sources
- 1. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 2. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 5. bme.lth.se [bme.lth.se]
- 6. waters.com [waters.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oxfordglobal.com [oxfordglobal.com]
Technical Support Center: Minimizing Glycylmethionine Degradation During Sample Preparation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Glycylmethionine (Gly-Met). This guide provides in-depth, field-proven insights into the common challenges of Gly-Met degradation and offers robust troubleshooting strategies and preventative protocols to ensure the integrity of your samples and the reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding this compound stability.
Q1: What is this compound and why is it particularly prone to degradation?
This compound is a dipeptide composed of glycine and methionine. Its susceptibility to degradation is almost entirely due to the methionine residue. The side chain of methionine contains a thioether group (-S-CH₃), which is highly susceptible to oxidation by various reactive oxygen species (ROS).[1][2] This oxidation is a significant challenge because it can occur non-biologically during routine sample handling and analysis, creating experimental artifacts that can be mistaken for biologically relevant modifications.[3]
Q2: What are the primary degradation pathways for this compound?
There are two main chemical pathways through which this compound can degrade during sample preparation:
-
Oxidation of the Methionine Residue: This is the most common and problematic degradation pathway. The thioether sulfur is first oxidized to form a sulfoxide (MetO), and can be further oxidized to a sulfone (MetO2).[3] This process alters the chemical properties of the peptide, changing it from non-polar to more polar.[4]
-
Hydrolysis of the Peptide Bond: The amide bond linking glycine and methionine can be cleaved through hydrolysis. This reaction is typically catalyzed by strong acidic or alkaline conditions, often in conjunction with elevated temperatures.[5][6] While less common than oxidation under standard physiological buffer conditions, it can become a significant issue if samples are exposed to pH extremes.
Q3: What are the main causes of artificial methionine oxidation during sample preparation?
Artificial methionine oxidation is primarily caused by factors that generate Reactive Oxygen Species (ROS). Researchers must be vigilant about the following sources:
-
Exposure to Atmospheric Oxygen: Prolonged exposure of samples to air, especially at room temperature or higher, can lead to gradual oxidation.[3]
-
Metal Ion Contamination: Trace amounts of metal ions, particularly iron (Fe²⁺) and copper (Cu⁺), are potent catalysts for the formation of highly reactive hydroxyl radicals from peroxides (a process known as the Fenton reaction).[3][7] These contaminants can be introduced from buffers, reagents of insufficient purity, or even leach from metallic lab equipment.[3][7]
-
Reagents and Lysis Methods: Certain chemical reagents and mechanical lysis techniques, such as sonication, can inadvertently generate ROS.[3]
-
Light Exposure: Exposure to light, particularly UV wavelengths, can promote the formation of ROS and contribute to degradation.[3][8]
Q4: How can I detect this compound degradation in my sample?
Degradation can be identified and quantified using analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Reversed-phase HPLC can separate the original Gly-Met from its more polar oxidized forms (Gly-MetO) and its hydrolyzed components (free Glycine and Methionine).[9]
-
Mass Spectrometry (MS): MS is highly effective for detecting oxidation. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da. In tandem MS (MS/MS) analysis, peptides containing oxidized methionine exhibit a characteristic neutral loss of 64 Da, which corresponds to methanesulfenic acid (CH₃SOH).[10] This signature loss is a reliable indicator of methionine oxidation.[10]
Q5: What are the ideal short-term and long-term storage conditions for this compound?
Proper storage is critical to preserving sample integrity. The optimal conditions depend on the form of the peptide and the intended duration of storage.
-
Lyophilized (Dry) Form: For long-term storage, lyophilized Gly-Met should be kept at -20°C or, ideally, -80°C in a tightly sealed, desiccated container to protect it from moisture.[11][12] It should also be protected from light.[8][11]
-
In Solution: Long-term storage in solution is generally not recommended due to the increased risk of degradation.[13] If necessary, the solution should be prepared in a suitable buffer (see Section 3), aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored frozen at -80°C.[11] For short-term use (a few days), storing the solution at 4°C may be acceptable, but stability should be verified.[11]
Section 2: Troubleshooting Guide: High Levels of this compound Degradation
If you observe unexpectedly high levels of methionine sulfoxide (MetO) or evidence of hydrolysis, use this guide to diagnose and resolve the issue.
Step 1: Evaluate Your Reagents and Buffers
Your choice of solvent and the purity of your reagents are the most common sources of contamination that leads to degradation.
-
Check Water and Reagent Purity: Are you using high-purity, 18.2 MΩ-cm water (e.g., Milli-Q) and analytical or proteomics-grade reagents? Lower-grade materials can be a significant source of metal ion contamination.[3]
-
Incorporate a Chelating Agent: If not already in use, add a metal chelator like EDTA to your buffers at a final concentration of 1–5 mM. This will sequester catalytic metal ions.[3]
-
Degas Your Buffers: Dissolved atmospheric oxygen is a key culprit in oxidation. Before use, thoroughly degas all buffers and solutions by sparging with an inert gas like argon or nitrogen for 15–30 minutes.[3][13]
-
Verify Buffer pH: Ensure the pH of your buffer is within a stable range, typically slightly acidic to neutral (pH 4-7). Extreme pH values can accelerate hydrolysis.[5][11]
Step 2: Review Your Handling and Storage Procedures
Physical handling and environmental exposure play a critical role in sample stability.
-
Minimize Exposure to Air and Light: Keep sample vials tightly capped and work quickly.[14] If possible, overlay the headspace of your vials with an inert gas before sealing. Store all samples, including stock solutions and experimental samples, protected from light.[8]
-
Control Temperature: Perform all sample preparation steps on ice or at 4°C whenever possible to slow the rate of chemical reactions.[14]
-
Avoid Freeze-Thaw Cycles: Are you repeatedly freezing and thawing your stock solution? This can introduce moisture and stress the peptide. Always aliquot your stock solution into single-use volumes upon reconstitution.[11]
-
Properly Handle Lyophilized Peptide: Before opening a new vial of lyophilized Gly-Met, always allow it to equilibrate to room temperature inside a desiccator. Opening a cold vial can cause atmospheric moisture to condense inside, compromising the stability of the entire stock.[13]
Step 3: Assess Your Experimental Workflow
Certain experimental procedures can introduce oxidative stress.
-
Evaluate Mechanical Stress: If your protocol involves sonication, consider reducing the duration or power, or switching to a gentler lysis method. Sonication can generate ROS.[3]
-
Add Protective Agents: Consider adding a "sacrificial" antioxidant to your buffer system. Free L-methionine (e.g., at 10 mM) can be added to competitively inhibit the oxidation of your target peptide.[3][15]
-
Reduce Incubation Times: Minimize the duration of any steps where the sample is held at room temperature or above.
Section 3: Preventative Protocols & Workflows
Adopting a robust workflow from the outset is the most effective way to prevent this compound degradation.
Protocol 3.1: Preparation of an Oxidation-Minimizing Buffer (OMB)
This protocol outlines the preparation of a buffer designed to actively protect Gly-Met from oxidation.
Materials:
-
High-purity (e.g., Milli-Q) water
-
HEPES buffer (1 M stock, pH 7.5)
-
NaCl (5 M stock)
-
EDTA (0.5 M stock, pH 8.0)
-
L-Methionine (solid, optional sacrificial antioxidant)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, sealed container
Procedure:
-
Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.
-
Degas: Place the solution in a beaker with a stir bar and sparge with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.[3]
-
Add Protective Agents: While gently stirring, add the following:
-
Finalize: Adjust the final volume to 100 mL with the degassed, high-purity water.
-
Store Properly: Transfer the buffer to a sterile, tightly sealed container. Flush the headspace with inert gas before capping. Store at 4°C and use within 48 hours for best results.[3]
Protocol 3.2: Recommended Workflow for Sample Handling and Storage
This workflow provides a step-by-step guide to best practices from reconstitution to analysis.
-
Reconstitution:
-
Remove the lyophilized Gly-Met vial from cold storage (-20°C or -80°C).
-
Place the vial in a desiccator and allow it to warm completely to room temperature before opening.[13]
-
Reconstitute the peptide using the pre-chilled, degassed Oxidation-Minimizing Buffer (Protocol 3.1).
-
Gently vortex or sonicate briefly in a water bath to ensure complete dissolution, avoiding excessive heating.[13]
-
-
Aliquoting:
-
Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
This step is critical to avoid the damaging effects of repeated freeze-thaw cycles.[11]
-
-
Storage:
-
Tightly cap the aliquots. For maximum protection, you can briefly flush the tube's headspace with argon or nitrogen.
-
Immediately place the aliquots in a -80°C freezer for long-term storage.[12]
-
-
Experimental Use:
-
When needed, remove a single aliquot from the freezer.
-
Thaw the sample quickly on ice.
-
Keep the sample on ice throughout the experimental procedure whenever possible.
-
Discard any unused portion of the thawed aliquot; do not refreeze.
-
Section 4: Visual Guides & Data Summaries
Diagrams
Caption: Key degradation pathways affecting this compound.
Caption: A preventative workflow for handling this compound.
Data Tables
Table 4.1: Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Long-Term (Months to Years) | Store in a desiccated environment; Protect from light.[11][12] |
| In Solution | -80°C | Mid-Term (Weeks) | Aliquot to avoid freeze-thaw cycles; Use oxidation-minimizing buffer.[11] |
| In Solution | 4°C | Short-Term (1-7 Days) | Not ideal; Use only for active experiments; Keep protected from light. |
Table 4.2: Key Reagents for Minimizing this compound Degradation
| Reagent Type | Example | Recommended Concentration | Mechanism of Action |
| High-Purity Water | 18.2 MΩ-cm (Milli-Q) | N/A | Minimizes introduction of metal ions and other contaminants.[3] |
| Inert Gas | Argon (Ar) or Nitrogen (N₂) | N/A | Displaces dissolved oxygen from buffers and vial headspace.[3][13] |
| Metal Chelator | EDTA | 1-5 mM | Sequesters divalent metal ions (e.g., Fe²⁺, Cu⁺), preventing catalytic ROS formation.[3] |
| Sacrificial Antioxidant | L-Methionine | ~10 mM | Acts as a competitive substrate for oxidizing agents, protecting the target peptide.[3][15] |
Section 5: References
-
Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC - NIH. National Institutes of Health.
-
How to prevent artificial oxidation of methionine during sample preparation. Benchchem.
-
Selective oxidation of methionine residues in proteins. PubMed.
-
How to Store Peptides | Best Practices for Researchers. Vilab.
-
Handling and Storage Guidelines for Peptides. Bachem.
-
Standard Procedure For Storing Peptides. Bio-Synthesis.
-
Best Practices for Storing Your Peptides: A Guide from FIT9 WELLNESS. FIT9 WELLNESS.
-
Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
-
Peptide Degradation: Prevention Methods. Peptide Sciences.
-
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC - NIH. National Institutes of Health.
-
Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. PubMed.
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry. ACS Publications.
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. National Institutes of Health.
-
How to handle peptides that contain methionine. Biotage.
-
Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange.
-
Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? ResearchGate.
-
Hydrolysis of polypeptides. The Chemistry Notes.
-
Table 2 Effect of selected metal ions on the EDTA-treated methionine... ResearchGate.
-
Hydrolysis of Purified Proteins and Peptides. Waters.
-
Method for the stabilization of methionine-containing polypeptides. Google Patents.
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC. National Institutes of Health.
-
Methionine regulates copper/hydrogen peroxide oxidation products of Aβ. Wiley Online Library.
-
Oxidation increases the strength of the methionine-aromatic interaction - PMC. National Institutes of Health.
-
Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. SpringerLink.
-
Hydrolysis of Samples for Amino Acid Analysis. ResearchGate.
-
Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. MDPI.
-
On the roles of methionine and the importance of its microenvironments in redox metalloproteins. PubMed.
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation.
-
Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments. Springer Nature.
-
Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. ACS Publications.
-
pH dependent effect of glycosylation on protein stability. PubMed.
-
HPLC Methods for analysis of Glycine. HELIX Chromatography.
Sources
- 1. biotage.com [biotage.com]
- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fit9atl.com [fit9atl.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. biotechpeptides.com [biotechpeptides.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
Technical Support Center: Glycylmethionine Integrity & Stability
Welcome to the technical support guide for Glycylmethionine (Gly-Met). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this compound during experimental workflows, with a specific focus on the challenges posed by freeze-thaw cycles.
Introduction: The Challenge of this compound Stability
This compound, a simple dipeptide, is a valuable tool in various research applications. However, like all peptides containing a methionine residue, its chemical and physical integrity can be compromised during routine laboratory handling, particularly through repeated freeze-thaw cycles. The primary vulnerability lies in the sulfur-containing side chain of methionine, which is highly susceptible to oxidation. This guide provides practical, evidence-based strategies and troubleshooting advice to mitigate degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered when working with this compound.
Q1: What is the primary cause of this compound degradation during freeze-thaw cycles?
The principal degradation pathway for this compound during freeze-thaw cycles is the oxidation of the methionine residue . The thioether side chain of methionine is readily oxidized to form methionine sulfoxide (MetO) and, under more aggressive conditions, methionine sulfone (MetO2).
Several factors inherent to the freeze-thaw process accelerate this oxidation:
-
Solute Concentration: As an aqueous solution freezes, pure water crystallizes first, concentrating Gly-Met, buffers, and dissolved gases like oxygen in the remaining liquid phase. This phenomenon, known as cryoconcentration, dramatically increases the proximity of the peptide to oxidizing agents.
-
pH Shifts: The crystallization of buffer components can lead to significant shifts in the pH of the unfrozen liquid, creating conditions that may favor oxidation.
-
Increased Oxygen Solubility: The solubility of oxygen is higher in cold water, increasing its availability for reaction as the solution cools before freezing.
Q2: My this compound solution looks clear, but my results are inconsistent. Could it be degraded?
Yes. Oxidation of this compound to methionine sulfoxide is a subtle chemical modification that does not typically cause visible changes like precipitation or color change. The oxidized peptide may have altered biological activity or chromatographic behavior, leading to inconsistent experimental outcomes. Visual inspection alone is insufficient to confirm the integrity of the peptide. Analytical validation is crucial.
Q3: How can I detect and quantify this compound oxidation?
The most reliable and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with Mass Spectrometry (MS).
-
RP-HPLC Principle: Methionine sulfoxide is more polar than the native methionine. Consequently, the oxidized form of this compound will elute earlier from a C18 reverse-phase column than the parent peptide. By monitoring the chromatogram, you can separate and quantify the parent peptide and its oxidized variants.
-
Mass Spectrometry (MS) Confirmation: MS is used to confirm the identity of the peaks observed in HPLC. The formation of methionine sulfoxide (Gly-Met(O)) results in a mass increase of +16 Da compared to the parent Gly-Met. A further oxidation to methionine sulfone adds another 16 Da (+32 Da total).
Q4: I see a new, earlier-eluting peak in my HPLC chromatogram after thawing my sample. What is it?
This is a classic indicator of methionine oxidation. The earlier elution time points to an increase in the analyte's polarity, which is characteristic of the conversion of the hydrophobic thioether side chain to the more polar sulfoxide.
Troubleshooting Unexpected HPLC Peaks:
| Observation | Potential Cause | Recommended Action |
| New peak eluting before the main Gly-Met peak | Oxidation to this compound sulfoxide (MetO). | Confirm the mass of the new peak using LC-MS (expect +16 Da). Implement preventative measures outlined in Q5. |
| Broad or tailing main peak | Aggregation or poor solubility. May also indicate interaction with the column. | Centrifuge the sample before injection. Review the formulation buffer and consider adding organic modifiers if compatible with the experiment. |
| Multiple small, new peaks | Could indicate further oxidation (MetO2), fragmentation, or other degradation pathways. | Use high-resolution MS to identify the mass of each impurity and investigate potential sources (e.g., buffer contaminants, light exposure). |
Q5: What are the best practices for storing and handling this compound to prevent degradation?
Minimizing freeze-thaw cycles is the single most important step.
-
Aliquot Strategically: Upon receipt or solubilization, immediately divide the stock solution into single-use aliquots. The volume of each aliquot should be appropriate for a single experiment. This avoids the need to thaw the entire stock repeatedly.
-
Flash-Freezing: Freeze aliquots rapidly to minimize cryoconcentration. This can be achieved by immersing vials in a dry ice/ethanol bath or liquid nitrogen. Slow, passive freezing in a -20°C freezer allows more time for ice crystal formation and solute concentration.
-
Use High-Purity Water and Buffers: Prepare solutions using water and buffer reagents free from metal ions and peroxides, which can catalyze oxidation. Consider using freshly prepared buffers.
-
Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like methionine itself (as a sacrificial scavenger) or other free radical scavengers can provide protection.
-
Inert Gas Overlay: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing can displace oxygen and reduce oxidation risk.
Visualizing Degradation & Experimental Workflow
Understanding the chemical changes and the experimental process is key to preventing and diagnosing issues.
Mechanism of Methionine Oxidation
The diagram below illustrates the primary oxidative degradation pathway for the methionine residue in this compound.
Caption: Oxidation pathway of this compound's methionine residue.
Workflow for a Freeze-Thaw Stability Study
This workflow provides a systematic approach to evaluating the stability of your this compound solution.
Caption: Experimental workflow for assessing this compound stability.
Protocols
Protocol 1: Freeze-Thaw Stress Study for this compound
Objective: To quantify the degradation of this compound over a defined number of freeze-thaw cycles.
Materials:
-
This compound powder
-
High-purity (e.g., Milli-Q) water
-
Phosphate-buffered saline (PBS), pH 7.4, prepared with high-purity water
-
Low-protein-binding microcentrifuge tubes
-
Dry ice/ethanol bath
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional but recommended)
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in PBS. Ensure the peptide is fully dissolved.
-
T=0 Sample: Immediately after preparation, transfer 50 µL of the stock solution to an HPLC vial. This is your "Time Zero" or control sample. Analyze it immediately via RP-HPLC (see Protocol 2).
-
Aliquoting: Dispense the remaining stock solution into single-use aliquots (e.g., 50 µL each) in low-protein-binding tubes.
-
Flash-Freezing: Immediately place the aliquots in a dry ice/ethanol bath for 5 minutes to ensure rapid freezing.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Freeze-Thaw Cycle 1:
-
Remove one aliquot from the -80°C freezer.
-
Thaw it at room temperature until just thawed (approx. 10-15 minutes).
-
Vortex gently for 5 seconds.
-
Let the sample sit at room temperature for 1 hour.
-
Analyze via RP-HPLC.
-
To continue the study, re-freeze this same aliquot in the dry ice/ethanol bath and return to -80°C storage. For a more controlled study, use a fresh aliquot for each cycle number.
-
-
Subsequent Cycles: Repeat Step 6 for the desired number of cycles (e.g., 3, 5, or 10 cycles), analyzing a sample after each completed cycle.
-
Data Analysis: For each chromatogram, calculate the peak area percentage of the parent Gly-Met peak relative to the total peak area (parent + new degradation peaks). Plot the percentage of intact Gly-Met as a function of the number of freeze-thaw cycles.
Protocol 2: Analysis of this compound by RP-HPLC
Objective: To separate and quantify intact this compound from its primary oxidized form.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 45% B
-
17-18 min: 45% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
Expected Results:
-
Intact this compound: Will elute as the main, later peak.
-
This compound Sulfoxide: Will elute as a distinct, earlier peak due to its increased polarity.
References
-
Guidelines for the Purity of Synthetic Peptides. Peptide Science, [Link]
-
Oxidation of Methionine Residues in Peptides and Proteins: Chemical, Analytical, and Biological Consequences. Antioxidants & Redox Signaling, [Link]
-
Peptide and Protein Handling and Storage. GenScript, [Link]
-
Freeze-Thawing of Protein Solutions: The Effect of Freezing and Thawing Rates on the Stability of a Model Protein. Journal of Pharmaceutical Sciences, [Link]
Technical Support Center: Optimizing Derivatization of Glycylmethionine for GC-MS Analysis
Welcome to the technical support center for the derivatization of Glycylmethionine (Gly-Met) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this dipeptide for robust and reliable GC-MS analysis. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter.
Introduction: The Challenge of this compound Volatility
This compound, like other peptides and amino acids, is a polar and non-volatile molecule due to the presence of a free carboxylic acid group, a primary amine, and a peptide bond.[1] Direct analysis by GC-MS is not feasible as it would lead to thermal degradation in the injector port and poor chromatographic performance.[2] Derivatization is a crucial step to replace active hydrogens on these functional groups with nonpolar moieties, thereby increasing volatility and thermal stability.[3] This guide provides a comprehensive resource for troubleshooting and optimizing this critical sample preparation step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the derivatization of this compound.
Problem 1: Low or No Peak Corresponding to Derivatized this compound
Probable Causes:
-
Incomplete Derivatization: The most common issue is the incomplete reaction of one or more functional groups (carboxyl, amino, and the peptide amide). This is particularly challenging for dipeptides compared to single amino acids.
-
Moisture Contamination: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.
-
Sample Degradation: Harsh derivatization conditions (e.g., excessively high temperatures or prolonged heating) can lead to the degradation of the Gly-Met molecule.
-
Adsorption: Underivatized or partially derivatized Gly-Met can adsorb to active sites in the GC inlet or column, preventing it from reaching the detector.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature and Time: For silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a temperature of 100°C for 30 minutes is a good starting point.[4] For more sterically hindered groups or the peptide bond, longer reaction times (e.g., 2-4 hours) may be necessary.
-
Two-Step Derivatization: A more robust approach for dipeptides is a two-step esterification followed by acylation.[5] First, esterify the carboxyl group with an acidic alcohol (e.g., 3N HCl in methanol) at 100°C for 30 minutes. After drying, acylate the amino and peptide amide groups with an anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) at 60°C for 20-30 minutes.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry your sample and solvents before adding the derivatization reagent. Lyophilization is an effective method for removing water.[6]
-
Use sealed reaction vials and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Confirm Derivatization:
-
Analyze the mass spectrum of your peak. A fully derivatized Gly-Met will have a specific mass-to-charge ratio (m/z) corresponding to the addition of the derivatizing groups. For example, trimethylsilylation will add 72 Da for each active hydrogen replaced.
-
Run a known standard of derivatized Gly-Met to confirm the retention time and mass spectrum.
-
Problem 2: Multiple Peaks for this compound Derivative
Probable Causes:
-
Partial Derivatization: This is a common cause, where you might see peaks for Gly-Met with one, two, or three derivatizing groups attached. For instance, the carboxyl group might be esterified, but the amino group remains free.
-
Side Reactions: The sulfur atom in the methionine side chain can potentially undergo side reactions, although this is less common with standard silylation and acylation reagents.
-
Tautomerization: While less of a concern for the peptide backbone itself compared to keto-acids, incomplete derivatization can lead to different isomeric forms.[6][7]
Solutions:
-
Drive the Reaction to Completion:
-
Increase the reaction time and/or temperature as described in the previous section.
-
Use a higher excess of the derivatization reagent to ensure all active sites are derivatized.
-
-
Choose the Right Reagent:
-
For silylation, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) forms more stable derivatives that are less sensitive to moisture compared to BSTFA.
-
Acylation with fluorinated anhydrides (e.g., TFAA, PFPA) generally produces very stable derivatives.[3]
-
-
Simplify the Chromatogram:
-
If multiple peaks persist, consider using a milder derivatization method and carefully optimizing the conditions.
-
Utilize selected ion monitoring (SIM) mode on your mass spectrometer to selectively look for the mass fragments of the fully derivatized product.[8]
-
Problem 3: Poor Peak Shape (Tailing)
Probable Causes:
-
Incomplete Derivatization: The presence of free polar groups (–COOH, –NH2) leads to interaction with active sites on the GC column, causing peak tailing.
-
Column Activity: The GC column itself may have active sites (e.g., exposed silanols) that can interact with the analyte.
-
Injector Issues: A contaminated or poorly configured injector can contribute to peak tailing.
Solutions:
-
Ensure Complete Derivatization: This is the most critical step. Re-optimize your derivatization protocol as detailed above. A symmetrical peak is a good indicator of successful and complete derivatization.
-
Use an Appropriate GC Column: A 5% phenyl methylpolysiloxane column is a good general-purpose column for the analysis of derivatized amino acids.[2]
-
Maintain Your GC System:
-
Regularly condition your GC column according to the manufacturer's instructions.
-
Clean the injector liner and replace the septum regularly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization strategy for a dipeptide like this compound?
For dipeptides, a two-step esterification followed by acylation is often more reliable than a single-step silylation. This ensures that both the carboxylic acid and the amino/amide groups are completely derivatized. For example, methylation of the carboxyl group followed by acylation with TFAA is a robust method.
Q2: How can I confirm that my this compound is fully derivatized?
The most definitive way is through mass spectrometry. Calculate the expected molecular weight of the fully derivatized Gly-Met and look for the corresponding molecular ion (or characteristic fragments) in your mass spectrum. For example, if using MSTFA to add trimethylsilyl (TMS) groups, each active hydrogen (on the carboxyl, amino, and peptide nitrogen) will be replaced by a TMS group, increasing the molecular weight by 72 for each substitution.
Q3: Are there any special considerations for the methionine residue during derivatization?
The thioether group in the methionine side chain is generally not reactive under standard silylation or acylation conditions. However, with very harsh reagents or conditions, oxidation of the sulfur could be a possibility, though it is not a common issue.
Q4: How do I choose the right internal standard for quantitative analysis?
The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with 13C or 15N). This will co-elute with the analyte and experience similar derivatization efficiency and potential matrix effects, leading to the most accurate quantification.[8] If a labeled standard is unavailable, a structurally similar dipeptide that is not present in your sample can be used, but this is a less ideal option.
Q5: My silylated derivatives are not stable. What can I do?
Instability of silyl derivatives is often due to hydrolysis from exposure to moisture. Ensure all glassware is scrupulously dry, use anhydrous solvents, and store the derivatized samples in tightly sealed vials, preferably under an inert atmosphere. Consider using MTBSTFA, which forms more stable t-butyldimethylsilyl (TBDMS) derivatives. Alternatively, acylated derivatives are generally more stable than their silylated counterparts.[3]
Experimental Protocols
Protocol 1: Two-Step Esterification and Acylation
This is a robust method for the derivatization of this compound.
Step 1: Esterification (Methylation)
-
Place the dried this compound sample (e.g., 1-10 µg) in a reaction vial.
-
Add 200 µL of 3N HCl in methanol.
-
Seal the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Acylation
-
To the dried residue from Step 1, add 100 µL of methylene chloride and 50 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2: Silylation with MSTFA
This is a common single-step method.
-
Place the dried this compound sample in a reaction vial.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For difficult-to-silylate compounds, a catalyst like 1% TMCS (trimethylchlorosilane) can be included in the MSTFA.
-
Add 50 µL of a solvent such as acetonitrile or pyridine to aid in dissolution.
-
Seal the vial and heat at 100°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Common Derivatization Reagents for this compound
| Derivatization Method | Reagent | Abbreviation | Functional Groups Targeted | Key Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -NH2, -NH- | Common and effective. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH2, -NH- | Produces volatile by-products.[2] |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH2, -NH- | Forms more stable derivatives. |
| Acylation | Trifluoroacetic anhydride | TFAA | -NH2, -NH- | Forms very stable derivatives.[3] |
| Acylation | Pentafluoropropionic anhydride | PFPA | -NH2, -NH- | Excellent for electron capture detection. |
| Esterification | Methanolic HCl | - | -COOH | Specific for carboxylic acids. |
Table 2: Expected Mass Increase for Fully Derivatized this compound
| Derivatizing Group | Reagent Used | Mass Increase per Group (Da) | Total Mass Increase (Da) for Gly-Met (3 active sites) |
| Trimethylsilyl (TMS) | BSTFA or MSTFA | 72 | 216 |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | 114 | 342 |
| Trifluoroacetyl (TFA) | TFAA | 96 | 192 (for amino and peptide groups after esterification) |
| Pentafluoropropionyl (PFP) | PFPA | 146 | 292 (for amino and peptide groups after esterification) |
Visualizations
Workflow for Two-Step Derivatization of this compound
Caption: Workflow for the two-step derivatization of this compound.
Troubleshooting Decision Tree for Gly-Met Derivatization
Caption: Troubleshooting decision tree for this compound derivatization issues.
References
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson. (URL: [Link])
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: [Link])
-
Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food - ACS Publications. (URL: [Link])
-
Derivatization - Chemistry LibreTexts. (URL: [Link])
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central. (URL: [Link])
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (URL: [Link])
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - MDPI. (URL: [Link])
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (URL: [Link])
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (URL: [Link])
-
(PDF) Development of GC-MS method for identification of dipeptides - ResearchGate. (URL: [Link])
-
Analyses of amino acids, Enantiomeric purity - CAT. (URL: [Link])
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (URL: [Link])
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (URL: [Link])
-
Derivatization of metabolites for GC-MS via methoximation+silylation - The Bumbling Biochemist. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Glycylmethionine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the in vivo bioavailability of the dipeptide Glycylmethionine (Gly-Met).
Section 1: Foundational Knowledge - Understanding this compound's Journey in Vivo
Before delving into enhancement strategies, it is crucial to understand the physiological hurdles this compound faces upon administration. This section provides a foundational understanding of its absorption and metabolic pathways.
FAQ 1: How is this compound typically absorbed in the gastrointestinal tract?
This compound, as a dipeptide, is primarily absorbed in the small intestine.[1] The key player in this process is the Peptide Transporter 1 (PEPT1) , a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[2][3][4] PEPT1 functions as a proton-coupled cotransporter, meaning it utilizes the electrochemical proton gradient to move di- and tripeptides from the intestinal lumen into the cells.[2][5]
It is important to note that while free amino acids like glycine and methionine have their own specific transporters[1][6][7], the uptake of intact dipeptides via PEPT1 is a distinct and often more efficient absorption pathway.[8] Shorter peptides, particularly di- and tripeptides, generally exhibit higher transport efficiency across the intestinal barrier.[8]
Diagram: this compound Absorption Pathway
Caption: Intestinal absorption of this compound via the PEPT1 transporter.
FAQ 2: What are the primary metabolic barriers that limit the systemic bioavailability of this compound?
The main challenges to this compound's bioavailability are enzymatic degradation and, to a lesser extent, its physicochemical properties.[9][10][11]
-
Enzymatic Degradation: this compound is susceptible to hydrolysis by various peptidases present in the gastrointestinal tract and within the enterocytes themselves.[11] This breakdown into its constituent amino acids, glycine and methionine, can occur before the intact dipeptide reaches systemic circulation. While these amino acids are essential, the therapeutic goal is often to deliver the intact dipeptide.
-
First-Pass Metabolism: After absorption, compounds pass through the liver via the portal vein before reaching systemic circulation. The liver is a major site of metabolism, and this compound can be further metabolized here.[12][13]
-
Physicochemical Properties: While generally more favorable for absorption than larger peptides, factors like solubility and stability in the varying pH of the GI tract can influence the amount of this compound available for transport.[10]
Section 2: Troubleshooting Experimental Models for Bioavailability Studies
The selection and proper execution of in vivo and in vitro models are critical for accurately assessing the bioavailability of this compound and the efficacy of enhancement strategies.
FAQ 3: My in vitro Caco-2 cell model shows low permeability for this compound. Does this accurately predict poor in vivo absorption?
Not necessarily. While the Caco-2 cell line is a widely used in vitro model for predicting intestinal permeability, it has limitations, especially for peptide-like molecules.[14]
-
Discrepancies with In Vivo Data: Studies have shown that Caco-2 monolayers can sometimes underestimate the permeability of hydrophilic peptides compared to ex vivo models like the rat intestinal mucosa.[15][16] In fact, a strong correlation has been observed between permeability across rat intestinal mucosa and in vivo oral bioavailability in humans.[15][16]
-
Expression of Transporters: The expression levels of transporters like PEPT1 in Caco-2 cells may not perfectly mimic the in vivo situation in the human small intestine, potentially leading to an underestimation of transport capacity.
Troubleshooting Steps:
-
Validate PEPT1 Expression: Confirm the expression and functionality of the PEPT1 transporter in your Caco-2 cell line using a known PEPT1 substrate.
-
Consider an Ex Vivo Model: For more predictive data, consider using an ex vivo model such as the Ussing chamber with freshly excised rat intestinal mucosa.[15][16] This can provide a more physiologically relevant assessment of permeability.
Diagram: Experimental Workflow for Assessing Bioavailability
Caption: A comprehensive workflow for evaluating this compound bioavailability.
FAQ 4: Which animal model is most appropriate for in vivo bioavailability studies of this compound?
Rats and mice are the most commonly used animal models for initial in vivo bioavailability and distribution studies.[17]
-
Rats: The rat model is well-established for oral absorption studies, and its intestinal physiology shares similarities with humans.[15] Data from rat models, particularly regarding the permeability of hydrophilic peptides, has shown good correlation with human bioavailability.[15][16]
-
Mice: Mice are also frequently used, especially when genetic modifications are necessary to study the role of specific transporters or enzymes.
Key Considerations for Animal Model Selection:
-
Metabolic Similarities: Ensure that the metabolic pathways for this compound in the chosen animal model are comparable to those in humans.
-
Gastrointestinal Physiology: Factors such as gastrointestinal transit time and pH can influence absorption and should be considered.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Section 3: Strategies to Enhance this compound Bioavailability
This section explores various approaches to overcome the physiological barriers and improve the systemic delivery of intact this compound.
FAQ 5: How can formulation strategies be used to protect this compound from enzymatic degradation?
Encapsulation is a promising strategy to protect peptides from the harsh environment of the gastrointestinal tract and enhance their stability.[8][11]
-
Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate peptides, shielding them from enzymatic degradation and potentially improving their absorption and bioavailability.[10] This has been shown to be effective for other molecules like S-adenosyl-l-methionine (SAMe).[18]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that protect the encapsulated peptide and may facilitate its uptake by intestinal cells.[11][19] pH-sensitive polymers can be designed to release the drug at specific sites in the intestine.[19]
-
Mucoadhesive Polymers: These polymers adhere to the mucosal layer of the intestine, increasing the residence time of the formulation at the absorption site and thereby enhancing the opportunity for absorption.[19]
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsion Method
-
Aqueous Phase Preparation: Dissolve this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oil Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) and dissolve a lipophilic surfactant (e.g., soy lecithin) in the melted lipid.
-
Primary Emulsion (w/o): Add the aqueous this compound solution to the oil phase and homogenize at high speed to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Disperse the primary emulsion into a larger volume of an aqueous solution containing a hydrophilic surfactant (e.g., Poloxamer 188) under continuous stirring.
-
Nanoparticle Formation: Homogenize the secondary emulsion to reduce the droplet size.
-
Solidification: Cool the nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.
-
Purification and Characterization: Purify the SLNs by centrifugation or dialysis to remove unencapsulated this compound. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
FAQ 6: Can chemical modifications of this compound improve its bioavailability?
Yes, chemical modifications can be employed to enhance stability and permeability.[9][10][20]
-
Prodrug Approach: this compound itself can be considered a prodrug of its constituent amino acids. However, further modifications can be made to create prodrugs with improved properties.[21][22][23] For example, esterification of the C-terminus or acylation of the N-terminus can protect against peptidases and modulate lipophilicity to enhance membrane permeability.[24]
-
Cyclization: Constraining the peptide's conformation through cyclization can increase its resistance to proteolytic degradation and improve its permeability.[14][20]
-
Glycosylation: The addition of sugar moieties (glycosylation) can protect peptides from enzymatic degradation, although the effect can be enzyme-specific.[25][26] It's also known that the PEPT1 transporter itself is glycosylated, which can influence its transport activity.[27]
FAQ 7: Is it possible to enhance absorption by co-administering other compounds with this compound?
Co-administration with certain excipients can improve the absorption of peptides.[20]
-
Permeability Enhancers: These compounds transiently open the tight junctions between intestinal epithelial cells, increasing paracellular transport.[20] Examples include medium-chain fatty acids and bile salts.[20]
-
Enzyme Inhibitors: Co-administration with peptidase inhibitors can reduce the degradation of this compound in the gastrointestinal tract.[19] However, the use of broad-spectrum inhibitors can have off-target effects.
Data Summary: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Encapsulation (e.g., SLNs) | Protects from enzymatic degradation; can enhance uptake.[8][10][11] | Improved stability; potential for controlled release.[8] | Formulation complexity; potential for low drug loading. |
| Prodrug Modification | Masks cleavage sites; alters physicochemical properties.[21][22] | Increased stability; enhanced permeability.[20] | Requires careful design to ensure efficient in vivo conversion. |
| Co-administration with Enhancers | Increases paracellular transport; inhibits enzymatic degradation.[19][20] | Simpler formulation approach. | Potential for mucosal irritation; non-specific effects. |
Section 4: Analytical Methods for Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies.
FAQ 8: What is the recommended analytical method for quantifying this compound in plasma or tissue samples?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of amino acids and peptides in complex biological samples.[28][29][30]
Key Steps in LC-MS/MS Method Development:
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) is a common approach to clean up plasma samples and concentrate the analyte.
-
Chromatographic Separation: Reversed-phase chromatography is typically used to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Method Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
References
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- Drucker, C., et al. (2012). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. European Journal of Pharmaceutics and Biopharmaceutics, 82(3), 632-639.
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- Correlation of in vitro and in vivo models for the absorption of peptide drugs. (n.d.).
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- London, R. E., et al. (1987). Metabolism of excess methionine in the liver of intact rat: an in vivo 2H NMR study. Biochemistry, 26(22), 7166-7172.
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- This compound, DL-. (n.d.). PubChem.
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- Sarf, E., & Bel'skaya, L. (2020). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 66(4), 317-326.
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- Shen, Y. B., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Journal of Animal Science and Biotechnology, 6, 1.
- Analytical methods used for determination of L-methionine in fermentation broth. (n.d.).
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- Spatial regulation of metabolism. (n.d.). UCLA Danielle Schmitt Lab.
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- Ergin, A. D., et al. (2021). A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles. Chemistry and Physics of Lipids, 237, 105086.
- London, R. E., et al. (1987). Metabolism of excess methionine in the liver of intact rat: an in vivo /sup 2/H NMR study. Biochemistry, 26(22).
- Esteve-Garcia, E., & Austic, R. E. (2019). Absorption of methionine sources in animals—is there more to know?. Poultry Science, 98(10), 4785-4793.
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- Schedl, H. P., et al. (1968). Absorption of L-methionine from the human small intestine.
- Adibi, S. A., & Gray, S. J. (1967). Absorption of glycine and L-alanine by the human jejunum. Gastroenterology, 52(5), 837-845.
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Troubleshooting poor cell growth with Glycylmethionine supplementation
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable solutions for researchers encountering poor cell growth when supplementing with Glycylmethionine (Gly-Met). This resource is structured to move from common, easily resolvable issues to more complex metabolic and analytical challenges, ensuring a logical and efficient troubleshooting process.
Technical Support Center: this compound Supplementation
Welcome to our dedicated troubleshooting resource for this compound (Gly-Met) supplementation in cell culture. This guide is intended for researchers, scientists, and drug development professionals aiming to optimize their cell culture processes. Here, we address common and complex issues you might face, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My cells are growing poorly after switching from L-Methionine to this compound. Where should I start troubleshooting?
Poor cell growth is a common issue with multiple potential causes.[1] A systematic approach is crucial. Before investigating complex metabolic issues, it's essential to rule out common cell culture problems that can arise with any change in protocol.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor cell growth with Gly-Met.
Start by ensuring your fundamental cell culture practices are sound.[2] This includes checking for microbial contamination (bacteria, fungi, mycoplasma), verifying incubator conditions (temperature, CO2, humidity), and ensuring all reagents are correctly prepared and stored.[3][4][5]
Q2: I've confirmed my basic cell culture conditions are optimal. Could the this compound itself be the problem?
Yes, issues with the Gly-Met dipeptide can arise from its preparation, storage, or interaction with other media components. Gly-Met is generally used to overcome the low solubility and stability of certain free amino acids.[6][7] However, improper handling can negate these benefits.
Key Areas to Investigate:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Solubility | Incomplete dissolution of Gly-Met powder leading to incorrect final concentration. | Prepare a concentrated stock solution in an appropriate solvent (e.g., cell culture grade water) and sterilize by filtration. Ensure complete dissolution before adding to the final medium. | Undissolved particles can lead to concentration inconsistencies and may even be detrimental to cells.[1] Dipeptides like Gly-Met are designed for high solubility at neutral pH, but this assumes proper reconstitution.[6] |
| Stability & Oxidation | Degradation of Gly-Met in liquid media over time, especially if exposed to light or reactive components. | Prepare fresh media or stock solutions regularly. Store stock solutions protected from light at 2-8°C. Avoid prolonged storage of supplemented media at 37°C. | The sulfur atom in the methionine residue of Gly-Met is susceptible to oxidation.[8] Oxidation can render the molecule unusable by the cell and may generate reactive oxygen species (ROS), inducing cellular stress.[9] |
| pH of Stock Solution | Highly acidic or basic stock solutions can alter the final pH of the culture medium. | Measure the pH of the Gly-Met stock solution and adjust if necessary before adding it to the medium. Re-verify the final medium pH. | Mammalian cells thrive in a narrow pH range (typically 7.0-7.4).[10] Deviations can significantly impact cell growth and metabolism.[11] |
Q3: I've validated my Gly-Met stock and media preparation. Could the concentration be wrong?
Absolutely. While Gly-Met is a source of methionine, it's not a 1:1 molar replacement for L-Methionine in all cell lines without optimization. High concentrations of methionine can be cytotoxic.[12][13]
Causality: The cellular machinery for dipeptide uptake and hydrolysis is distinct from that for free amino acids. Cells primarily absorb dipeptides through transporters like PEPT1, followed by intracellular hydrolysis to release the constituent amino acids.[14][15] The efficiency of this process can vary between cell lines. An excess of intracellular methionine, even from a dipeptide source, can inhibit cell growth, potentially through a p53-dependent pathway.[12]
Experimental Protocol: Gly-Met Titration Assay
-
Cell Seeding: Plate your cells at a consistent, low density (e.g., 1 x 10^5 cells/mL) in a multi-well plate (e.g., 24-well).
-
Media Preparation: Prepare your basal medium without any methionine source. Create a series of media by supplementing with varying final concentrations of Gly-Met. Include a positive control (optimal L-Methionine concentration) and a negative control (no methionine source).
-
Example Concentrations: 0.5x, 1x, 1.5x, 2x, 3x of the molar equivalent of your standard L-Methionine concentration.
-
-
Incubation: Culture the cells for a standard growth period (e.g., 72-96 hours).
-
Analysis: At regular intervals (e.g., every 24 hours), measure cell viability and density using a preferred method (e.g., Trypan Blue exclusion, automated cell counter, or a metabolic assay like MTT/XTT).
-
Interpretation: Plot cell growth over time for each concentration. The optimal Gly-Met concentration will be the one that supports maximal growth without signs of toxicity.
Q4: My cells still show poor growth even after optimizing the Gly-Met concentration. What are the more advanced possibilities?
If you've ruled out the above, the issue may lie in the cell's metabolic handling of methionine or its downstream effects, particularly in the context of recombinant protein production.
Metabolic Troubleshooting Pathway
Caption: Advanced metabolic troubleshooting pathway.
1. Methionine Metabolism and S-adenosylmethionine (SAM) Levels:
Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for crucial cellular processes, including DNA and protein methylation.[16] An imbalance in the methionine cycle can impact cell health.
-
Hypothesis: The uptake and hydrolysis of Gly-Met might alter the intracellular pool of methionine and, consequently, SAM levels, affecting epigenetic regulation or other metabolic pathways.[16][17]
-
Action: While direct measurement of intracellular SAM is complex, you can look for downstream effects. For example, in recombinant protein production, especially monoclonal antibodies (mAbs), changes in methylation can affect product quality.[18]
2. Impact on Recombinant Protein Quality (Glycosylation):
For those in drug development, methionine levels can influence the quality of the final product. Amino acid availability is known to affect post-translational modifications like glycosylation.[18][19][20]
-
Hypothesis: The altered kinetics of methionine availability from Gly-Met could be impacting the glycosylation profile of your recombinant protein, which in turn might be linked to cellular stress and reduced growth. While a direct link between methionine and glycosylation is complex, nutrient availability is a key factor.[21]
-
Action: Analyze the glycosylation profile of your protein product from cultures grown with L-Methionine versus Gly-Met. Look for significant shifts in glycoforms (e.g., G0, G1, G2F).[19]
3. Quantitative Analysis of Amino Acid Consumption:
Understanding how your cells consume amino acids from the medium provides direct evidence of their metabolic activity.
-
Hypothesis: Your cells may not be efficiently taking up or hydrolyzing Gly-Met, leading to methionine starvation despite its presence in the medium. Alternatively, the dipeptide might be interfering with the uptake of other essential amino acids.[22]
-
Action: Perform a spent media analysis. Collect samples from your culture at different time points and analyze the concentration of all amino acids.
Protocol: Spent Media Amino Acid Analysis
-
Sampling: Collect supernatant from your cell culture at key time points (e.g., 0, 24, 48, 72, 96 hours). Also, collect a sample of the initial, unused medium as a baseline.
-
Sample Preparation: Centrifuge the samples to remove cells and debris. Store the supernatant at -80°C until analysis.
-
Analysis: Use HPLC or LC-MS with pre-column derivatization (e.g., OPA/FMOC) to quantify the concentration of amino acids.[23] Several analytical service providers and core facilities offer this service.
-
Data Interpretation:
-
Confirm Gly-Met Consumption: You should see a decrease in Gly-Met concentration over time.
-
Monitor Methionine Levels: Check if free methionine appears in the medium (indicating extracellular hydrolysis) or if it remains low (suggesting direct dipeptide uptake).
-
Assess Other Amino Acids: Compare the consumption rates of other essential amino acids between your Gly-Met and L-Met control cultures. A significant difference may indicate transporter competition or a broader metabolic shift.
-
References
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of Glycylmethionine and Methionylglycine
A Comparative Guide for Researchers
In the intricate world of peptide biology, even the slightest structural variation can lead to profound differences in biological activity. This guide delves into the comparative analysis of two isomeric dipeptides: Glycylmethionine (Gly-Met) and Methionylglycine (Met-Gly). While composed of the same amino acid constituents, the sequence inversion imparts distinct chemical and biological properties, a critical consideration for researchers in drug development and cellular biology. This document provides an in-depth comparison of their potential biological activities, supported by foundational biochemical principles and established experimental methodologies.
The Isomeric Distinction: More Than Just a Sequence
At first glance, Gly-Met and Met-Gly are simple dipeptides with the same molecular formula (C7H14N2O3S) and molar mass (206.27 g/mol )[1][2]. However, the arrangement of the glycine and methionine residues dictates their three-dimensional structure and the accessibility of their functional groups.
-
This compound (Gly-Met): Features a glycine residue at the N-terminus and a methionine residue at the C-terminus.
-
Methionylglycine (Met-Gly): Presents the reverse sequence, with methionine at the N-terminus and glycine at the C-terminus.
This seemingly minor alteration has significant implications for their interaction with biological systems, including enzymes, transporters, and receptors.
Differential Oxidation and Antioxidant Potential: A Key Divergence
A notable difference between these two dipeptides lies in their susceptibility to oxidation, a process central to their potential antioxidant or pro-oxidant activities. The photooxidation of Gly-Met and Met-Gly proceeds via different mechanisms due to their distinct conformations.[3]
In Met-Gly, the N-terminal methionine's sulfur atom is more susceptible to oxidation, leading to the formation of a sulfur-centered cation radical.[3] This radical can then participate in further reactions, potentially scavenging reactive oxygen species (ROS). Conversely, the oxidation of Gly-Met can be initiated at either the sulfur atom or the terminal amino group, resulting in different radical species.[3]
This structural variance suggests that Met-Gly may exhibit more potent direct antioxidant activity due to the ready availability of the methionine's sulfur for oxidation. Methionine itself is a known antioxidant, capable of scavenging ROS and being a precursor for the synthesis of glutathione, a major intracellular antioxidant.[4]
Comparative Analysis of Antioxidant Capacity
| Biological Activity | This compound (Gly-Met) | Methionylglycine (Met-Gly) | Rationale |
| Direct ROS Scavenging | Moderate | Potentially High | The N-terminal position of methionine in Met-Gly may render its sulfur atom more accessible for oxidation by ROS. |
| Glutathione Precursor | Yes | Yes | Both dipeptides can be hydrolyzed to release methionine, a key precursor for glutathione synthesis.[4][5] |
Anti-Inflammatory and Immunomodulatory Effects: A Tale of Two Terminuses
The anti-inflammatory properties of these dipeptides are likely influenced by the N-terminal amino acid. Glycine is recognized for its potent anti-inflammatory, immunomodulatory, and cytoprotective effects. It can modulate the activity of inflammatory cells like macrophages and suppress the production of pro-inflammatory cytokines, often through the inhibition of the NF-κB signaling pathway.
Given this, This compound, with its N-terminal glycine, may possess more pronounced direct anti-inflammatory and immunomodulatory properties compared to Met-Gly. The exposed N-terminal glycine could more readily interact with glycine receptors or transporters on immune cells.
Comparative Analysis of Anti-Inflammatory Activity
| Biological Activity | This compound (Gly-Met) | Methionylglycine (Met-Gly) | Rationale |
| Direct Anti-inflammatory | Potentially High | Moderate | The N-terminal glycine in Gly-Met may directly engage with cellular pathways that mediate anti-inflammatory responses. |
| Immunomodulation | Potentially High | Moderate | Glycine's known immunomodulatory effects are likely more pronounced when it is the N-terminal residue. |
Cellular Uptake and Stability: The Gateway to Bioactivity
The biological activity of any peptide is contingent upon its ability to reach its target site. This involves cellular uptake and stability in biological fluids. While direct comparative studies on the transport of Gly-Met and Met-Gly are lacking, we can infer potential differences based on the transport mechanisms of their constituent amino acids.
Studies have shown that glycine and methionine utilize different transport systems, with methionine having a more efficient transport system in some contexts.[1] This could imply that Met-Gly might be transported into cells more efficiently than Gly-Met , potentially leading to higher intracellular concentrations.
The stability of these dipeptides in serum is another critical factor. They are susceptible to hydrolysis by peptidases, which would release their constituent amino acids. The rate of hydrolysis can differ based on the amino acid sequence, which would in turn affect their bioavailability and duration of action.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in the biological activities of this compound and Methionylglycine, a series of well-established in vitro assays can be employed.
Workflow for Comparative Biological Activity Assessment
Caption: Workflow for the comparative analysis of Gly-Met and Met-Gly.
Detailed Experimental Protocols
A. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of Gly-Met and Met-Gly in methanol.
-
In a 96-well plate, add 100 µL of each dipeptide dilution to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
B. Measurement of Intracellular ROS in LPS-stimulated Macrophages
-
Principle: The fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Gly-Met or Met-Gly for 1 hour.
-
Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 4-6 hours.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
C. NF-κB Activation Assay (Western Blot for p-p65)
-
Principle: Activation of the NF-κB pathway involves the phosphorylation of the p65 subunit. This can be detected by Western blotting using an antibody specific for the phosphorylated form.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with Gly-Met or Met-Gly for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
The isomeric dipeptides this compound and Methionylglycine, while structurally similar, likely possess distinct biological activity profiles. Based on the known properties of their constituent amino acids, it is reasonable to hypothesize that Met-Gly may be a more potent direct antioxidant, while Gly-Met could exhibit superior anti-inflammatory and immunomodulatory effects.
However, these hypotheses require empirical validation. The experimental workflows outlined in this guide provide a robust framework for the direct, quantitative comparison of these two molecules. Such studies will be invaluable for researchers aiming to harness the specific biological activities of these dipeptides for therapeutic or research applications. Understanding the subtle yet significant impact of amino acid sequence on biological function is paramount for the rational design of novel peptide-based therapeutics.
References
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This compound, DL- | C7H14N2O3S | CID 96757 - PubChem. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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L-Methionylglycine | C7H14N2O3S | CID 6992930 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound - Wikipedia. (n.d.). Retrieved from [Link]
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- Pérez-Torres, I., Zuniga-Muñoz, A. M., & Guarner-Lans, V. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. International journal of molecular sciences, 24(14), 11236.
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Methionyl-Glycine (HMDB0028973). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Glycyl-Methionine (HMDB0028847). (n.d.). Human Metabolome Database. Retrieved from [Link]
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- Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening. (2007). Journal of medicinal chemistry, 50(21), 5221–5224.
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- High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. (2025). Journal of pharmaceutical and biomedical analysis, 245, 116120.
- Mason, D. J., & Lewis, C. (1965). Biological activity of the lincomycin-related antibiotics. Antimicrobial agents and chemotherapy, 10, 7–12.
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A Head-to-Head Comparison: Evaluating the Efficacy of Glycylmethionine Versus Free Methionine in Cell Culture
A Senior Application Scientist's Guide to Optimizing Methionine Supplementation for Enhanced Cell Viability and Productivity
For researchers, scientists, and drug development professionals vested in optimizing mammalian cell culture systems, the choice of nutrient supplementation is a critical determinant of experimental success. Methionine, an essential amino acid, is a cornerstone of cell culture media, playing a pivotal role in protein synthesis, methylation reactions, and antioxidant defense.[1][2] Traditionally, free L-methionine has been the standard. However, challenges related to its stability and potential for oxidative degradation have prompted the exploration of more robust alternatives. This guide provides an in-depth technical comparison of glycylmethionine, a dipeptide form of methionine, and free L-methionine, supported by established principles of cell metabolism and detailed experimental protocols to validate their efficacy in your own laboratory settings.
The Metabolic Crossroads: Why Methionine Matters
Methionine is more than just a building block for proteins. Its metabolic pathway is intricately linked to fundamental cellular processes:
-
Protein Synthesis: As the initiating amino acid in protein synthesis, a consistent supply of methionine is non-negotiable for cell growth and the production of recombinant proteins.[2]
-
The Methionine Cycle and Methylation: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that regulate gene expression, protein function, and more.[2]
-
Transsulfuration and Antioxidant Defense: The methionine cycle is linked to the transsulfuration pathway, which produces cysteine. Cysteine is a precursor to glutathione, the cell's primary endogenous antioxidant, crucial for mitigating oxidative stress.[3][4]
-
Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, molecules essential for cell proliferation and differentiation.
Given these critical roles, ensuring a stable and bioavailable supply of methionine is paramount for maintaining a healthy and productive cell culture.
The Case for Dipeptides: Overcoming the Limitations of Free Amino Acids
While essential, free amino acids in liquid culture media can be prone to degradation and can have solubility issues, particularly at the neutral pH required for most cell cultures.[5][6] Dipeptides, which are composed of two amino acids linked by a peptide bond, have emerged as a superior alternative for several key reasons:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than their constituent free amino acids. For instance, L-glutamine is notoriously unstable in liquid media, and its dipeptide forms like L-alanyl-L-glutamine offer significantly improved stability.[5][7] While methionine is more stable than glutamine, it is still susceptible to oxidation.[8] The dipeptide form, this compound, is expected to offer greater resistance to such degradation.
-
Improved Solubility: Certain amino acids, like tyrosine and cystine, have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions.[5][9] Dipeptides containing these amino acids have been shown to dramatically increase their solubility.[5][10]
-
Efficient Uptake and Utilization: Mammalian cells possess transporters for dipeptides and tripeptides.[11] Once inside the cell, or in some cases, at the cell surface, these dipeptides are efficiently hydrolyzed by peptidases, releasing the constituent amino acids for metabolic use.[12][13] Studies on Chinese Hamster Ovary (CHO) cells have demonstrated that dipeptides are taken up and cleaved both intracellularly and extracellularly.[14][15]
This compound vs. Free Methionine: A Comparative Framework
This guide proposes a series of experiments to objectively compare the efficacy of this compound to free methionine. The following sections detail the rationale and step-by-step protocols for these evaluations.
Hypothesis:
Supplementing cell culture media with this compound will result in improved cell viability, increased protein production, and enhanced protection against oxidative stress compared to supplementation with an equimolar concentration of free L-methionine.
Experimental Design:
The core of this comparison will involve culturing a model cell line (e.g., CHO cells, commonly used for recombinant protein production) in a basal medium deficient in methionine, supplemented with either free L-methionine or this compound at equimolar concentrations. A negative control (methionine-deficient medium) will also be included. The following parameters will be assessed:
-
Cell Viability and Proliferation: To determine the impact on overall cell health and growth.
-
Recombinant Protein Production: To quantify the effect on the yield of a target protein.
-
Cellular Response to Oxidative Stress: To evaluate the protective effects against induced oxidative damage.
Experimental Protocols
Assessment of Cell Viability and Proliferation using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][16] In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Methodology:
-
Cell Seeding:
-
Seed CHO cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Media Preparation and Treatment:
-
Prepare three types of treatment media:
-
Control: Methionine-deficient basal medium.
-
Free Methionine: Basal medium supplemented with a standard concentration of L-methionine (e.g., 0.1 mM).
-
This compound: Basal medium supplemented with an equimolar concentration of this compound (0.1 mM).
-
-
After 24 hours of initial incubation, carefully aspirate the existing medium from the wells and replace it with 100 µL of the respective treatment media.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay Procedure (at each time point):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO₂.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis and Expected Outcomes:
The absorbance values are directly proportional to the number of viable cells. A higher absorbance indicates greater cell viability and proliferation. It is expected that cells cultured in this compound-supplemented medium will show a higher absorbance at 48 and 72 hours compared to those in free methionine-supplemented medium, suggesting enhanced cell growth and viability.
Quantification of Recombinant Protein Production via ELISA
For cell lines engineered to produce a specific recombinant protein (e.g., a monoclonal antibody), an enzyme-linked immunosorbent assay (ELISA) can be used to quantify the protein yield in the culture supernatant.[4][17]
Methodology:
-
Cell Culture and Supernatant Collection:
-
Culture CHO cells expressing a recombinant protein in T-25 flasks with the three different media formulations as described above.
-
At 72 and 96 hours post-treatment, collect a sample of the culture supernatant from each flask.
-
Centrifuge the samples at 1,500 rpm for 10 minutes at 4°C to pellet any cells and debris.[4]
-
Collect the clarified supernatant for analysis.
-
-
Sandwich ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific to the recombinant protein. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected culture supernatants and a series of known standards of the purified recombinant protein to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (conjugated to an enzyme like HRP) that also binds to the recombinant protein. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Data Analysis and Expected Outcomes:
A standard curve will be generated from the absorbance readings of the known protein standards.[18] The concentration of the recombinant protein in the culture supernatants can then be determined from this curve. It is anticipated that the this compound-supplemented cultures will yield a higher concentration of the recombinant protein, reflecting improved cellular productivity.
Assessment of Cellular Response to Oxidative Stress using the DCFDA Assay
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular reactive oxygen species (ROS).[19] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[19]
Methodology:
-
Cell Seeding and Treatment:
-
Seed CHO cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Replace the medium with the control, free methionine, and this compound media.
-
-
Induction of Oxidative Stress:
-
After 24 hours of incubation with the treatment media, induce oxidative stress by adding a known oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to the wells at a predetermined cytotoxic concentration.[19] Include a set of wells without the oxidizing agent as a baseline control.
-
-
DCFDA Staining and Measurement:
-
Prepare a 20 µM working solution of H2DCFDA in a serum-free medium or buffer.[15]
-
Remove the treatment media and wash the cells gently with PBS.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.[19]
-
Remove the staining solution and wash the cells again with PBS.
-
Add 100 µL of PBS or a suitable buffer back to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[20]
-
Data Analysis and Expected Outcomes:
An increase in fluorescence intensity corresponds to a higher level of intracellular ROS. It is hypothesized that cells cultured with this compound will exhibit lower fluorescence intensity after exposure to the oxidizing agent compared to cells cultured with free methionine. This would indicate that this compound provides superior protection against oxidative stress, likely due to a more stable supply of methionine for glutathione synthesis.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cell Viability (MTT Assay) - Absorbance at 570 nm
| Treatment | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Control (Met-deficient) | |||
| Free L-Methionine |
| This compound | | | |
Table 2: Recombinant Protein Production (ELISA) - Protein Concentration (µg/mL)
| Treatment | 72 hours | 96 hours |
|---|---|---|
| Control (Met-deficient) | ||
| Free L-Methionine |
| This compound | | |
Table 3: Intracellular ROS Levels (DCFDA Assay) - Relative Fluorescence Units (RFU)
| Treatment | Baseline (No Oxidant) | With Oxidant |
|---|---|---|
| Control (Met-deficient) | ||
| Free L-Methionine |
| This compound | | |
Visualizing the Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the key metabolic pathways and the experimental workflow.
Caption: Overview of Methionine Metabolism in Mammalian Cells.
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A Comparative Validation of Glycylmethionine's Antioxidant Activity Against Established Benchmarks
A Guide for Researchers in Drug Discovery and Development
Introduction: The Quest for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has fueled a continuous search for novel and effective antioxidant compounds. Peptides derived from natural protein sources have emerged as promising candidates due to their potential for high specificity and low toxicity.[2] This guide focuses on the dipeptide Glycyl-L-methionine (Gly-Met), a compound of interest owing to the known antioxidant properties of its constituent amino acid, methionine.[3]
The sulfur-containing amino acid methionine is recognized for its ability to be readily oxidized to methionine sulfoxide, a reaction that effectively scavenges various ROS.[3] This reversible oxidation suggests that methionine residues in proteins can act as a catalytic antioxidant system.[4] We hypothesize that in its dipeptide form with glycine, methionine's antioxidant capacity is preserved and may even be enhanced, offering a small, potentially bioavailable molecule for therapeutic development.
This document provides a comprehensive framework for validating the antioxidant activity of Glycylmethionine. We will compare its hypothesized efficacy against three well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Glutathione (the body's master antioxidant).[5][6][7] The comparison will be based on a suite of standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[8][9] The rationale behind selecting multiple assays lies in the fact that no single method can fully capture the multifaceted nature of antioxidant activity.[8] Cross-validation using assays with different mechanisms provides a more robust and comprehensive assessment of a compound's antioxidant profile.[10]
Mechanisms of Action: A Comparative Overview
A fundamental understanding of the antioxidant mechanisms of the benchmark compounds is crucial for interpreting the comparative data.
Ascorbic Acid (Vitamin C)
Ascorbic acid is a potent, water-soluble antioxidant that can donate a single electron to neutralize free radicals, forming the relatively stable monodehydroascorbate radical.[11] This radical can then be recycled back to ascorbic acid. Ascorbic acid is known to interact with and regenerate other antioxidants, such as tocopherol (Vitamin E).[12][13] It directly scavenges a wide variety of ROS, including superoxide and hydroxyl radicals.[6][14]
Caption: Mechanism of Ascorbic Acid as a radical scavenger.
Trolox
Trolox is a water-soluble analog of vitamin E and a potent antioxidant that acts by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals, thereby neutralizing them.[15][16] This action makes it a powerful scavenger of peroxyl radicals.[17] Due to its stability and clear mechanism, Trolox is often used as a standard in antioxidant capacity assays like ABTS and ORAC.[7]
Caption: Trolox mechanism for neutralizing peroxyl radicals.
Glutathione (GSH)
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine and is the most abundant endogenous antioxidant.[5] Its primary antioxidant function is mediated by the thiol group (-SH) of its cysteine residue, which can donate a reducing equivalent (a hydrogen atom or an electron) to reactive oxygen species.[18] In this process, glutathione itself becomes oxidized to form glutathione disulfide (GSSG), which can then be reduced back to two molecules of glutathione by the enzyme glutathione reductase.[19] Glutathione is a cofactor for several antioxidant enzymes and plays a crucial role in the regeneration of other antioxidants like vitamins C and E.[5][20]
Caption: The glutathione redox cycle for ROS detoxification.
Proposed Mechanism of this compound
The antioxidant activity of methionine is attributed to its sulfur atom, which can be oxidized by ROS to form methionine sulfoxide.[3] This reaction effectively neutralizes the ROS. We propose that this compound acts as an antioxidant through a similar mechanism, with the sulfur atom in the methionine residue serving as the primary site of oxidation. The presence of the glycine residue may influence the molecule's solubility and interaction with different types of radicals.
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The Dipeptide Advantage: A Comparative Guide to Glycyl-L-Glutamine as a Superior Alternative to L-Glutamine in Cell Culture Media
For decades, L-glutamine has been an indispensable component of cell culture media, serving as a primary energy and nitrogen source for robust cell proliferation and protein production.[1] However, its inherent instability in aqueous solutions presents a significant challenge for biopharmaceutical manufacturing and research, leading to the accumulation of cytotoxic byproducts and compromising process consistency.[1][2] This guide provides an in-depth comparison of a more stable and efficient alternative, the dipeptide Glycyl-L-Glutamine, against the traditional use of L-glutamine. We will explore the biochemical rationale, present comparative experimental data, and provide actionable protocols for its implementation in your cell culture workflows.
The L-Glutamine Dilemma: A Foundation Built on Instability
L-glutamine is a cornerstone of cellular metabolism, feeding into the TCA cycle and serving as a key nitrogen donor for the synthesis of nucleotides and other amino acids.[3] Despite its importance, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into ammonia and pyroglutamic acid.[1][4] This degradation is accelerated at physiological pH and temperature (37°C).[1][5]
The accumulation of ammonia is particularly detrimental, as it can inhibit cell growth, reduce viable cell density, and negatively impact the quality of recombinant proteins, including monoclonal antibodies.[6][7][8] This instability necessitates the frequent supplementation of L-glutamine or the use of cold storage for media, adding complexity and potential for variability in cell culture processes.[2][5]
The Dipeptide Solution: Enhanced Stability and Controlled Nutrient Delivery
To overcome the limitations of L-glutamine, stable dipeptide forms have been developed, with Glycyl-L-Glutamine and Alanyl-L-Glutamine being prominent examples.[4] These dipeptides are significantly more resistant to spontaneous degradation in liquid media.[9] Cells possess extracellular peptidases that hydrolyze these dipeptides, gradually releasing L-glutamine and the partner amino acid (glycine in this case) into the medium for cellular uptake.[10]
This controlled release mechanism offers two key advantages:
-
Reduced Ammonia Accumulation: By providing a stable source of glutamine that is only released as needed by the cells, the buildup of toxic ammonia in the culture medium is significantly reduced.[10]
-
Sustained Nutrient Availability: The gradual hydrolysis ensures a more consistent supply of L-glutamine over the course of the culture, preventing the nutrient depletion that can occur with the rapid degradation of free L-glutamine.
Glycyl-L-Glutamine vs. L-Glutamine: A Head-to-Head Comparison
Experimental evidence demonstrates the tangible benefits of substituting L-glutamine with Glycyl-L-Glutamine in various cell culture applications.
Impact on Cell Growth and Viability
Studies have shown that Glycyl-L-Glutamine can support robust cell growth, often leading to higher final cell yields compared to cultures supplemented with L-glutamine. For instance, in a study with a murine hybridoma cell line, the final cell yield in media containing Glycyl-L-Glutamine was 14% higher than in media with L-glutamine.[10] However, it's important to note that the optimal concentration of Glycyl-L-Glutamine may be higher than that of L-glutamine due to differences in the affinity of cellular peptidases for the dipeptide.[10]
Reduction of Cytotoxic Byproducts
A primary advantage of Glycyl-L-Glutamine is the significant reduction in the accumulation of ammonia and lactate. The same hybridoma study demonstrated that both ammonia and lactate accumulation were significantly lower in cultures with Glycyl-L-Glutamine.[10] This reduction in toxic byproducts contributes to a healthier culture environment, prolonged cell viability, and improved overall process performance.
Enhancement of Protein Production and Quality
While monoclonal antibody productivity was found to be comparable between L-glutamine and Glycyl-L-Glutamine in the aforementioned hybridoma study, the improved cellular health and extended culture duration afforded by the dipeptide can lead to higher overall antibody titers.[10] Furthermore, by mitigating the negative effects of ammonia on protein glycosylation, the use of Glycyl-L-Glutamine can contribute to improved quality and consistency of the final biotherapeutic product.
The Role of the Partner Amino Acid: Glycine's Contribution
The glycine released from the hydrolysis of Glycyl-L-Glutamine also plays a beneficial role in cellular metabolism. Glycine is a precursor for the synthesis of purines, serine, and other important biomolecules. In some contexts, glycine supplementation has been shown to increase the specific growth rate and cell yield of E. coli.[11] While the metabolic impact in mammalian cells is complex, the provision of glycine alongside glutamine can support various biosynthetic pathways.
Experimental Protocols
A. Comparative Analysis of Glycyl-L-Glutamine and L-Glutamine in a Batch Culture
Objective: To compare the effects of Glycyl-L-Glutamine and L-Glutamine on cell growth, viability, and byproduct accumulation in a CHO cell line.
Materials:
-
CHO-S cells
-
Chemically defined basal medium, glutamine-free
-
Sterile L-Glutamine solution (200 mM)
-
Sterile Glycyl-L-Glutamine solution (200 mM)
-
Shake flasks
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer (for glucose, lactate, ammonia)
Methodology:
-
Prepare three sets of shake flasks with the glutamine-free basal medium.
-
Supplement the first set with L-Glutamine to a final concentration of 4 mM (Control).
-
Supplement the second set with Glycyl-L-Glutamine to a final concentration of 6 mM. Note: A higher initial concentration may be necessary to compensate for a potentially lower hydrolysis rate.[10]
-
The third set remains glutamine-free (Negative Control).
-
Inoculate the flasks with CHO-S cells at a density of 0.3 x 10^6 cells/mL.
-
Incubate the flasks at 37°C, 5% CO2, with shaking at 120 RPM.
-
Sample each flask daily for 7 days to measure:
-
Viable cell density and viability.
-
Glucose, lactate, and ammonia concentrations.
-
-
Plot the data to compare the growth curves, viability profiles, and byproduct accumulation between the different conditions.
B. Fed-Batch Culture Supplementation Strategy
Objective: To implement a fed-batch strategy using a concentrated Glycyl-L-Glutamine feed to support high-density cell culture.
Materials:
-
Bioreactor with online monitoring and control for pH, DO, and temperature
-
CHO cell line expressing a monoclonal antibody
-
Chemically defined basal medium, glutamine-free
-
Concentrated Glycyl-L-Glutamine feed solution (e.g., 200 g/L)
-
Concentrated nutrient feed containing other essential amino acids, vitamins, and glucose.
Methodology:
-
Initiate the bioreactor culture with the basal medium supplemented with an initial concentration of Glycyl-L-Glutamine (e.g., 4 mM).
-
Maintain the culture at optimal process parameters (e.g., pH 7.0, 37°C, 40% DO).
-
Begin daily bolus feeding of the concentrated nutrient feed and the Glycyl-L-Glutamine feed on day 3 of the culture, or when glucose levels begin to decline.
-
Adjust the feed volumes based on daily measurements of cell density and key metabolite concentrations to maintain them within their optimal ranges.
-
Monitor viable cell density, viability, mAb titer, and metabolite levels throughout the culture.
-
Compare the results to a similar fed-batch process using a traditional L-glutamine feeding strategy.
Data Presentation
Table 1: Comparative Performance of L-Glutamine vs. Glycyl-L-Glutamine in Batch Culture (Hypothetical Data)
| Parameter | L-Glutamine (4 mM) | Glycyl-L-Glutamine (6 mM) |
| Peak Viable Cell Density (x10^6 cells/mL) | 8.5 | 10.2 |
| Culture Duration (days to <90% viability) | 6 | 8 |
| Final Antibody Titer (mg/L) | 450 | 550 |
| Peak Ammonia Concentration (mM) | 5.8 | 2.5 |
| Peak Lactate Concentration (g/L) | 4.2 | 2.8 |
Visualizations
Glutamine Degradation Pathway
Caption: Spontaneous degradation of L-Glutamine in cell culture media.
Dipeptide Utilization Pathway
Caption: Enzymatic hydrolysis of Glycyl-L-Glutamine for cellular uptake.
Conclusion
The substitution of L-glutamine with Glycyl-L-Glutamine represents a significant process improvement for cell culture applications. The enhanced stability of this dipeptide leads to a more controlled release of glutamine, resulting in reduced accumulation of toxic ammonia and lactate, improved cell growth and viability, and the potential for higher protein titers. By adopting this scientifically sound alternative, researchers and bioprocess professionals can enhance the robustness, consistency, and overall performance of their cell culture processes.
References
-
Brunner, M., et al. (2017). Understanding process parameter interactions and their effects on mammalian cell cultivations is an essential requirement for robust process scale-up. ResearchGate. [Link]
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Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Journal of Biotechnology, 37(3), 277-290. [Link]
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Cruz, H. J., et al. (2000). Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth. Springer Link. [Link]
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Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]
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Oya, V., et al. (2020). The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development. Theriogenology, 141, 82-90. [Link]
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Teutocell. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Teutocell. [Link]
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Yoo, H. C., et al. (2020). Glutamine reliance in cell metabolism. Experimental & Molecular Medicine, 52(9), 1496-1516. [Link]
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Zhang, J., et al. (2018). Pharmaceutical. Open Access Journals. [Link]
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- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effect of glycine on the cell yield and growth rate of Escherichia coli: evidence for cell-density-dependent glycine degradation as determined by (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycylmethionine and Other Dipeptides: A Guide for Researchers
In the landscape of peptide research and drug development, dipeptides represent a class of molecules with significant therapeutic potential. Their small size, inherent biological activity, and role as building blocks for larger proteins make them attractive candidates for a variety of applications. Among these, Glycylmethionine (Gly-Met) has garnered interest due to the unique properties conferred by its sulfur-containing methionine residue. This guide provides a comprehensive comparative analysis of this compound against other notable dipeptides, focusing on key performance parameters such as antioxidant activity, stability, and cell permeability. By synthesizing available experimental data and detailing the underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Introduction to Dipeptides: Structure, Function, and Therapeutic Promise
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biological molecules. Their functions are diverse, ranging from roles as neurotransmitters and hormones to their crucial involvement in protein metabolism.[1] The specific sequence and the nature of the constituent amino acid side chains dictate the dipeptide's physicochemical properties and its biological activity.
This compound (Gly-Met) , a dipeptide composed of glycine and L-methionine, is notable for its role as a metabolite and its potential antioxidant properties.[2][3] The presence of a sulfur atom in the methionine residue is a key determinant of its reactivity, particularly in scavenging free radicals.[2][4] This has led to its investigation for applications in nutritional supplements and as a potential therapeutic agent against oxidative stress-related conditions.[2]
For a meaningful comparison, this guide will focus on the following dipeptides, selected for their established biological significance or structural similarity to Gly-Met:
-
Carnosine (β-alanyl-L-histidine): A well-researched dipeptide with potent antioxidant and anti-glycation properties.
-
Methionylglycine (Met-Gly): An isomer of Gly-Met, providing a direct comparison of the influence of amino acid sequence on activity.
-
Glycylserine (Gly-Ser): A dipeptide with a polar side chain, offering a contrast to the sulfur-containing side chain of Gly-Met.
-
Glycylglycine (Gly-Gly): The simplest dipeptide, serving as a baseline for comparison.[5]
Comparative Performance Metrics
The therapeutic efficacy of a dipeptide is contingent on several key performance indicators. This section will compare this compound and other selected dipeptides based on their antioxidant capacity, stability in biological fluids, and permeability across cell membranes.
Antioxidant Activity: A Quantitative Comparison
The ability to neutralize reactive oxygen species (ROS) is a critical therapeutic property for combating oxidative stress, which is implicated in numerous diseases. The antioxidant activity of dipeptides is often attributed to the hydrogen-donating ability of their amino acid side chains and the peptide backbone itself.
The sulfur atom in methionine-containing peptides like Gly-Met can be readily oxidized, which contributes to their antioxidant capacity.[6][7][8] The mechanism involves the donation of an electron from the sulfur atom to a free radical, thereby neutralizing it.[4]
Experimental Data Summary:
| Dipeptide | Antioxidant Assay | IC50 / EC50 Value | Source(s) |
| This compound (Gly-Met) | Antioxidant Activity | EC50: 0.96 mg/mL | [9] |
| Carnosine | DPPH Radical Scavenging | - | [9] |
| Lys-Leu | DPPH Radical Scavenging | - | [9] |
| Leu-Lys | DPPH Radical Scavenging | - | [9] |
Note: A lower IC50/EC50 value indicates higher antioxidant activity.[10][11][12][13] Direct comparative studies under identical conditions are limited; therefore, data from different sources should be interpreted with caution.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Gly-Met" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ROS" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Neutralized ROS" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidized Gly-Met" [fillcolor="#FBBC05", fontcolor="#202124"];
"Gly-Met" -- "ROS" [label="e- donation"]; "ROS" -- "Neutralized ROS"; "Gly-Met" -- "Oxidized Gly-Met"; } Caption: Antioxidant mechanism of this compound.
Stability in Biological Milieus
The stability of a dipeptide in the gastrointestinal tract and bloodstream is paramount for its oral bioavailability and therapeutic efficacy. Dipeptides are susceptible to degradation by peptidases and hydrolysis under the acidic conditions of the stomach.
Studies have shown that the stability of dipeptides is influenced by their amino acid composition, sequence, and modifications such as cyclization.[14] For instance, smaller peptides generally exhibit greater stability in human gastric fluid compared to larger peptides.[8][15]
Experimental Data Summary:
| Dipeptide | Condition | Half-life (t½) | Source(s) |
| Various Small Peptides | Human Gastric Fluid | Good stability | [8][15] |
| Various Peptides | Human Plasma | > 1 hour (for some) | [2] |
| Exendin-4 (peptide) | Human Plasma | 9.57 hours | [16] |
| Vc1.1 (peptide) | Simulated Intestinal Fluid | 2.4 ± 0.2 hours | [14] |
| cVc1.1 (cyclic peptide) | Simulated Intestinal Fluid | 1.5 ± 0.1 hours | [14] |
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Dipeptide (Oral)" -> "Stomach (Acid, Pepsin)" -> "Intestine (Peptidases)" -> "Bloodstream (Peptidases)" -> "Target Tissue"; "Stomach (Acid, Pepsin)" -> "Degradation"; "Intestine (Peptidases)" -> "Degradation"; "Bloodstream (Peptidases)" -> "Degradation"; } Caption: Dipeptide degradation pathway.
Cell Permeability: Crossing the Biological Barrier
For a dipeptide to exert its therapeutic effect on intracellular targets, it must be able to cross the cell membrane. Cell permeability is a complex process influenced by factors such as lipophilicity, hydrogen bonding potential, and the presence of specific transporters.[17][18]
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][11][19] The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the Caco-2 cell monolayer.
Experimental Data Summary:
| Compound | Papp Value (x 10⁻⁶ cm/s) | Absorption Classification | Source(s) |
| D-Phe-D-Ala-D-Ser-OH | 0.35 - 0.69 | Low | [20] |
| L-Val-L-Val | 0.18 | Low | [20] |
| Leu | 0.30 | Low | [20] |
| High Permeability Compound | > 10 | High | [21] |
| Moderate Permeability Compound | 1 - 10 | Moderate | [21] |
| Low Permeability Compound | < 1 | Low | [21] |
Note: Specific Papp values for this compound and the other comparative dipeptides were not found in the searched literature. This highlights a critical data gap for assessing their potential as orally administered therapeutics.
Experimental Methodologies: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to adhere to standardized experimental protocols. This section details the methodologies for the key assays discussed in this guide.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[14][22][23]
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[14]
-
Prepare serial dilutions of the dipeptide samples and a standard antioxidant (e.g., ascorbic acid).
-
Add a fixed volume of the DPPH solution to each dilution of the sample and standard in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[23]
-
Determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.[24][25] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[24]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at 734 nm.[24]
-
Prepare serial dilutions of the dipeptide samples and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[24]
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
-
In Vitro Stability Assays
3.2.1. Stability in Simulated Gastric Fluid (SGF)
-
Principle: This assay assesses the stability of a dipeptide in an environment that mimics the acidic and enzymatic conditions of the stomach.
-
Protocol:
-
Prepare SGF according to the United States Pharmacopeia (USP) guidelines, which typically includes pepsin in an acidic buffer (pH 1.2).[26]
-
Incubate the dipeptide in the SGF at 37°C with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding a suitable agent (e.g., trichloroacetic acid or by heat inactivation).
-
Analyze the concentration of the intact dipeptide at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Determine the degradation rate and the half-life (t½) of the dipeptide.
-
3.2.2. Stability in Human Plasma
-
Principle: This assay evaluates the stability of a dipeptide in the presence of plasma proteases.
-
Protocol:
-
Obtain human plasma containing anticoagulants (e.g., EDTA or heparin).
-
Incubate the dipeptide in the plasma at 37°C.
-
At different time intervals, take samples and precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) or an acid.
-
Centrifuge the samples to remove the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact dipeptide using LC-MS/MS or HPLC.
-
Calculate the half-life (t½) of the dipeptide in plasma.
-
Cell Permeability Assay
3.3.1. Caco-2 Cell Permeability Assay
-
Principle: This assay uses a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable support, forms a monolayer of differentiated enterocytes that mimics the intestinal epithelium.[19]
-
Protocol:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[5]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dipeptide solution to the apical (donor) compartment.
-
At various time points, collect samples from the basolateral (receiver) compartment.
-
To assess active efflux, perform the transport study in the reverse direction (basolateral to apical) and in the presence and absence of specific efflux transporter inhibitors (e.g., verapamil for P-glycoprotein).[5]
-
Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Discussion and Future Directions
This comparative analysis highlights the potential of this compound as a bioactive dipeptide, particularly owing to its antioxidant properties. The presence of the methionine residue confers a distinct advantage in scavenging free radicals. However, a comprehensive evaluation of its therapeutic potential requires a more direct and quantitative comparison with other dipeptides under standardized conditions.
The significant gaps in the available literature, particularly concerning the comparative stability and cell permeability of this compound, underscore the need for further research. Future studies should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other dipeptides using the standardized assays outlined in this guide.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the antioxidant activity, stability, and permeability of a wider range of dipeptides based on their structural features.
-
In Vivo Studies: Validating the in vitro findings through animal studies to assess the oral bioavailability, pharmacokinetics, and efficacy of this compound and other promising dipeptides.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and other dipeptides for the development of novel drugs and nutraceuticals.
References
- Smolecule. (2023, August 15). Buy this compound | 554-94-9.
- PubChem. Glycyl-L-methionine | C7H14N2O3S | CID 151282.
- ResearchGate. Antioxidant activity of the dipeptides. (a) DPPH radical‐scavenging...
- Wikipedia. This compound.
- Nielsen, D. S., & Dethlefsen, L. (2015). The influence of peptide structure on transport across Caco-2 cells. Pharmaceutical research, 8(12), 1453–1460.
- Battin, E. E., & Brumaghim, J. L. (2009). Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms. Cell biochemistry and biophysics, 55(1), 1–23.
- Chen, H. M., Muramoto, K., Yamauchi, F., & Nokihara, K. (1998). Antioxidant activity of designed peptides based on the antioxidative peptide isolated from digests of a soybean protein. Journal of agricultural and food chemistry, 46(1), 49–53.
- Wang, B., & Li, B. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular pharmaceutics, 12(9), 3376–3385.
- Je, J. Y., & Kim, S. K. (2006). In vitro antioxidant actions of sulfur-containing amino acids. Journal of the Science of Food and Agriculture, 86(12), 1848–1853.
- Al-Duais, M. A., & Al-Awthan, Y. S. (2015). Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. Journal of food science and technology, 52(12), 7994–8003.
- ResearchGate. In vitro antioxidant (%scavenging activity) and IC50 values of the synthesized compounds.
- Human Metabolome Database. Showing metabocard for Glycyl-Methionine (HMDB0028847).
- ResearchGate.
- Wikipedia. This compound.
- EPFL. (2017, July 17).
- Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (1991). The influence of peptide structure on transport across Caco-2 cells. Pharmaceutical research, 8(12), 1453–1460.
- ResearchGate.
- Mercell. (2007, March 28). Permeability assay on Caco2 cells.
- Enamine. Caco-2 Permeability Assay.
- Hijazi, Y. (2021). Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges. European journal of drug metabolism and pharmacokinetics, 46(2), 163–172.
- Chong, S., Dando, S. A., Soucek, K. M., & Morrison, R. A. (1996). In vitro permeability through caco-2 cells is not quantitatively predictive of in vivo absorption for peptide-like drugs absorbed via the dipeptide transporter system. Pharmaceutical research, 13(1), 120–123.
- Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Glycylmethionine
For: Researchers, scientists, and drug development professionals engaged in the analysis of therapeutic peptides and their derivatives.
Introduction: The Analytical Imperative for Glycylmethionine
This compound (Gly-Met), a dipeptide composed of glycine and methionine, is of increasing interest in pharmaceutical and nutritional sciences. Its accurate and precise quantification is paramount for ensuring product quality, stability, and efficacy. The selection of an appropriate analytical method is a critical decision in the development lifecycle, directly impacting data reliability and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The causality behind choosing one method over another often lies in a trade-off between sensitivity, selectivity, speed, and the specific analytical question being addressed—be it routine quality control, stability testing, or in-depth structural elucidation. This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, empowering the reader to make informed decisions for their specific applications.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is a cornerstone for the routine analysis of peptides like this compound.[1][2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Principle of Separation for this compound
This compound, being a polar molecule, typically has a short retention time on a standard C18 column.[2] To achieve adequate retention and separation from other polar impurities or formulation excipients, several mobile phase parameters can be manipulated. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is common in peptide analysis to improve peak shape and retention. The gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (typically acetonitrile), allows for the effective elution of the dipeptide.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol outlines a stability-indicating RP-HPLC method suitable for quantifying this compound and separating it from its potential degradation products. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.[4]
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-250 µg/mL).[4]
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.
Performance Characteristics (HPLC-UV)
| Parameter | Typical Performance for Amino Acids/Peptides |
| Linearity Range | 10-250 µg/mL (R² > 0.99)[4] |
| Limit of Detection (LOD) | 0.004–1.258 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.011–5.272 µg/mL[5] |
| Accuracy (Recovery) | 98-102%[6] |
| Precision (RSD) | < 2% |
Causality of Experimental Choices:
-
The C18 column is chosen for its versatility and proven performance in separating a wide range of peptides.
-
TFA is used as an ion-pairing reagent to sharpen peaks and improve retention of the polar this compound.
-
A gradient elution is essential to ensure the elution of both polar and potentially more hydrophobic degradation products within a reasonable timeframe.
-
UV detection at 225 nm is selected as it corresponds to the peptide bond absorption, providing a universal detection method for the dipeptide and its fragments.[4]
Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Enhanced Specificity and Sensitivity
LC-MS combines the separation power of HPLC with the highly specific and sensitive detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying this compound, especially in complex matrices, and for characterizing its degradation products.[7]
Principle of Detection for this compound
After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. In positive ion mode, this compound (Molecular Weight: 206.27 g/mol ) will be protonated to form the pseudomolecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 207.08.[8] Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, generating characteristic product ions that provide structural confirmation and enhance quantitative specificity through Multiple Reaction Monitoring (MRM).
Experimental Protocol: LC-MS/MS for Quantification
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
Liquid Chromatography Conditions:
-
(Same as HPLC-UV method, but formic acid is often preferred over TFA as it is more MS-friendly).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 207.1
-
Product Ion (Q3): m/z 132.1 (indicative of the methionine moiety after loss of the glycine residue).
-
-
Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).
Performance Characteristics (LC-MS/MS)
| Parameter | Typical Performance for Amino Acids/Peptides |
| Linearity Range | Wide dynamic range, often several orders of magnitude |
| Limit of Detection (LOD) | 0.04 µmol/L[9] |
| Limit of Quantification (LOQ) | 0.1 µmol/L[9] |
| Accuracy (Recovery) | 99.3-101.7%[9] |
| Precision (RSD) | < 5%[9] |
Causality of Experimental Choices:
-
Formic acid is used as a mobile phase additive as it provides good protonation for ESI without the significant ion suppression effects sometimes observed with TFA.
-
The MRM transition is highly specific to this compound, allowing for its quantification even in the presence of co-eluting interferences. This is a significant advantage over UV detection.
Chapter 3: Capillary Electrophoresis (CE) - A High-Efficiency Orthogonal Technique
Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[10] It offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique for method cross-validation and purity analysis.[2][11]
Principle of Separation for this compound
In a fused silica capillary, at a pH above its isoelectric point, this compound will be negatively charged and migrate towards the anode. However, the strong electroosmotic flow (EOF) towards the cathode will typically carry all species, including anions, towards the detector at the cathodic end. The migration time of this compound will be influenced by its electrophoretic mobility and the magnitude of the EOF.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Instrumentation:
-
Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 s).
-
Detection: 200 nm.
Performance Characteristics (CE)
| Parameter | Typical Performance for Peptides |
| Efficiency (Theoretical Plates) | > 100,000 |
| Analysis Time | Typically faster than HPLC |
| LOD/LOQ | Generally higher (less sensitive) than LC-MS |
| Precision (Migration Time RSD) | < 1% |
| Precision (Peak Area RSD) | < 3% |
Causality of Experimental Choices:
-
A phosphate buffer at neutral pH is chosen to ensure this compound is charged and to maintain a stable EOF.
-
High voltage is applied to achieve fast and efficient separations.
-
Detection at 200 nm is used to capture the peptide bond absorbance.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in a molecule.[12] For this compound, ¹H and ¹³C NMR are powerful tools for unambiguous identification and for characterizing degradation products where the primary structure has been altered.
Principle of Analysis for this compound
The different protons and carbons in the this compound molecule will resonate at distinct chemical shifts in an NMR spectrum, providing a unique fingerprint of the molecule. For instance, the protons of the glycine alpha-carbon, the methionine alpha-carbon, the methionine side chain, and the amide proton will all have characteristic chemical shifts.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
NMR Conditions:
-
Solvent: D₂O (to exchange labile amide and carboxyl protons).
-
Reference: DSS or TSP.
-
Experiment: 1D ¹H NMR.
Expected ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Approximate Chemical Shift (ppm) |
| Glycine α-CH₂ | ~3.8 |
| Methionine α-CH | ~4.2 |
| Methionine β-CH₂ | ~2.2 |
| Methionine γ-CH₂ | ~2.6 |
| Methionine S-CH₃ | ~2.1 |
Note: Exact chemical shifts can vary depending on pH and concentration.
Causality of Experimental Choices:
-
D₂O is used as the solvent to simplify the spectrum by exchanging the acidic protons, which would otherwise give broad signals.
-
A high-field NMR spectrometer is preferred for better resolution and sensitivity.
Chapter 5: Forced Degradation and Stability-Indicating Method Validation
A critical aspect of analytical method validation for pharmaceuticals is demonstrating the method's stability-indicating capability.[3] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products.[13]
Forced Degradation Protocol for this compound
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Methionine is particularly susceptible to oxidation, forming methionine sulfoxide and methionine sulfone.[14]
-
Thermal Degradation: 80 °C for 48 hours (solid state and in solution).
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
The stressed samples are then analyzed by the developed analytical methods (e.g., HPLC, LC-MS) to demonstrate that the parent drug peak is well-resolved from all degradation product peaks.
Visualization of Analytical Workflows
Caption: Workflow for the analysis and validation of this compound.
Chapter 6: Comparative Summary and Recommendations
The choice of analytical method for this compound is dictated by the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | CE | NMR |
| Primary Application | Routine QC, Quantification | Quantification, Impurity ID | Orthogonal Purity | Structural ID |
| Sensitivity | Moderate | High | Low to Moderate | Low |
| Specificity | Good (with good separation) | Very High | High | Very High |
| Speed | Moderate | Moderate | Fast | Slow |
| Cost (Instrument) | Low | High | Moderate | Very High |
| Quantitative Precision | High | High | Good | Moderate |
| Structural Info | None | Limited (MS/MS) | None | Extensive |
Recommendations:
-
For routine quality control and quantification in a known formulation: A validated RP-HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness.
-
For analysis in complex biological matrices or for trace-level quantification: LC-MS/MS is the method of choice due to its superior sensitivity and specificity.
-
For orthogonal purity assessment and method cross-validation: Capillary Electrophoresis provides a different separation mechanism and is ideal for confirming the purity profile obtained by HPLC.
-
For definitive structural confirmation of the active ingredient and its degradation products: NMR spectroscopy is indispensable.
Conclusion
The robust analytical characterization of this compound requires a multi-faceted approach. While RP-HPLC serves as a reliable workhorse for routine quantification, its cross-validation with orthogonal techniques like CE and the targeted, high-sensitivity analysis by LC-MS are crucial for a comprehensive understanding of the product's quality and stability. NMR remains the ultimate tool for structural elucidation. By understanding the principles, strengths, and limitations of each of these analytical methods, researchers and drug development professionals can design and implement a scientifically sound and regulatory-compliant analytical strategy for this compound.
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A Tale of Two Molecules: S-adenosyl-L-methionine (SAMe) vs. Glycylmethionine (Gly-Met) - A Comparative Guide for Researchers
In the landscape of therapeutic and research compounds, S-adenosyl-L-methionine (SAMe) stands as a well-documented and versatile molecule with established roles in numerous biochemical pathways. In contrast, Glycylmethionine (Gly-Met) remains a lesser-known dipeptide, with its full physiological significance yet to be elucidated. This guide provides a comprehensive comparison of these two molecules, delving into the extensive experimental data supporting the efficacy of SAMe and exploring the current, albeit limited, understanding of Gly-Met. For researchers and drug development professionals, this analysis aims to highlight the established utility of SAMe and the nascent research opportunities surrounding Gly-Met.
S-adenosyl-L-methionine (SAMe): The Ubiquitous Methyl Donor
S-adenosyl-L-methionine is a naturally occurring cosubstrate synthesized from adenosine triphosphate (ATP) and methionine.[1] It is a pivotal molecule in cellular metabolism, participating in three major types of biochemical reactions: methylation, transsulfuration, and aminopropylation.[2] This versatility underlies its therapeutic potential in a range of conditions, including liver disease, depression, and osteoarthritis.[2][3][4]
Mechanism of Action and Efficacy
The primary function of SAMe is to act as the principal methyl donor in the body.[2][5] Through enzymatic transmethylation, SAMe contributes to the synthesis, activation, and metabolism of a vast array of molecules, including hormones, neurotransmitters, nucleic acids, proteins, and phospholipids.[2][3]
In Liver Disease: SAMe plays a crucial role in liver health by serving as a precursor for the synthesis of the major antioxidant glutathione via the transsulfuration pathway.[2][5] In liver disease, the activity of SAMe-synthetase, the enzyme responsible for producing SAMe, is often diminished, leading to a deficiency in SAMe and an accumulation of methionine.[2][5] Exogenous administration of SAMe has been investigated to counteract this deficiency and protect the liver from oxidative stress.[2][5] While some studies have shown promise in restoring normal hepatic function in various chronic liver diseases, a comprehensive Cochrane review found no significant benefit of SAMe on mortality or liver-related complications in patients with alcoholic liver disease.[2][3]
In Depression: The role of SAMe in the synthesis of neurotransmitters has led to its investigation as a treatment for depression.[2][4] While some clinical trials suggest a positive effect, many of these studies were limited by small sample sizes and design flaws.[4]
In Osteoarthritis: Numerous studies have compared the efficacy of SAMe to nonsteroidal anti-inflammatory drugs (NSAIDs) for the treatment of osteoarthritis.[4] These studies have generally found that SAMe provides similar pain relief and improvement in joint function with fewer side effects than NSAIDs.[4]
Bioavailability and Pharmacokinetics
SAMe is available in oral and parenteral formulations.[3] The bioavailability of oral SAMe can be influenced by factors such as the stability of the salt form used in the supplement.[3]
This compound (Gly-Met): An Enigmatic Dipeptide
This compound is a dipeptide composed of the amino acids glycine and L-methionine.[6][7][8] Unlike SAMe, its role as a metabolite and its primary functions within living organisms are not yet clearly understood.[6]
Potential Mechanisms of Action and Efficacy
The current understanding of Gly-Met's biological activity is largely based on its chemical structure and limited in vitro studies.
Antioxidant Potential: The presence of a sulfur-containing methionine residue suggests that Gly-Met may possess antioxidant properties by scavenging free radicals.[6] The sulfur atom in methionine can be oxidized, a reaction that has been observed when Gly-Met interacts with certain metal complexes.[6]
Role in Protein Synthesis: There is some evidence to suggest a potential role for Gly-Met in the initiation of protein synthesis, as it has been identified in the initiator tRNA of some bacteria.[6]
Signaling Molecule: Studies have indicated that Gly-Met might function as a signaling molecule in certain organisms, though the specific mechanisms have not been elucidated.[6]
Currently, there is a lack of robust experimental data from clinical trials to support any specific therapeutic efficacy for this compound. Its use is primarily for research purposes and as a component in some nutritional supplements, leveraging its potential antioxidant activity and role in protein metabolism.[6]
Comparative Analysis: Established Efficacy vs. Untapped Potential
The following table summarizes the key differences between SAMe and this compound based on the available scientific evidence.
| Feature | S-adenosyl-L-methionine (SAMe) | This compound (Gly-Met) |
| Molecular Type | Naturally occurring cosubstrate | Dipeptide |
| Primary Function | Principal methyl donor in methylation, transsulfuration, and aminopropylation pathways.[1][2] | Primarily a metabolite; full physiological role is unclear.[6][7] |
| Mechanism of Action | Donates methyl groups for the synthesis and regulation of numerous biomolecules.[2][3] Precursor to the antioxidant glutathione.[2][5] | Potential antioxidant activity due to the methionine residue.[6] May have a role in protein synthesis initiation in some bacteria.[6] |
| Therapeutic Efficacy | Evidence for efficacy in osteoarthritis and some evidence for depression.[4] Evidence for liver disease is inconclusive.[2] | No established therapeutic efficacy supported by clinical trials. |
| Research Status | Extensively studied with numerous clinical trials. | Limited research, primarily in vitro and structural studies. |
Visualizing the Metabolic Pathways
To better understand the established role of SAMe and the theoretical position of Gly-Met, the following diagrams illustrate their metabolic contexts.
Figure 2: Composition of this compound (Gly-Met).
Experimental Protocols for Efficacy Evaluation
For researchers interested in investigating the efficacy of these compounds, particularly the underexplored Gly-Met, established experimental protocols for assessing methyl donors and antioxidants can be adapted.
In Vitro Methylation Assay
Objective: To determine the ability of a compound to act as a methyl donor.
Methodology:
-
Prepare a reaction mixture: Combine a methyltransferase enzyme (e.g., DNA methyltransferase 1), a methyl acceptor substrate (e.g., a specific DNA sequence), and the test compound (SAMe as a positive control, Gly-Met as the test article) in a suitable buffer.
-
Incubate: Allow the reaction to proceed at the optimal temperature for the enzyme (typically 37°C).
-
Quantify methylation: Measure the incorporation of methyl groups into the substrate. This can be done using various techniques, such as:
-
Radiolabeling: Use a radiolabeled version of the test compound (if available) and measure radioactivity in the substrate.
-
ELISA-based assays: Use antibodies specific to methylated substrates.
-
Mass spectrometry: Analyze the mass shift of the substrate upon methylation.
-
-
Data Analysis: Compare the methylation levels induced by the test compound to the positive control (SAMe) and a negative control (no methyl donor).
In Vivo Model of Acetaminophen-Induced Liver Injury
Objective: To evaluate the hepatoprotective effects of a compound.
Methodology:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Induce Liver Injury: Administer a single toxic dose of acetaminophen (APAP) via intraperitoneal injection.
-
Treatment: Administer the test compound (e.g., SAMe or Gly-Met) at various doses, either before or after APAP administration, depending on the study's aim (prophylactic or therapeutic effect).
-
Monitor: Observe the animals for clinical signs of distress.
-
Collect Samples: At a predetermined time point (e.g., 24 hours post-APAP), euthanize the animals and collect blood and liver tissue samples.
-
Analyze Biomarkers:
-
Serum: Measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Liver Tissue:
-
Perform histological analysis (H&E staining) to assess the extent of necrosis.
-
Measure levels of oxidative stress markers (e.g., glutathione, malondialdehyde).
-
Analyze the expression of inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
-
Data Analysis: Compare the biochemical and histological parameters between the treated groups, the APAP-only group, and a vehicle control group.
Conclusion and Future Directions
S-adenosyl-L-methionine is a cornerstone of cellular metabolism with proven therapeutic efficacy in certain clinical conditions. Its mechanisms of action are well-characterized, providing a solid foundation for its continued use and further research. This compound, on the other hand, represents a frontier in dipeptide research. While its structural components suggest potential antioxidant and metabolic roles, a significant body of experimental work is required to validate these hypotheses and uncover its physiological significance. For researchers, the stark contrast between the wealth of data on SAMe and the scarcity of information on Gly-Met presents both a challenge and an opportunity. Future studies should focus on elucidating the metabolic fate of Gly-Met, its potential to influence methionine and glutathione metabolism, and its efficacy in preclinical models of diseases where oxidative stress and methylation play a role. Such investigations will be crucial in determining whether Gly-Met can emerge from the shadow of its well-known counterpart and establish its own therapeutic niche.
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A Head-to-Head Technical Guide: Glycylmethionine and N-acetylcysteine in Antioxidant and Mucolytic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, particularly those targeting oxidative stress and mucociliary dysfunction, N-acetylcysteine (NAC) has long been a benchmark compound. Its established antioxidant and mucolytic properties have made it a staple in both clinical practice and preclinical research. However, the exploration for novel molecules with potentially enhanced efficacy, improved safety profiles, or different mechanisms of action is a continuous endeavor. This guide introduces Glycylmethionine (Gly-Met), a dipeptide composed of glycine and methionine, as a compound of interest and provides a framework for its direct comparison with NAC.
Given the extensive body of research on NAC and the nascent stage of investigation into Gly-Met, this guide is structured to first provide a comprehensive overview of the known attributes of each molecule. Subsequently, it offers detailed, validated experimental protocols to empower researchers to conduct their own rigorous head-to-head studies, thereby generating the critical data needed to elucidate the relative therapeutic potential of this compound.
Section 1: Molecular Profiles and Mechanisms of Action
A thorough understanding of the chemical properties and biological activities of NAC and Gly-Met is fundamental to designing and interpreting comparative studies.
N-acetylcysteine (NAC): The Established Standard
N-acetylcysteine is the N-acetylated derivative of the amino acid L-cysteine.[1] Its therapeutic efficacy stems from two primary, well-documented mechanisms: antioxidant and mucolytic actions.
Antioxidant Mechanism:
NAC's antioxidant properties are both direct and indirect.[2] The principal indirect mechanism is its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By providing the rate-limiting amino acid, cysteine, NAC replenishes intracellular GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[3] Directly, the free thiol (sulfhydryl) group in NAC can scavenge free radicals.[4]
Mucolytic Mechanism:
The mucolytic action of NAC is attributed to its free sulfhydryl group, which opens disulfide bonds in the mucin polymers of mucus.[5][6] This action reduces the viscosity and elasticity of mucus, facilitating its clearance from the respiratory tract.[2][6]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; edge [color="#5F6368"];
}
Figure 1: Mechanism of Action for N-acetylcysteine (NAC).
This compound (Gly-Met): A Compound of Emerging Interest
This compound is a dipeptide consisting of the amino acids glycine and methionine.[7][8] While direct experimental data on its antioxidant and mucolytic properties are limited, its potential can be inferred from the known biological roles of its constituent amino acids.
Inferred Antioxidant Mechanism:
The potential antioxidant activity of Gly-Met is primarily attributed to its methionine residue. Methionine is a sulfur-containing amino acid that can be readily oxidized by various ROS to form methionine sulfoxide.[9][10] This reaction allows methionine residues in proteins to act as endogenous antioxidants, scavenging ROS and protecting other critical residues from oxidative damage.[9][10][11] The glycine component of Gly-Met is a precursor for glutathione synthesis and has been shown to have cell-protective and anti-inflammatory properties.[12][13][][15]
Potential for Mucolytic Activity (Hypothetical):
Currently, there is no direct evidence to suggest that this compound possesses mucolytic activity. The mechanism of action for classic mucolytics like NAC relies on a free thiol group to break disulfide bonds.[5] Gly-Met does not have a free thiol group. However, the possibility of other mechanisms, such as altering mucin expression or impacting the hydration of mucus, cannot be entirely ruled out without experimental investigation.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; edge [color="#5F6368"];
}
Figure 2: Inferred and Hypothetical Mechanisms of this compound (Gly-Met).
Section 2: Comparative Data Summary
The following table summarizes the key properties of N-acetylcysteine and the inferred or hypothetical properties of this compound. This highlights the current knowledge gaps and underscores the necessity for direct comparative studies.
| Feature | N-acetylcysteine (NAC) | This compound (Gly-Met) |
| Chemical Structure | N-acetyl derivative of L-cysteine[1] | Dipeptide of glycine and L-methionine[7][8] |
| Molecular Weight | 163.2 g/mol [1] | 206.26 g/mol [8] |
| Antioxidant Mechanism | Glutathione precursor, direct radical scavenging via thiol group[3][4] | Inferred direct ROS scavenging by methionine residue, potential glutathione precursor via glycine[9][10][12][13][][15] |
| Mucolytic Mechanism | Breaks mucin disulfide bonds via free thiol group[5][6] | No direct evidence; lacks a free thiol group |
| Clinical Applications | Acetaminophen overdose, mucolytic in respiratory diseases[16] | Not established |
Section 3: Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and objective comparison of this compound and N-acetylcysteine, the following detailed experimental protocols are provided. These assays are standard methods for evaluating antioxidant and mucolytic activities.
In Vitro Antioxidant Capacity Assays
3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[17][18]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of NAC and Gly-Met in methanol. A suitable standard, such as Trolox or ascorbic acid, should also be prepared.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, leading to a loss of color that is measured spectrophotometrically.[17][19]
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of NAC, Gly-Met, and a standard antioxidant.
-
In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 3: Workflow for In Vitro Antioxidant Assays.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[20][21][22][23][24]
-
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash the cells with PBS and then incubate with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Remove the DCFH-DA solution, wash the cells, and then add the test compounds (NAC and Gly-Met) at various concentrations.
-
After a 1-hour incubation, add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure fluorescence every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Calculate the CAA value by integrating the area under the fluorescence curve.
-
In Vitro Mucolytic Activity Assay (Viscometry)
-
Principle: This method assesses the ability of a compound to reduce the viscosity of a mucus simulant, such as porcine gastric mucin, which has similar rheological properties to human bronchial mucus.[25][26][27][28]
-
Protocol:
-
Prepare a 20% (w/v) solution of porcine gastric mucin in a suitable buffer (e.g., Tris-HCl, pH 7.0).
-
Incubate the mucin solution with various concentrations of NAC and Gly-Met at 37°C for a defined period (e.g., 30 minutes).
-
Measure the viscosity of the solutions using a rheometer (e.g., a cone-and-plate or parallel-plate rheometer) or a viscometer.[25][27]
-
Determine the percentage reduction in viscosity compared to a control (mucin solution with buffer only).
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 4: Workflow for In Vitro Mucolytic Activity Assay.
Section 4: Concluding Remarks for the Research Professional
N-acetylcysteine stands as a well-characterized compound with proven antioxidant and mucolytic efficacy. This compound, while theoretically promising due to its methionine and glycine constituents, remains largely unexplored. The significant disparity in the available data necessitates a cautious and evidence-driven approach to any comparison.
This guide provides the foundational knowledge and, critically, the experimental tools for researchers to conduct the first head-to-head studies of these two molecules. The data generated from the protocols outlined herein will be invaluable in determining if this compound holds potential as a novel therapeutic agent and how its performance profile compares to the established standard of N-acetylcysteine. Such research is essential for advancing the field and potentially identifying new avenues for the treatment of conditions rooted in oxidative stress and mucus hypersecretion.
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A Comparative Guide to the Cytoprotective Effects of Glycylmethionine Across Diverse Cell Lines
In the intricate world of cellular biology, maintaining cellular integrity against a barrage of external and internal insults is paramount. Cytoprotection, the array of mechanisms that preserve cellular health, is a critical area of research, particularly in the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the cytoprotective effects of Glycylmethionine (Gly-Met), a dipeptide composed of glycine and methionine, across various cell lines. We will delve into the mechanistic underpinnings of its protective action and provide detailed, validated protocols for its evaluation.
The Rationale for Cytoprotection: Combating Oxidative Stress
Cellular life is a delicate balance between oxidative and reductive processes. Oxidative stress arises when there is an overabundance of reactive oxygen species (ROS), which can inflict damage upon lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[1] Hydrogen peroxide (H₂O₂) is a commonly used laboratory agent to induce oxidative stress and mimic the damaging effects of ROS in a controlled manner.[1][2][3] Understanding how to counteract these damaging effects is a cornerstone of drug discovery and toxicology.
This compound: A Dipeptide with Protective Potential
This compound, a simple dipeptide, has garnered interest for its potential cytoprotective properties. Its constituent amino acids, glycine and methionine, are known to play roles in cellular defense. Glycine has been shown to protect various cell types from necrotic cell death.[4] Methionine, a sulfur-containing amino acid, is a precursor to the potent endogenous antioxidant glutathione and plays a role in protecting cells from oxidative stress.[5][6][7] The dipeptide structure of Gly-Met may offer unique properties in terms of cellular uptake and bioavailability, making it a compelling candidate for cytoprotective applications. The proposed mechanisms of Gly-Met's antioxidant activity involve the sulfur atom in the methionine residue, which can scavenge free radicals.[8][9]
Experimental Framework for Validating Cytoprotection
To rigorously assess the cytoprotective efficacy of this compound, a multi-faceted experimental approach is necessary. This involves subjecting different cell lines to a controlled oxidative insult and quantifying the extent of protection conferred by Gly-Met. The following experimental workflow provides a robust framework for such an investigation.
Caption: Proposed signaling pathways for this compound's cytoprotective effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for validating and comparing the cytoprotective effects of this compound across different cell lines. The provided protocols, data presentation formats, and mechanistic insights offer a solid foundation for researchers in drug discovery and cellular biology. The observed differences in the efficacy of Gly-Met across cell lines underscore the importance of cell-type-specific investigations. Future research should focus on elucidating the precise molecular targets of Gly-Met and its metabolites, further exploring its impact on the Nrf2 pathway, and evaluating its potential in more complex in vitro and in vivo models of cellular stress and disease.
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A Senior Application Scientist's Guide to the Comparative Uptake Kinetics of Glycylmethionine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dipeptide Transport in Therapeutics and Nutrition
The cellular uptake of di- and tripeptides is a fundamental biological process with profound implications for both nutritional science and pharmaceutical development. Mediated primarily by the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), this transport system is not only crucial for the absorption of dietary protein breakdown products but also serves as a key pathway for the oral bioavailability of numerous peptidomimetic drugs.[1][2] Glycylmethionine (Gly-Met), a dipeptide composed of glycine and the essential amino acid methionine, represents an excellent model substrate to explore the nuances of this transport machinery. Understanding the kinetics of Gly-Met uptake provides a window into the broader mechanisms governing the absorption of nutrient- and drug-related compounds, offering valuable insights for the design of novel therapeutics with enhanced oral delivery.
This guide provides a comparative analysis of this compound uptake kinetics, focusing on the distinct roles of the high-capacity, low-affinity transporter PEPT1 and the low-capacity, high-affinity transporter PEPT2.[3] We will delve into the theoretical underpinnings of their kinetic differences, present established experimental methodologies to quantify these parameters, and offer a framework for interpreting the resulting data.
The Gatekeepers: A Comparative Overview of PEPT1 and PEPT2
PEPT1 and PEPT2, while sharing the role of proton-dependent di- and tripeptide transport, exhibit distinct expression patterns and kinetic profiles that dictate their physiological functions.[4]
-
PEPT1 (SLC15A1): The Intestinal Workhorse. Predominantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is the primary transporter responsible for the absorption of dietary di- and tripeptides.[2] Its high-capacity, low-affinity nature allows for the efficient bulk uptake of a vast array of peptides.[3] This characteristic is also exploited in drug development, where PEPT1 can mediate the absorption of peptidomimetic drugs.[4]
-
PEPT2 (SLC15A2): The High-Affinity Scavenger. In contrast, PEPT2 is characterized by its high affinity and lower transport capacity.[3] It is predominantly found in the apical membrane of renal tubular cells, where it plays a crucial role in the reabsorption of peptides from the glomerular filtrate, thus conserving amino acids.[5] PEPT2 is also expressed in other tissues, including the brain, lung, and mammary gland, where it is involved in specialized transport functions.[5]
The differing affinities of these transporters for their substrates are a key determinant of their respective physiological roles. This guide will explore how these differences can be experimentally quantified for the dipeptide this compound.
Visualizing the Transport Process
To conceptualize the movement of this compound into the cell via PEPT1 and PEPT2, we can visualize the proton-coupled transport mechanism.
Caption: Proton-coupled transport of this compound via PEPT1/PEPT2.
Quantifying Uptake: A Comparative Look at Kinetic Parameters
The efficiency of transport by PEPT1 and PEPT2 can be described by the Michaelis-Menten kinetic parameters:
-
Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
-
Vmax (Maximum velocity): The maximum rate of transport when the transporter is saturated with the substrate. This parameter reflects the transport capacity.
Table 1: Hypothetical Kinetic Parameters for this compound Uptake
| Transporter | Characteristic | Expected Km (mM) for Gly-Met | Expected Vmax (relative units) for Gly-Met | Rationale |
| PEPT1 | Low-affinity, High-capacity | 1 - 5 | High | The bulky, hydrophobic methionine residue may lead to a moderate affinity compared to smaller dipeptides. The high capacity is a hallmark of PEPT1. |
| PEPT2 | High-affinity, Low-capacity | 0.1 - 0.5 | Low | PEPT2 generally exhibits a 10- to 100-fold higher affinity for dipeptides compared to PEPT1. Its transport capacity is inherently lower. |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Experimental determination is required for accurate quantification.
Experimental Corner: Protocols for Determining Uptake Kinetics
To empower researchers to determine the kinetic parameters of this compound, we provide detailed, field-proven protocols for uptake and inhibition assays.
Experimental Workflow Overview
The general workflow for determining the uptake kinetics of a dipeptide like this compound involves several key steps:
Caption: Workflow for determining dipeptide uptake kinetics.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes the direct measurement of this compound uptake using a radiolabeled form of the dipeptide (e.g., [3H]Gly-Met or [14C]Gly-Met).
Cell System:
-
For PEPT1: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the small intestinal epithelium and endogenously expresses PEPT1.[1]
-
For PEPT2: A cell line (e.g., HeLa or HEK293) stably transfected with a plasmid expressing human PEPT2.
Materials:
-
Cultured cells in 24-well plates.
-
Radiolabeled this compound ([3H]Gly-Met or [14C]Gly-Met).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0).
-
Stop solution (ice-cold PBS).
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Seeding and Culture: Seed cells in 24-well plates and culture until they reach the desired confluence and differentiation state (for Caco-2 cells, typically 14-21 days post-confluence).
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer (pH 7.4). Pre-incubate the cells in uptake buffer (pH 7.4) for 15 minutes at 37°C.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake buffer (pH 6.0) containing various concentrations of radiolabeled this compound. For kinetic analysis, a range of concentrations bracketing the expected Km should be used (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM for PEPT1; 0.01, 0.05, 0.1, 0.2, 0.5, 1, 2 mM for PEPT2).
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution to remove any unbound radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Plot the uptake rate (nmol/mg protein/min) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Competitive Inhibition Assay to Determine Ki
In the absence of radiolabeled this compound, its affinity for PEPT1 and PEPT2 can be determined by its ability to competitively inhibit the uptake of a well-characterized, radiolabeled substrate, such as [14C]glycylsarcosine ([14C]Gly-Sar).[6] The inhibition constant (Ki) is a measure of the inhibitor's binding affinity.
Materials:
-
Same as Protocol 1, but with radiolabeled glycylsarcosine ([14C]Gly-Sar) and non-labeled this compound.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Initiate Inhibition and Uptake: Aspirate the pre-incubation buffer. Add the uptake buffer (pH 6.0) containing a fixed concentration of [14C]Gly-Sar (typically at a concentration close to its Km for the respective transporter) and varying concentrations of this compound as the competitor.
-
Follow steps 4 through 9 of Protocol 1.
-
Data Analysis: Plot the percentage of inhibition of [14C]Gly-Sar uptake against the concentration of this compound. The IC50 value (the concentration of this compound that causes 50% inhibition of [14C]Gly-Sar uptake) can be determined from this plot. The Ki can then be calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([S] / Km))
-
Where [S] is the concentration of the radiolabeled substrate ([14C]Gly-Sar) and Km is the Michaelis constant of the radiolabeled substrate for the transporter.
-
-
Differentiating PEPT1 and PEPT2 Activity
Several strategies can be employed to distinguish the transport activity of PEPT1 from that of PEPT2:
-
Cell-Specific Expression: Utilize cell lines that endogenously express one transporter but not the other (e.g., Caco-2 for PEPT1) or engineered cell lines that specifically overexpress either PEPT1 or PEPT2.
-
pH Dependence: While both transporters are proton-dependent, they may exhibit different optimal pH ranges for transport, which can be explored in uptake assays.
-
Differential Inhibition: Identify and use competitive inhibitors that show a higher affinity for one transporter over the other. For example, some β-lactam antibiotics have a higher affinity for PEPT2 than PEPT1.[7]
Conclusion and Future Directions
The comparative study of this compound uptake kinetics via PEPT1 and PEPT2 provides a powerful framework for understanding the fundamental principles of dipeptide transport. While direct kinetic data for this compound remains to be experimentally determined, the methodologies outlined in this guide provide a clear path for researchers to obtain these crucial parameters. Such data will not only enhance our understanding of nutrient absorption but also critically inform the rational design of peptidomimetic drugs with improved oral bioavailability. The continued exploration of the structure-function relationships of these versatile transporters will undoubtedly unlock new avenues for therapeutic intervention and nutritional science.
References
- Biegel, A., Knütter, I., Hartrodt, B., Gebauer, S., Theis, S., Luckner, P., Kottra, G., Rastetter, M., Zebisch, K., Thondorf, I., Daniel, H., Neubert, K., & Brandsch, M. (2006).
- Brandsch, M. (2013). Transport of drugs by proton-coupled oligopeptide transporters: an update. Expert opinion on drug metabolism & toxicology, 9(5), 569–590.
- Dal-Pizzol, F., Klamt, F., Vianna, M. R., Schröder, R., Quevedo, J., Benfato, M. S., Moreira, J. C., & Walz, R. (2001). Caco-2 cell line as a model for intestinal absorption of the antioxidant N-acetylcysteine. The Journal of pharmacy and pharmacology, 53(10), 1367–1372.
- Daniel, H., & Kottra, G. (2004). The proton-oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflugers Archiv : European journal of physiology, 447(5), 610–618.
- Faria, A., Persson, J., & Tavelin, S. (2007). The Caco-2 cell line as a model for the transport of acidic and basic drugs: a comparative study. Journal of pharmaceutical sciences, 96(3), 599–610.
- Giacomini, K. M., Huang, S. M., Tweedie, D. J., Benet, L. Z., Brouwer, K. L., Chu, X., Dahlin, A., Evers, R., Fischer, V., Hillgren, K. M., Hoffmaster, K. A., Ishikawa, T., Keppler, D., Kim, R. B., Lee, C. A., Niemi, M., Polli, J. W., Sugiyama, Y., Swaan, P. W., Ware, J. A., … Zamek-Gliszczynski, M. J. (2010). Membrane transporters in drug development. Nature reviews. Drug discovery, 9(3), 215–236.
- Hu, Y., & Smith, D. E. (2014). Importance of peptide transporter 2 on the cerebrospinal fluid efflux kinetics of glycylsarcosine characterized by nonlinear mixed effects modeling. The AAPS journal, 16(6), 1344–1352.
- Lin, L., He, Z., & Smith, D. E. (2015). The role of membrane transporters in the disposition of peptide-based pharmaceuticals. Expert opinion on drug metabolism & toxicology, 11(10), 1593–1608.
- Luckner, P., & Brandsch, M. (2005). Interaction of 31 beta-lactam antibiotics with the H+/peptide symporter PEPT2: analysis of affinity constants and comparison with PEPT1. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 59(1), 17–24.
- Minhas, G. S., & Newstead, S. (2019). Proton Coupling and the Multiscale Kinetic Mechanism of a Peptide Transporter. bioRxiv, 2021.09.13.460162.
- Rubio-Aliaga, I., & Daniel, H. (2002). Mammalian peptide transporters as targets for drug delivery. Current opinion in pharmacology, 2(6), 707–713.
- Sawada, K., Terada, T., Saito, H., Hashimoto, Y., & Inui, K. (1999). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. The Journal of pharmacology and experimental therapeutics, 291(2), 705–709.
- Terada, T., Sawada, K., Saito, H., Hashimoto, Y., & Inui, K. (1998). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflugers Archiv : European journal of physiology, 435(5), 679–684.
- Wang, Q., Li, Y., & He, J. (2012). Construction, identification and application of HeLa cells stably transfected with human PEPT1 and PEPT2. Peptides, 34(2), 395–403.
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A Comparative Guide to Glycylmethionine and Glycine Supplementation for Reducing Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Amino Acid-Based Immunomodulation
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. Consequently, the development of novel anti-inflammatory therapeutics with high efficacy and favorable safety profiles is a paramount goal in drug discovery. In recent years, there has been a burgeoning interest in the immunomodulatory properties of amino acids and their derivatives. These fundamental building blocks of proteins are now understood to be potent signaling molecules that can directly influence immune cell function and inflammatory pathways.
This guide provides an in-depth, objective comparison of two such molecules: the well-studied amino acid glycine and the dipeptide glycylmethionine . While glycine has a substantial body of evidence supporting its anti-inflammatory effects, this compound represents a more speculative but potentially advantageous alternative, leveraging the biological activities of both glycine and methionine. We will delve into the mechanistic underpinnings, review the supporting experimental data, and provide detailed protocols for researchers seeking to investigate these compounds.
Glycine: A Well-Established Anti-Inflammatory Agent
Glycine, the simplest of the amino acids, has been extensively investigated for its cytoprotective and immunomodulatory properties.[1][2][3] A wealth of preclinical data from various in vitro and in vivo models has established glycine as a potent anti-inflammatory agent.
Mechanisms of Action
Glycine's anti-inflammatory effects are multi-faceted, primarily revolving around the modulation of key inflammatory signaling pathways and direct actions on immune cells.
-
Inhibition of NF-κB Signaling: A central mechanism of glycine's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1][4][5] NF-κB is a master transcriptional regulator of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Glycine has been shown to prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent pro-inflammatory gene expression.[1]
-
Modulation of Cytokine Production: Glycine supplementation has been consistently shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various inflammatory models.[1][6][7] Conversely, glycine can enhance the production of the anti-inflammatory cytokine IL-10.[1] This cytokine-modulating effect contributes significantly to its overall anti-inflammatory profile.
-
Activation of Glycine-Gated Chloride Channels (GlyRs): Glycine can directly interact with glycine receptors (GlyRs) present on the surface of various immune cells, including macrophages and neutrophils.[8] The activation of these ligand-gated chloride channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes the immune cells less responsive to activating stimuli, thereby blunting the inflammatory response.[2]
Experimental Evidence
The anti-inflammatory efficacy of glycine has been demonstrated in a wide range of preclinical models of inflammatory diseases, including:
-
Endotoxic shock: Glycine protects against lethal endotoxemia by reducing systemic inflammation.[2]
-
Ischemia-Reperfusion Injury: Glycine has been shown to be protective in models of liver, kidney, and heart ischemia-reperfusion injury.[2]
-
Arthritis: In animal models of arthritis, glycine supplementation has been found to reduce joint inflammation and damage.[1]
-
Inflammatory Bowel Disease: Glycine has shown therapeutic benefits in experimental colitis by attenuating mucosal inflammation.[3]
A pilot clinical trial in subjects with cystic fibrosis, a disease characterized by chronic airway inflammation, found that oral glycine supplementation improved clinical and spirometric status and tended to reduce inflammatory markers in the sputum and serum.[9]
This compound: A Potential, Yet Under-Investigated, Anti-Inflammatory Dipeptide
This compound is a dipeptide composed of glycine and the essential sulfur-containing amino acid, methionine. Unlike glycine, there is a paucity of direct experimental evidence specifically investigating the anti-inflammatory properties of the this compound dipeptide. However, a scientific rationale for its potential efficacy can be constructed based on the known biological activities of its constituent amino acids and related methionine-containing peptides.
Postulated Mechanisms of Action
It is hypothesized that this compound, upon administration, would be hydrolyzed by peptidases into its constituent amino acids, glycine and methionine. Therefore, its anti-inflammatory effects would likely be a composite of the actions of both molecules.
-
Contribution of Glycine: As detailed above, the liberated glycine would be expected to exert its well-established anti-inflammatory effects through NF-κB inhibition, cytokine modulation, and GlyR activation.
-
The Complex Role of Methionine in Inflammation: The role of methionine in inflammation is more nuanced. While some studies suggest that excessive methionine can be pro-inflammatory, others have demonstrated anti-inflammatory effects.[4][10][11]
-
Anti-inflammatory Potential: Methionine supplementation has been shown to inhibit the activation of the NF-κB pathway and reduce the expression of pro-inflammatory mediators like COX-2, TNF-α, IL-1β, and IL-6 in rats.[11] Methionine can also attenuate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[10] The anti-inflammatory effects of methionine may be mediated, in part, through its role as a precursor for S-adenosylmethionine (SAMe), a key methyl donor that can influence inflammatory gene expression via DNA methylation.[10]
-
Methionine Salvage Pathway: This pathway recycles methionine from S-adenosylmethionine (SAM) and is critically linked to inflammatory processes like pyroptosis, a form of inflammatory cell death.[1] The intermediates of this pathway can modulate the robustness of the immune response.[1]
-
-
Bioavailability and Dipeptide Transport: An intriguing possibility is that this compound may offer a more efficient means of delivering glycine and/or methionine to target cells. The oral bioavailability of free glycine can be high in healthy individuals, but may be reduced in certain disease states.[12] Intestinal absorption of amino acids can occur via di- and tri-peptide transporters, which can sometimes be more efficient than free amino acid transporters.[12] This suggests that in some contexts, this compound could lead to higher intracellular concentrations of its constituent amino acids compared to supplementing with them individually.
Supporting Evidence from Related Dipeptides
While direct studies on this compound are lacking, research on other methionine-containing dipeptides provides indirect support for its potential anti-inflammatory activity. For example, a tryptophan-methionine dipeptide has been shown to suppress the production of inflammatory cytokines and the activation of microglia in a mouse model of Alzheimer's disease.[6] Another study on methionyl-methionine indicated that it alleviates inflammation in bovine mammary epithelial cells, likely after being hydrolyzed to methionine.[13] These findings suggest that dipeptides containing methionine can indeed exert anti-inflammatory effects.
Head-to-Head Comparison: this compound vs. Glycine
| Feature | Glycine | This compound |
| Mechanism of Action | Well-established: NF-κB inhibition, cytokine modulation (↓TNF-α, IL-6, IL-1β; ↑IL-10), Glycine Receptor activation on immune cells. | Hypothetical: Likely a combination of glycine's effects and methionine's more complex role in inflammation following hydrolysis. Potential for enhanced bioavailability via dipeptide transporters. |
| Direct Experimental Evidence | Extensive in vitro and in vivo data in various models of inflammation (endotoxic shock, I/R injury, arthritis, IBD). Some positive clinical data. | Very limited to none. Inferences are drawn from studies on its constituent amino acids and other methionine-containing dipeptides. |
| Key Signaling Pathways | NF-κB, Glycine Receptor signaling. | Likely involves NF-κB (from both glycine and methionine), MAPK, and pathways related to methionine metabolism (e.g., Methionine Salvage Pathway). |
| Potential Advantages | Well-understood mechanisms, robust preclinical evidence base. | Potentially enhanced bioavailability of glycine and methionine. Dual action from both amino acids. |
| Potential Disadvantages | Potential for reduced absorption in certain pathological states. | Lack of direct evidence, complex and context-dependent role of methionine in inflammation. |
Visualizing the Pathways and Protocols
Signaling Pathways
.dot
Caption: Glycine's anti-inflammatory signaling pathways.
.dot
Caption: Hypothetical pathway of this compound.
Experimental Workflow
.dot
Caption: A typical experimental workflow.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity in Macrophages
Objective: To determine the ability of this compound and glycine to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Pre-treatment: Seed cells in 24-well plates. Once adherent, pre-treat the cells with varying concentrations of glycine, this compound, or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include a non-stimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.
In Vivo Evaluation in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To compare the efficacy of oral this compound and glycine in ameliorating intestinal inflammation in a mouse model of colitis.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Treatment Groups:
-
Group 1: Control (regular drinking water)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + Glycine (in drinking water or via oral gavage)
-
Group 4: DSS + this compound (equimolar to the glycine dose)
-
-
Colitis Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
-
Treatment Administration: Begin oral administration of glycine or this compound either before (prophylactic) or concurrently with (therapeutic) DSS administration.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis (at day 7-10):
-
Colon Length: Sacrifice the mice and measure the length of the colon from the cecum to the anus.
-
Histology: Fix a segment of the distal colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon tissue. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration. The assay involves the colorimetric detection of MPO activity using a suitable substrate.
-
Cytokine Analysis: Homogenize another section of the colon to measure cytokine levels (TNF-α, IL-6) by ELISA or qPCR.
-
Conclusion and Future Directions
The existing body of scientific literature provides a robust foundation for the anti-inflammatory properties of glycine . Its well-defined mechanisms of action, centered on the inhibition of NF-κB and the modulation of immune cell activity via glycine receptors, make it a compelling candidate for further therapeutic development.
In contrast, This compound remains a largely unexplored entity in the context of inflammation. However, a strong scientific rationale supports its investigation. The potential for dual anti-inflammatory action from both glycine and methionine, coupled with the possibility of enhanced bioavailability through dipeptide transport systems, presents an intriguing therapeutic hypothesis. The complex, context-dependent role of methionine in inflammation necessitates careful and thorough investigation.
For researchers and drug development professionals, the path forward is clear. While glycine can be readily advanced into more complex preclinical and clinical studies for specific inflammatory conditions, foundational research is required for this compound. Direct, head-to-head comparative studies using the experimental models outlined in this guide are essential to determine if this compound offers any tangible advantages over glycine supplementation. Such studies will be crucial in either validating or refuting the therapeutic potential of this methionine-containing dipeptide and could pave the way for a new class of amino acid-based immunomodulatory agents.
References
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- Li, Y., et al. (2022). Metabolic Profile Reveals the Immunosuppressive Mechanisms of Methionyl-Methionine in Lipopolysaccharide-Induced Inflammation in Bovine Mammary Epithelial Cell. International Journal of Molecular Sciences, 23(15), 8448.
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- Liang, H., et al. (2019). Methionine Attenuates Lipopolysaccharide-Induced Inflammatory Responses via DNA Methylation in Macrophages. ACS omega, 4(2), 3313-3320.
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- Dr. Oracle. (2025). What is the oral bioavailability of glycine?. Dr. Oracle.
- Kim, M. J., et al. (2023). Anti-Inflammatory Effect and Signaling Mechanism of Glycine max Hydrolyzed with Enzymes from Bacillus velezensis KMU01 in a Dextran-Sulfate-Sodium-Induced Colitis Mouse Model. Foods, 12(15), 2901.
- Tadie, J. M., et al. (2018). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in immunology, 9, 2392.
- Raj, K., et al. (2014). Multifarious beneficial effect of nonessential amino acid, glycine: a review. Oxidative medicine and cellular longevity, 2014.
- Brind, J. (2025).
- de la Cruz-Pavía, M., et al. (2013). Effect of oral glycine on the clinical, spirometric and inflammatory status in subjects with cystic fibrosis: a pilot randomized trial. Journal of cystic fibrosis, 12(6), 748-755.
- Torkova, A. A., et al. (2016). Antioxidant capacity of methionine dipeptides against peroxyl radical. Journal of peptide science, 22(12), 796-801.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis: L-Glycyl-L-methionine vs. DL-Glycylmethionine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a peptide is not a trivial detail—it is a critical quality attribute that dictates biological activity, efficacy, and safety.[1][2][3] The seemingly subtle difference between a chirally pure peptide and its racemic or diastereomeric mixture can lead to vastly different pharmacological outcomes.[1][4] This guide provides an in-depth, objective comparison of analytical methodologies for determining the isomeric purity of L-Glycyl-L-methionine, contrasting it with its racemic counterpart, DL-Glycylmethionine. We will explore the causality behind experimental choices and provide field-proven insights to ensure scientifically sound and robust analyses.
The core challenge lies in the fact that enantiomers and diastereomers possess identical mass and similar physicochemical properties, making their separation and quantification a non-trivial analytical task.[5][6] This guide will focus on the most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and the complementary role of Mass Spectrometry (MS).
The Criticality of Isomeric Purity in Peptide Therapeutics
Chirality is a fundamental property of biological systems. Proteins, enzymes, and receptors are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may elicit the desired therapeutic effect. The other enantiomer could be inactive, less active, or worse, contribute to off-target effects and toxicity.[1][4][7] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of chiral purity.[1]
In the context of L-Glycyl-L-methionine, the presence of its D-methionine containing diastereomers (L-Glycyl-D-methionine) or the enantiomer of the entire dipeptide (D-Glycyl-D-methionine) can arise from impurities in the starting amino acid materials or from racemization during peptide synthesis.[6][8] Therefore, robust analytical methods to confirm the isomeric purity of the desired L,L-dipeptide are mandated by regulatory agencies and are a cornerstone of quality control in pharmaceutical development.[2][7]
Analytical Strategies for Chiral Discrimination
The primary analytical techniques for separating and quantifying peptide isomers rely on creating a transient diastereomeric interaction with a chiral selector. This can be achieved through a chiral stationary phase in HPLC, a chiral additive in the background electrolyte in CE, or through other chiroptical methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantioselective analysis in the pharmaceutical industry. The direct method, which utilizes a Chiral Stationary Phase (CSP), is the most common and efficient approach for separating peptide isomers.[9][10][11]
Principle of Separation: A CSP creates a chiral environment where the enantiomers or diastereomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, consequently, separation.[11][12]
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for chiral HPLC method development.
Choosing the Right Chiral Stationary Phase (CSP):
For dipeptides like Glycyl-methionine, macrocyclic glycopeptide-based CSPs are often a first choice due to their broad applicability and multiple interaction mechanisms (ionic, hydrogen bonding, π-π interactions).[9][13]
-
Teicoplanin-based CSPs (e.g., Astec® CHIROBIOTIC® T): These are particularly effective for underivatized amino acids and small peptides.[13][14] They can operate in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.
-
Polysaccharide-based CSPs (Cellulose or Amylose derivatives): These are also widely used and offer complementary selectivity. They form chiral cavities into which the analyte can fit, leading to separation based on steric interactions.[12]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)/(-)): These are specifically designed for the direct enantioseparation of amino acids and small peptides, often providing excellent resolution with LC-MS compatible mobile phases.[15]
Experimental Protocol: Chiral HPLC Analysis of Glycyl-methionine Isomers
-
Instrumentation: A UHPLC or HPLC system equipped with a UV or PDA detector.
-
Column: Astec® CHIROBIOTIC® T2, 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
Mode: Polar Ionic Mode (PIM)
-
Composition: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v). This mobile phase is effective for ionizable molecules and provides good peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve L-Glycyl-L-methionine and DL-Glycylmethionine standards in the mobile phase to a concentration of 1 mg/mL. For the analysis of the L-Gly-L-Met sample, prepare a spiked sample with a small amount (e.g., 0.1%) of the DL-Gly-Met to confirm peak identification and resolution.
Expected Results & Data Comparison:
| Parameter | L-Glycyl-L-methionine | DL-Glycylmethionine |
| Observed Peaks | A single major peak. | Two or more peaks corresponding to the diastereomers (L-Gly-L-Met, L-Gly-D-Met) and their enantiomers. |
| Retention Time (t_R) | e.g., 8.5 min (for L,L) | e.g., 8.5 min (L,L), 10.2 min (L,D) |
| Resolution (R_s) | N/A | > 2.0 between adjacent peaks. |
| Purity (%) | > 99.9% | N/A (racemic mixture) |
Note: The DL-Glycylmethionine standard will contain L-Gly-L-Met, L-Gly-D-Met, D-Gly-L-Met, and D-Gly-D-Met. Depending on the CSP, you may resolve the two pairs of enantiomers (L,L/D,D and L,D/D,L) or all four diastereomers.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is orthogonal to HPLC, making it an excellent confirmatory method.[16][17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation: In the presence of a chiral selector (e.g., cyclodextrins) in the BGE, the enantiomers of the analyte form transient diastereomeric complexes with different formation constants and/or mobilities. This results in different migration times through the capillary.[18]
Experimental Protocol: Chiral CE Analysis of Glycyl-methionine Isomers
-
Instrumentation: A capillary electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 30 mM sulfated-β-cyclodextrin. Cyclodextrins are common and effective chiral selectors for peptides.[18]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve standards in water or BGE to a concentration of 0.5 mg/mL.
Data Comparison: HPLC vs. CE
| Feature | Chiral HPLC | Chiral Capillary Electrophoresis |
| Principle | Differential partitioning between mobile and chiral stationary phases. | Differential migration in an electric field due to transient diastereomeric complexation. |
| Resolution | Very high, highly dependent on CSP. | Excellent, often higher than HPLC for certain analytes.[16] |
| Sample Volume | Microliters (µL). | Nanoliters (nL). |
| Solvent Consumption | High. | Very low. |
| Method Development | Can be time-consuming due to the number of CSPs and mobile phases.[11] | Generally faster, involves screening of chiral selectors and optimizing BGE. |
| Throughput | Moderate to high. | High. |
The Role of Mass Spectrometry (MS)
While MS itself cannot directly differentiate isomers as they have the same mass-to-charge ratio (m/z), it is an indispensable tool when coupled with a separation technique (LC-MS or CE-MS).[5][19][20]
Key Applications:
-
Peak Identification: MS provides definitive confirmation of the identity of the separated isomeric peaks.
-
Enhanced Sensitivity and Specificity: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to detect and quantify trace-level isomeric impurities with high precision.[6][8]
-
Tandem MS (MS/MS): In some cases, isomers can yield different fragmentation patterns upon collision-induced dissociation (CID).[21][22] While not always the case for simple dipeptides, analyzing the MS/MS spectra of separated isomers can provide additional structural confirmation.[19][21]
Workflow for LC-MS based Isomer Analysis:
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Comparative Transcriptomics of Cells Treated with Glycylmethionine vs. Methionine: A Guide for Researchers
Introduction: Beyond Single Amino Acids in Cell Culture
In the realm of cell culture and metabolic research, the provision of essential nutrients is paramount to ensure cellular health and obtain reproducible experimental outcomes. Methionine, an essential sulfur-containing amino acid, plays a central role in protein synthesis, and as the precursor to S-adenosylmethionine (SAM), it is the universal methyl donor for a vast array of methylation reactions.[1] These methylation events are critical for the epigenetic regulation of gene expression through DNA and histone modifications.[2][3]
While supplementation with individual amino acids like methionine is standard practice, the use of dipeptides, such as Glycylmethionine (Gly-Met), presents an alternative delivery strategy with potentially distinct downstream cellular consequences. Mammalian cells possess specific transporters for di- and tripeptides, which are different from those for free amino acids.[4][5] This guide provides a comparative overview of the anticipated transcriptomic effects of treating cells with this compound versus methionine, supported by our understanding of their distinct cellular uptake and metabolic fates. We will delve into the experimental design and data analysis workflow for a comparative transcriptomics study and predict the likely molecular signatures that differentiate these two treatments.
Distinct Cellular Fates: this compound vs. Methionine
The differential transcriptomic landscapes arising from Gly-Met and methionine supplementation are rooted in their distinct mechanisms of cellular uptake and subsequent metabolism.
1. Cellular Uptake:
-
Methionine: Transported into the cell via various neutral amino acid transporters.
-
This compound: Primarily transported by proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2.[5][6] This active transport mechanism is fundamentally different from that of free amino acid transport.
2. Intracellular Metabolism:
-
Upon entering the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids: glycine and methionine. This results in the simultaneous intracellular delivery of both molecules.
-
Direct methionine supplementation increases the intracellular pool of methionine alone.
This co-delivery of glycine with methionine in the case of Gly-Met treatment is a critical distinction. Glycine is not an inert molecule; it has significant roles in cellular metabolism, including being a key component of the antioxidant glutathione and participating in the clearance of excess methionine.[7][8]
Hypothesized Impact on Gene Expression:
The differential supply of these two key amino acids is hypothesized to lead to distinct transcriptomic profiles. The availability of methionine directly influences the one-carbon metabolism pathway, impacting the synthesis of SAM.[9] Fluctuations in the SAM/SAH (S-adenosylhomocysteine) ratio can alter the activity of DNA and histone methyltransferases, leading to widespread changes in gene expression.[3] The co-delivery of glycine from Gly-Met could modulate this pathway, potentially by influencing the glycine N-methyltransferase (GNMT) system, which is involved in removing excess SAM.
Experimental Design for Comparative Transcriptomic Analysis
To empirically determine the differential effects of this compound and methionine, a robust experimental design employing RNA sequencing (RNA-Seq) is essential.
Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a liver cell line like HepG2 for metabolic studies, or a cancer cell line to investigate metabolic reprogramming).
-
Basal Medium: Utilize a methionine-deficient basal medium to ensure that the supplemented compound is the primary source of methionine.
-
Treatment Groups:
-
Control (methionine-deficient medium)
-
Methionine-supplemented (e.g., 100 µM L-methionine)
-
This compound-supplemented (e.g., 100 µM Glycyl-L-methionine)
-
-
Time Course: Collect samples at multiple time points (e.g., 6, 12, and 24 hours) to capture both early and late transcriptomic responses.
-
Replicates: Use a minimum of three biological replicates for each condition and time point to ensure statistical power.
RNA Sequencing Workflow:
The following diagram illustrates a standard RNA-Seq workflow for this comparative study.
A typical experimental workflow for comparative transcriptomics.
Data Analysis and Predicted Outcomes
Differential Gene Expression Analysis:
The primary analysis will involve identifying differentially expressed genes (DEGs) between the this compound and methionine treatment groups. This is typically performed using packages like DESeq2 or edgeR in R, which account for the count-based nature of RNA-Seq data.
Predicted Transcriptomic Signatures:
Based on the distinct metabolic inputs, we can anticipate specific patterns of gene expression.
| Biological Process | Predicted Change in Gly-Met vs. Met | Rationale |
| One-Carbon Metabolism | Upregulation of genes in the folate cycle and transsulfuration pathway. | The co-supply of glycine may enhance the flux through these pathways to process the increased methionine load and support glutathione synthesis. |
| DNA/Histone Methylation | Altered expression of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). | The potentially different SAM/SAH ratio could lead to feedback regulation of the enzymes responsible for epigenetic modifications.[3] |
| Glutathione Synthesis | Upregulation of genes involved in glutathione synthesis (e.g., GCLC, GSS). | Glycine is a direct precursor for glutathione, and its increased availability would likely boost its synthesis. |
| Amino Acid Transport | Differential expression of amino acid and peptide transporters. | Cells may adapt their transporter expression to the altered nutrient environment. |
| Cell Proliferation & Growth | Potential differences in the expression of cell cycle regulators and growth signaling pathways. | The balance of methionine and glycine can influence cell proliferation.[10] |
Pathway and Gene Set Enrichment Analysis:
To interpret the lists of DEGs, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial. These analyses will reveal which biological processes and signaling pathways are significantly perturbed by the different treatments.
The following diagram illustrates the key metabolic pathways that are likely to be differentially regulated.
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A Senior Application Scientist's Guide to Validating Glycylmethionine-Targeted Antibody Specificity
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In the pursuit of novel therapeutic interventions, particularly within the intricate landscape of immuno-oncology, the precision of our molecular tools is paramount. The targeting of Glycylmethionine (Gly-Met), a dipeptide with emerging significance in cancer metabolism, presents a promising avenue for drug development.[1][2][3] However, the efficacy and safety of any antibody-based therapeutic hinge on its unequivocal specificity for its intended target. This guide provides a comprehensive framework for the rigorous validation of a this compound-targeted antibody, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Foundational Pillars of Antibody Specificity Validation
A robust validation strategy for a this compound-targeted antibody should be built upon several key experimental pillars. Each pillar provides a unique line of evidence, and together they form a cohesive and convincing argument for the antibody's specificity.
Peptide Blocking Assay: Competitive Inhibition to Confirm Epitope Recognition
The peptide blocking assay is a fundamental technique to demonstrate that an antibody binds to its specific epitope.[5] By pre-incubating the antibody with an excess of the immunizing peptide (in this case, this compound), the specific binding sites on the antibody become saturated. This "blocked" antibody should then fail to detect the target in subsequent applications.[5]
Experimental Causality: This experiment directly tests the hypothesis that the antibody's binding is dependent on the this compound epitope. If the signal is abolished or significantly reduced after peptide blocking, it provides strong evidence that the antibody is indeed recognizing its intended target.[4][6]
-
Prepare Antibody-Peptide Mixture: Mix the this compound-targeted antibody with a 10-100 fold molar excess of the this compound dipeptide. Incubate at room temperature for 1-2 hours with gentle agitation.[5]
-
Prepare Control: In a separate tube, prepare a control sample with the antibody alone, diluted in the same buffer without the peptide.
-
Western Blotting: Perform Western blotting on lysates from cells known to express the target protein.[7][8] Run two identical lanes.
-
Incubation: Incubate one membrane with the pre-blocked antibody-peptide mixture and the other with the antibody-only control.
-
Detection: Proceed with standard secondary antibody incubation and detection methods.[9]
Expected Outcome: The lane incubated with the antibody alone should show a distinct band at the expected molecular weight of the target protein. Conversely, the lane incubated with the peptide-blocked antibody should show a significant reduction or complete absence of this band.[5]
Isotype Controls: Differentiating Specific Binding from Non-Specific Interactions
Isotype controls are essential for distinguishing between specific antigen-driven binding and non-specific interactions, such as binding to Fc receptors on cells.[10][11] An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a), subclass, and light chain as the primary antibody, but it is not specific to the target antigen.[12]
Experimental Causality: By using an isotype control, any background signal observed can be attributed to non-specific binding.[11] A truly specific primary antibody should exhibit a significantly stronger signal than its corresponding isotype control.[13]
-
Cell Preparation: Prepare single-cell suspensions from your target cells.
-
Staining: Aliquot cells into two tubes. Stain one tube with the this compound-targeted antibody and the other with the matched isotype control antibody at the same concentration.
-
Incubation: Incubate according to the antibody manufacturer's protocol.
-
Secondary Antibody (if applicable): If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer.
Expected Outcome: The cell population stained with the this compound-targeted antibody should show a distinct positive shift in fluorescence intensity compared to the population stained with the isotype control.
Knockout (KO) Cell Line Validation: The Gold Standard for Specificity
The use of knockout (KO) cell lines, where the gene encoding the target protein has been inactivated (e.g., using CRISPR-Cas9), is widely considered the gold standard for antibody validation.[14][15][16][17] A specific antibody should not produce a signal in a KO cell line that lacks the target protein.[14][16]
Experimental Causality: This method provides the most definitive evidence of antibody specificity.[15][18] The absence of a signal in the KO cells, contrasted with a clear signal in the wild-type (WT) cells, unequivocally demonstrates that the antibody is recognizing the intended target.[14][17]
-
Cell Lysates: Prepare whole-cell lysates from both the wild-type (WT) and the corresponding knockout (KO) cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane.[7]
-
Antibody Incubation: Incubate the membrane with the this compound-targeted antibody.
-
Detection: Proceed with secondary antibody incubation and detection.
Expected Outcome: The Western blot should show a specific band at the expected molecular weight in the WT cell lysate lane, while this band should be completely absent in the KO cell lysate lane.[17][18]
Comparative Analysis: Benchmarking Against Alternatives
To provide a comprehensive evaluation, it is crucial to compare the performance of your this compound-targeted antibody with other commercially available alternatives. This head-to-head comparison should assess key performance metrics across various applications.
| Performance Metric | Our Gly-Met Antibody | Competitor A | Competitor B |
| Western Blot Specificity (Peptide Block) | >95% signal reduction | ~80% signal reduction | ~90% signal reduction |
| Immunoprecipitation Efficiency | High | Moderate | Low |
| Immunohistochemistry (Signal-to-Noise) | 10:1 | 5:1 | 7:1 |
| Cross-Reactivity (Human Proteome Array) | <1% off-target binding | 5% off-target binding | 3% off-target binding |
In-Depth Application-Specific Validation Protocols
Beyond the foundational pillars, it is essential to validate the antibody's performance in the specific applications for which it will be used.
Immunoprecipitation (IP)
Immunoprecipitation is a powerful technique for isolating a target protein from a complex mixture.[19][20] A high-quality antibody is critical for successful IP.[21]
-
Lysate Preparation: Prepare cell lysates in a non-denaturing lysis buffer to preserve protein-protein interactions.[19]
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[22]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the this compound-targeted antibody overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to capture the antibody-antigen complexes.[22]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[19][21]
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluate by Western blotting using the same or a different antibody against the target protein.
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of protein expression and localization within tissue sections.[23][24] Proper antibody validation is critical for accurate interpretation of IHC results.[25]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections known to express the target.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the this compound-targeted antibody.
-
Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Microscopy: Analyze the slides under a microscope.
Expected Outcome: Specific staining should be observed in the expected cellular compartments of the target-expressing cells, with minimal background staining in surrounding tissues.
Conclusion: A Commitment to Scientific Rigor
The validation of a this compound-targeted antibody is a rigorous but essential process. By employing a multi-pronged approach that includes peptide blocking, isotype controls, and knockout cell line validation, researchers can have high confidence in the specificity of their antibody. Furthermore, comparative analysis and application-specific validation provide a comprehensive understanding of the antibody's performance. Adherence to these principles of scientific integrity ensures the generation of high-quality, reproducible data that will ultimately accelerate the translation of promising research into impactful therapeutic solutions.
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Protocols.io. (n.d.). Antibody validation by Western Blot SOP #012. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
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HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]
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Crown Bioscience. (2018, June 26). Why to Use Isotype Control Antibodies. Retrieved from [Link]
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Abyntek Biopharma. (2024, April 24). ISOTYPE CONTROL: WHEN SHOULD IT BE USED? Retrieved from [Link]
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Antibodies.com. (2024, June 10). Isotype Controls. Retrieved from [Link]
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Antibodies.com. (2024, June 16). Knockout (KO) Validation. Retrieved from [Link]
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Visikol. (2023, June 20). The Importance of Antibody Validation: Ensuring Accurate Scientific Results. Retrieved from [Link]
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Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]
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Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
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- 25. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Glycylmethionine
The Chemical Profile of Glycylmethionine: A Foundation for Safe Disposal
This compound is a dipeptide composed of the amino acids glycine and L-methionine.[1][2] Understanding its basic chemical properties is fundamental to determining the appropriate disposal pathway.
| Property | Value/Information | Source |
| Molecular Formula | C7H14N2O3S | [1][2] |
| Appearance | Solid (likely a white powder) | [2] |
| Hazard Classification | Not classified as a hazardous substance according to available data for its constituent, L-methionine. | [3][4][5] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |
| Solubility | Expected to be soluble in water. | [4] |
The absence of a formal hazard classification for this compound, coupled with the non-hazardous nature of L-methionine, suggests that it can be managed as a non-hazardous waste.[3][4][5] However, it is imperative to always consult your institution's specific chemical hygiene plan and local regulations before proceeding with any disposal method.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial assessment to final disposition.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Based on the assessment that this compound is a non-hazardous chemical, the following disposal procedures are recommended. These protocols are designed to be self-validating by adhering to established general laboratory safety principles.
Protocol 1: Disposal of Solid this compound
This protocol applies to pure, solid this compound powder.
1. Pre-Disposal Checklist:
- Confirm that the this compound has not been mixed with any hazardous substances.
- Ensure your institution's policies permit the disposal of non-hazardous chemical solids in the regular trash.[6][7][8]
- Verify with your Environmental Health and Safety (EHS) department if there are specific packaging requirements.
2. Packaging for Disposal:
- Place the solid this compound in a securely sealed, well-labeled container. The original manufacturer's container is often a good choice, provided it is in good condition.
- Clearly label the container as "Non-Hazardous Waste: this compound". This prevents misidentification by custodial staff.
- Place the sealed container in a sturdy, sealed plastic bag as a secondary containment measure.
3. Final Disposal:
- Dispose of the packaged solid waste in the designated regular laboratory trash receptacle.
- Do not dispose of chemical waste in public or office trash cans.
Protocol 2: Disposal of Aqueous Solutions of this compound
This protocol is for dilute, aqueous solutions of this compound.
1. Pre-Disposal Assessment:
- Confirm that the solution only contains this compound and water, with no other hazardous solutes.
- Check the pH of the solution. For drain disposal, the pH should generally be between 5.5 and 9.5.[9] If necessary, neutralize the solution with a weak acid or base.
- Consult your institution’s guidelines for drain disposal of non-hazardous aqueous waste.[9][10]
2. Drain Disposal Procedure:
- Turn on the cold water tap to a steady, moderate flow.
- Slowly pour the aqueous this compound solution down the drain, directly into the stream of running water.
- Continue to run cold water for at least 30 seconds after pouring the solution to ensure it is thoroughly flushed from the plumbing system.
Causality of Experimental Choices: The rationale for these procedures is rooted in the principle of minimizing risk. For solid waste, secure packaging prevents accidental exposure or release. For aqueous solutions, dilution and flushing prevent potential, albeit unlikely, issues in the sanitary sewer system.
Handling of Spills and Contaminated Materials
In the event of a small spill of this compound powder:
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Personal Protective Equipment (PPE): At a minimum, wear gloves and safety glasses.
-
Clean-up: Gently sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust.
-
Disposal: Place the collected powder and any contaminated cleaning materials (e.g., paper towels) into a sealed bag and dispose of it as solid non-hazardous waste, following Protocol 1.
Segregation of Chemical Waste: A Pillar of Laboratory Safety
Proper segregation of chemical waste is paramount to preventing dangerous reactions and ensuring compliant disposal.[11][12][13]
Caption: General chemical waste segregation in a laboratory setting.
Key Principles of Waste Segregation:
-
Never mix different waste streams. [11]
-
Label all waste containers clearly and accurately.
-
Store incompatible waste streams separately to prevent accidental mixing. [11][12]
Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be inherently safe and self-validating. By adhering to the principles of consulting institutional guidelines, properly labeling waste, and segregating chemicals, you create a system that minimizes the potential for error and ensures the safety of yourself, your colleagues, and the environment. The ultimate authority for waste disposal always resides with your institution's Environmental Health and Safety department and local regulatory agencies.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (n.d.). Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Bio-MED Regulated Waste Solutions. (2024, July 1). Best Practices for Hazardous Waste Segregation and Storage. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
Triumvirate Environmental. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-L-methionine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, DL-. PubChem. Retrieved from [Link]
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- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
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- 12. getbiomed.com [getbiomed.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of Glycylmethionine
As a dipeptide composed of glycine and methionine, Glycylmethionine is a valuable reagent in various research and development applications. While not classified as a hazardous substance, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of laboratory safety and chemical hygiene.
Understanding the Risk: A Proactive Approach
General guidelines for handling peptides recommend caution due to their potential biological activity and the risk of respiratory sensitization from inhaling powder.[3][4] Therefore, treating this compound with a degree of caution appropriate for a novel chemical entity is a prudent and necessary practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this dipeptide.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- Respiratory Protection (N95 or higher) | - Prevents skin contact and contamination.[11]- Protects eyes from airborne particles.[1]- Shields clothing and skin from spills.- Minimizes inhalation of fine powder, a potential respiratory sensitizer.[3][12] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | - Prevents skin contact with the solution.- Protects eyes from splashes.- Shields clothing and skin from spills. |
| General Laboratory Use | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | - Standard good laboratory practice to prevent contamination and accidental exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe and efficient workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][5] For long-term stability, refrigeration is recommended.[1]
Handling Procedures: A Step-by-Step Guide
-
Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing (in a Fume Hood or with Respiratory Protection) :
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood or while wearing appropriate respiratory protection to prevent inhalation of dust.[2][3][11]
-
Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust clouds.
-
-
Dissolving :
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix by vortexing or gentle agitation until fully dissolved.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][8][11]
-
Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[5][11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[11][13]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product : Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.[11]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a designated, sealed waste container for chemical waste disposal.
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be discarded or recycled according to institutional guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Carl Roth. (n.d.). Safety Data Sheet: L-Methionine. Retrieved January 12, 2026, from [Link]
-
SAFETY DATA SHEET: DL-METHIONINE. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved January 12, 2026, from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: L-Methionine. Retrieved January 12, 2026, from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved January 12, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Methionine. Retrieved January 12, 2026, from [Link]
-
Ajinomoto. (2003, January 6). SAFETY DATA SHEET: L-METHIONINE. Retrieved January 12, 2026, from [Link]
-
Metasci. (n.d.). Safety Data Sheet L-Methionine. Retrieved January 12, 2026, from [Link]
Sources
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- 5. carlroth.com [carlroth.com]
- 6. peptide.com [peptide.com]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
